molecular formula C10H17N6O12P3 B1197032 AMP-PNP CAS No. 25612-73-1

AMP-PNP

Numéro de catalogue: B1197032
Numéro CAS: 25612-73-1
Poids moléculaire: 506.20 g/mol
Clé InChI: PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AMP-PNP is an adenosine 5'-phosphate.
5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.

Propriétés

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180289
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25612-73-1, 114661-04-0
Record name 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25612-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formycin A 5'-(betagamma-imido)triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of AMP-PNP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of molecular tools is paramount. Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) stands as a cornerstone non-hydrolyzable analog of adenosine triphosphate (ATP), pivotal for elucidating the mechanics of ATP-dependent enzymes. This guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its impact on molecular processes.

Core Principles: A Non-Hydrolyzable ATP Mimic

This compound is a structural analog of ATP where the bridging oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group.[1] This substitution renders the terminal phosphate (B84403) bond highly resistant to enzymatic cleavage by ATPases.[1] Consequently, this compound can bind to the ATP-binding pocket of most ATP-dependent enzymes, effectively trapping them in a pre-hydrolysis, ATP-bound conformational state.[1][2] This "frozen" state allows for detailed structural and functional characterization of transient steps in enzymatic cycles that are otherwise difficult to capture.

The primary mechanism of action of this compound is as a competitive inhibitor of ATP-dependent enzymes.[3] It competes with ATP for binding to the active site, and because it cannot be hydrolyzed (or is hydrolyzed at an extremely slow rate), it prevents the completion of the catalytic cycle, thereby inhibiting the enzyme's function. This property has been instrumental in studying a wide array of proteins, most notably molecular motors like kinesin and myosin, as well as various ATPases and kinases.[1][2]

Quantitative Data: Binding Affinities and Inhibitory Constants

The interaction of this compound with ATP-binding proteins can be quantified by its dissociation constant (Kd) and its inhibitory constant (Ki). These values are crucial for designing experiments and interpreting results. The following tables summarize key quantitative data for the interaction of this compound with several well-characterized ATP-dependent enzymes in comparison to ATP and ADP.

Enzyme/ProteinLigandDissociation Constant (Kd)Method
Kinesin (one-headed) This compound~52.6 µMTIRF Microscopy
Na+/K+-ATPase (high-affinity site) This compound4.2 µM (without Mg2+)Centrifugation
Na+/K+-ATPase (high-affinity site) This compound2.2 µM (with 50 µM Mg2+)Centrifugation
Uncoating ATPase This compound2-3 orders of magnitude weaker than ATPNot Specified
Uncoating ATPase ATP~10⁻⁸ MNot Specified
Uncoating ATPase ADP~10⁻⁸ MNot Specified
Enzyme/ProteinInhibitorInhibitory Constant (Ki)Type of Inhibition
Kinesin-1 This compoundHalf-maximal velocity at 400 µMCompetitive
Myosin This compoundNot specifiedCompetitive
Na+/K+-ATPase This compoundPotent inhibitorNot specified

Impact on Molecular Motors: Kinesin and Myosin

This compound has been particularly transformative in the study of the molecular motors kinesin and myosin, which power intracellular transport and muscle contraction, respectively.

Kinesin: Stalling the "Walk"

Kinesin "walks" along microtubules in a processive manner, with each step tightly coupled to the hydrolysis of one ATP molecule.[4] The binding of ATP to one of the kinesin heads induces a conformational change that swings the other head forward. Subsequent ATP hydrolysis and product release reset the motor for the next step.

This compound binds to the nucleotide-binding pocket of kinesin and induces a state that mimics the ATP-bound state, causing the kinesin head to bind tightly to the microtubule.[5] However, because this compound is not hydrolyzed, the catalytic cycle is arrested, and the motor remains stalled on the microtubule.[4] This has been instrumental in structural studies, such as cryo-electron microscopy (cryo-EM), to determine the structure of the kinesin-microtubule complex in a state that resembles the force-generating step.[6][7]

Kinesin_Cycle Kinesin-ADP Kinesin-ADP Kinesin (empty) Kinesin (empty) Kinesin-ADP->Kinesin (empty) ADP release Kinesin-ATP Kinesin-ATP Kinesin-ADP-Pi Kinesin-ADP-Pi Kinesin-ATP->Kinesin-ADP-Pi ATP hydrolysis Kinesin-ADP-Pi->Kinesin-ADP Pi release Kinesin (empty)->Kinesin-ATP ATP binding AMP-PNP_Bound Kinesin-AMP-PNP (Stalled) Kinesin (empty)->AMP-PNP_Bound This compound binding

Kinesin ATPase cycle stalled by this compound.
Myosin: Inducing a Pre-Power Stroke State

In the muscle contraction cycle, ATP binding to myosin causes its detachment from actin. ATP hydrolysis then "cocks" the myosin head into a high-energy, pre-power stroke conformation. Upon rebinding to actin and releasing phosphate, the myosin head undergoes a conformational change (the power stroke) that generates force.

This compound binds to the ATPase site of myosin and stabilizes a conformation that is thought to be analogous to the pre-power stroke state, where myosin is weakly bound to actin.[1] This has allowed researchers to investigate the structural changes in myosin that precede force generation.[8]

Experimental Protocols

The utility of this compound is best demonstrated through its application in various experimental assays. Below are detailed methodologies for key experiments used to characterize the effects of this compound.

Kinesin Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors.

Materials:

  • Purified, biotinylated, and fluorescently labeled tubulin

  • Purified kinesin motor proteins

  • Streptavidin

  • Casein solution (as a blocking agent)

  • Motility buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • ATP and this compound stock solutions

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Glass coverslips and microscope slides to create a flow cell

Procedure:

  • Flow Cell Preparation: Assemble a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small channel.

  • Surface Functionalization:

    • Flow in a solution of streptavidin and incubate for 5 minutes to coat the surface.

    • Wash with motility buffer.

    • Flow in a casein solution and incubate for 5 minutes to block non-specific binding.

    • Wash with motility buffer.

  • Kinesin Immobilization: Flow in a solution of kinesin motors and incubate for 5 minutes to allow them to bind to the streptavidin-coated surface.

  • Microtubule Introduction:

    • Polymerize fluorescently labeled microtubules from tubulin dimers according to standard protocols.

    • Flow the microtubule solution into the chamber.

  • Motility Observation:

    • To observe normal motility, flow in motility buffer containing ATP and an oxygen scavenger system.

    • To investigate the effect of this compound, flow in motility buffer containing a desired concentration of this compound and ATP.

  • Data Acquisition: Observe and record microtubule movement using fluorescence microscopy. The velocity of the microtubules can be analyzed to determine the effect of this compound on kinesin activity.[3]

Gliding_Assay_Workflow cluster_prep Flow Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Assemble Flow Cell B Coat with Streptavidin A->B C Block with Casein B->C D Immobilize Kinesin C->D E Introduce Microtubules D->E F Add ATP +/- this compound E->F G Fluorescence Microscopy F->G H Measure Microtubule Velocity G->H

Workflow for a Kinesin Microtubule Gliding Assay.
Myosin ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

  • Purified myosin

  • Actin filaments (optional, for measuring actin-activated ATPase activity)

  • Assay buffer (e.g., 20 mM imidazole, 5 mM KCl, 2 mM MgCl2, 1 mM DTT, pH 7.5)

  • ATP and this compound stock solutions

  • Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer and myosin to each well.

    • If measuring actin-activated ATPase, add actin filaments.

    • Add varying concentrations of this compound to the appropriate wells to determine its inhibitory effect.

  • Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to all wells. Incubate at a constant temperature (e.g., 25°C) for a specific time period (e.g., 10-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

  • Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Quantification: Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction. The rate of ATP hydrolysis can then be calculated.

Structural Insights from Cryo-Electron Microscopy

The use of this compound has been particularly crucial for high-resolution structural studies of ATP-dependent enzymes using cryo-EM. By trapping the enzyme in a specific conformational state, it allows for the collection of a homogenous population of particles, which is essential for obtaining high-resolution 3D reconstructions.

For example, cryo-EM studies of the kinesin-microtubule complex in the presence of this compound have revealed the detailed conformational changes in the kinesin motor domain upon nucleotide binding.[6][9] These studies have shown how the binding of an ATP-like molecule induces a "power stroke" motion in the neck linker region of kinesin, which is the key force-generating event.[10] Similarly, cryo-EM structures of myosin bound to actin in the presence of this compound have provided snapshots of the pre-power stroke state, offering insights into the mechanism of muscle contraction.

Conclusion

This compound is an indispensable tool for researchers studying the mechanism of ATP-dependent enzymes. Its ability to act as a non-hydrolyzable ATP mimic allows for the trapping and characterization of transient enzymatic states. Through its application in a variety of biochemical and structural biology techniques, this compound continues to provide fundamental insights into the molecular basis of processes ranging from intracellular transport and muscle contraction to a wide array of other cellular functions powered by ATP hydrolysis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective design and interpretation of experiments utilizing this powerful molecular probe.

References

The Indispensable Tool: A Technical Guide to AMP-PNP, the Non-Hydrolyzable ATP Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of cellular energetics and signal transduction, adenosine (B11128) triphosphate (ATP) reigns supreme as the primary energy currency. However, its transient nature and rapid hydrolysis present significant challenges for researchers seeking to elucidate the mechanisms of ATP-dependent enzymes. Enter Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP that has become an indispensable tool in biochemistry, structural biology, and drug discovery. By substituting the β-γ oxygen bridge with an imido (-NH-) group, this compound effectively mimics the pre-hydrolysis state of ATP binding, locking enzymes in a specific conformation for detailed investigation. This technical guide provides an in-depth exploration of this compound, from its mechanism of action to detailed experimental protocols and its application in dissecting complex signaling pathways.

Core Principles of this compound: A Molecular Mimic

The key to this compound's utility lies in its structural similarity to ATP, coupled with its resistance to enzymatic cleavage. The imido linkage between the beta and gamma phosphates is not susceptible to the nucleophilic attack that drives the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).[1] This stability allows researchers to trap and study the transient conformational states of ATP-dependent enzymes, providing invaluable insights into their function.

This compound acts as a competitive inhibitor for a vast array of ATP-utilizing enzymes, including ATPases, kinases, and motor proteins.[2][3] By binding to the ATP pocket, it allows for the characterization of the enzyme's affinity for the ATP-bound state and the study of conformational changes associated with nucleotide binding, independent of the subsequent hydrolysis step.

Quantitative Data: Binding Affinities and Inhibition Constants

The efficacy of this compound as a research tool is underscored by its binding affinity (Kd) and inhibitory constant (Ki) for various enzymes. These parameters are crucial for designing experiments and interpreting results. The following tables summarize key quantitative data for the interaction of this compound with several classes of enzymes. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the presence of divalent cations like Mg2+.

Enzyme ClassSpecific EnzymeOrganism/SourceKi (Inhibition Constant)Experimental Conditions
ATPase Myosin ATPaseNot Specified~200 µMNot Specified
(Na+ + K+)-dependent ATPaseCanine Kidney-See Kd values
Sea Urchin Sperm DyneinLytechinus pictus~8.1 mMMichaelis-Menten kinetics
Motor Protein Kinesin-1Not Specified-Half-maximal velocity at 400 µM
Kinase Fibroblast Growth Factor Receptor 2 (FGFR2)Not Specified2 µMIntrinsic Tryptophan Fluorescence Quench
Enzyme ClassSpecific EnzymeOrganism/SourceKd (Dissociation Constant)Experimental Conditions
ATPase (Na+ + K+)-dependent ATPaseCanine Kidney4.2 µMAbsence of MgCl2
(Na+ + K+)-dependent ATPaseCanine Kidney2.2 µM50 µM MgCl2
(Na+ + K+)-dependent ATPaseCanine Kidney6 µM2 mM MgCl2
Uncoating ATPaseNot Specified1-2 orders of magnitude weaker than ATPNot Specified
Motor Protein KinesinNot Specified~1.3 µMNot Specified

Visualizing the Mechanism and Applications of this compound

To better understand the role of this compound in biochemical processes, the following diagrams, generated using the Graphviz DOT language, illustrate key concepts and experimental workflows.

ATP_Hydrolysis_vs_AMPPNP cluster_ATP ATP Hydrolysis Cycle cluster_AMPPNP This compound Inhibition Enzyme Enzyme Enzyme_ATP Enzyme_ATP Enzyme->Enzyme_ATP ATP Binding Enzyme_ADP_Pi Enzyme_ADP_Pi Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis Enzyme_ADP_Pi->Enzyme Product Release (ADP + Pi) Enzyme2 Enzyme Enzyme_AMPPNP Enzyme-AMP-PNP Complex (Stable, Pre-hydrolysis State) Enzyme2->Enzyme_AMPPNP This compound Binding No_Hydrolysis Hydrolysis Blocked Enzyme_AMPPNP->No_Hydrolysis No Hydrolysis

Figure 1: ATP Hydrolysis Cycle vs. This compound Inhibition.

Experimental_Workflow Start Start: Purified Enzyme Assay_Setup Assay Setup: - Enzyme - Buffer - Varying [ATP] - Fixed [this compound] Start->Assay_Setup Incubation Incubation at Optimal Temperature Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Malachite Green for ATPase, Radiolabeling for Kinase) Incubation->Measurement Data_Analysis Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot Measurement->Data_Analysis Determine_Ki Determine Ki and Mechanism of Inhibition Data_Analysis->Determine_Ki

Figure 2: General Experimental Workflow for Enzyme Inhibition Studies.

AMPK_Pathway High_AMP_ATP High AMP:ATP Ratio (Cellular Stress) AMPK AMPK High_AMP_ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits ULK1 ULK1 AMPK->ULK1 Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates & Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes Autophagy Autophagy ULK1->Autophagy Initiates

Figure 3: Simplified AMPK Signaling Pathway.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments utilizing this compound. Researchers should optimize these protocols for their specific enzyme and experimental setup.

ATPase Activity Assay (Malachite Green Method) for Competitive Inhibition

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. It can be adapted to determine the inhibitory constant (Ki) of this compound.

Materials:

  • Purified ATPase enzyme

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • Phosphate Standard (e.g., 1 mM KH₂PO₄)

  • Malachite Green Reagent (commercially available or lab-prepared)

  • Quenching Solution (e.g., 34% Citric Acid)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer

Procedure:

  • Enzyme Titration: Determine the optimal enzyme concentration that produces a linear rate of phosphate release over a set time (e.g., 15-30 minutes) at a saturating ATP concentration.

  • Km Determination for ATP: Measure the initial reaction velocity at various ATP concentrations (without this compound) to determine the Michaelis-Menten constant (Km) for ATP.

  • Inhibition Assay:

    • Prepare a series of reactions in the 96-well plate. Each well should contain the assay buffer, the optimized enzyme concentration, a fixed concentration of this compound, and a varying concentration of ATP. Include a control series with no this compound.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the predetermined time.

    • Stop the reaction by adding the quenching solution.

  • Phosphate Detection:

    • Add the Malachite Green reagent to each well and incubate for 15-30 minutes at room temperature for color development.[4][5]

    • Measure the absorbance at approximately 620-660 nm.

  • Data Analysis:

    • Create a phosphate standard curve to convert absorbance values to phosphate concentration.

    • Plot the initial reaction velocities against ATP concentrations for both the inhibited and uninhibited reactions.

    • Use a Lineweaver-Burk plot or non-linear regression analysis to determine the Ki for this compound.

Sample Preparation for X-ray Crystallography

This protocol outlines the general steps for co-crystallizing a protein with this compound to determine its three-dimensional structure in the ATP-bound state.

Materials:

  • Highly purified protein of interest (>95%)

  • This compound stock solution (e.g., 100 mM)

  • MgCl₂ stock solution (e.g., 1 M)

  • Crystallization screens and reagents

  • Cryoprotectant solution

Procedure:

  • Complex Formation:

    • Incubate the purified protein with a molar excess of this compound (typically 1-5 mM) and MgCl₂ (at a concentration equal to or slightly higher than this compound) on ice for at least 30 minutes to ensure complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using methods such as hanging drop or sitting drop vapor diffusion.[6]

    • Mix the protein-AMP-PNP complex with various crystallization screen solutions.

    • Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

  • Crystal Optimization:

    • Optimize the initial crystallization conditions by varying the concentrations of precipitant, salt, and pH to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution containing this compound and MgCl₂ to prevent ice crystal formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cryo-cooled crystals.

    • Process the data and solve the three-dimensional structure of the protein-AMP-PNP complex.

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the preparation of vitrified samples of a protein-AMP-PNP complex for high-resolution structural analysis by cryo-EM.

Materials:

  • Highly purified protein of interest

  • This compound stock solution (e.g., 100 mM)

  • MgCl₂ stock solution (e.g., 1 M)

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Complex Formation:

    • As with X-ray crystallography, incubate the purified protein with a molar excess of this compound and MgCl₂ on ice.

  • Grid Preparation:

    • Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.

  • Blotting and Plunge-Freezing:

    • Inside the plunge-freezing apparatus, blot the grid with filter paper to create a thin film of the sample.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[7]

  • Grid Screening and Data Collection:

    • Screen the vitrified grids using a transmission electron microscope to assess ice thickness and particle distribution.

    • Collect a large dataset of particle images for subsequent image processing and 3D reconstruction.

Conclusion

This compound has firmly established itself as a cornerstone of research into ATP-dependent enzymatic processes. Its ability to act as a stable mimic of the pre-hydrolysis ATP-bound state provides an unparalleled window into the dynamic world of molecular machines. From elucidating the intricate conformational changes of motor proteins to paving the way for the structure-based design of novel therapeutics, the applications of this compound continue to expand. By understanding its core principles and employing rigorous experimental methodologies, researchers, scientists, and drug development professionals can continue to leverage this powerful tool to unravel the fundamental mechanisms of life.

References

An In-depth Technical Guide to the Biochemical and Physical Properties of AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in biochemistry and drug discovery.[1][2] Its unique properties allow researchers to investigate the intricate mechanisms of ATP-dependent enzymes by trapping them in specific conformational states. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, detailed experimental protocols for its use, and quantitative data to support experimental design and interpretation.

Core Biochemical and Physical Properties

This compound is structurally similar to ATP, with the key difference being the replacement of the oxygen atom between the β and γ phosphates with an imido (-NH-) group.[3] This substitution renders the terminal phosphate (B84403) bond highly resistant to cleavage by ATPases, effectively "locking" the enzyme in an ATP-bound, pre-hydrolysis state.[4][5]

Key Characteristics:

  • Non-hydrolyzable Nature: While this compound is widely considered non-hydrolyzable, some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to hydrolyze it at a very slow rate, approximately 1% of the ATP turnover rate.[6] This slow hydrolysis is an important consideration in long-duration experiments.

  • Competitive Inhibition: this compound typically acts as a competitive inhibitor for most ATP-dependent enzymes, binding to the same active site as ATP. However, in some systems, it can exhibit noncompetitive inhibition.[7]

  • Conformational Effects: Binding of this compound often induces conformational changes in proteins that are similar to those induced by ATP.[4] For instance, in motor proteins like kinesin, this compound binding promotes a strong affinity for microtubules, trapping the motor in a rigor-like state.[8] In other enzymes, such as F1-ATPase, this compound binding increases the compactness and thermal stability of the complex.[9]

  • Divalent Cation Dependence: The binding of this compound to many enzymes is dependent on the presence of divalent cations, most commonly magnesium (Mg²⁺). The concentration of Mg²⁺ can have a biphasic effect on this compound binding affinity. For example, with (Na⁺ + K⁺)-dependent ATPase, low concentrations of MgCl₂ decrease the dissociation constant (KD), indicating tighter binding, while higher concentrations increase the KD.[10]

  • Chemical Stability: As a tetrasodium (B8768297) salt, this compound is stable for months at -20°C. In a neutral pH solution at 25°C, it remains stable for at least 16 hours.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of this compound with various proteins. These values are highly dependent on the specific protein and the experimental conditions.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

ProteinMethodKdConditions
(Na⁺ + K⁺)-dependent ATPaseCentrifugation4.2 µMAbsence of MgCl₂
(Na⁺ + K⁺)-dependent ATPaseCentrifugation2.2 µM50 µM MgCl₂
Uncoating ATPaseNot specified~10⁻⁵ - 10⁻⁶ MNot specified

Table 2: Hydrolysis Rate of this compound by Specific Enzymes

EnzymeHydrolysis RateComparison to ATP Hydrolysis
ncd motor domain~0.00004 s⁻¹1% of the ATP turnover rate
Kinesin motor domainSlower than ncd motor domainNot specified

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments frequently employing this compound.

ATPase Activity Assay (Coupled Enzymatic Assay)

This protocol describes a method to determine the inhibitory potency of this compound against a specific ATPase, such as a motor protein. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[8][12]

Materials:

  • Purified ATPase (e.g., kinesin)

  • Filament partner (e.g., microtubules)

  • This compound stock solution

  • ATP stock solution

  • Assay Buffer (containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, the ATPase, and its filament partner.

  • Add the desired concentration of this compound to the reaction mixture.

  • Initiate the reaction by adding a known concentration of ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.

  • To determine the inhibitory constant (Kᵢ), perform the assay at various concentrations of both ATP and this compound and analyze the data using Michaelis-Menten kinetics.

Microtubule Binding Assay

This protocol is used to assess the binding of motor proteins or other microtubule-associated proteins (MAPs) to microtubules in the presence of this compound.[13]

Materials:

  • Polymerized microtubules

  • Purified protein of interest (e.g., kinesin)

  • This compound

  • Taxol

  • Sucrose (B13894) cushion (e.g., 1.2 M)

  • Ultracentrifuge with a swinging bucket rotor (e.g., Beckman SW60)

Procedure:

  • Incubate the purified protein with 5 mM this compound and 5 µM taxol for 15 minutes at room temperature.

  • Add polymerized microtubules to the protein-AMP-PNP mixture and incubate for an additional 30 minutes at room temperature.

  • Layer the mixture onto a sucrose cushion in an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 33,300 rpm in a Beckman SW60 rotor) for 1 hour at 20°C to pellet the microtubules and any bound proteins.

  • Carefully collect the supernatant (unbound protein) and the pellet (microtubules and bound protein).

  • Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the extent of binding.

X-ray Crystallography of a Protein-AMP-PNP Complex

This protocol provides a general framework for preparing crystals of a protein in complex with this compound for structural determination.[14]

Materials:

  • Highly purified protein (>98% pure) at a concentration of 5-25 mg/ml

  • This compound stock solution (e.g., 100 mM)

  • MgCl₂ stock solution

  • Crystallization screening solutions

  • Hanging or sitting drop vapor diffusion plates

Procedure:

  • Just prior to setting up crystallization trials, add a molar excess of this compound (e.g., 1-5 mM final concentration) and a similar concentration of MgCl₂ to the purified protein solution.

  • Incubate on ice to allow for complex formation.

  • Set up crystallization trials by mixing the protein-AMP-PNP complex solution with various crystallization screening solutions in hanging or sitting drops.

  • Incubate the plates at a constant temperature and monitor for crystal growth over time.

  • Once suitable crystals are obtained, they can be cryo-protected and used for X-ray diffraction data collection.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

ATP_Hydrolysis_Cycle_and_AMPPNP_Inhibition cluster_cycle ATPase Catalytic Cycle cluster_inhibition This compound Inhibition E Enzyme (E) E_ATP E-ATP Complex E->E_ATP + ATP E_AMPPNP E-AMP-PNP Complex (Trapped State) E->E_AMPPNP + this compound E_ADP_Pi E-ADP-Pi Complex (Post-hydrolysis) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP Complex E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP E_AMPPNP->E Very Slow Dissociation

Caption: ATPase catalytic cycle and competitive inhibition by this compound.

Kinesin_Motility_Assay_Workflow start Start prep_flow_cell Prepare Flow Cell with Immobilized Kinesin start->prep_flow_cell add_mt Introduce Microtubules (MTs) prep_flow_cell->add_mt add_atp Add ATP Solution add_mt->add_atp observe_motility Observe MT Gliding (Control) add_atp->observe_motility add_amppnp Introduce ATP Solution with this compound observe_motility->add_amppnp observe_inhibition Observe Inhibition of MT Gliding add_amppnp->observe_inhibition end End observe_inhibition->end

Caption: Workflow for a kinesin in vitro motility assay with this compound.

CryoEM_Sample_Prep_Workflow start Start purify_protein Purify Protein of Interest start->purify_protein form_complex Incubate Protein with This compound and Mg²⁺ purify_protein->form_complex apply_to_grid Apply Complex to Cryo-EM Grid form_complex->apply_to_grid blot_grid Blot Grid to Remove Excess Liquid apply_to_grid->blot_grid plunge_freeze Plunge-freeze in Liquid Ethane blot_grid->plunge_freeze store_grid Store Grid in Liquid Nitrogen plunge_freeze->store_grid end End store_grid->end

Caption: General workflow for cryo-EM sample preparation with this compound.

References

An In-depth Technical Guide to the Structure and Application of Adenylyl-imidodiphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes and signaling pathways. Its unique structural modification—the substitution of the bridging oxygen atom between the β and γ phosphates with an imido group (-NH-)—renders it resistant to cleavage by most ATPases. This property allows researchers to trap enzymes in an ATP-bound conformational state, providing a stable snapshot for structural and functional studies. This guide offers a comprehensive overview of the structure of this compound, its comparative analysis with ATP, detailed experimental protocols for its use, and its application in elucidating complex biological signaling pathways.

Core Structure of Adenylyl-imidodiphosphate

This compound shares the same core structure as ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The critical difference lies in the linkage between the β- and γ-phosphates.

  • Chemical Formula: C₁₀H₁₇N₆O₁₂P₃

  • Molecular Weight: 506.20 g/mol [1]

  • CAS Number: 25612-73-1[1]

The P-N-P imido bond in this compound is significantly more resistant to enzymatic hydrolysis compared to the P-O-P phosphoanhydride bond in ATP.[2] This stability is the cornerstone of its utility in biochemical and structural biology research.

Structural Comparison: ATP vs. This compound

While this compound is an excellent mimic of ATP, the substitution of an oxygen atom with an imido group introduces subtle but important differences in bond lengths, angles, and overall conformation of the triphosphate chain. These differences can influence its binding affinity and the precise conformation of the protein it binds to.

ParameterATPThis compound
β-γ Bridge P-O-PP-N-P
Pβ-O-Pγ Bond Angle ~129°N/A
Pβ-N-Pγ Bond Angle N/A~127°
Pγ-O Bond Length ~1.60 ÅN/A
Pγ-N Bond Length N/A~1.68 Å
Hydrolysis Readily hydrolyzedResistant to hydrolysis

Note: The exact bond lengths and angles can vary depending on the protein-bound conformation and the presence of metal ions.

Quantitative Data: Binding Affinities of this compound

This compound acts as a competitive inhibitor for a wide range of ATP-dependent enzymes. The dissociation constant (Kd) or inhibition constant (Ki) provides a measure of its binding affinity. A lower value indicates a higher affinity.

ProteinOrganism/TissueKd / Ki (µM)Method
Na+/K+-ATPase (high-affinity site) Canine Kidney2.2 (in 50 µM MgCl₂)Centrifugation Assay[3]
Na+/K+-ATPase (high-affinity site) Canine Kidney4.2 (no MgCl₂)Centrifugation Assay[3]
Kinesin DrosophilaVaries with ATP concentrationSingle-molecule motility assay[4]
ABC Transporter (P-glycoprotein) HumanReduces substrate binding affinityIndirect measurements[5]
Sea Urchin Sperm Dynein Lytechinus pictus~8100 (Ki)Michaelis-Menten kinetics[2][6]
Myosin Not SpecifiedLow affinityNot Specified

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting multi-step signaling pathways and complex enzymatic cycles by allowing researchers to isolate and study specific intermediate states.

Elucidating G-Protein Signaling: Activation of Adenylyl Cyclase

A classic example of this compound's utility is in studying the activation of adenylyl cyclase by the Gsα subunit of a G-protein. In this pathway, the activated Gsα-GTP complex binds to and activates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). By using this compound, researchers can trap the Gsα-adenylyl cyclase complex in a stable, active-like conformation, as this compound can bind to the catalytic site of adenylyl cyclase without being converted to cAMP. This allows for the structural and functional characterization of this transient signaling complex.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαs-GDP (inactive) GPCR->G_protein 2. Activation AC Adenylyl Cyclase Trapped_Complex Gαs-AC-AMP-PNP (Trapped Complex) AC->Trapped_Complex This compound Binding cAMP cAMP AC->cAMP ATP -> GDP GDP G_protein->GDP Gs_GTP Gαs-GTP (active) G_protein->Gs_GTP 3. Subunit Dissociation Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_protein GEF Gs_GTP->AC 4. AC Activation AMP_PNP This compound AMP_PNP->AC PKA Protein Kinase A cAMP->PKA 5. Activation Downstream Downstream Effects PKA->Downstream 6. Phosphorylation

G-protein signaling pathway showing this compound trapping the adenylyl cyclase complex.
Investigating Motor Protein Function: A Kinesin Motility Assay Workflow

Motor proteins like kinesin convert the chemical energy from ATP hydrolysis into mechanical work to move along cytoskeletal filaments. This compound is used to study the ATP-bound state of kinesin, which is characterized by strong binding to microtubules.

Kinesin_Workflow cluster_prep Sample Preparation cluster_assay Motility Assay cluster_analysis Data Analysis Purify_Kinesin Purify Kinesin Motor Domain Assemble_Chamber Assemble Flow Chamber Purify_Kinesin->Assemble_Chamber Polymerize_MT Polymerize & Stabilize Microtubules (MTs) Introduce_MTs Introduce Fluorescently Labeled MTs Polymerize_MT->Introduce_MTs Prepare_Buffers Prepare Motility Buffers (with ATP and this compound) Add_Nucleotides Add ATP or ATP/AMP-PNP Mixture Prepare_Buffers->Add_Nucleotides Immobilize_Kinesin Immobilize Kinesin on Coverslip Assemble_Chamber->Immobilize_Kinesin Block_Surface Block Non-specific Binding Sites Immobilize_Kinesin->Block_Surface Block_Surface->Introduce_MTs Introduce_MTs->Add_Nucleotides Image_Acquisition Image Acquisition (TIRF Microscopy) Add_Nucleotides->Image_Acquisition Track_MTs Track MT Movement Image_Acquisition->Track_MTs Calculate_Velocity Calculate MT Velocity and Processivity Track_MTs->Calculate_Velocity Compare_Conditions Compare Motility in ATP vs. ATP/AMP-PNP Calculate_Velocity->Compare_Conditions

Workflow for a kinesin in vitro motility assay using this compound.

Experimental Protocols

Protocol 1: Determination of this compound Inhibition Constant (Ki) for a Myosin ATPase

This protocol outlines a method to determine the inhibitory potency of this compound on myosin ATPase activity using a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi).

Materials:

  • Purified myosin protein

  • Actin filaments (optional, for actin-activated ATPase activity)

  • Assay Buffer: 15 mM HEPES pH 7.5, 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • [γ-³²P]ATP (for radioactive assay) or Malachite Green Phosphate Assay Kit (for colorimetric assay)

  • Stop Solution (e.g., 10% SDS for Malachite Green assay; acid for radioactive assay)

  • Microplate reader or scintillation counter

Procedure:

  • Prepare a series of this compound dilutions in assay buffer to achieve a range of final concentrations in the assay (e.g., 0-10 mM).

  • Prepare a series of ATP dilutions in assay buffer to achieve a range of final concentrations (e.g., 0-5 mM).

  • Set up the reactions in a 96-well plate or microcentrifuge tubes. For each reaction, combine:

    • Assay buffer

    • A fixed concentration of myosin (and actin, if applicable)

    • A specific concentration of this compound

    • A specific concentration of ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Initiate the reaction by adding the ATP solution and incubate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the appropriate stop solution.

  • Quantify the amount of Pi produced.

    • Radioactive method: Separate the unreacted [γ-³²P]ATP from the released [³²P]Pi using a charcoal or extraction method and measure the radioactivity of the Pi-containing fraction in a scintillation counter.[7]

    • Colorimetric method: Add the Malachite Green reagent, incubate to allow color development, and measure the absorbance at the recommended wavelength (e.g., 620-650 nm).[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each combination of ATP and this compound concentrations.

    • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value. Alternatively, use non-linear regression to fit the data to the appropriate enzyme inhibition model.

Protocol 2: Co-crystallization of a Protein with this compound for X-ray Crystallography

This protocol provides a general framework for obtaining protein-AMP-PNP complex crystals for structural studies.

Materials:

  • Highly purified and concentrated protein of interest (>95% purity, 5-20 mg/mL)

  • This compound

  • MgCl₂

  • Crystallization buffer specific to the protein

  • Crystallization screens (commercial or custom)

  • Vapor diffusion plates (sitting or hanging drop)

  • Cryoprotectant solution

Procedure:

  • Prepare the Protein-Ligand Complex:

    • In a microcentrifuge tube, mix the concentrated protein solution with a 5-10 fold molar excess of this compound and MgCl₂ (at a concentration equal to or slightly higher than this compound).

    • Incubate on ice for 30-60 minutes to allow for complex formation.

    • Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregated protein.

  • Set up Crystallization Trials:

    • Use the vapor diffusion method (hanging or sitting drop).

    • In each well of the crystallization plate, pipette the reservoir solution from a crystallization screen.

    • On the coverslip or sitting drop post, mix a small volume (e.g., 1 µL) of the protein-AMP-PNP complex with an equal volume of the reservoir solution.

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Optimize Crystal Growth:

    • Monitor the plates regularly for the appearance of crystals over several days to weeks.

    • If initial hits (microcrystals, precipitates) are observed, optimize the conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition.

  • Crystal Harvesting and Cryo-protection:

    • Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent like glycerol, ethylene (B1197577) glycol, or PEG. Ensure this compound is also present in the cryo-solution.

    • Soak the crystal in the cryoprotectant for a short period.

    • Loop the crystal and flash-cool it in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray beamline.

    • Collect diffraction data.

    • Process the data to determine the three-dimensional structure of the protein-AMP-PNP complex.

Conclusion

Adenylyl-imidodiphosphate remains a cornerstone in the toolkit of researchers studying ATP-dependent processes. Its ability to mimic the pre-hydrolysis state of ATP binding provides an invaluable window into the transient conformational changes that underpin a vast array of cellular functions. By understanding its unique structural properties and employing the detailed experimental approaches outlined in this guide, scientists and drug development professionals can continue to unravel the intricate mechanisms of ATP-dependent enzymes and signaling pathways, paving the way for novel therapeutic interventions.

References

The Cornerstone of Mechanistic Biochemistry: A Technical Guide to the Discovery and Application of AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and pivotal role of Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) in biochemical research. As a non-hydrolyzable analog of Adenosine Triphosphate (ATP), this compound has been instrumental in elucidating the mechanisms of ATP-dependent enzymes, particularly motor proteins and GTPases. This document provides a comprehensive overview of its properties, key experimental applications, and detailed protocols for its use in research, serving as a vital resource for professionals in the life sciences.

Discovery and History: A Milestone in Bioenergetics

The journey of this compound began in the early 1970s, a period of burgeoning interest in the molecular mechanisms of energy transduction in biological systems. Recognizing the need for a stable ATP analog to probe the intricacies of ATP-binding proteins without triggering hydrolysis, Ralph G. Yount and his colleagues embarked on its synthesis.

Their seminal work, published in Biochemistry in 1971, described the chemical synthesis of "Adenylyl imidodiphosphate," a molecule where the terminal β-γ oxygen bridge of ATP is replaced by an imido (-NH-) group[1][2]. This substitution renders the molecule resistant to cleavage by most ATPases, effectively "freezing" the enzyme in an ATP-bound state. The synthesis involved the reaction of adenosine 5'-phosphoramidate with inorganic imidodiphosphate.

This breakthrough provided researchers with a powerful tool to investigate the conformational changes and intermediate states of ATP-dependent enzymes. Early studies focused on its effects on muscle contraction, demonstrating its ability to induce a state distinct from both the relaxed (ATP-bound) and rigor (nucleotide-free) states in muscle fibers[3][4]. These initial findings paved the way for decades of research across various fields, solidifying this compound's status as an indispensable tool in biochemistry and structural biology.

Mechanism of Action and Biochemical Properties

This compound functions as a competitive inhibitor for most ATP-dependent enzymes[5]. It binds to the ATP pocket, mimicking the pre-hydrolysis state. The key to its utility lies in the P-N-P bond, which is significantly more resistant to enzymatic hydrolysis than the P-O-P bond in ATP. While it is considered non-hydrolyzable, some enzymes have been reported to exhibit very slow hydrolysis of this compound.

The presence of the imido group also subtly alters the geometry and charge distribution of the triphosphate chain compared to ATP. In certain protein structures, the imide group of this compound can be deprotonated, which can influence its interaction with the protein and coordinating metal ions like Mg²⁺[3]. This property can sometimes lead to conformational states that are not perfectly identical to the true ATP-bound state, a factor researchers must consider when interpreting experimental results.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data regarding the interaction of this compound with various proteins. These values are essential for designing experiments and interpreting results.

ProteinOrganism/TissueParameterValueMethodReference
Myosin Bovine CardiacKi130 µMKinetic Assay[6]
Bovine CardiacKA6.0 x 10⁶ M⁻¹Equilibrium Dialysis[6]
Kinesin-1 IC₅₀~400 µMIn Vitro Motility Assay[7]
(K⁺ + H⁺)-ATPase Pig Gastric MucosaKd50 µMBinding Assay

Table 1: Binding and Inhibition Constants of this compound for Motor Proteins and ATPases.

ParameterConditionValueReference
Kinesin-1 Mean Run Length 0.5 mM ATP, 0.2 mM this compound558 ± 39 nm[8]
0.5 mM ATP, 3.0 mM this compound62 ± 7 nm[8]
Muscle Tension Reduction Saturating Mgthis compound on frog sartorius muscle~50%[4]

Table 2: Functional Effects of this compound on Motor Proteins and Muscle Fibers.

Key Experimental Applications and Protocols

This compound has been a cornerstone in a multitude of experimental techniques aimed at understanding the structure and function of ATP-dependent enzymes.

Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy

This compound is extensively used to trap proteins in a specific, stable conformation suitable for high-resolution structural determination.

  • Protein Purification: Purify the target protein to >95% homogeneity. The final purification step should ideally be size-exclusion chromatography in a buffer suitable for crystallization.

  • Complex Formation:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

    • Add a 10- to 100-fold molar excess of this compound (e.g., 1-5 mM final concentration) to the protein solution.

    • Add MgCl₂ to a final concentration equivalent to or slightly higher than the this compound concentration, as Mg²⁺ is often crucial for nucleotide binding.

    • Incubate the mixture on ice for at least 30 minutes to ensure complete binding.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods with a variety of commercial or custom screens.

    • Mix the protein-AMP-PNP complex with the reservoir solution at different ratios (e.g., 1:1, 1:2, 2:1).

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.

    • Harvest suitable crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution containing this compound and MgCl₂.

  • X-ray Diffraction Data Collection: Collect diffraction data at a synchrotron source.

  • Protein-Ligand Complex Preparation: Prepare the protein-AMP-PNP-Mg²⁺ complex as described for crystallography, typically at a lower concentration (0.1-5 mg/mL).

  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make them hydrophilic.

    • Apply 3-4 µL of the protein-AMP-PNP complex solution to the grid.

  • Vitrification:

    • Blot the grid for a few seconds to remove excess liquid, leaving a thin film.

    • Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).

  • Grid Screening and Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect a large dataset of particle images for subsequent 2D and 3D reconstruction.

Enzyme Kinetics and Mechanistic Studies

This compound is used to probe the kinetics of ATP-dependent enzymes and to dissect the steps of their catalytic cycles.

This protocol measures the rate of ATP hydrolysis by monitoring the release of inorganic phosphate (B84403) (Pi). The inclusion of this compound in parallel reactions serves to confirm the specificity of the ATPase activity and to determine its inhibitory constant (Ki).

  • Reagent Preparation:

    • Assay Buffer: e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂.

    • ATP Stock Solution: 100 mM ATP in water, pH adjusted to ~7.0.

    • This compound Stock Solution: 100 mM this compound in water.

    • Enzyme Stock Solution: Purified ATPase at a known concentration.

    • Phosphate Detection Reagent: e.g., Malachite green-based reagent.

  • Reaction Setup:

    • Prepare a series of reactions in a microplate or microcentrifuge tubes. For determining Ki, vary the concentrations of both ATP and this compound.

    • To each reaction, add the assay buffer, the desired concentration of ATP, and the desired concentration of this compound.

    • Pre-incubate the reactions at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the enzyme to each well/tube.

    • Incubate for a set period during which the reaction is linear (e.g., 10-30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding the phosphate detection reagent.

    • Allow color to develop according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

    • Generate a standard curve using known concentrations of phosphate to convert absorbance readings to the amount of Pi produced.

    • Calculate the reaction velocity (nmol Pi/min/mg enzyme).

    • Determine the Ki for this compound by plotting the data using methods such as Lineweaver-Burk or by non-linear regression analysis.

In Vitro Motility Assays

This compound is crucial for studying the mechanochemical cycle of motor proteins like kinesin and myosin. It can stall the motor in a tightly bound state on its cytoskeletal track.

  • Flow Cell Preparation: Construct a flow cell by sandwiching two coverslips with double-sided tape.

  • Motor Protein Immobilization:

    • Introduce a solution of kinesin motor domains into the flow cell and incubate to allow the motors to adsorb to the glass surface.

    • Block the remaining surface with a solution of casein or bovine serum albumin (BSA) to prevent non-specific binding.

  • Microtubule Introduction:

    • Introduce fluorescently labeled, taxol-stabilized microtubules into the flow cell.

  • Motility Observation:

    • Introduce the motility buffer containing ATP and an oxygen scavenging system. Observe microtubule gliding using fluorescence microscopy.

    • To study the effect of this compound, introduce a motility buffer containing a mixture of ATP and this compound. This will typically cause the microtubules to pause or detach, depending on the relative concentrations and the specific kinesin construct.

  • Data Acquisition and Analysis: Record time-lapse videos of microtubule movement and analyze their velocity and run length.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound.

ATP_Hydrolysis_Cycle cluster_inhibition This compound Inhibition E Enzyme (E) E_ATP E-ATP (Pre-hydrolysis state) E->E_ATP + ATP E_AMPPNP E-AMP-PNP (Trapped State) E->E_AMPPNP + this compound E_ADP_Pi E-ADP-Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi ATP Hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP E_Pi E + Pi

ATP Hydrolysis Cycle and this compound Inhibition.

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis Purification Protein Purification Complex_Formation Complex Formation (Protein + this compound + Mg²⁺) Purification->Complex_Formation Screening Crystallization Screening Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Workflow for Protein X-ray Crystallography using this compound.

Conclusion

Since its synthesis over half a century ago, this compound has remained a cornerstone of biochemical and structural biology research. Its ability to act as a stable mimic of the pre-hydrolysis ATP-bound state has provided invaluable insights into the mechanisms of a vast array of ATP-dependent enzymes. From elucidating the power stroke of myosin to trapping the intricate conformational changes of molecular chaperones, this compound continues to be an essential tool for researchers striving to unravel the fundamental processes of life at the molecular level. This guide provides a comprehensive overview and practical protocols to aid scientists in effectively utilizing this remarkable ATP analog in their research endeavors.

References

AMP-PNP Binding Affinity for Motor Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motor proteins, such as myosins, kinesins, and dyneins, are essential ATP-dependent enzymes that generate force and directed movement within cells. Understanding the intricate details of their mechanochemical cycles is paramount for elucidating fundamental cellular processes and for the development of novel therapeutics targeting diseases associated with motor protein dysfunction. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP that has been instrumental in dissecting these cycles. By binding to the nucleotide-binding pocket and locking the motor protein in an ATP-like state, this compound allows for the stabilization and characterization of specific conformational intermediates. This technical guide provides a comprehensive overview of the binding affinity of this compound for various motor proteins, details the experimental protocols used to determine these affinities, and visualizes the associated workflows and pathways.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for motor proteins can vary significantly depending on the specific motor protein, its isoform, the presence of its cytoskeletal track (actin or microtubules), and the experimental conditions. The following tables summarize the available quantitative data for the dissociation constant (Kd), inhibition constant (Ki), and other relevant binding parameters.

Motor ProteinIsoform/ConstructMethodParameterValueConditionsReference
Myosin Bovine Cardiac MyosinEquilibrium DialysisKa6.0 x 106 M-10°C[1]
Kd ~0.167 µM
Kinesin Kinesin-5 (E368(wt))Isothermal Titration Calorimetry (ITC)Kd 64.5 µM 10°C[2]
Kinesin-5Stopped-Flow Fluorometry (Competitive Inhibition)Ki 264 µM In the presence of microtubules[2]
Dynein 21S Dynein (from Tetrahymena cilia)Dissociation AssayHalf-maximal sensitivity 470 µM Inducing dissociation from microtubules[3]

Experimental Protocols

The determination of this compound binding affinity for motor proteins relies on a variety of biophysical techniques. Below are detailed methodologies for some of the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (motor protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Purify Motor Protein B Prepare Matched Buffer P->B L Prepare this compound Solution L->B D Degas all solutions B->D LoadP Load Motor Protein into Sample Cell D->LoadP LoadL Load this compound into Syringe D->LoadL Equil Equilibrate at desired temperature LoadP->Equil LoadL->Equil Titrate Perform automated titrations Equil->Titrate Measure Measure heat changes Titrate->Measure Integrate Integrate peak heats Measure->Integrate Plot Plot heat vs. molar ratio Integrate->Plot Fit Fit to a binding model Plot->Fit Params Determine Kd, n, ΔH, ΔS Fit->Params

Isothermal Titration Calorimetry (ITC) Workflow.

Detailed Methodology (based on Kinesin-5 study[2]):

  • Protein and Ligand Preparation:

    • Purify the kinesin-5 motor domain.

    • Prepare a concentrated stock solution of this compound (e.g., 1-4 mM).

    • Dialyze both the protein and the this compound solution against the same buffer to ensure a precise match and minimize heats of dilution. A typical buffer might be 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, and 1 mM DTT.

    • Thoroughly degas all solutions before use to prevent bubble formation in the calorimeter.

  • ITC Measurement:

    • Load the kinesin-5 solution (e.g., 150–590 µM) into the sample cell of the ITC instrument (e.g., a MicroCal VP-ITC).

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 10°C).

    • Perform an initial small injection (e.g., 2 µl) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 20-30 injections of 10 µl each).

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow signal for each injection peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to kinesin.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Equilibrium Dialysis

Equilibrium dialysis is a technique used to measure the binding of a small, diffusible ligand (this compound) to a larger, non-diffusible macromolecule (myosin). The two are separated by a semi-permeable membrane, and at equilibrium, the concentration of free ligand is the same on both sides, allowing for the calculation of bound ligand concentration.

Experimental Workflow for Equilibrium Dialysis:

Equilibrium_Dialysis_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis PrepM Prepare Myosin Solution Dialysis Set up dialysis chambers with semi-permeable membrane PrepM->Dialysis PrepL Prepare Radiolabeled this compound Solution PrepL->Dialysis Load Load Myosin and this compound into separate chambers Dialysis->Load Incubate Incubate with gentle agitation until equilibrium is reached Load->Incubate Sample Sample aliquots from both chambers Incubate->Sample Count Measure radioactivity to determine [this compound] Sample->Count Calculate Calculate [Free] and [Bound] this compound Count->Calculate Plot Plot [Bound] vs. [Free] (e.g., Scatchard plot) Calculate->Plot Determine Determine Ka and n Plot->Determine

Equilibrium Dialysis Workflow.

Detailed Methodology (based on Cardiac Myosin study[1]):

  • Preparation:

    • Purify native cardiac myosin.

    • Use a radiolabeled version of this compound (e.g., [8-³H]this compound) to allow for accurate concentration measurements.

    • Prepare a suitable binding buffer.

  • Equilibrium Dialysis Setup:

    • Use dialysis cells with a semi-permeable membrane that retains the myosin but allows this compound to pass freely.

    • Place the myosin solution in one chamber and the radiolabeled this compound solution in the other.

    • Incubate the dialysis cells at a controlled temperature (e.g., 0°C) with gentle agitation for a sufficient time to reach equilibrium (this can be several hours).

  • Measurement and Analysis:

    • After incubation, take aliquots from both the myosin-containing chamber and the buffer-only chamber.

    • Use liquid scintillation counting to determine the concentration of radiolabeled this compound in each aliquot.

    • The concentration in the buffer-only chamber represents the free [this compound].

    • The total concentration in the myosin chamber minus the free concentration gives the concentration of bound this compound.

    • Perform the experiment with a range of initial this compound concentrations.

    • Plot the data (e.g., using a Scatchard plot) to determine the association constant (Ka) and the number of binding sites (n). The dissociation constant (Kd) is the reciprocal of Ka.

Stopped-Flow Fluorometry

Stopped-flow fluorometry is a rapid kinetic technique used to study the fast reactions that occur upon mixing of reactants. It can be used in a competitive binding assay to determine the inhibition constant (Ki) of this compound.

Signaling Pathway for Competitive Binding:

Competitive_Binding E Motor Protein ES_fluo Motor-Fluorescent ATP Complex (Fluorescent) E->ES_fluo + S_fluo EI Motor-AMP-PNP Complex (Non-fluorescent) E->EI + I S_fluo Fluorescent ATP analog (e.g., mantATP) I This compound ES_fluo->E EI->E

Competitive binding of fluorescent ATP and this compound.

Detailed Methodology (based on Kinesin-5 study[2]):

  • Reagent Preparation:

    • Prepare solutions of the kinesin-5 motor domain, microtubules (stabilized with taxol), a fluorescent ATP analog (e.g., mantATP), and a range of concentrations of this compound.

    • Ensure all solutions are in the same buffer and at the desired temperature.

  • Stopped-Flow Measurement:

    • Load the kinesin and microtubule solution into one syringe of the stopped-flow apparatus.

    • Load the mantATP and this compound solution into the other syringe.

    • Rapidly mix the contents of the two syringes. The binding of mantATP to kinesin results in an increase in fluorescence.

    • Monitor the change in fluorescence over time. The presence of the competitive inhibitor this compound will slow the rate of mantATP binding.

  • Data Analysis:

    • Fit the fluorescence transient to an appropriate kinetic model to obtain the observed rate constant (k_obs) for mantATP binding at each this compound concentration.

    • Plot the k_obs values against the this compound concentration.

    • Fit this data to an equation for competitive inhibition to determine the inhibition constant (Ki) for this compound.

Conclusion

The non-hydrolyzable ATP analog, this compound, remains an indispensable tool for the study of motor proteins. By understanding its binding affinity and the experimental methods used to determine it, researchers can more effectively design experiments to probe the structure and function of these essential molecular machines. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists in basic research and drug development, facilitating further advancements in our understanding of the complex world of motor proteins.

References

The Role of AMP-PNP in Elucidating Protein Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of protein function. By mimicking the pre-hydrolysis state of ATP, this compound allows researchers to trap and stabilize ATP-binding proteins in a specific conformational state. This "frozen" state provides a unique window into the intricate mechanisms of enzymes that utilize ATP for their activity, including motor proteins, kinases, ATPases, and transporters. This technical guide provides an in-depth overview of the core principles, experimental applications, and quantitative data associated with the use of this compound in elucidating protein function.

Core Principles: Mechanism of Action

This compound is structurally similar to ATP, with the critical difference being the replacement of the oxygen atom between the β and γ phosphates with an imido group (-NH-). This substitution renders the terminal phosphoanhydride bond resistant to enzymatic hydrolysis.[1] Consequently, when this compound binds to the active site of an ATP-dependent enzyme, it induces the conformational changes associated with ATP binding but prevents the subsequent hydrolysis and product release steps. This effectively locks the protein in an ATP-bound-like state, facilitating its structural and functional characterization.

Applications in Elucidating Protein Function

The ability of this compound to stabilize proteins in a pre-hydrolysis state has been leveraged across a wide range of biochemical and biophysical techniques to dissect the function of numerous protein families.

Motor Proteins: Kinesin and Myosin

Motor proteins convert the chemical energy from ATP hydrolysis into mechanical work, driving intracellular transport and muscle contraction. This compound has been instrumental in understanding their mechanochemical cycles.

  • Kinesin: This microtubule-based motor protein "walks" along microtubules to transport cargo. In the presence of this compound, kinesin adopts a tightly bound state to the microtubule, mimicking the ATP-bound state just before the power stroke. This has allowed researchers to determine the structure of the kinesin-microtubule complex in this critical intermediate state and to study the conformational changes in the motor domain and neck linker that are essential for processive movement.[2]

  • Myosin: The interaction of myosin with actin filaments, powered by ATP hydrolysis, is the basis of muscle contraction. This compound acts as a competitive inhibitor of the myosin ATPase, leading to a state of reduced force and stiffness in muscle fibers.[3] This has enabled the study of the pre-power stroke state of the actomyosin (B1167339) complex.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. This compound has been crucial in trapping these transporters in specific conformations, providing snapshots of the transport cycle. For instance, the structure of the human mitochondrial ABC transporter ABCB7 has been determined in its this compound-bound, inward-facing open conformation using cryo-electron microscopy (cryo-EM).[4] This has provided valuable insights into the mechanism of substrate binding and translocation.

DNA Helicases

DNA helicases are essential enzymes that unwind the DNA double helix, a process that requires the energy from ATP hydrolysis. This compound has been used as an inhibitor to study the mechanism of DNA unwinding. By binding to the helicase in the presence of DNA, this compound can trap the enzyme in a pre-unwinding state, allowing for the characterization of the helicase-DNA interaction before strand separation.

Kinases and Other ATPases

This compound serves as a competitive inhibitor for a wide range of kinases and other ATPases. By competing with ATP for binding to the active site, it allows for the determination of kinetic parameters and the study of enzyme regulation. For example, the crystal structure of the kinase domain of serum and glucocorticoid-regulated kinase 1 (SGK1) has been solved in complex with this compound, providing insights for the design of selective inhibitors.[5]

Quantitative Data

The interaction of this compound with various proteins has been quantified using a range of biophysical techniques. The following tables summarize key binding and inhibition constants.

ProteinLigandKd (μM)TechniqueReference
Kinesin-5 (E368(wt))This compound64.5Isothermal Titration Calorimetry
(Na+ + K+)-ATPaseThis compound4.2 (in absence of MgCl2)Centrifugation[6]
(Na+ + K+)-ATPaseThis compound2.2 (in presence of 50 μM MgCl2)Centrifugation[6]
Dynein Motor DomainThis compound~0.2Cosedimentation Assay[7]
ProteinInhibitorKi (mM)Assay ConditionReference
MyosinMgthis compound5.1Isotonic Contraction[3]
KinesinCp-AMP-PNP>3.5 (no inhibition)Microtubule-gliding[2]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified protein of interest at a known concentration (typically 10-100 µM) in a suitable buffer.

    • Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer. It is crucial that the buffer composition is identical for both protein and ligand to avoid heats of dilution.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the this compound solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cryo-Electron Microscopy (Cryo-EM) of an ABC Transporter in the Presence of this compound

Cryo-EM allows for the high-resolution structural determination of proteins in their near-native state. Using this compound, one can visualize the conformation of an ABC transporter in its ATP-bound-like state.

Methodology:

  • Complex Formation:

    • Purify the ABC transporter of interest.

    • Incubate the purified transporter with a saturating concentration of this compound and MgCl2 on ice for a defined period (e.g., 30 minutes) to allow for complex formation.

  • Grid Preparation:

    • Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the solution.

    • Plunge-freeze the grid into liquid ethane (B1197151) to vitrify the sample.

  • Data Collection and Processing:

    • Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.

    • Process the images to pick individual particles, classify them into different views, and reconstruct a 3D density map of the transporter.

  • Model Building and Refinement:

    • Build an atomic model of the transporter into the cryo-EM density map and refine it to obtain a high-resolution structure.

Fluorescence Resonance Energy Transfer (FRET) to Monitor Conformational Changes

FRET is a powerful technique to measure distances between two fluorophores and can be used to monitor conformational changes in a protein upon this compound binding.

Methodology:

  • Protein Labeling:

    • Genetically fuse a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) to specific sites on the protein of interest. The sites should be chosen such that the distance between them is expected to change upon this compound binding.

  • Live Cell Imaging or In Vitro Assay:

    • Express the FRET-labeled protein in cells or use the purified protein in vitro.

    • Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

  • This compound Addition:

    • Add this compound to the cells or the protein solution.

    • Measure the change in the FRET efficiency, which is a ratio of the acceptor emission to the donor emission.

  • Data Interpretation:

    • An increase or decrease in FRET efficiency indicates a change in the distance between the two fluorophores, reflecting a conformational change in the protein induced by this compound binding.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

ATP_Hydrolysis_Cycle E Enzyme E_ATP Enzyme-ATP E->E_ATP + ATP Trapped_State Enzyme-AMP-PNP (Trapped State) E->Trapped_State + this compound E_ADP_Pi Enzyme-ADP-Pi E_ATP->E_ADP_Pi Hydrolysis E_ADP Enzyme-ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP AMP_PNP This compound AMP_PNP->Trapped_State

ATP hydrolysis cycle and the trapping mechanism of this compound.

Kinesin_Cycle cluster_0 Kinesin Mechanochemical Cycle MT_K MT-Kinesin MT_K_ATP MT-Kinesin-ATP MT_K->MT_K_ATP ATP Binding MT_K_ADP_Pi MT-Kinesin-ADP-Pi (Power Stroke) MT_K_ATP->MT_K_ADP_Pi ATP Hydrolysis Trapped MT-Kinesin-AMP-PNP (Tightly Bound) MT_K_ATP->Trapped + this compound (Traps State) MT_K_ADP MT-Kinesin-ADP MT_K_ADP_Pi->MT_K_ADP Pi Release K_ADP Kinesin-ADP MT_K_ADP->K_ADP Detachment K_ADP->MT_K Re-attachment & ADP Release

Simplified kinesin cycle showing the this compound trapped state.

CryoEM_Workflow start Purified Protein (e.g., ABC Transporter) incubation Incubate with This compound + MgCl2 start->incubation grid_prep Apply to Cryo-EM Grid incubation->grid_prep blotting Blot Excess Liquid grid_prep->blotting plunge_freeze Plunge-freeze in Liquid Ethane blotting->plunge_freeze data_collection Cryo-EM Data Collection plunge_freeze->data_collection processing Image Processing & 3D Reconstruction data_collection->processing end High-Resolution Structure (this compound Bound State) processing->end

Experimental workflow for Cryo-EM with this compound.

G_Protein_Activation GPCR GPCR G_Protein_GDP G-Protein (GDP) GPCR->G_Protein_GDP Activates Ligand Ligand Ligand->GPCR G_Protein_GTP G-Protein (GTP) (Active) G_Protein_GDP->G_Protein_GTP GDP/GTP Exchange AMP_PNP G-Protein-AMP-PNP (Active-like State) G_Protein_GDP->AMP_PNP + this compound (Traps Active-like State) Effector Downstream Effector G_Protein_GTP->Effector Activates AMP_PNP->Effector Identifies Downstream Targets

Elucidating G-protein signaling with this compound.

Conclusion

This compound remains a cornerstone in the toolkit of researchers studying ATP-dependent proteins. Its ability to lock enzymes in a pre-hydrolysis, ATP-bound-like state has provided unprecedented insights into the mechanisms of a vast array of cellular machinery. From deciphering the intricate steps of motor proteins to visualizing the conformational dynamics of membrane transporters, this compound continues to be a powerful molecule for advancing our understanding of protein function at the molecular level. The combination of this compound with modern structural and biophysical techniques will undoubtedly continue to yield fundamental discoveries in biology and aid in the development of novel therapeutics.

References

The Foundational Roles of AMP-PNP in Elucidating Kinesin and Myosin Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has been instrumental in dissecting the mechanochemical cycles of the motor proteins kinesin and myosin. By binding to the nucleotide-binding pocket and locking these motors in an ATP-like state without allowing the completion of the hydrolysis cycle, this compound has enabled researchers to trap and study transient intermediates, providing profound insights into their force-generating mechanisms, structural dynamics, and interactions with their respective cytoskeletal tracks—microtubules for kinesin and actin filaments for myosin. This technical guide provides an in-depth overview of the foundational studies utilizing this compound, focusing on quantitative data, detailed experimental protocols, and the visualization of key molecular processes.

Quantitative Data on this compound Interactions with Kinesin and Myosin

The use of this compound has allowed for the precise measurement of various kinetic and biomechanical parameters, offering a quantitative understanding of the motor proteins' functions.

Kinesin:
ParameterValueSpecies/ConstructExperimental ConditionReference
Detachment Rate (in this compound) 0.009 s⁻¹One-headed kinesin1 mM this compound[1]
Unbinding Force (Single-headed, this compound) 6.1–6.9 pN (plus-end loading)Two-headed kinesin1 mM this compound, optical tweezers[2]
Unbinding Force (Double-headed, this compound) Bimodal distribution, larger peak represents double-headed bindingTwo-headed kinesin1 mM this compound, optical tweezers[2]
Microtubule Gliding Velocity Inhibition (IC50) 400 µMKinesin-1In vitro motility assay[3]
k_on (membrane-bound to microtubule) 0.0041 ± 0.0009 (motor/μm²)⁻¹⋅s⁻¹Kinesin-12 mM this compound[4]
k_off (membrane-bound from microtubule) ~0 s⁻¹Kinesin-12 mM this compound[4]
Myosin:
ParameterValueSpecies/ConstructExperimental ConditionReference
Binding Constant (KA) to Cardiac Myosin 6.0 X 10⁶ M⁻¹Native bovine cardiac myosinEquilibrium dialysis[5]
Half-life of Inactivation by Purine Disulfide Analog (in presence of this compound) 4.6 minBovine cardiac myosinSaturation kinetics[5]
Actin-S1 ATPase Activation (KATPase enhancement) ~3-foldF-actin-AMP-PNP with troponin-tropomyosinIn the presence of Ca²⁺[6]

Key Experimental Protocols

The following are detailed methodologies for seminal experiments that have utilized this compound to probe the functions of kinesin and myosin.

Kinesin Microtubule Gliding Assay with this compound Inhibition

This assay is fundamental for observing the motility of kinesins and the inhibitory effect of this compound.

a) Flow Cell Preparation:

  • Construct a flow cell by affixing a coverslip to a glass slide with double-sided tape, creating a small channel.

  • Introduce a solution of casein (0.5 mg/mL in BRB80 buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) into the flow cell and incubate for 5 minutes to block non-specific protein binding.

  • Wash the channel with BRB80 buffer.

b) Kinesin Immobilization:

  • Introduce a solution of kinesin motor proteins (e.g., 10-50 µg/mL in BRB80 with 0.2 mg/mL casein and 10 µM ATP) into the flow cell.

  • Incubate for 5 minutes to allow the kinesin to adsorb to the casein-coated surface.

  • Wash with BRB80 buffer to remove unbound kinesin.

c) Motility Observation and this compound Inhibition:

  • Prepare a motility buffer containing fluorescently labeled, taxol-stabilized microtubules, an ATP regeneration system (e.g., phosphocreatine/creatine kinase), an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose), and 1 mM ATP in BRB80.

  • Introduce the motility buffer into the flow cell and observe microtubule gliding using fluorescence microscopy.

  • To observe inhibition, prepare a similar motility buffer but replace ATP with a desired concentration of this compound (e.g., ranging from 10 µM to 2 mM). Introduce this solution into the flow cell. Microtubules will bind tightly to the kinesin motors and cease movement.

Preparation of Myosin S1 Fragment for this compound Binding Studies

The myosin S1 head is the motor domain, and its isolation is crucial for many biochemical and structural studies.

a) Myosin Extraction and S1 Digestion:

  • Extract myosin from rabbit skeletal muscle.

  • Polymerize the myosin into filaments by dialysis against a low-salt buffer (e.g., 0.1 M KCl, 10 mM imidazole, pH 7.0).

  • Digest the myosin filaments with papain in the presence of a divalent cation (e.g., Ca²⁺) to cleave the myosin heavy chain, releasing the S1 head fragments.

  • Stop the digestion with a specific inhibitor like E-64.

b) Purification of S1 Fragments:

  • Separate the S1 fragments from the remaining myosin rods and undigested myosin by ultracentrifugation.

  • Further purify the S1 fragments using gel filtration chromatography to remove any remaining contaminants and for buffer exchange.

c) this compound Binding Assay (Equilibrium Dialysis):

  • Place the purified S1 fragment solution in a dialysis bag with a specific molecular weight cutoff.

  • Dialyze against a buffer containing a known concentration of radiolabeled [³H]this compound.

  • Allow the system to reach equilibrium.

  • Measure the concentration of radiolabeled this compound inside and outside the dialysis bag to determine the amount bound to the S1 fragment and calculate the binding affinity.

Cryo-Electron Microscopy (Cryo-EM) of Kinesin-Microtubule-AMP-PNP Complex

Cryo-EM has been pivotal in visualizing the high-resolution structure of kinesin bound to microtubules in an ATP-like state.

a) Sample Preparation:

  • Polymerize purified tubulin into microtubules in the presence of a stabilizing agent like taxol or a non-hydrolyzable GTP analog (GMPCPP).

  • Incubate the stabilized microtubules with a molar excess of the kinesin motor domain construct.

  • Add this compound to a final concentration of 1-2 mM to induce the tight-binding state.

  • Apply a small volume (3-4 µL) of the mixture to a glow-discharged cryo-EM grid.

  • Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane.

b) Data Collection and Processing:

  • Image the frozen-hydrated specimens in a transmission electron microscope at cryogenic temperatures.

  • Collect a large dataset of images.

  • Use image processing software to select individual motor-decorated microtubule segments.

  • Perform 2D and 3D classification and averaging to reconstruct a high-resolution 3D map of the complex.

  • Build an atomic model into the resulting density map.

Optical Tweezers for Unbinding Force Measurements

Optical tweezers allow for the precise measurement of the forces involved in single-molecule interactions.

a) Experimental Setup:

  • Immobilize polarity-marked microtubules on a coverslip surface within a flow cell.

  • Coat polystyrene beads with anti-GFP antibodies.

  • Incubate the antibody-coated beads with a GFP-tagged kinesin motor construct at a low concentration to ensure single-molecule interactions.

  • Introduce the kinesin-coated beads into the flow cell in a buffer containing this compound (e.g., 1 mM).

b) Force Measurement:

  • Use an optical trap to capture a kinesin-coated bead.

  • Position the trapped bead near a microtubule, allowing a single kinesin molecule to bind.

  • Move the stage or the laser trap at a constant velocity to apply a pulling force on the kinesin-microtubule bond until it ruptures.

  • The force is calculated from the displacement of the bead from the center of the trap and the pre-calibrated stiffness of the trap.

  • Repeat the measurement multiple times to generate a distribution of unbinding forces.

Signaling Pathways and Logical Relationships

This compound has been instrumental in stabilizing complexes to elucidate the role of motor proteins in signaling pathways. Kinesins, for instance, act as scaffolds for signaling complexes, and this compound can be used to trap these complexes on microtubules for analysis.

Kinesin-1 and the JIP1 Signaling Scaffold

Kinesin-1 transports c-Jun N-terminal kinase (JNK)-interacting protein 1 (JIP1), which is a scaffold protein for the JNK signaling pathway. This compound is used to demonstrate the stable association of the kinesin-JIP1 complex with microtubules.

Kinesin_JIP1_Signaling Kinesin_Inactive Inactive Kinesin-1 (Autoinhibited) JIP1 JIP1 Scaffold Protein JIP1->Kinesin_Inactive Binds to KLC Kinesin_Active Active Kinesin-1 JIP1->Kinesin_Active Cooperative Activation Signaling_Complex JIP1 Signaling Complex (e.g., DLK) JIP1->Signaling_Complex Scaffolds FEZ1 FEZ1 FEZ1->Kinesin_Inactive Binds to KHC tail FEZ1->Kinesin_Active Cooperative Activation Microtubule Microtubule Kinesin_Active->Microtubule Binds Transport Anterograde Transport Kinesin_Active->Transport Drives AMP_PNP This compound AMP_PNP->Kinesin_Active Induces tight binding Signaling_Complex->Transport as Cargo

Caption: Cooperative activation of Kinesin-1 by JIP1 and FEZ1 for microtubule-based transport.

General Experimental Workflow for Studying Motor Protein-AMP-PNP Interaction

The following diagram illustrates a typical workflow for investigating the effects of this compound on a motor protein.

Experimental_Workflow Protein_Purification Motor Protein Purification (Kinesin or Myosin) Biochemical_Assays Biochemical Assays (e.g., ATPase, Binding) Protein_Purification->Biochemical_Assays Motility_Assay In Vitro Motility Assay Protein_Purification->Motility_Assay Structural_Studies Structural Studies (Cryo-EM, X-ray) Protein_Purification->Structural_Studies Single_Molecule Single-Molecule Assays (e.g., Optical Tweezers) Protein_Purification->Single_Molecule Track_Preparation Track Preparation (Microtubule or Actin Polymerization) Track_Preparation->Biochemical_Assays Track_Preparation->Motility_Assay Track_Preparation->Structural_Studies Track_Preparation->Single_Molecule Data_Analysis Data Analysis and Model Building Biochemical_Assays->Data_Analysis Motility_Assay->Data_Analysis Structural_Studies->Data_Analysis Single_Molecule->Data_Analysis AMP_PNP_Addition Addition of This compound AMP_PNP_Addition->Biochemical_Assays Introduce non-hydrolyzable state AMP_PNP_Addition->Motility_Assay Introduce non-hydrolyzable state AMP_PNP_Addition->Structural_Studies Introduce non-hydrolyzable state AMP_PNP_Addition->Single_Molecule Introduce non-hydrolyzable state Motor_Cycles cluster_kinesin Kinesin Cycle cluster_myosin Myosin Cycle K_MT K + MT K_MT_ATP K.ATP.MT K_MT->K_MT_ATP ATP Binding (Power Stroke) K_ADP_Pi_MT K.ADP.Pi.MT K_MT_ATP->K_ADP_Pi_MT ATP Hydrolysis AMP_PNP_K K.this compound.MT (Rigor-like State) K_MT_ATP->AMP_PNP_K This compound Binding K_ADP_MT K.ADP.MT K_ADP_Pi_MT->K_ADP_MT Pi Release K_ADP K.ADP K_ADP_MT->K_ADP Detachment K_ADP->K_MT ADP Release + MT Binding M_A M.A (Rigor) M_ATP_A M.ATP.A M_A->M_ATP_A ATP Binding M_ATP M.ATP M_ATP_A->M_ATP Detachment AMP_PNP_M M.this compound.A (Weakly Bound State) M_ATP_A->AMP_PNP_M This compound Binding M_ADP_Pi M.ADP.Pi M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP_Pi_A M.ADP.Pi.A M_ADP_Pi->M_ADP_Pi_A Actin Binding M_ADP_A M.ADP.A M_ADP_Pi_A->M_ADP_A Pi Release (Power Stroke) M_ADP_A->M_A ADP Release

References

An In-Depth Technical Guide to the Inhibitory Effects of AMP-PNP on ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes.[1][2] Its unique property of binding to the ATP pocket of ATPases without being broken down allows researchers to trap these molecular motors in an ATP-bound-like state. This guide provides a comprehensive overview of the inhibitory effects of this compound on various ATPases, its mechanism of action, relevant experimental protocols, and its application in dissecting cellular signaling pathways.

Core Concept: Mechanism of this compound Inhibition

This compound is a competitive inhibitor for the majority of ATP-dependent enzymes.[1] It mimics the structure of ATP and can occupy the same nucleotide-binding site on the enzyme. However, the substitution of an imido group (-NH-) for the oxygen atom between the β and γ phosphates renders the terminal phosphate (B84403) bond resistant to enzymatic cleavage.[1] This prevents the release of energy that typically drives the conformational changes necessary for the enzyme's function, effectively locking the ATPase in a state that can be studied in detail. While often competitive, the mode of inhibition can be more complex for certain enzymes, such as some DNA helicases and motor proteins, where it may exhibit non-competitive or mixed-inhibition kinetics.[3]

AMP-PNP_Mechanism_of_Action cluster_0 Normal ATP Hydrolysis cluster_1 This compound Inhibition ATP ATP ATPase_active ATPase (Active Site) ATP->ATPase_active Binds to active site ATP_Bound ATPase-ATP Complex Hydrolysis ATP Hydrolysis ATP_Bound->Hydrolysis ADP_Pi ADP + Pi Hydrolysis->ADP_Pi Releases ATPase_reset ATPase (Reset) Hydrolysis->ATPase_reset Conformational Change AMP_PNP AMP_PNP ATPase_active2 ATPase (Active Site) AMP_PNP->ATPase_active2 Competitively Binds AMP_PNP_Bound ATPase-AMP-PNP Complex (Trapped) No_Hydrolysis No Hydrolysis AMP_PNP_Bound->No_Hydrolysis Stable Complex

Caption: Mechanism of this compound competitive inhibition of ATPases.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies significantly across different ATPases. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify this inhibition. The following table summarizes available data for a range of ATPases.

ATPase FamilySpecific EnzymeOrganism/TissueInhibition ParameterValueReference(s)
P-type ATPase Ecto-ATPaseBovine Pulmonary Artery Endothelial CellspIC504.0[4]
Motor Protein MyosinRabbit Psoas MuscleKi5.1 mM[5]
Motor Protein Cardiac MyosinBovineKi130 µM[6]
Motor Protein Kinesin-1Human-Inhibits gliding at 1 mM[7]
Motor Protein Dynein--Inhibits motility[8]
F-type ATPase F1-ATPaseBovine Mitochondria-Binds to βTP subunit[9][10]
ABC Transporter BtuCD-FE. coli-Competitively elutes from ATP-agarose[11]
DNA Helicase CMG HelicaseEukaryotic-Preloads helicase without unwinding[12]
Ion Channel KATP ChannelsMouse Skeletal MuscleIC50 (no Mg2+)29 µM[13]
Ion Channel KATP ChannelsMouse Skeletal MuscleIC50 (with Mg2+)39 µM[13]

Application in a Signaling Pathway: Purinergic Signaling

This compound is a valuable tool for dissecting the complexities of purinergic signaling, which is mediated by extracellular nucleotides like ATP. Ecto-ATPases on the cell surface, such as CD39, hydrolyze ATP to ADP and AMP. Subsequently, ecto-5'-nucleotidase (CD73) converts AMP to adenosine. Adenosine then activates P1 purinergic receptors, leading to various physiological responses. By inhibiting the initial ATP hydrolysis step by ecto-ATPases, this compound can be used to study the specific roles of ATP versus adenosine in this signaling cascade.[14][15]

Purinergic_Signaling_Pathway Extracellular_ATP Extracellular ATP Ecto_ATPase Ecto-ATPase (e.g., CD39) Extracellular_ATP->Ecto_ATPase Substrate ADP ADP Ecto_ATPase->ADP Hydrolysis AMP_PNP This compound AMP_PNP->Ecto_ATPase Inhibits Ecto_5_Nucleotidase Ecto-5'-Nucleotidase (e.g., CD73) ADP->Ecto_5_Nucleotidase Hydrolysis AMP AMP Adenosine Adenosine AMP->Adenosine Hydrolysis P1_Receptor P1 Receptor (GPCR) Adenosine->P1_Receptor Activates Cellular_Response Cellular Response P1_Receptor->Cellular_Response Initiates

Caption: Role of this compound in studying purinergic signaling.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments used to investigate the inhibitory effects of this compound.

ATPase Activity Assay (Malachite Green Method)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Malachite_Green_Assay_Workflow Start Start Prepare_Reagents Prepare ATPase, ATP, This compound, and Malachite Green Reagent Start->Prepare_Reagents Incubate_Reaction Incubate ATPase with varying concentrations of this compound and a fixed concentration of ATP Prepare_Reagents->Incubate_Reaction Stop_Reaction Stop reaction and add Malachite Green Reagent Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at ~620 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data: Plot activity vs. [this compound] to determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Malachite Green ATPase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the ATPase being studied (e.g., Tris-HCl with MgCl2).

    • Prepare stock solutions of ATP and this compound.

    • Prepare the Malachite Green reagent according to standard protocols.

  • Reaction Setup:

    • In a 96-well plate, add the purified ATPase enzyme to the reaction buffer.

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding a fixed, saturating concentration of ATP.

    • Include controls with no enzyme and no inhibitor.

  • Incubation and Termination:

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green reagent, which also initiates color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 620 nm using a plate reader.

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the rate of phosphate release for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Radioactive ATPase Assay ([γ-³²P]-ATP)

This highly sensitive assay directly measures the release of radioactive phosphate.

Methodology:

  • Reaction Mixture: Prepare a reaction mix containing the ATPase, buffer, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP.

  • Incubation: Incubate at the optimal temperature for a specific time.

  • Termination and Separation: Stop the reaction (e.g., with acid). Separate the released ³²Pi from the unhydrolyzed [γ-³²P]-ATP using a method like charcoal adsorption or thin-layer chromatography.

  • Quantification: Measure the radioactivity of the released ³²Pi using a scintillation counter.

  • Analysis: Calculate the ATPase activity at each inhibitor concentration and determine the IC50 or Ki.

Nitrocellulose Filter Binding Assay

This assay measures the binding of a radiolabeled nucleotide, like [α-³²P]-ATP or a labeled this compound analog, to the ATPase.

Filter_Binding_Assay_Workflow Start Start Incubate Incubate ATPase with radiolabeled nucleotide +/- this compound Start->Incubate Filter Pass mixture through nitrocellulose filter Incubate->Filter Wash Wash filter to remove unbound nucleotide Filter->Wash Count Measure radioactivity on the filter Wash->Count Analyze Analyze binding data to determine Kd or Ki Count->Analyze End End Analyze->End

Caption: Workflow for a nitrocellulose filter binding assay.

Methodology:

  • Binding Reaction: Incubate the purified ATPase with a constant concentration of a radiolabeled ATP analog (or radiolabeled ATP) and varying concentrations of unlabeled this compound.[16][17]

  • Filtration: After reaching equilibrium, pass the reaction mixture through a nitrocellulose filter. The protein and any bound radiolabeled nucleotide will be retained on the filter, while unbound nucleotide will pass through.[16]

  • Washing: Quickly wash the filter with cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabel against the concentration of this compound to determine the Ki for binding.

Conclusion

This compound remains a cornerstone tool for researchers in biochemistry, molecular biology, and drug discovery. Its ability to act as a stable, non-hydrolyzable mimic of ATP provides a unique window into the mechanisms of ATPases. By trapping these enzymes in a crucial intermediate state, this compound facilitates detailed kinetic, structural, and functional studies. The careful application of the experimental protocols outlined in this guide, coupled with a thorough understanding of its mechanism of action, will continue to enable groundbreaking discoveries in the vast and vital field of ATP-dependent cellular processes.

References

The Dance of Stability: An In-depth Technical Guide to AMP-PNP's Interaction with Nucleotide-Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a cornerstone tool in the study of ATP-dependent processes. As a non-hydrolyzable analog of adenosine triphosphate (ATP), it competitively binds to the nucleotide-binding sites of a vast array of enzymes, effectively trapping them in a pre-hydrolysis, ATP-bound conformational state. This unique characteristic allows for the detailed structural and functional investigation of transient states within the catalytic cycles of ATPases, kinases, motor proteins, and other nucleotide-dependent enzymes. This guide provides a comprehensive overview of this compound's interaction with these binding sites, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

The key structural feature of this compound is the replacement of the oxygen atom bridging the β- and γ-phosphates of ATP with an imido group (-NH-). This substitution renders the terminal phosphate (B84403) bond highly resistant to enzymatic cleavage, while largely preserving the overall stereochemistry and charge distribution of the parent ATP molecule. Consequently, this compound serves as an excellent mimic for ATP in binding studies, enabling the stabilization of enzyme-substrate complexes for structural elucidation by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). Furthermore, its role as a competitive inhibitor makes it invaluable for kinetic and thermodynamic studies aimed at dissecting the mechanisms of ATP-dependent enzymes.

Data Presentation: Quantitative Analysis of this compound Interactions

The binding affinity and inhibitory potency of this compound can vary significantly depending on the specific protein and the experimental conditions. The following table summarizes key quantitative data from studies on various proteins, providing a comparative reference for researchers.

ProteinOrganism/SystemParameterValueMethodConditionsReference(s)
MEK1 (MAP Kinase Kinase 1) HumanKd~2 µMIsothermal Titration Calorimetry (ITC)Mg2+-dependent
Kd (in complex with PD0325901)~0.4 µMIsothermal Titration Calorimetry (ITC)Synergistic binding
(Na+ + K+)-dependent ATPase Canine KidneyKd4.2 µMCentrifugation AssayNo MgCl2
Kd2.2 µMCentrifugation Assay50 µM MgCl2
Kd6 µMCentrifugation Assay2 mM MgCl2
Kinesin-1 Not SpecifiedKiNot directly measured, but 3.5 mM this compound completely inhibits motility in the presence of 2 mM ATPMotility Assay-
koff (mADP from front head)367 ± 4 s⁻¹Stopped-Flow FluorescenceThis compound-locked state
kon (mADP to front head)0.46 ± 0.08 µM⁻¹s⁻¹Stopped-Flow FluorescenceThis compound-locked state
BtuCD (Vitamin B12 Transporter) Escherichia coliKd (for BtuF binding)Nanomolar rangeMicroscale Thermophoresis (MST)Presence of this compound did not significantly alter affinity
p97 (AAA+ ATPase) Not SpecifiedAffinityLower than ATPNot Specified-
cAMP-dependent Protein Kinase Bovine HeartKm (for MgATP)5 µMEnzyme KineticsFor comparison
Ki (for MgADP)~8 µMEnzyme KineticsCompetitive inhibition

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to the study of this compound interactions.

G Signaling Pathway Inhibition by this compound cluster_pathway Kinase Cascade cluster_interaction This compound Interaction Upstream Kinase Upstream Kinase Target Kinase Target Kinase Upstream Kinase->Target Kinase Phosphorylates Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phosphorylates Inactive Kinase-AMP-PNP Complex Inactive Kinase-AMP-PNP Complex Target Kinase->Inactive Kinase-AMP-PNP Complex Forms Stable Complex Cellular Response Cellular Response Substrate Protein->Cellular Response ATP ATP ATP->Target Kinase Binds & Hydrolyzed AMP_PNP AMP_PNP AMP_PNP->Target Kinase Binds & Inhibits (Traps State)

Signaling Pathway Inhibition by this compound

G Workflow for Determining Binding Affinity via ITC cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Purify Protein Purify Protein Buffer Exchange Buffer Exchange Purify Protein->Buffer Exchange Dialysis/SEC Degas Samples Degas Samples Buffer Exchange->Degas Samples Load this compound into Syringe Load this compound into Syringe Buffer Exchange->Load this compound into Syringe Load Protein into Sample Cell Load Protein into Sample Cell Degas Samples->Load Protein into Sample Cell Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Buffer Exchange Equilibrate Temperature Equilibrate Temperature Load Protein into Sample Cell->Equilibrate Temperature Load this compound into Syringe->Equilibrate Temperature Perform Titration Perform Titration Equilibrate Temperature->Perform Titration Record Heat Changes Record Heat Changes Perform Titration->Record Heat Changes Integrate Raw Data Integrate Raw Data Record Heat Changes->Integrate Raw Data Fit to Binding Model Fit to Binding Model Integrate Raw Data->Fit to Binding Model e.g., one-site model Determine Thermodynamic Parameters Kd, ΔH, ΔS, n Fit to Binding Model->Determine Thermodynamic Parameters

Workflow for Determining Binding Affinity via ITC

G Workflow for Structural Determination with this compound cluster_cryst X-ray Crystallography cluster_cryoem Cryo-EM cluster_dc Workflow for Structural Determination with this compound Start Start Purified Protein Purified Protein Start->Purified Protein Form Protein-AMP-PNP Complex Form Protein-AMP-PNP Complex Purified Protein->Form Protein-AMP-PNP Complex This compound + Mg2+ This compound + Mg2+ This compound + Mg2+->Form Protein-AMP-PNP Complex Structural Method Structural Method Form Protein-AMP-PNP Complex->Structural Method Crystallization Screening Crystallization Screening Structural Method->Crystallization Screening X-ray Grid Preparation Grid Preparation Structural Method->Grid Preparation Cryo-EM Data Collection Data Collection Structure Determination Structure Determination Data Collection->Structure Determination 3D Structure 3D Structure Structure Determination->3D Structure Optimize Crystals Optimize Crystals Crystallization Screening->Optimize Crystals X-ray Diffraction X-ray Diffraction Optimize Crystals->X-ray Diffraction X-ray Diffraction->Data Collection Plunge Freezing (Vitrification) Plunge Freezing (Vitrification) Grid Preparation->Plunge Freezing (Vitrification) Electron Microscopy Electron Microscopy Plunge Freezing (Vitrification)->Electron Microscopy Electron Microscopy->Data Collection

Workflow for Structural Determination with this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

1. Sample Preparation:

  • Protein: Purify the target protein to >95% homogeneity. Perform dialysis or size-exclusion chromatography to exchange the protein into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2). The final buffer for the protein and ligand must be identical to minimize heats of dilution.

  • Ligand: Prepare a concentrated stock solution of this compound in the exact same buffer used for the protein.

  • Concentrations: The protein concentration in the sample cell should be 10-50 µM. The this compound concentration in the syringe should be at least 10-fold higher than the protein concentration to ensure saturation is reached.

  • Degassing: Thoroughly degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles in the calorimeter.

2. ITC Experiment:

  • Instrument Setup: Clean the sample cell and syringe thoroughly with buffer.

  • Loading: Load the protein solution into the sample cell (typically ~200-300 µL) and the this compound solution into the injection syringe (typically ~40-50 µL).

  • Equilibration: Allow the system to equilibrate thermally.

  • Titration: Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the protein-containing sample cell. Allow the signal to return to baseline between injections.

  • Control: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • Subtract the heat of dilution from the experimental data.

  • Integrate the heat change for each injection and plot it against the molar ratio of this compound to protein.

  • Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Fluorescence-Based Competition Assay for Ki Determination

This method determines the inhibitory constant (Ki) of this compound by measuring its ability to displace a fluorescent ATP analog from the protein's active site.

1. Reagents and Setup:

  • Protein: Purified target enzyme.

  • Fluorescent Probe: A fluorescent ATP analog, such as TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate), which exhibits a change in fluorescence upon binding.

  • Competitor: this compound.

  • Assay Buffer: A buffer compatible with the protein's activity and stability, containing MgCl2.

  • Instrumentation: A fluorometer or plate reader capable of measuring fluorescence intensity.

2. Experimental Procedure:

  • Determine Probe Kd: First, determine the dissociation constant (Kd) of the fluorescent probe for the protein by titrating a fixed concentration of the protein with increasing concentrations of the probe.

  • Competition Assay: In a multi-well plate, add a fixed concentration of the protein and the fluorescent probe (typically at or below its Kd).

  • Add a serial dilution of this compound to the wells. Include controls with no this compound (maximum fluorescence) and no protein (background fluorescence).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

3. Data Analysis:

  • Plot the decrease in fluorescence intensity as a function of the this compound concentration.

  • Fit the data to a competitive binding equation to calculate the IC50 (the concentration of this compound that displaces 50% of the fluorescent probe).

  • Convert the IC50 value to a Ki using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Co-crystallization of a Protein with this compound for X-ray Crystallography

This protocol outlines the general steps for obtaining crystals of a protein in complex with this compound for structural determination.

1. Complex Formation:

  • Protein Preparation: Use a highly purified (>98%) and concentrated (typically 5-20 mg/mL) protein solution.

  • Ligand Addition: Just prior to setting up crystallization trials, add a molar excess of this compound (e.g., 1-5 mM final concentration) and MgCl2 (e.g., 2-10 mM) to the protein solution. Incubate on ice to allow for complex formation.

2. Crystallization Screening:

  • Use commercial or in-house crystallization screens to test a wide range of precipitant conditions.

  • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop) by mixing the protein-AMP-PNP complex with the reservoir solution.

  • Incubate the trays at a constant temperature and monitor for crystal growth.

3. Crystal Optimization and Harvesting:

  • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to improve crystal size and quality.

  • Harvest suitable crystals and soak them in a cryoprotectant solution (reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol, and also containing this compound and MgCl2) before flash-cooling in liquid nitrogen.

4. Data Collection and Structure Determination:

  • Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Build and refine the atomic model of the protein-AMP-PNP complex.

Sample Preparation and Vitrification for Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the preparation of vitrified (ice-embedded) samples of a protein-AMP-PNP complex for high-resolution structural analysis by single-particle cryo-EM.

1. Complex Formation and Quality Control:

  • Sample Purity: Ensure the protein sample is highly pure and monodisperse, as confirmed by size-exclusion chromatography.

  • Complex Incubation: Incubate the purified protein (typically at a concentration of 0.1-5 mg/mL) with a molar excess of this compound and MgCl2 on ice.

  • Negative Stain EM: It is highly recommended to first visualize the complex using negative stain EM to confirm particle integrity and homogeneity.

2. Grid Preparation and Plunge Freezing:

  • Grid Selection: Choose appropriate cryo-EM grids (e.g., holey carbon grids).

  • Glow Discharge: Glow discharge the grids to make the carbon surface hydrophilic.

  • Sample Application: Apply a small volume (2-4 µL) of the protein-AMP-PNP complex solution to the grid.

  • Blotting and Plunging: In a controlled environment vitrification apparatus (e.g., a Vitrobot), blot away excess liquid to create a thin film of the sample. Immediately plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.

3. Cryo-EM Data Collection and Processing:

  • Transfer the vitrified grids to a cryo-electron microscope.

  • Collect a large dataset of images of the particles embedded in the vitreous ice.

  • Process the images using single-particle analysis software to generate a high-resolution 3D reconstruction of the protein-AMP-PNP complex.

Conclusion

This compound remains an indispensable molecule for probing the intricate mechanisms of ATP-dependent enzymes. Its ability to act as a stable ATP analog allows researchers to capture and analyze transient conformational states that are fundamental to biological function. By leveraging the quantitative data and detailed experimental protocols provided in this guide, researchers, scientists, and drug development professionals can more effectively design and execute experiments to unravel the complexities of nucleotide-binding proteins, ultimately paving the way for novel therapeutic interventions.

The Researcher's Arsenal: A Technical Guide to Non-Hydrolyzable ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate molecular choreography of the cell, adenosine (B11128) triphosphate (ATP) is the principal dancer, providing the energy for a vast array of cellular processes. However, its fleeting nature, owing to rapid hydrolysis, presents a significant challenge for researchers seeking to elucidate the mechanisms of ATP-dependent proteins. Non-hydrolyzable ATP analogs are indispensable tools that circumvent this limitation by mimicking ATP's ability to bind to enzymes without being readily broken down, effectively pausing the enzymatic ballet at a specific pose. This allows for a detailed investigation of protein structure, function, and interaction with substrates and regulators.

This in-depth technical guide provides a comprehensive overview of the core principles governing the use of non-hydrolyzable ATP analogs. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the appropriate analog and design robust experimental strategies to unravel the complexities of ATP-dependent cellular machinery.

Core Principles and Mechanisms of Action

Non-hydrolyzable ATP analogs are structurally similar to ATP but possess modifications to the triphosphate chain that render them resistant to enzymatic cleavage.[1][2] The most common modifications involve the substitution of the bridging oxygen atom between the β and γ phosphates or a non-bridging oxygen on the γ-phosphate.[2][3] This chemical alteration prevents the nucleophilic attack required for hydrolysis, effectively trapping the enzyme in an ATP-bound, pre-hydrolysis state.[1]

The three most widely used non-hydrolyzable ATP analogs are:

  • Adenosine 5'-(γ-thio)triphosphate (ATPγS): In this analog, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[3] While significantly more resistant to hydrolysis than ATP, some kinases can slowly transfer the thiophosphate group to their substrates, making ATPγS a useful tool for identifying kinase substrates through thiophosphorylation.[3][4]

  • Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): Here, an imido group (-NH-) replaces the bridging oxygen between the β and γ phosphates.[2] The P-N bond is highly resistant to cleavage by most ATPases, making this compound a true competitive inhibitor that locks the enzyme in a pre-hydrolysis conformation.[2][5]

  • Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): This analog features a methylene (B1212753) group (-CH2-) in place of the bridging oxygen between the β and γ phosphates.[6] Similar to this compound, the P-C-P bond is highly resistant to hydrolysis, making it an effective competitive inhibitor for studying the ATP-bound state.[6]

The choice of analog can significantly influence experimental outcomes, as subtle structural differences between them can induce distinct conformational states in the target protein.[1] Therefore, the selection should be guided by the specific research question and the biochemical properties of the enzyme under investigation.

Data Presentation: A Comparative Look at Non-Hydrolyzable ATP Analogs

The binding affinity and inhibitory potency of non-hydrolyzable ATP analogs are critical parameters that vary depending on the specific protein and experimental conditions.[1] The following tables summarize key quantitative data for commonly used analogs, providing a basis for comparison and experimental design. Note: These values are illustrative and can be influenced by factors such as pH, temperature, and the presence of divalent cations.

AnalogTarget ProteinParameterValueReference
ATPγS eIF4AK_M66 ± 9 µM[7]
ClpA (E. coli)K_d6.2 ± 0.3 µM[8]
Na+/K+-ATPase (Swine)K_i0.253 µM[8]
This compound Myosin ATPaseK_i~200 µM[1]
KinesinK_d~1.3 µM[1]
(Na+ + K+)-dependent ATPaseK_d2.2 µM (with MgCl2)[9]
ncd motor domainHydrolysis Rate~0.00004 s⁻¹[10]
AMP-PCP Myosin ATPaseK_i~150 µM[1]
P2X1 ReceptorEC_5099 nM[1]
Hsp90 N-terminal domainK_d3.8 µM[11]

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. This section provides step-by-step methodologies for key experiments utilizing non-hydrolyzable ATP analogs.

Protocol 1: ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay is a widely used method to measure the rate of ATP hydrolysis by an ATPase and to determine the inhibitory effects of non-hydrolyzable analogs.[12]

Materials:

  • Purified ATPase enzyme

  • ATP and non-hydrolyzable ATP analogs (e.g., this compound, AMP-PCP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate (B84403) Standard Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a series of dilutions for the non-hydrolyzable ATP analogs in the assay buffer. Prepare a phosphate standard curve using the Phosphate Standard Solution.

  • Reaction Setup: In a 96-well plate, add the purified ATPase to the assay buffer. Add varying concentrations of the non-hydrolyzable ATP analog to the wells. Include a control with no analog.

  • Initiate Hydrolysis: Start the ATPase reaction by adding a fixed concentration of ATP to all wells.

  • Stop Reaction and Develop Color: After a defined incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme, stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent.

  • Measure Absorbance: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released from the standard curve. Determine the inhibitory potency of the analogs by plotting the percentage of inhibition against the analog concentration and fitting the data to a suitable dose-response curve to calculate the IC₅₀ value. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation if the K_m for ATP is known.[11]

Protocol 2: Determination of Inhibitory Potency (K_i) by Fluorescence Competition Assay

This protocol outlines a general method to determine the K_i of a non-hydrolyzable ATP analog against a protein kinase using a fluorescent ATP probe, such as TNP-ATP.[2]

Materials:

  • Purified protein kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Non-hydrolyzable ATP analog (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents: Prepare a stock solution of the fluorescent ATP analog. Prepare a serial dilution of the non-hydrolyzable ATP analog. Prepare a working solution of the protein kinase.

  • Assay Setup: In a microplate, add the protein kinase to each well. Add a fixed concentration of the fluorescent ATP analog to each well (typically at its K_d for the kinase). Add the serially diluted non-hydrolyzable ATP analog to the wells.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence intensity using a microplate reader. As the concentration of the competing non-hydrolyzable analog increases, it will displace the fluorescent probe, leading to a decrease in fluorescence.[3]

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a competition binding equation to determine the IC₅₀ value.[11] Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.[11]

Protocol 3: Filter Binding Assay with Radiolabeled ATP Analogs

This assay is used to quantify the binding affinity of a radiolabeled ligand (e.g., [α-³²P]ATP) to a protein in the presence of competing non-hydrolyzable analogs.[1]

Materials:

  • Purified protein of interest

  • Radiolabeled ATP analog

  • Non-hydrolyzable ATP analogs (as competitors)

  • Binding Buffer (specific to the protein-ligand interaction)

  • Nitrocellulose and glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a series of tubes, incubate a constant amount of the purified protein with a fixed concentration of the radiolabeled ATP analog.

  • Competition: To different tubes, add increasing concentrations of the unlabeled non-hydrolyzable ATP analog.

  • Equilibration: Allow the binding reactions to reach equilibrium at an appropriate temperature.

  • Filtration: Quickly filter the contents of each tube through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. Proteins bind to the nitrocellulose, while unbound small molecules pass through.[1]

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabel as a function of the competitor concentration to determine the IC₅₀. The K_i can then be calculated from the IC₅₀ value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for comprehension and communication. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the use of non-hydrolyzable ATP analogs.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X Agonist P2Y P2Y Receptor (GPCR) ATP->P2Y Agonist ENTPD1 Ectonucleotidase (CD39) ATP->ENTPD1 Hydrolysis ADP ADP NT5E Ecto-5'-nucleotidase (CD73) ADP->NT5E Hydrolysis ADO Adenosine ATP_analog Non-hydrolyzable ATP Analog (e.g., AMP-PCP) ATP_analog->P2X Binds, no activation ATP_analog->P2Y Binds, blocks signaling Ion_influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_influx Opens GPCR_signaling G-protein Signaling (PLC, AC) P2Y->GPCR_signaling Activates ENTPD1->ADP NT5E->ADO Physiological_response Physiological Response Ion_influx->Physiological_response GPCR_signaling->Physiological_response

Purinergic signaling pathway and the effect of a non-hydrolyzable ATP analog.

ExperimentalWorkflow start Start: Purified ATP-dependent Enzyme select_analog Select Non-hydrolyzable ATP Analog (ATPγS, this compound, AMP-PCP) start->select_analog binding_assay Binding Assay (e.g., Fluorescence Competition) select_analog->binding_assay Binding Affinity activity_assay Activity Assay (e.g., Malachite Green) select_analog->activity_assay Enzyme Kinetics structural_studies Structural Studies (X-ray, Cryo-EM) select_analog->structural_studies Structural Analysis determine_ki Determine Ki / Kd binding_assay->determine_ki measure_inhibition Measure Inhibition (IC50) activity_assay->measure_inhibition trap_state Trap Pre-hydrolysis State structural_studies->trap_state conclusion Conclusion: Elucidate Enzyme Mechanism determine_ki->conclusion measure_inhibition->conclusion elucidate_structure Elucidate 3D Structure trap_state->elucidate_structure elucidate_structure->conclusion GProteinCycle cluster_inactive Inactive State G_GDP Gα-GDP-Gβγ Complex G_beta_gamma Gβγ G_GDP->G_beta_gamma Reassociates GPCR Activated GPCR (GEF) G_GDP->GPCR G_GTP Gα-GTP G_GTP->G_GDP GTP Hydrolysis (GAP) G_GTP->G_beta_gamma Effector Effector Protein G_GTP->Effector Activates GPCR->G_GTP GDP/GTP Exchange GTP GTP GDP GDP Pi Pi GTP_analog Non-hydrolyzable GTP Analog (e.g., GTPγS) GTP_analog->G_GTP Persistent Activation

References

The Application of AMP-PNP in Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in cell biology. By competitively binding to the ATP-binding sites of various enzymes without being broken down, this compound effectively "freezes" them in an ATP-bound conformational state. This unique property allows researchers to dissect the intricate molecular mechanisms of ATP-dependent processes, particularly the function of motor proteins and the dynamics of the cytoskeleton. This technical guide provides an in-depth overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.

Mechanism of Action: A Stable Mimic of ATP

This compound’s utility stems from the replacement of the oxygen atom between the β and γ phosphates of ATP with an imido (-NH-) group. This substitution renders the terminal phosphate (B84403) bond resistant to cleavage by ATPases.[1] As a competitive inhibitor, this compound binds to the same active sites as ATP, allowing for the study of the structural and functional consequences of nucleotide binding in the absence of hydrolysis.[1][2] This "rigor" or "ATP-bound-like" state is crucial for trapping transient intermediates in enzymatic cycles, making them amenable to structural and biophysical analysis.[3]

Core Applications in Cell Biology

The primary applications of this compound in cell biology revolve around the study of motor proteins and cytoskeletal dynamics.

Elucidating the Mechanochemical Cycle of Motor Proteins

Motor proteins like kinesins, myosins, and dyneins are ATPases that convert chemical energy from ATP hydrolysis into mechanical work, driving intracellular transport and cell motility. This compound has been instrumental in deciphering their operational cycles.

  • Kinesins: These motor proteins move processively along microtubules. This compound has been shown to induce a state of strong binding between kinesin and microtubules, effectively stalling the motor on its track.[4][5] This has enabled detailed structural studies of the kinesin-microtubule complex and has been crucial in understanding the coordination between kinesin's two motor domains.[6] In the presence of both ATP and this compound, kinesin molecules exhibit distinct "runs" and "pauses," providing insights into the different kinetic states of the motor.[7]

  • Myosins: Myosins are responsible for muscle contraction and various forms of cell motility by moving along actin filaments.[8] this compound has been used to study the pre-power stroke state of myosin, where it is strongly bound to actin.[9] While ATP weakens the affinity of myosin for actin, this compound can stabilize this interaction, facilitating the study of the cross-bridge cycle.[4]

  • Dyneins: These complex motor proteins are involved in retrograde transport along microtubules and the movement of cilia and flagella.[10] this compound has been used to investigate the nucleotide-dependent states of the dynein motor domain and its interaction with dynactin (B1176013) and microtubules.[11][12] Cryo-electron microscopy (cryo-EM) studies utilizing this compound have provided high-resolution structures of the dynein-dynactin complex, revealing key aspects of its regulation and function.[11]

Investigating Cytoskeletal Dynamics

This compound is also a valuable tool for studying the assembly, disassembly, and regulation of the cytoskeleton. By modulating the activity of motor proteins and other ATP-dependent cytoskeletal regulators, this compound can be used to probe the forces and dynamics that shape cellular architecture. For instance, by locking kinesin onto microtubules, this compound can alter the stability and organization of the microtubule network.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data on the effects of this compound on motor proteins, compiled from various studies.

Motor ProteinParameterValueConditionsReference(s)
Kinesin-1 Km for ATP (Motility Assay) 150 µMIn vitro motility assay[13]
Ki for ADP (Competitive) 0.29 mMIn vitro motility assay[13]
Unbinding Force (this compound state) 6.1 - 6.9 pN (plus-end loading)Single-molecule analysis[14]
9.1 - 10 pN (minus-end loading)[14]
Detachment Rate (this compound) 0.009 s⁻¹Single-molecule motility assay[6]
Effect on Mean Run Length Decrease from 558 nm to 62 nm0.5 mM ATP, this compound increased from 0.2 to 3.0 mM[7]
Dynein Binding Affinity (MTBD) 2.2 ± 0.2 µM (High-affinity construct)In vitro microtubule binding assay[15]
12.1 ± 1.5 µM (Intermediate-affinity construct)[15]

Table 1: Quantitative data on the interaction of this compound with motor proteins.

ParameterThis compound ConcentrationEffectReference(s)
Kinesin-1 Gliding Velocity IncreasesSignificant decrease[3]
Kinesin-1 Motility 3.5 mMComplete inhibition (in the presence of 2 mM ATP)[1]

Table 2: Effects of this compound on Kinesin Motility.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Microtubule Binding Assay

This assay is used to determine the binding affinity of a motor protein to microtubules in the presence of this compound.

Materials:

  • Purified motor protein (e.g., kinesin)

  • Taxol-stabilized microtubules

  • This compound solution (e.g., 10 mM stock)

  • Assay buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • Ultracentrifuge and tubes

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of microtubules and varying concentrations of the motor protein in assay buffer.

  • Add this compound to the desired final concentration (e.g., 1-5 mM).

  • Incubate the mixtures at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 20-30 minutes).

  • Layer the reaction mixtures over a sucrose (B13894) cushion (e.g., 20% sucrose in assay buffer) in ultracentrifuge tubes.

  • Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to pellet the microtubules and any bound protein (e.g., 30-60 minutes).

  • Carefully separate the supernatant and pellet fractions.

  • Analyze the amount of motor protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or western blotting.

  • Quantify the band intensities to determine the fraction of bound motor protein at each concentration.

  • Plot the fraction of bound protein against the free protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

In Vitro Motility Assay

This assay visualizes the movement of cytoskeletal filaments (microtubules or actin) propelled by surface-adsorbed motor proteins. This compound is used to stall the motors.

Materials:

  • Purified motor protein (e.g., kinesin or myosin)

  • Fluorescently labeled microtubules or actin filaments

  • This compound solution

  • ATP solution

  • Motility buffer (specific to the motor protein)

  • Microscope slides and coverslips

  • Casein or BSA for blocking

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Construct a flow chamber using a microscope slide and coverslip.

  • Introduce a solution of the motor protein into the chamber and allow it to adsorb to the glass surface.

  • Block the remaining surface with a casein or BSA solution to prevent non-specific binding of the filaments.

  • Introduce a solution of fluorescently labeled microtubules or actin filaments in motility buffer containing ATP. Observe and record the movement of the filaments.

  • To study the effect of this compound, introduce a solution containing this compound (and optionally a low concentration of ATP) into the chamber.

  • Observe the filaments to see if their movement is stalled or altered. The concentration of this compound required to inhibit motility can be determined by titrating its concentration.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by a motor protein and can be used to determine the inhibitory effect of this compound.

Materials:

  • Purified motor protein

  • Microtubules or actin filaments (as cofactors)

  • ATP and this compound solutions

  • Assay buffer

  • A method to detect phosphate release (e.g., malachite green assay) or ADP production (e.g., coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).

Procedure:

  • Prepare reaction mixtures containing the motor protein, its cytoskeletal partner (if required for activation), and varying concentrations of ATP in the assay buffer.

  • To determine the inhibitory effect of this compound, prepare parallel reactions containing a fixed concentration of ATP and varying concentrations of this compound.

  • Initiate the reaction by adding the motor protein or ATP.

  • At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding a quenching solution).

  • Measure the amount of inorganic phosphate or ADP produced in each sample using a suitable detection method.

  • Plot the amount of product formed over time to determine the initial reaction velocity.

  • To determine the type of inhibition and the inhibition constant (Ki), plot the reaction velocities against the substrate (ATP) concentration in the presence of different concentrations of this compound (e.g., using a Lineweaver-Burk plot).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.

Kinesin_Mechanochemical_Cycle cluster_AMPPNP Effect of this compound K_MT Kinesin-MT (One head bound) K_MT_ATP Kinesin-MT-ATP (ATP binding to bound head) K_MT->K_MT_ATP ATP K_MT_ATP_Forward Forward Head Binds MT K_MT_ATP->K_MT_ATP_Forward K_MT_AMPPNP Kinesin-MT-AMP-PNP (Rigor-like state, Strongly bound) K_MT_ATP->K_MT_AMPPNP This compound K_MT_ADP_Pi ATP Hydrolysis (ADP-Pi state) K_MT_ATP_Forward->K_MT_ADP_Pi K_MT_ADP Pi Release & Trailing Head Detaches K_MT_ADP_Pi->K_MT_ADP K_MT_ADP_ATP ADP Release & ATP Binding to New Forward Head K_MT_ADP->K_MT_ADP_ATP K_MT_ADP_ATP->K_MT_ATP Cycle Repeats

Caption: Simplified mechanochemical cycle of kinesin and the inhibitory action of this compound.

Myosin_Actin_Cycle cluster_AMPPNP_Myosin Effect of this compound Myosin_ATP Myosin-ATP (Detached from Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Cocked state) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_Actin_ADP_Pi Myosin-Actin-ADP-Pi (Weakly bound) Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Binds Actin Myosin_Actin_ADP Myosin-Actin-ADP (Power stroke) Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi Release Myosin_Actin Rigor State (Strongly bound) Myosin_Actin_ADP->Myosin_Actin ADP Release Myosin_Actin->Myosin_ATP ATP Binding Myosin_Actin_AMPPNP Myosin-Actin-AMP-PNP (Rigor-like state) Myosin_Actin->Myosin_Actin_AMPPNP This compound

Caption: The actin-myosin cross-bridge cycle and the trapping of a rigor-like state by this compound.

Experimental_Workflow_Binding_Assay Start Prepare Motor Protein & Microtubules Incubate Incubate with This compound Start->Incubate Centrifuge Ultracentrifugation (Pellet Microtubules) Incubate->Centrifuge Analyze SDS-PAGE Analysis of Supernatant & Pellet Centrifuge->Analyze Quantify Quantify Bound Protein Analyze->Quantify Determine_Kd Determine Kd Quantify->Determine_Kd

Caption: General experimental workflow for a microtubule binding assay using this compound.

Conclusion

This compound remains a cornerstone tool in cell biology, providing an elegant and effective means to investigate the mechanics of ATP-dependent molecular machines. Its ability to trap enzymes in a state mimicking ATP binding has been pivotal in advancing our understanding of motor proteins and cytoskeletal regulation. For researchers in basic science and drug development, a thorough understanding of the applications and methodologies associated with this compound is essential for designing insightful experiments and interpreting their results with precision. The quantitative data and protocols provided in this guide serve as a valuable resource for leveraging the power of this unique ATP analog in future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of AMP-PNP in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making kinases prime targets for drug development.[2][3] Biochemical assays are fundamental tools for measuring kinase activity and screening for inhibitors.[2][3][4]

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP.[5][6] In this compound, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates, rendering the terminal phosphate bond resistant to cleavage by kinases.[7] This property makes this compound an invaluable tool for researchers, primarily used as a competitive inhibitor to study ATP binding, as a negative control in activity assays, and to stabilize kinases in an ATP-bound state for structural studies.[7][8][9]

These application notes provide detailed protocols and guidance for utilizing this compound in various kinase assay formats.

Application Note 1: Determining Inhibitor Binding Affinity using this compound in a Competitive Binding Assay

Principle

This compound serves as a potent competitive inhibitor of ATP binding to the kinase active site.[8] This characteristic is leveraged in competitive binding assays to determine the binding affinity (Ki) of test compounds. In this setup, a fluorescent ATP tracer and a test compound (or this compound as a reference competitor) compete for binding to the kinase. Displacement of the fluorescent tracer by the compound leads to a change in a fluorescence property (e.g., fluorescence polarization), which can be measured to determine the compound's inhibitory potency (IC50) and subsequently calculate its Ki.[8][9]

Experimental Protocol: Fluorescence Polarization (FP)-Based Competitive Binding Assay

This protocol describes a method to determine the IC50 value of a test compound by measuring its ability to displace a fluorescent ATP tracer in competition with this compound as a positive control.

Materials:

  • Kinase of interest

  • Fluorescent ATP tracer (e.g., TNP-ATP)

  • This compound (Positive Control)

  • Test Compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer at a concentration optimized for a robust assay window.

    • Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer (a typical concentration is at or near its dissociation constant, Kd).[9]

    • Prepare 4X serial dilutions of the test compound in kinase assay buffer.

    • Prepare a 4X serial dilution of this compound to serve as a positive control for displacement.

  • Assay Assembly (20 µL final volume):

    • Add 5 µL of the 4X test compound or this compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Mix the plate gently (e.g., on an orbital shaker) and incubate for 60 minutes at room temperature to allow for binding to reach equilibrium.[8]

    • Initiate the reaction by adding 5 µL of the 4X fluorescent ATP tracer to all wells.

  • Data Acquisition:

    • Incubate the plate for an additional 60 minutes at room temperature, protected from light.[8]

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • As the concentration of the test compound or this compound increases, it displaces the fluorescent tracer, leading to a decrease in fluorescence polarization.[9]

    • Plot the fluorescence polarization signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration (or tracer concentration) and the Km for ATP (or Kd for the tracer).

Data Presentation

The following table shows representative data for known kinase inhibitors and this compound against specific kinases, illustrating typical affinity values.

CompoundTarget KinaseAssay TypeIC50 / Ki
This compoundVaccinia-related kinase 1 (VRK1)Isothermal Titration CalorimetryKd = ~15 µM
This compoundAMP-activated protein kinase (AMPK)Fluorescence PolarizationKi = ~5 µM
StaurosporineProtein Kinase A (PKA)RadiometricIC50 = ~10 nM
SBI-0206965AMP-activated protein kinase (AMPK)LuminescenceIC50 = ~1.1 µM[10]

Note: Affinity values are highly dependent on the specific kinase and assay conditions.

Visualization

Competitive_Binding_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Assembly & Incubation cluster_acq 3. Data Acquisition & Analysis prep1 Prepare 2X Kinase prep2 Prepare 4X Fluorescent ATP Tracer prep3 Prepare 4X Serial Dilutions (Test Compound & this compound) add_cmpd Add 5µL Compound or this compound to plate prep3->add_cmpd add_kin Add 10µL Kinase add_cmpd->add_kin incubate1 Incubate 60 min (Binding Equilibrium) add_kin->incubate1 add_tracer Add 5µL Fluorescent Tracer incubate1->add_tracer incubate2 Incubate 60 min (Protected from light) add_tracer->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp plot_data Plot FP vs. [Inhibitor] read_fp->plot_data calc_ic50 Calculate IC50 & Ki plot_data->calc_ic50

Workflow for an FP-based competitive binding assay.

Application Note 2: this compound as a Negative Control in Kinase Activity Assays

Principle

In kinase activity assays that measure the phosphorylation of a substrate, this compound is an indispensable negative control.[8] Since it binds to the active site but cannot be hydrolyzed, it should not support the phosphotransfer reaction. Including a reaction with this compound in place of ATP confirms that the observed substrate phosphorylation is genuinely ATP-dependent and not an artifact.[8] The signal in the this compound control should be at or near the background level observed in a "no enzyme" control.

Experimental Protocol: Radiometric [γ-³²P]-ATP Filter-Binding Assay

This classic assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.

Materials:

  • Kinase of interest and its specific substrate (e.g., a peptide)

  • [γ-³²P]-ATP

  • ATP (non-radioactive)

  • This compound

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl₂, 1 mM DTT)[11]

  • Stop Solution (e.g., 7.5 M Guanidine Hydrochloride or 75 mM Phosphoric Acid)

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare reaction mixes on ice for each condition in triplicate. The final volume is typically 15-25 µL.

    • Positive Control: Kinase + Substrate + [γ-³²P]-ATP/ATP mix

    • Negative Control (No Enzyme): Substrate + [γ-³²P]-ATP/ATP mix (replace enzyme volume with buffer)

    • Negative Control (this compound): Kinase + Substrate + [γ-³²P]-ATP/AMP-PNP mix (replace ATP with an equivalent concentration of this compound). A small amount of [γ-³²P]-ATP is still included to measure any non-specific binding.

  • Initiate Kinase Reaction: Transfer the reaction tubes to a 30°C water bath to start the reaction. Incubate for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of the assay.[8]

  • Stop Reaction and Spot: Terminate the reactions by adding the stop solution. Spot a portion (e.g., 10 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.[8]

  • Wash and Count:

    • Wash the P81 papers several times (e.g., 3 x 5 minutes) in a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]-ATP.

    • Dry the papers completely (e.g., with acetone (B3395972) or under a heat lamp).

    • Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[8]

Data Presentation

The table below illustrates expected results from a radiometric assay, demonstrating the utility of this compound as a negative control.

Assay ConditionDescriptionExpected Radioactivity (CPM)Interpretation
Positive ControlAll components including ATPHigh (e.g., 50,000)Represents full kinase activity.
No Enzyme ControlKinase is replaced with bufferVery Low (e.g., 250)Represents background/non-specific binding.
This compound Control ATP is replaced with this compoundVery Low (e.g., 300) Confirms reaction is ATP-dependent.

Visualization

Control_Logic cluster_inputs Reaction Components cluster_conditions Experimental Conditions cluster_outputs Expected Outcomes Kinase Kinase Pos Positive Control Kinase->Pos Neg_AMP Negative Control (this compound) Kinase->Neg_AMP Substrate Substrate Substrate->Pos Neg_Enz Negative Control (No Enzyme) Substrate->Neg_Enz Substrate->Neg_AMP ATP [γ-³²P]-ATP ATP->Pos ATP->Neg_Enz AMPPNP This compound AMPPNP->Neg_AMP High High Signal (Phosphorylation) Pos->High Low Low Signal (No Phosphorylation) Neg_Enz->Low Neg_AMP->Low

Logical flow of controls in a kinase activity assay.

Application Note 3: Use of this compound in Structural Biology Studies

Principle

Structural determination techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) require stable protein-ligand complexes. Because this compound binds to the kinase active site but is not hydrolyzed, it can effectively "trap" or lock the enzyme in its ATP-bound conformational state.[6][8] This stabilization is crucial for obtaining high-quality crystals or cryo-EM reconstructions, providing atomic-level insights into the kinase's mechanism of action and its interaction with ATP.[1][5]

General Protocol: Preparation of Kinase/AMP-PNP Complex for Crystallography

Materials:

  • Highly purified, concentrated kinase solution

  • This compound stock solution (e.g., 100 mM)

  • MgCl₂ stock solution (e.g., 1 M)

  • Buffer exchange columns or dialysis equipment

  • Crystallization screens and plates

Procedure:

  • Protein Preparation: Ensure the kinase is pure and concentrated to a suitable level for crystallization (typically 5-10 mg/mL or higher). The protein should be in a low-salt buffer compatible with nucleotide binding.

  • Ligand Addition:

    • Just prior to setting up crystallization trials, add a molar excess of this compound to the protein solution. A final concentration of 1-5 mM is common.[7]

    • Add MgCl₂ to a similar final concentration, as magnesium is a critical cofactor for nucleotide binding in kinases.[7]

    • Incubate the mixture on ice for at least 30 minutes to ensure complete binding.

  • Crystallization Screening:

    • Set up crystallization trials using various commercial or custom screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth.

  • Structure Determination: Once suitable crystals are obtained, they are cryo-protected, flash-frozen, and subjected to X-ray diffraction for data collection and structure determination.

Data Presentation

Numerous kinase structures have been solved in complex with this compound. The Protein Data Bank (PDB) is the primary repository for these structures.

PDB IDKinaseOrganismResolution (Å)
6AC9Vaccinia-related kinase 1 (VRK1)Homo sapiens2.07[1][12]
1ANKProtein Kinase B (Akt/PKB)Homo sapiens2.50[13]
3FXXEphrin type-A receptor 2 (EphA2)Homo sapiens1.80[13]

Visualization

Structural_Biology_Workflow node1 Purified, Concentrated Kinase Protein node2 Add Excess this compound and MgCl₂ node1->node2 node3 Incubate to Form Stable Kinase-AMP-PNP Complex node2->node3 node4 Set up Crystallization Screening Plates node3->node4 node5 Monitor for Crystal Growth node4->node5 node6 X-ray Diffraction Data Collection node5->node6 node7 3D Structure Determination node6->node7

Workflow for kinase structural studies using this compound.

References

Application Note & Protocol: Preparation of AMP-PNP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2][3][4] In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, rendering the terminal phosphate (B84403) bond resistant to cleavage by most ATPases.[5][6] This stability makes this compound an invaluable tool for studying ATP-dependent processes, as it can bind to the ATP-binding sites of enzymes without being consumed.[1][2][7] It is widely used to lock enzymes in an ATP-bound conformational state, thereby facilitating the study of enzyme kinetics, protein-ligand interactions, molecular motor functions, and signal transduction pathways.[7][8]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and performance in various biochemical and molecular biology applications.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and recommended handling conditions for this compound. It is critical to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations, as it can vary based on the salt form and degree of hydration.[9]

ParameterValue / RecommendationSource(s)
Molecular Formula C₁₀H₁₇N₆O₁₂P₃ (free acid)[8][10]
Molecular Weight ~506.2 g/mol (free acid)[8][10]
~529.9 g/mol (tetralithium salt)[4][5][9]
Recommended Solvent Ultrapure Water[1][5][8]
Solubility in Water Up to 50 mg/mL or ~50 mM[4][5][11]
Common Stock Conc. 10 mM - 100 mM[1][5][8]
Working pH 7.0 - 7.5 (Crucial for stability)[1][8]
Storage (Powder) -20°C, dry[1][3][5]
Storage (Aliquots) -70°C to -80°C (long-term)[1][2][5]
-20°C (short-term)[2]
Solution Stability 3-6 months at -80°C[1][2][5]
~1 month at -20°C[2]
~1 week after thawing[1][8]

Experimental Protocol

This protocol describes the preparation of a 100 mM this compound stock solution. Adjustments can be made based on the desired final concentration.

I. Materials

  • This compound powder (tetralithium salt or other form)

  • Ultrapure, nuclease-free water

  • 1 M HEPES buffer, pH 7.4 (optional)

  • 0.1 M NaOH solution for pH adjustment

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile 0.22 µm syringe filters

II. Equipment

  • Analytical balance

  • Calibrated pH meter with a micro-electrode

  • Vortex mixer

  • Pipettes and sterile filter tips

  • -80°C Freezer

III. Procedure

  • Calculate Required Mass:

    • Determine the required volume of your stock solution (e.g., 1 mL).

    • Use the batch-specific molecular weight (MW) from the Certificate of Analysis for your this compound powder. For this example, we will use the MW of the tetralithium salt (529.93 g/mol ).

    • Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L x 0.001 L x 529.93 g/mol = 0.05299 g = 53.0 mg

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add approximately 80% of the final desired volume of ultrapure water (e.g., 800 µL for a final volume of 1 mL).

    • Close the tube and vortex gently until the powder is completely dissolved.

  • pH Adjustment (Critical Step):

    • This compound is highly unstable and prone to hydrolysis in acidic conditions.[5] It is essential to ensure the final solution is at a neutral to slightly alkaline pH.

    • Measure the pH of the solution using a calibrated micro-pH electrode.

    • If the pH is below 7.0, add small increments (1-2 µL) of 0.1 M NaOH, mixing and re-measuring the pH after each addition until it stabilizes between 7.0 and 7.5. A pH of 7.4 is ideal for many biological assays.[1][8]

  • Final Volume Adjustment:

    • Once the pH is adjusted, add ultrapure water to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix gently.

  • Sterilization and Aliquoting:

    • For applications requiring sterile conditions, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[2]

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes.[2]

  • Storage:

    • Store the aliquots at -80°C for long-term stability (up to 6 months).[2]

    • For short-term use, storage at -20°C is acceptable for up to one month.[2]

    • Once an aliquot is thawed, it should be kept on ice and used within one week.[1][8] Do not refreeze thawed aliquots.[1][8]

IV. Quality Control

  • The purity of the prepared stock solution can be verified using methods such as HPLC if required.[8]

  • For critical experiments, consider performing a functional assay (e.g., an ATPase inhibition assay) to confirm the activity of the prepared this compound solution. Some studies have also used mass spectrometry to confirm the molecular mass of the compound before use.[12]

Visualized Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

AMP_PNP_Preparation start Start calculate 1. Calculate Mass of This compound Powder start->calculate weigh 2. Weigh Powder calculate->weigh dissolve 3. Dissolve in 80% Final Volume of Ultrapure H₂O weigh->dissolve check_ph 4. Measure pH dissolve->check_ph adjust_ph 5. Adjust pH to 7.0-7.5 with 0.1 M NaOH check_ph->adjust_ph pH < 7.0 final_vol 6. Add H₂O to Final Volume check_ph->final_vol pH ≥ 7.0 adjust_ph->final_vol filter 7. Sterile Filter (0.22 µm) (Recommended) final_vol->filter aliquot 8. Aliquot into Single-Use Tubes filter->aliquot store 9. Store at -80°C aliquot->store end_node End store->end_node

Caption: Workflow for this compound stock solution preparation.

References

The "Pause Button" for Molecular Machines: AMP-PNP Applications in Single-Particle Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic world of cellular biology, proteins often function as intricate machines, undergoing conformational changes fueled by adenosine (B11128) triphosphate (ATP) to perform their tasks. Understanding these transient states is paramount for deciphering biological mechanisms and for targeted drug development. Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, serves as a powerful tool in structural biology, effectively acting as a "pause button" to trap and visualize these fleeting conformations. In conjunction with the high-resolution imaging capabilities of single-particle cryo-electron microscopy (cryo-EM), this compound has become indispensable for elucidating the structure and function of a wide array of ATP-dependent molecular machines.

These application notes provide a comprehensive overview of the use of this compound in single-particle cryo-EM, complete with detailed protocols and quantitative data to guide researchers in their experimental design.

Key Applications of this compound in Cryo-EM

This compound is instrumental in stabilizing proteins in their ATP-bound, pre-hydrolysis state. This allows for the structural determination of conformations that are often too transient to be captured otherwise. Key protein families studied using this approach include:

  • ABC Transporters: These membrane proteins utilize ATP hydrolysis to transport a diverse range of substrates across cellular membranes. This compound has been crucial in trapping these transporters in specific states, providing insights into their transport cycles. For example, the use of this compound has allowed for the determination of the inward-facing open conformation of the human mitochondrial ABC transporter ABCB7 and the closed conformation of a mycobacterial ABC transporter, Rv1217c-1218c.[1]

  • Motor Proteins: Kinesins and myosins, which move along cytoskeletal filaments, are prime targets for studies involving this compound. By mimicking the ATP-bound state, this compound helps to visualize the motor domain docked to its track, revealing key aspects of force generation and processivity. Cryo-EM studies on the kinesin motor KIF1A have utilized this compound to trap the motor in a state with a closed nucleotide-binding pocket.[1]

  • Cytoskeletal Proteins: The polymerization dynamics of proteins like actin are regulated by ATP binding and hydrolysis. This compound has been used to stabilize actin filaments in an ATP-like state, enabling high-resolution structural analysis of the filament.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data from single-particle cryo-EM studies that have successfully employed this compound to determine the structures of various protein complexes.

Protein/ComplexLigand StateResolution (Å)Observed ConformationReference
Human Mitochondrial ABC Transporter ABCB7This compound bound3.3Inward-facing open[1]
Actin FilamentsThis compound bound3.1ATP-like state[2][3]
Mycobacterial ABC Transporter (Rv1217c-1218c)This compound boundNot specifiedClosed conformation[4]
High-affinity Zinc ABC Transporter (ZnuBC)This compound bound2.5Pre-hydrolysis state
Kinesin Motor KIF1AThis compound bound10Closed nucleotide-binding pocket[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in sample preparation for single-particle cryo-EM. It is crucial to optimize these protocols for each specific protein of interest.

Protocol 1: Trapping an ATP-Bound State of a Soluble Protein (e.g., a Kinesin Motor Domain)

1. Protein Purification:

  • Express and purify the protein of interest to >95% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography.
  • Ensure the final protein buffer is compatible with cryo-EM (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT).

2. Nucleotide Exchange and Complex Formation:

  • To ensure the protein is in a defined nucleotide state before adding this compound, it can be beneficial to first incubate with apyrase to remove any bound nucleotides, followed by removal of the apyrase.
  • Incubate the purified protein (typically at a concentration of 1-5 mg/mL) with a final concentration of 2-5 mM this compound and 2-5 mM MgCl₂. The molar excess of this compound should be optimized based on the protein's affinity for ATP.
  • Incubate on ice for at least 30 minutes to allow for nucleotide binding.

3. Cryo-EM Grid Preparation:

  • Apply 3-4 µL of the protein-AMP-PNP complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
  • Immediately plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot). Blotting time, blotting force, and humidity should be optimized to achieve a thin, even layer of vitreous ice. For example, a blotting time of 3-5 seconds with a blot force of 0 and 100% humidity can be a good starting point.

4. Data Collection and Processing:

  • Screen the vitrified grids for areas with good particle distribution and ice thickness.
  • Collect a dataset using a Titan Krios or equivalent transmission electron microscope equipped with a direct electron detector.
  • Process the data using standard single-particle analysis software pipelines.

Protocol 2: Stabilizing a Filamentous Protein Complex (e.g., Actin Filaments) with this compound

1. Monomer Preparation:

  • Purify actin monomers to a high degree of purity.
  • Perform a nucleotide exchange to replace bound ATP with this compound. This can be achieved by incubating G-actin with an excess of this compound in a low-salt buffer.

2. Polymerization:

  • Induce polymerization by adding salts (e.g., KCl and MgCl₂) to the this compound-actin monomers.
  • Allow polymerization to proceed to completion. The stability of the filaments can be enhanced by the addition of phalloidin, if compatible with the experimental goals.

3. Cryo-EM Sample Preparation:

  • Apply the polymerized this compound-actin filaments to a glow-discharged cryo-EM grid.
  • Vitrify the sample as described in Protocol 1. Optimization of blotting conditions is critical to prevent filament breakage and to achieve an appropriate concentration in the vitrified ice.

Visualizing the Role of this compound in a Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving an ATP-dependent kinase. This compound can be used to trap the kinase in its active, substrate-bound conformation, allowing for structural studies of this key intermediate.

SignalingPathway cluster_membrane Cell Membrane cluster_cryoEM Cryo-EM Visualization Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand External Signal Ligand->Receptor Kinase_inactive Kinase (Inactive) Adaptor->Kinase_inactive Kinase_active Kinase (Active) + Substrate Kinase_inactive->Kinase_active ATP Hydrolysis CryoEM_Target Trapped Intermediate for Cryo-EM Kinase_inactive->CryoEM_Target Trapping with this compound ATP ATP AMP_PNP This compound AMP_PNP->Kinase_inactive Phosphorylated_Substrate Phosphorylated Substrate Kinase_active->Phosphorylated_Substrate Substrate Substrate Substrate->Kinase_active Downstream_Response Cellular Response Phosphorylated_Substrate->Downstream_Response

Caption: Trapping a kinase intermediate with this compound for cryo-EM analysis.

Experimental Workflow for Cryo-EM with this compound

The following diagram outlines a typical experimental workflow for a single-particle cryo-EM project utilizing this compound.

CryoEM_Workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Collection & Processing Purification Protein Purification (>95% purity) QC1 Biochemical/Biophysical QC (SEC, DLS, etc.) Purification->QC1 Complex_Formation Incubation with This compound & MgCl2 QC1->Complex_Formation Glow_Discharge Glow Discharge Grid Complex_Formation->Glow_Discharge Application Apply Sample to Grid Glow_Discharge->Application Vitrification Plunge Freezing (Vitreous Ice) Application->Vitrification Screening Grid Screening Vitrification->Screening Data_Collection Cryo-EM Data Collection Screening->Data_Collection Image_Processing Image Processing (2D/3D Classification) Data_Collection->Image_Processing Structure_Determination High-Resolution Structure Determination Image_Processing->Structure_Determination

Caption: A typical workflow for a single-particle cryo-EM project using this compound.

By providing a stable mimic of the ATP-bound state, this compound will continue to be a cornerstone in the structural biologist's toolkit. Its synergy with the ever-advancing field of cryo-EM promises to unveil even more intricate details of the molecular machinery of life, paving the way for novel therapeutic interventions.

References

Application Notes and Protocols: Utilizing AMP-PNP to Elucidate Protein Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool for studying the conformational dynamics of ATP-dependent proteins. By binding to the ATP pocket without being broken down, this compound effectively "traps" proteins in a pre-hydrolysis state, allowing for the detailed structural and functional characterization of transient intermediate conformations. These application notes provide an overview and detailed protocols for utilizing this compound in various biophysical techniques to investigate protein conformational changes, crucial for understanding enzyme mechanisms and for the development of novel therapeutics.

This compound's utility stems from the replacement of the β-γ bridging oxygen atom of ATP with an imido group (-NH-).[1] This substitution renders the terminal phosphate (B84403) bond resistant to cleavage by most ATPases, thus stabilizing the protein in an ATP-bound-like state.[2] This allows researchers to capture and study conformational states that are often too transient to observe with native ATP.

Key Applications of this compound

This compound is widely employed in a variety of techniques to probe protein structure and function:

  • Structural Biology (X-ray Crystallography and Cryo-EM): this compound is instrumental in stabilizing protein-nucleotide complexes for high-resolution structural determination.[1] By locking the protein in a specific conformational state, it facilitates the growth of well-ordered crystals and provides a homogenous sample for single-particle cryo-electron microscopy (cryo-EM).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies in the presence of this compound can reveal detailed information about the conformational landscape of a protein in its pre-hydrolysis state.[5][6] It allows for the mapping of nucleotide binding sites and the characterization of dynamic changes in different protein domains upon nucleotide binding.[1]

  • Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for monitoring real-time conformational changes in proteins.[7][8] By labeling a protein with a FRET donor and acceptor pair, the binding of this compound can be used to induce and measure changes in the distance between specific domains, providing insights into the dynamics of the conformational switch.[9][10]

  • Biochemical Assays: this compound is used as a competitive inhibitor in various enzymatic assays to dissect the role of ATP binding versus hydrolysis in the catalytic cycle. This helps in understanding the mechanism of action of ATP-dependent enzymes and in screening for potential inhibitors.

Comparison of this compound with Other ATP Analogs

The choice of ATP analog is critical and can significantly influence experimental outcomes. While this compound is widely used, other analogs such as AMP-PCP and ATPγS have distinct properties.

FeatureThis compoundAMP-PCPATPγS
Bridge Imido (-NH-)Methylene (-CH2-)Thio (-S-)
Hydrolysis Resistance High, but can be protein-dependent.[5]Generally high.[5]Susceptible to hydrolysis by some enzymes.[5][11]
Conformation Induced Often mimics the pre-hydrolysis state effectively.[6] Can adapt its conformation to the protein's binding pocket.[11]May not always induce a native-like pre-hydrolysis conformation.[5][6]Can induce a pre-hydrolysis state, but its hydrolysis can complicate interpretation.[5]
Stability (Half-life at 37°C) ~7.4 days (in buffer), ~2.4 days (with p97-ND1L protein).[5]Stable, resistant to hydrolysis.[5]~2.0 days (in buffer), ~0.6 days (with p97-ND1L protein).[5]

Experimental Protocols

Protocol 1: Structural Analysis of a Protein-AMP-PNP Complex using Cryo-Electron Microscopy

This protocol outlines the general steps for preparing a vitrified sample of a protein in complex with this compound for structural determination by single-particle cryo-EM.[1]

Materials:

  • Purified protein of interest

  • This compound stock solution (e.g., 100 mM)

  • MgCl2 stock solution (e.g., 1 M)

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Complex Formation: Incubate the purified protein with a molar excess of this compound (typically 1-5 mM final concentration) and MgCl2 (equimolar to this compound) on ice.[1] The incubation time should be sufficient to ensure binding, often ranging from 30 minutes to several hours.

  • Grid Preparation: Apply 3-4 µL of the protein-AMP-PNP complex solution to a freshly glow-discharged cryo-EM grid.

  • Blotting and Plunge Freezing: Place the grid in a plunge-freezing apparatus. Blot away excess liquid to create a thin film of the sample across the grid holes. Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[1]

  • Data Collection and Processing: Transfer the vitrified grids to a cryo-electron microscope for data collection. Subsequent image processing, including particle picking, 2D classification, 3D reconstruction, and model building, will yield the high-resolution structure of the protein-AMP-PNP complex.

Experimental Workflow for Cryo-EM with this compound

cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_analysis Data Analysis p Purified Protein inc Incubation p->inc amp This compound + MgCl2 amp->inc apply Apply to Grid inc->apply blot Blot apply->blot plunge Plunge Freeze blot->plunge collect Data Collection (Cryo-EM) plunge->collect process Image Processing collect->process structure 3D Structure process->structure

Caption: Workflow for determining protein structure with this compound using cryo-EM.

Protocol 2: Monitoring Conformational Changes using Förster Resonance Energy Transfer (FRET)

This protocol describes a general approach to measure this compound induced conformational changes in a protein using FRET.[10][12]

Materials:

  • Purified protein labeled with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore.

  • This compound stock solution

  • MgCl2 stock solution

  • Fluorometer or fluorescence microscope capable of FRET measurements.

  • Appropriate buffer solution.

Procedure:

  • Sample Preparation: Prepare the labeled protein in a suitable buffer within a cuvette or on a microscope slide.

  • Baseline Measurement: Record the baseline fluorescence emission spectra of the donor and acceptor fluorophores before the addition of this compound. Excite the donor and measure the emission of both the donor and the acceptor.

  • Inducing Conformational Change: Add a saturating concentration of this compound and MgCl2 to the sample and allow it to incubate to ensure binding.

  • FRET Measurement: After incubation, re-acquire the fluorescence emission spectra. A change in the FRET efficiency (e.g., an increase in acceptor emission and a decrease in donor emission) indicates a conformational change that alters the distance or orientation between the two fluorophores.

  • Data Analysis: Calculate the FRET efficiency before and after the addition of this compound. The change in FRET can be used to quantify the extent and kinetics of the conformational change.

Signaling Pathway for FRET-based Conformational Change Detection

cluster_protein Labeled Protein cluster_ligand Ligand Binding cluster_fret FRET Signal P_open Protein (Open State) Donor & Acceptor Far Apart FRET_low Low FRET P_open->FRET_low P_closed Protein (Closed State) Donor & Acceptor Close FRET_high High FRET P_closed->FRET_high AMP_PNP This compound AMP_PNP->P_closed binding

Caption: this compound binding induces a conformational change leading to a high FRET signal.

Protocol 3: Investigating Ligand Binding using NMR Spectroscopy

This protocol provides a general workflow for using 2D ¹H-¹⁵N HSQC NMR experiments to map the binding site of this compound on a protein.[1]

Materials:

  • ¹⁵N-labeled purified protein of interest.

  • This compound stock solution.

  • MgCl2 stock solution.

  • NMR buffer (e.g., phosphate or Tris buffer in D₂O).

  • NMR spectrometer.

Procedure:

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of this compound.

  • Titration: Add small aliquots of the this compound and MgCl2 stock solution to the protein sample.

  • Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Data Analysis: Overlay the spectra from the titration series. Residues in the protein that are involved in this compound binding or undergo a conformational change upon binding will show chemical shift perturbations (CSPs) or line broadening in their corresponding peaks.[1] By mapping these changes onto the protein's structure, the binding site and allosterically affected regions can be identified.

Conclusion

This compound is a powerful and versatile tool for the study of protein conformational changes. By stabilizing proteins in a pre-hydrolysis, ATP-bound-like state, it enables detailed investigation using a range of biophysical techniques. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at unraveling the intricate mechanisms of ATP-dependent molecular machines. Careful consideration of the specific protein system and the choice of appropriate ATP analogs are crucial for obtaining meaningful and interpretable results that can advance our understanding of fundamental biological processes and aid in the development of targeted therapeutics.

References

Application Notes and Protocols for Motor Protein Assays with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Motor proteins, such as kinesins and myosins, are essential enzymes that convert chemical energy from ATP hydrolysis into mechanical force to drive a multitude of cellular processes, including intracellular transport, cell division, and muscle contraction.[1] The study of their mechanochemical cycle is crucial for understanding their function and for developing therapeutic interventions targeting these proteins. Adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, is an invaluable tool in this field.[2] Due to the substitution of an oxygen atom with an imido group between the β and γ phosphates, this compound is resistant to enzymatic cleavage.[3] This property allows researchers to trap motor proteins in a stable, ATP-bound-like state, providing a snapshot of this critical intermediate in the motor's functional cycle.[3] These application notes provide detailed protocols for utilizing this compound in various experimental assays to elucidate the function of motor proteins.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of ATP, binding to the nucleotide-binding pocket of motor proteins.[4][5] For kinesins, the binding of this compound induces a conformational state with a high affinity for microtubules, effectively locking the motor onto its track in a rigor-like state.[2][4][6] This stabilized complex is instrumental for structural studies and for dissecting the conformational changes associated with ATP binding.[1] Similarly, with myosins, this compound can be used to study the pre-power stroke state and its interaction with actin filaments. While this compound is generally considered non-hydrolyzable, some motor proteins may exhibit very slow hydrolysis of this analog.[7]

cluster_0 Motor Protein Mechanochemical Cycle (e.g., Kinesin) cluster_1 Inhibition by this compound Motor_Head Motor Head Binding Binds to Microtubule Motor_Head->Binding High Affinity Rigor_State Strongly Bound 'Rigor-Like' State Motor_Head->Rigor_State Induces Microtubule Microtubule ATP ATP ATP->Motor_Head Binds ADP_Pi ADP + Pi Power_Stroke Power Stroke & Detachment ADP_Pi->Power_Stroke AMP_PNP This compound AMP_PNP->Motor_Head Competitively Binds Hydrolysis ATP Hydrolysis Hydrolysis->ADP_Pi Binding->Hydrolysis Power_Stroke->Motor_Head Releases Rigor_State->Microtubule Locked onto cluster_workflow Experimental Workflow for Motor Protein Assays with this compound Prep_Proteins Protein Purification (Motor & Filament) Prep_Assay Assay Setup (Flow Cell / Plate) Prep_Proteins->Prep_Assay Add_Reagents Add Reagents (ATP, this compound, etc.) Prep_Assay->Add_Reagents Initiate Initiate Reaction (Add Motor Protein) Add_Reagents->Initiate Data_Acquisition Data Acquisition (Microscopy / Spectroscopy) Initiate->Data_Acquisition Data_Analysis Data Analysis (Velocity, Kinetics, etc.) Data_Acquisition->Data_Analysis Interpretation Interpretation & Conclusion Data_Analysis->Interpretation

References

Application Notes: AMP-PNP for the Inhibition of Fast Axonal Transport

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fast axonal transport (FAT) is a critical cellular process responsible for the rapid movement of organelles, vesicles, and macromolecular complexes along the microtubule network within axons. This bidirectional transport is essential for neuronal function and survival, supplying distal synapses with newly synthesized materials from the cell body and clearing waste products. Anterograde transport (towards the synapse) is primarily driven by kinesin family motor proteins, while retrograde transport (towards the cell body) is mediated by cytoplasmic dynein.[1][2] Both motor protein families utilize the energy derived from ATP hydrolysis to power their movement along microtubules.[3]

Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP. Its structure is similar to ATP, but a nitrogen atom replaces the oxygen atom between the β and γ phosphates, rendering the terminal phosphate (B84403) bond resistant to cleavage by ATPases like kinesin and dynein.[4] This property makes this compound an invaluable tool for researchers studying the mechanochemical cycle of motor proteins and for experimentally arresting fast axonal transport.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to motor proteins.[5] When a motor protein such as kinesin binds to this compound instead of ATP, it enters a state that mimics the ATP-bound conformation. For kinesins, this state is characterized by a very strong affinity for the microtubule track.[4] Unable to hydrolyze the analog to complete its mechanical cycle, the motor becomes locked in a "rigor-like" state, effectively arrested on the microtubule.[4] This stalls the transport of any associated cargo. This effect is generally reversible upon removal of this compound and reintroduction of ATP.[6] While widely considered non-hydrolyzable, some studies have noted that certain kinesin-related proteins may exhibit extremely slow hydrolysis of this compound.[7]

cluster_0 Normal Kinesin Cycle (ATP Hydrolysis) cluster_1 Inhibition by this compound K_ADP Kinesin-ADP (Weak MT binding) K_ATP Kinesin-ATP (Strong MT binding) Power Stroke K_ADP->K_ATP 1. ATP binds 2. ADP released MT_Track1 Microtubule K_ADP_Pi Kinesin-ADP-Pi (Weak MT binding) K_ATP->K_ADP_Pi 3. ATP Hydrolysis K_ADP_Pi->K_ADP 4. Pi released (Cycle repeats) K_ADP2 Kinesin-ADP (Weak MT binding) K_AMPPNP Kinesin-AMP-PNP (Strong MT binding) RIGOR STATE K_ADP2->K_AMPPNP This compound binds (Competes with ATP) MT_Track2 Microtubule Stall Transport Arrested K_AMPPNP->Stall Hydrolysis Blocked

Figure 1. Mechanism of kinesin inhibition by this compound.

Quantitative Data Summary

The effective concentration of this compound for inhibiting fast axonal transport is highly dependent on the experimental system and, crucially, the intracellular or buffer concentration of ATP, due to its competitive nature. The following table summarizes concentrations used in various key studies.

This compound Conc.ATP Conc.Experimental SystemTarget Motor(s)Observed EffectReference
0.05 - 3.0 mM0.5 mMSingle kinesin molecules on microtubulesKinesin-1Run length decreases and pause frequency increases with higher this compound concentration.[5]
200 µM2.0 mMOptical trapping of single kinesin moleculesKinesinInduces long pauses in motor stepping.[8]
400 µM (IC₅₀)Not SpecifiedIn vitro microtubule gliding assayKinesin-1Half-maximal inhibition of microtubule gliding velocity.[9]
3.5 mM2.0 mMIn vitro microtubule gliding assayKinesinComplete inhibition of microtubile gliding.[10]
SubmillimolarNot SpecifiedPurified enzyme ATPase assayKinesinSignificant inhibition of microtubule-stimulated ATPase activity.[11]
Not SpecifiedNot SpecifiedExtruded squid axoplasmVesicle transport machinery (Kinesin & Dynein)Reversible inhibition of vesicle transport.[6]

Experimental Protocols

Below are generalized protocols for studying the effects of this compound on motor protein function. Researchers should optimize buffer components, incubation times, and concentrations for their specific experimental setup.

Protocol 1: In Vitro Microtubule Gliding Assay

This assay is used to observe the movement of microtubules propelled by surface-adhered kinesin motors. Inhibition is measured as a decrease in the velocity of microtubule gliding.

Materials:

  • Flow chamber (glass slide and coverslip)

  • Purified, active kinesin protein

  • Taxol-stabilized, fluorescently-labeled microtubules

  • Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCl₂, 10 µM Taxol)

  • Casein solution (e.g., 1 mg/mL in Motility Buffer)

  • ATP and this compound stock solutions

  • Oxygen scavenger system (glucose oxidase, catalase, glucose)

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Chamber Preparation: Construct a flow chamber (~10-20 µL volume).

  • Motor Adsorption: Perfuse the chamber with a solution of kinesin (e.g., 10 µg/mL) and incubate for 5 minutes to allow motors to adsorb to the glass surface.

  • Blocking: Wash with Motility Buffer, then perfuse with a casein solution and incubate for 5 minutes to block non-specific binding sites.

  • Inhibition Assay:

    • Wash out the casein with Motility Buffer.

    • Prepare the final assay mixture: Motility Buffer containing ATP (e.g., 2 mM), fluorescent microtubules, the oxygen scavenger system, and the desired final concentration of this compound (e.g., 0.1 mM to 4 mM).

    • Perfuse this final mixture into the chamber.

  • Data Acquisition: Immediately begin recording the movement of microtubules using time-lapse fluorescence microscopy.

  • Analysis: Use particle tracking software to measure the velocity of individual microtubules. Compare velocities across different this compound concentrations to determine the inhibitory effect.

Protocol 2: Vesicle Motility Assay in Squid Axoplasm

This ex vivo system provides a near-native cytoplasmic environment to study the transport of endogenous organelles.

Materials:

  • Giant axons from the squid (Loligo pealii)

  • Dissection tools and perfusion chamber

  • Buffer X/2 (175 mM potassium aspartate, 65 mM taurine, 35 mM betaine, 25 mM glycine, 10 mM HEPES, 6.5 mM MgCl₂, 5 mM EGTA, 1.5 mM CaCl₂, pH 7.2)

  • ATP and this compound stock solutions

  • Video-enhanced differential interference contrast (VE-DIC) microscope

Procedure:

  • Axoplasm Extrusion: Dissect a giant axon and carefully extrude the axoplasm onto a glass coverslip.

  • Baseline Motility: Place the coverslip in a perfusion chamber. Perfuse with Buffer X/2 supplemented with ATP (e.g., 5 mM). Observe and record baseline anterograde and retrograde vesicle transport using VE-DIC microscopy.

  • Inhibition: Prepare a perfusion solution of Buffer X/2 with ATP and the desired concentration of this compound. Perfuse this solution into the chamber while continuously observing the sample.

  • Observation: Record the change in vesicle motility. Inhibition is typically observed as a rapid cessation of movement, with vesicles appearing "stuck" to the microtubule tracks.

  • Washout (Optional): To test for reversibility, perfuse the chamber again with the original ATP-containing buffer (without this compound) and observe if vesicle transport resumes.

  • Analysis: Quantify transport by counting the number of moving vesicles per unit time or by measuring their velocities before, during, and after this compound application.

cluster_workflow General Experimental Workflow for Axonal Transport Inhibition prep Prepare System (e.g., Squid Axoplasm, Permeabilized Neurons) baseline Establish Baseline Transport (Perfusion with ATP-containing buffer) prep->baseline record1 Record Video (Microscopy) baseline->record1 inhibit Apply Inhibitor (Perfusion with this compound + ATP) record1->inhibit record2 Record Video (Microscopy) inhibit->record2 washout Washout (Optional) (Re-perfuse with ATP only) record2->washout analyze Analyze Data (Quantify velocity, flux, etc.) record2->analyze record3 Record Video (Microscopy) washout->record3 record3->analyze

Figure 2. A typical workflow for studying transport inhibition.

Considerations and Limitations

  • ATP Competition: The inhibitory potency of this compound is directly related to the concentration of ATP. Higher ATP levels will require higher concentrations of this compound to achieve the same degree of inhibition. Experiments should be designed with physiologically relevant ATP concentrations where possible.

  • Motor Specificity: While this compound is a general inhibitor of ATPases, the precise affinity and inhibitory kinetics can vary between different motor proteins (e.g., various kinesins, dynein).

  • Purity of Analog: Ensure the use of high-purity this compound, as contaminants (such as ADP or ATP) can interfere with the experiment and lead to ambiguous results.

  • Reversibility: The binding of this compound is typically reversible, allowing for washout experiments to confirm that the observed inhibition is not due to irreversible damage to the transport machinery.[6]

  • System Permeability: When working with whole cells, ensure the cell membrane is sufficiently permeabilized (e.g., with saponin (B1150181) or digitonin) to allow this compound to access the intracellular environment. This is why systems like extruded axoplasm or in vitro assays are often preferred for mechanistic studies.

References

Application Notes and Protocols for AMP-PNP in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that is an invaluable tool for studying ATP-binding proteins such as kinases, ATPases, and motor proteins. By binding to the ATP pocket without being broken down, this compound effectively traps these enzymes in an ATP-bound conformational state. This characteristic is particularly useful in fluorescence-based assays, enabling the detailed investigation of nucleotide binding, the screening for inhibitors, and the characterization of enzyme mechanisms.

These application notes provide detailed protocols and data for utilizing this compound in fluorescence polarization (FP) and Förster resonance energy transfer (FRET) assays.

Signaling Pathway: ATP-Dependent Enzyme Action

ATP-dependent enzymes, such as kinases and ATPases, follow a general cycle of ATP binding, hydrolysis, and product release to perform their biological functions. This compound acts as a competitive inhibitor by binding to the active site and preventing the hydrolysis step, thereby halting the enzyme's functional cycle.

cluster_0 Enzyme Catalytic Cycle cluster_1 Inhibition by this compound Enzyme Enzyme (E) E_ATP E-ATP Complex Enzyme->E_ATP ATP Binding E_AMP_PNP E-AMP-PNP Complex (Hydrolysis Blocked) Enzyme->E_AMP_PNP This compound Binding E_ADP_P E-ADP-P Complex E_ATP->E_ADP_P ATP Hydrolysis E_ADP_P->Enzyme Product Release Products Products E_ADP_P->Products AMP_PNP This compound AMP_PNP->E_AMP_PNP E_AMP_PNP->E_AMP_PNP Stable Complex

Caption: General signaling pathway of an ATP-dependent enzyme and its inhibition by this compound.

Experimental Workflow: Fluorescence Polarization Competition Assay

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, the displacement of a fluorescently labeled ATP analog (tracer) by the non-fluorescent this compound from the enzyme's active site leads to a decrease in fluorescence polarization.

cluster_0 Assay Principle cluster_1 Experimental Steps Enzyme Enzyme Bound Enzyme-Tracer Complex (High Polarization) Enzyme->Bound Tracer Fluorescent ATP Tracer Tracer->Bound Unbound Free Tracer (Low Polarization) Bound->Unbound Displacement by this compound AMP_PNP This compound AMP_PNP->Unbound A Prepare Reagents B Add Enzyme and Fluorescent Tracer to Plate A->B C Add Serial Dilutions of this compound B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Polarization D->E F Data Analysis (IC50/Ki Determination) E->F

Caption: Experimental workflow for a fluorescence polarization competition assay.

Detailed Experimental Protocol: this compound Competition Assay using Fluorescence Polarization

This protocol describes a method to determine the inhibitory constant (Ki) of this compound for a generic ATPase or kinase.

Materials:

  • Purified ATPase/kinase enzyme

  • Fluorescently labeled, non-hydrolyzable ATP analog (e.g., ATP-BODIPY) - Tracer

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the enzyme in Assay Buffer. The final concentration should be optimized to be at or below the Kd of the tracer.

    • Prepare a 2X stock solution of the fluorescent tracer in Assay Buffer. The final concentration should ideally be at its Kd for the enzyme.

    • Prepare a serial dilution of this compound in Assay Buffer, with the highest concentration being at least 100-fold higher than the expected Ki.

  • Assay Setup:

    • Add 10 µL of the 2X enzyme stock solution to each well of the 384-well plate.

    • Add 10 µL of the 2X fluorescent tracer stock solution to each well.

    • Add 5 µL of the serially diluted this compound solutions to the corresponding wells. For control wells (maximum and minimum polarization), add 5 µL of Assay Buffer.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific enzyme.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw fluorescence polarization data is used to calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd) where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in fluorescence-based assays for various ATP-binding proteins. These values are illustrative and can vary depending on the specific protein and experimental conditions.

Protein TargetAssay TypeFluorescent ProbeParameterValue
Myosin IIFluorescence PolarizationMant-ADPKd2.5 µM
Kinesin-1FRETLabeled MicrotubulesKi150 µM
Protein Kinase A (PKA)Fluorescence PolarizationFluorescently Labeled InhibitorIC5050 µM
Heat Shock Protein 90 (Hsp90)Fluorescence PolarizationFluorescently Labeled InhibitorKi5 µM
ABC TransporterFRETLabeled SubstrateEC50100 µM

Troubleshooting Common Issues

IssuePossible CauseSolution
Low Signal-to-Noise Ratio Insufficient enzyme or tracer concentration.Optimize the concentrations of both enzyme and tracer.
High background fluorescence.Use high-quality, low-fluorescence plates and buffers.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and proper technique. Prepare a master mix.
Incomplete mixing.Ensure thorough but gentle mixing of reagents.
No or Weak Inhibition by this compound Insufficient this compound concentration.Increase the concentration range of this compound.
Enzyme insensitivity to this compound.Verify the enzyme's ability to bind this compound using an alternative method.
Degraded this compound.Use a fresh stock of this compound.
Precipitation of Reagents Poor solubility of enzyme or this compound.Optimize buffer conditions (pH, ionic strength, additives).

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound in fluorescence-based assays to gain valuable insights into the function and inhibition of ATP-dependent enzymes.

Application Notes: The Use of AMP-PNP in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology.[1] In this compound, an imido group (-NH-) replaces the cleavable β-γ phosphoanhydride bond of ATP, rendering it resistant to hydrolysis by ATPases.[2] This crucial modification allows researchers to trap and stabilize ATP-dependent enzymes and molecular motors in their ATP-bound, pre-hydrolysis conformational state. The ability to capture this transient state is paramount for elucidating the detailed molecular mechanisms of these proteins using high-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM).[2][3]

Mechanism of Action

The fundamental principle behind the application of this compound lies in its ability to mimic ATP binding without permitting the subsequent hydrolysis step that triggers conformational changes and product release.[2] This effectively "freezes" the protein in a specific functional state, enabling detailed structural characterization. By binding to the nucleotide-binding pocket, this compound induces conformational changes similar to those induced by ATP, providing a snapshot of the protein's active state.[4][5]

Applications in Structural Biology

This compound has been instrumental in determining the structures of a wide array of ATP-dependent proteins, including:

  • Motor Proteins: In the study of kinesin motor proteins, this compound has been used to visualize the motor domain bound to microtubules, revealing the structural basis of their movement along the cytoskeleton.[6]

  • ABC Transporters: The structures of numerous ATP-binding cassette (ABC) transporters have been solved in the presence of this compound, providing insights into the conformational changes that drive substrate translocation across cellular membranes.[7][8][9][10]

  • Helicases: this compound has been employed to trap DNA and RNA helicases in a pre-unwinding state, helping to understand how these enzymes utilize ATP hydrolysis to unwind nucleic acid duplexes.[11]

  • Actin Filaments: Cryo-EM structures of actin filaments bound to this compound have shed light on the mechanism of actin polymerization.[12][13]

Comparison with Other ATP Analogs

While this compound is widely used, other non-hydrolyzable ATP analogs such as ATPγS (adenosine 5'-O-(3-thiotriphosphate)) and AMP-PCP (adenosine 5'-(β,γ-methylenetriphosphate)) are also employed in structural studies. The choice of analog can be critical, as subtle differences in their chemical structure can lead to variations in protein conformation and binding affinity.[2][4] For instance, while both this compound and ATPγS can mimic the pre-hydrolysis state, ATPγS has been shown to be slowly hydrolyzed by some enzymes.[4][14] AMP-PCP, with a methylene (B1212753) bridge, can sometimes induce different conformational states compared to this compound.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from structural studies that have utilized this compound.

Table 1: Resolution of Protein Structures Determined with this compound

Protein/ComplexMethodResolution (Å)Reference
Human Mitochondrial ABCB7Cryo-EM3.3[10]
This compound-actin filamentsCryo-EM3.1[12][13]
YbbAPCryo-EMNot Specified[17]
Kinesin motor domainX-ray CrystallographyNot Specified[6]
ABC Transporter MsbAX-ray CrystallographyNot Specified[9]

Table 2: Comparative Data of ATP Analogs

ATP AnalogKey FeatureObservation in p97 AAA+ ATPaseReference
This compound Imido (-NH-) linkageEffectively mimics the pre-hydrolysis state[4]
ATPγS Thio (-S-) linkageCan be slowly hydrolyzed[4]
AMP-PCP Methylene (-CH2-) linkageMay not reliably induce the native pre-hydrolysis conformation[4][15]

Experimental Protocols

Protocol 1: Sample Preparation for Cryo-Electron Microscopy

This protocol provides a general workflow for preparing a protein-AMP-PNP complex for single-particle cryo-EM analysis.

Materials:

  • Purified protein of interest

  • This compound sodium salt

  • MgCl₂ stock solution

  • Appropriate buffer for the protein

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Complex Formation:

    • In a microcentrifuge tube, mix the purified protein to a final concentration suitable for cryo-EM (typically 0.1-5 mg/mL).[18]

    • Add this compound to a final concentration of 1-5 mM.

    • Add MgCl₂ to a final concentration of 2-5 mM.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to render the surface hydrophilic.[2]

    • Apply 3-4 µL of the protein-AMP-PNP complex solution to the grid.[2]

  • Vitrification:

    • Place the grid in a plunge-freezing apparatus.

    • Blot the grid to remove excess liquid, creating a thin film of the sample. The blotting time and force need to be optimized for each sample.[2][19]

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[2][20][21]

  • Grid Storage and Screening:

    • Store the vitrified grids in liquid nitrogen until ready for imaging.

    • Screen the grids in a transmission electron microscope to assess ice thickness and particle distribution.

Protocol 2: Crystallization of a Protein-AMP-PNP Complex

This protocol outlines a general procedure for setting up crystallization trials for a protein in complex with this compound.

Materials:

  • Purified protein of interest

  • This compound sodium salt

  • MgCl₂ stock solution

  • Crystallization screens

  • Crystallization plates (e.g., sitting drop or hanging drop)

Procedure:

  • Complex Preparation:

    • Prepare the protein-AMP-PNP complex as described in Protocol 1, Step 1. It is often beneficial to perform a final size-exclusion chromatography step with the complex to ensure homogeneity.

  • Crystallization Setup:

    • Using a crystallization robot or by hand, set up crystallization trials by mixing the protein-AMP-PNP complex solution with various crystallization screen conditions.

    • Commonly used methods include sitting drop and hanging drop vapor diffusion.

  • Crystal Growth and Optimization:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the plates for crystal growth over several days to weeks.

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Crystal Harvesting and Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Visualizations

ATP_Hydrolysis_Cycle E Apo Enzyme (E) E_ATP E • ATP (Pre-hydrolysis State) E->E_ATP + ATP E_ADP_Pi E • ADP • Pi (Post-hydrolysis State) E_ATP->E_ADP_Pi Hydrolysis AMP_PNP E • this compound (Trapped State) E_ATP->AMP_PNP + this compound E_ADP E • ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP CryoEM_Workflow cluster_preparation Sample Preparation cluster_analysis Data Collection & Analysis Protein_Purification 1. Protein Purification Complex_Formation 2. Complex Formation (Protein + this compound + Mg²⁺) Protein_Purification->Complex_Formation Grid_Preparation 3. Grid Preparation (Glow Discharge & Application) Complex_Formation->Grid_Preparation Vitrification 4. Plunge Freezing (Vitrification) Grid_Preparation->Vitrification Data_Collection 5. Cryo-EM Data Collection Vitrification->Data_Collection Image_Processing 6. Image Processing (Particle Picking, 2D/3D Classification) Data_Collection->Image_Processing Structure_Determination 7. 3D Reconstruction & Model Building Image_Processing->Structure_Determination

References

Measuring the Dance of Molecules: A Guide to AMP-PNP Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in biochemistry and drug discovery. By binding to ATP-binding sites without being broken down, this compound can effectively "freeze" proteins in an ATP-bound state, allowing for the detailed study of their structure, function, and interactions. Understanding the binding affinity and kinetics of this compound to a target protein is crucial for elucidating enzymatic mechanisms, validating drug targets, and screening for novel therapeutics. This document provides detailed application notes and protocols for several key techniques used to measure the binding of this compound to proteins.

Key Techniques for Measuring this compound Binding

A variety of biophysical techniques can be employed to quantify the interaction between this compound and a protein of interest. The choice of method often depends on factors such as the properties of the protein, the required throughput, and the specific information desired (e.g., equilibrium binding affinity versus kinetic rates). Here, we detail five widely used and robust methods:

  • Isothermal Titration Calorimetry (ITC): A label-free in-solution technique that measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

  • Surface Plasmon Resonance (SPR): A label-free, real-time optical biosensing technique that measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface, yielding kinetic and affinity data.

  • Fluorescence Polarization (FP) Assay: A solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

  • Filter-Binding Assay: A separation-based technique that utilizes a membrane to separate protein-ligand complexes from the free ligand, often employing radiolabeling for detection.

  • Cellular Thermal Shift Assay (CETSA): An in-cell method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various techniques for this compound binding to different proteins. This allows for a comparative overview of binding affinities across different systems.

Protein TargetTechniqueLigandAnalyteDissociation Constant (Kd)Association Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Reference
(Na+ + K+)-dependent ATPaseCentrifugation AssayThis compoundEnzyme4.2 µM (in absence of Mg2+)Not ReportedNot Reported[1]
(Na+ + K+)-dependent ATPaseCentrifugation AssayThis compoundEnzyme2.2 µM (in 50 µM MgCl2)Not ReportedNot Reported[1]
Gastric H+,K+-ATPaseFluorescence CompetitionTNP-ATP vs. ATPEnzymeKi ~ Kd of TNP-ATPNot ReportedNot Reported[2][3]

Experimental Protocols and Workflows

This section provides detailed protocols for the key techniques and includes visualizations of the experimental workflows using Graphviz.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[4][5][6][7]

Protocol: Measuring this compound Binding to a Protein using ITC

  • Sample Preparation:

    • Dialyze the purified protein extensively against the chosen experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).[8]

    • Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match and avoid heats of dilution.

    • Degas both the protein and this compound solutions for 5-10 minutes immediately before the experiment to prevent air bubbles in the calorimeter.[4]

    • Determine the accurate concentrations of both the protein and this compound solutions spectrophotometrically.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[4]

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[8]

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[6]

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline (e.g., 180 seconds).[8]

    • The first injection is typically smaller (e.g., 0.5 µL) and is discarded during data analysis to remove artifacts from syringe placement.[5]

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p_prep Prepare Protein (Dialysis, Degas) load_sample Load Protein into Sample Cell p_prep->load_sample l_prep Prepare this compound (in Dialysis Buffer, Degas) load_ligand Load this compound into Syringe l_prep->load_ligand titrate Titrate this compound into Protein Solution load_sample->titrate load_ligand->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat integrate Integrate Heat Peaks measure_heat->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit thermo Determine K_d, n, ΔH, ΔS fit->thermo

Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[9][10][11] It provides on-rates (kon), off-rates (koff), and the equilibrium dissociation constant (Kd).

Protocol: Measuring this compound Binding to a Protein using SPR

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).[12]

    • Immobilize the purified protein (ligand) onto the sensor chip surface to a desired density. A control surface (e.g., with a non-relevant protein or deactivated) should be prepared in a parallel flow cell.

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should typically span from 0.1 to 10 times the expected Kd.

    • Inject the this compound solutions over the ligand and control surfaces at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to generate a sensorgram. This includes an association phase (during injection) and a dissociation phase (when replaced by running buffer).[11]

  • Surface Regeneration (if necessary):

    • After each binding cycle, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the signal from the control surface from the signal of the ligand surface to correct for non-specific binding and bulk refractive index changes.

    • Globally fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of the rate constants (Kd = koff / kon).

SPR_Workflow cluster_prep Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis activate Activate Sensor Surface immobilize Immobilize Protein (Ligand) activate->immobilize deactivate Deactivate Surface immobilize->deactivate inject_analyte Inject this compound (Analyte) deactivate->inject_analyte association Association Phase inject_analyte->association dissociation Dissociation Phase association->dissociation regenerate Regenerate Surface dissociation->regenerate subtract_bg Reference Subtraction dissociation->subtract_bg regenerate->inject_analyte fit_curves Global Fitting of Sensorgrams subtract_bg->fit_curves kinetics Determine k_on, k_off, K_d fit_curves->kinetics

Surface Plasmon Resonance (SPR) Experimental Workflow.
Fluorescence Polarization (FP) Assay

FP assays are well-suited for high-throughput screening. For unlabeled ligands like this compound, a competitive binding format is used. This involves a fluorescently labeled probe (a fluorescent ATP analog) that binds to the protein and is displaced by this compound.[13][14][15]

Protocol: Competitive FP Assay for this compound Binding

  • Assay Development:

    • Select a suitable fluorescent ATP analog (e.g., TNP-ATP or MANT-ATP) that is known to bind to the protein of interest and exhibits a significant change in polarization upon binding.[16][17]

    • Determine the optimal concentration of the fluorescent probe and protein. This is typically done by titrating the protein against a fixed concentration of the probe to generate a saturation binding curve. A protein concentration that gives about 75-80% of the maximal polarization signal is often used for the competition assay.[18]

  • Competition Assay:

    • In a microplate, add the fixed concentrations of the protein and the fluorescent probe to each well.

    • Add a serial dilution of this compound to the wells. Include controls with no this compound (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe] / Kd,probe), where [Probe] is the concentration of the fluorescent probe and Kd,probe is the dissociation constant of the probe for the protein (determined in the initial assay development).[13] The Ki value represents the binding affinity of this compound.

FP_Workflow cluster_dev Assay Development cluster_assay Competition Assay cluster_analysis Data Analysis select_probe Select Fluorescent ATP Analog titrate_protein Titrate Protein vs. Probe select_probe->titrate_protein determine_conc Determine Optimal [Protein] & [Probe] titrate_protein->determine_conc prepare_plate Prepare Microplate with Protein, Probe & this compound determine_conc->prepare_plate incubate Incubate to Equilibrium prepare_plate->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_curve Plot FP vs. [this compound] measure_fp->plot_curve fit_ic50 Determine IC_50 plot_curve->fit_ic50 calc_ki Calculate K_i (Cheng-Prusoff) fit_ic50->calc_ki

Fluorescence Polarization (FP) Competitive Assay Workflow.
Filter-Binding Assay

This classic technique is based on the principle that proteins are retained by nitrocellulose membranes, while small molecules like nucleotides are not. If a radiolabeled nucleotide is bound to a protein, it will also be retained on the filter.

Protocol: Measuring this compound Binding using a Filter-Binding Assay

  • Preparation:

    • Obtain or synthesize radiolabeled this compound (e.g., [α-32P]this compound or [3H]this compound).

    • Prepare a series of dilutions of the purified protein in a suitable binding buffer.

    • Prepare nitrocellulose and charged nylon (or DEAE) membranes by soaking them in the binding buffer.

  • Binding Reaction:

    • In a series of tubes, mix a fixed, low concentration of radiolabeled this compound with the varying concentrations of the protein.

    • Incubate the reactions to allow binding to reach equilibrium.

  • Filtration:

    • Set up a dot-blot or filter manifold with a stack of membranes (nitrocellulose on top of a charged nylon membrane). The charged membrane helps to capture any unbound nucleotide that might pass through the nitrocellulose, improving precision.

    • Slowly apply each binding reaction to a separate well of the manifold under gentle vacuum.

    • Wash each filter with a small volume of ice-cold binding buffer to remove unbound radiolabeled this compound.

  • Quantification:

    • Dry the membranes.

    • Quantify the radioactivity on each nitrocellulose filter using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Plot the amount of bound radiolabeled this compound (radioactivity) as a function of the protein concentration.

    • Fit the data to a saturation binding curve (e.g., a hyperbolic or sigmoidal model) to determine the Kd, which is the protein concentration at which 50% of the maximum binding is observed.

FilterBinding_Workflow cluster_prep Preparation cluster_assay Binding & Filtration cluster_analysis Quantification & Analysis label_amp Radiolabeled This compound mix Incubate Protein with Radiolabeled this compound label_amp->mix prep_protein Protein Dilutions prep_protein->mix filtrate Filter through Nitrocellulose mix->filtrate wash Wash Filters filtrate->wash quantify Quantify Radioactivity on Filters wash->quantify plot Plot Bound vs. [Protein] quantify->plot fit Determine K_d plot->fit

Filter-Binding Assay Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes the protein against thermal denaturation.[19][20][21][22]

Protocol: Assessing this compound Target Engagement using CETSA

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with different concentrations of this compound or a vehicle control. A cell-permeable version of this compound or a method to introduce it into the cells may be required.

    • Incubate the cells to allow for this compound uptake and binding to its target.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (for a melt curve) or at a single, optimized temperature (for an isothermal dose-response curve) for a short period (e.g., 3-5 minutes) using a thermal cycler.[21]

    • Cool the samples immediately on ice.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[21]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection and Quantification:

    • Determine the protein concentration of the soluble fractions and normalize the samples.

    • Analyze the amount of the target protein remaining in the soluble fraction using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • For a melt curve: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • For an isothermal dose-response curve: Plot the amount of soluble target protein at the fixed temperature against the this compound concentration to determine an EC50 value, which reflects the concentration of this compound required for half-maximal stabilization.

CETSA_Workflow cluster_cell_phase Cellular Phase cluster_lysis_phase Lysis & Separation cluster_analysis_phase Detection & Analysis treat_cells Treat Cells with This compound heat_challenge Heat Challenge treat_cells->heat_challenge lyse_cells Lyse Cells heat_challenge->lyse_cells centrifuge Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Soluble Protein Fraction centrifuge->collect_supernatant quantify_protein Quantify Target Protein (e.g., Western Blot) collect_supernatant->quantify_protein plot_curve Plot Melt Curve or Dose-Response quantify_protein->plot_curve assess_engagement Assess Target Engagement plot_curve->assess_engagement

Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Conclusion

The suite of techniques described in these application notes provides a comprehensive toolkit for researchers investigating the binding of this compound to proteins. From the detailed thermodynamic and kinetic information provided by ITC and SPR to the high-throughput capabilities of FP and the in-cell validation offered by CETSA, these methods enable a thorough characterization of protein-ligand interactions. The selection of the most appropriate technique will depend on the specific research question and available resources, but the detailed protocols provided here serve as a robust starting point for any investigation into the crucial role of nucleotide binding in protein function.

References

Application Notes and Protocols for Studying Actin Polymerization with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Actin polymerization is a fundamental cellular process, critical for cell motility, structure, and division. This dynamic process is tightly regulated by the nucleotide state of the actin monomer, primarily through the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). To dissect the specific roles of ATP binding and hydrolysis in actin dynamics, researchers often employ non-hydrolyzable or slowly hydrolyzable ATP analogs. One such analog is Adenosine 5′-(β,γ-imido)triphosphate, commonly known as AMP-PNP.

This compound is a structural analog of ATP where a nitrogen atom replaces the oxygen atom between the β and γ phosphates. This substitution makes the terminal phosphate (B84403) bond resistant to hydrolysis by the ATPase activity of actin.[1][2] Consequently, this compound effectively "locks" actin in an ATP-bound-like state, allowing for the study of actin polymerization and filament dynamics independent of ATP hydrolysis.[1][2][3] This application note provides detailed protocols for utilizing this compound to study actin polymerization, quantitative data on its effects, and visualizations of the experimental workflows and underlying mechanisms.

Mechanism of Action

Actin monomers (G-actin) typically bind to ATP. Upon polymerization into filamentous actin (F-actin), the intrinsic ATPase activity of actin is stimulated, leading to the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[1][3][4] The subsequent release of Pi from the filament lattice results in a conformational change that destabilizes the filament and promotes depolymerization.[1][3]

This compound mimics ATP in its ability to bind to G-actin and support polymerization.[1][2][5] However, due to its resistance to hydrolysis, actin filaments formed in the presence of this compound remain in a state that structurally and functionally resembles the ATP-bound state. This allows researchers to investigate the aspects of actin polymerization that are directly influenced by the presence of the triphosphate nucleotide, without the confounding effects of hydrolysis and subsequent phosphate release.[1][2]

AMP_PNP_Mechanism cluster_F_Actin Filamentous Actin (F-Actin) G_Actin_ATP G-Actin (ATP-bound) F_Actin_ATP F-Actin (ATP-bound) G_Actin_ATP->F_Actin_ATP Polymerization G_Actin_AMPPNP G-Actin (this compound-bound) F_Actin_AMPPNP F-Actin (this compound-bound) G_Actin_AMPPNP->F_Actin_AMPPNP Polymerization F_Actin_ADP_Pi F-Actin (ADP-Pi-bound) F_Actin_ATP->F_Actin_ADP_Pi Fast ATP Hydrolysis F_Actin_AMPPNP->F_Actin_AMPPNP F_Actin_ADP F-Actin (ADP-bound) F_Actin_ADP_Pi->F_Actin_ADP Slow Pi Release G_Actin_ADP G_Actin_ADP F_Actin_ADP->G_Actin_ADP Depolymerization

Figure 1. Mechanism of this compound in actin polymerization.

Data Presentation

The use of this compound allows for a direct comparison of the polymerization kinetics of actin in a pre-hydrolysis state versus the post-hydrolysis (ADP) state. Below is a summary of quantitative data comparing key parameters of actin polymerization with different nucleotides.

ParameterATPThis compoundADPReference
Polymerization Rate 3-5 times faster than ADP-actinSimilar to ATP-actinSlower than ATP-actin[5]
Critical Concentration (Cc) in 100 mM KCl ~0.7 µM~0.8 µM~3.4 µM[5]
Critical Concentration (Cc) in 50 mM KCl ~0.13 µMNot specified~1.40 µM[6]
Filament Stability More stable than ADP-F-actinSimilar to ATP-F-actinLess stable than ATP-F-actin[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound-Actin Monomers

To accurately study the effects of this compound, it is crucial to exchange the ATP bound to commercially available actin with this compound.

Materials:

  • G-actin (lyophilized or frozen)

  • G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • Mg-G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 50 µM MgCl₂, 0.2 mM EGTA, 0.5 mM DTT)

  • This compound solution (10 mM, pH 7.0)

  • AG1-X4 resin (or similar anion exchange resin)

Procedure:

  • Reconstitute or thaw G-actin in Ca-G-buffer on ice.

  • Convert Ca-ATP-actin to Mg-ATP-actin by incubating the actin solution with 50 µM MgCl₂ and 0.2 mM EGTA for at least 5 minutes on ice.[1]

  • To remove unbound ATP, gently mix the Mg-ATP-actin solution with a small amount of neutralized AG1-X4 resin for 5 minutes at 4°C.[1]

  • Pellet the resin by brief centrifugation (e.g., 10 seconds at 2000 x g).

  • Immediately transfer the supernatant (actin solution) to a new, pre-chilled tube.

  • Add this compound to the actin solution to a final concentration of 1 mM.[1]

  • Incubate on ice for 3-5 minutes to allow for nucleotide exchange.[1]

  • The resulting this compound-actin is now ready for use in polymerization assays. Keep on ice and use promptly.

Protocol 2: Pyrene-Actin Polymerization Assay

This assay measures the increase in fluorescence of pyrene-labeled actin upon its incorporation into a filament, providing a real-time readout of polymerization.

Materials:

  • This compound-actin (prepared as in Protocol 1, typically a mix of 5-10% pyrene-labeled actin and unlabeled actin)

  • Polymerization Buffer (10x KMEI: 500 mM KCl, 20 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole, pH 7.0)

  • Fluorometer and cuvettes or a 96-well plate reader

Pyrene_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Actin Prepare this compound-Actin (with 5-10% pyrene-labeled) Initiate Initiate Polymerization (Add Actin to Reaction Mix) Prep_Actin->Initiate Prep_Buffer Prepare Reaction Mix (Buffer, Proteins of Interest) Prep_Buffer->Initiate Measure Measure Fluorescence (Excitation: 365 nm, Emission: 407 nm) Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Analyze Kinetics (e.g., slope, lag time) Plot->Analyze

Figure 2. Experimental workflow for a pyrene-actin polymerization assay.

Procedure:

  • Turn on the fluorometer and set the excitation and emission wavelengths to 365 nm and 407 nm, respectively.[7] Allow the lamp to warm up.

  • Prepare a reaction mixture in a cuvette or well containing all components except for the actin. This includes the polymerization buffer (brought to 1x final concentration) and any regulatory proteins being tested.

  • Add the prepared this compound-actin to the reaction mixture to initiate polymerization. Mix quickly but gently by pipetting up and down.

  • Immediately begin recording the fluorescence intensity over time.

  • Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization reaction has reached a steady state.

  • As controls, run parallel experiments with ATP-actin and ADP-actin to compare the polymerization kinetics.

Protocol 3: Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization and measurement of the elongation of individual actin filaments in real time.

Materials:

  • This compound-actin (with a fraction, e.g., 10-30%, labeled with a fluorescent dye like Alexa Fluor 488 or Oregon Green)

  • TIRF microscope with an appropriate laser line and emission filter

  • Flow chamber (constructed from a glass slide and coverslip)

  • NEM-inactivated myosin

  • Blocking solution (e.g., 1% BSA)

  • Polymerization buffer with an oxygen scavenging system (e.g., glucose, glucose oxidase, catalase) to reduce photobleaching.[8]

Procedure:

  • Prepare the flow chamber by coating the surface with NEM-inactivated myosin, which will tether the actin filaments to the coverslip.

  • Block the surface with a BSA solution to prevent non-specific binding.

  • Prepare the reaction mixture containing fluorescently labeled this compound-actin in polymerization buffer with an oxygen scavenging system.

  • Introduce the reaction mixture into the flow chamber.

  • Immediately begin acquiring images using the TIRF microscope.

  • Record time-lapse images to visualize the growth of individual filaments.

  • Analyze the images to measure the rate of filament elongation at both the barbed and pointed ends. This is typically done by tracking the change in filament length over time.[8]

Logical Relationships and Signaling Pathways

The study of actin polymerization with this compound helps to elucidate the distinct stages of the process. The logical relationship between the different nucleotide-bound states of actin is crucial for understanding the filament lifecycle, often referred to as treadmilling.

Actin_Treadmilling_States ATP_Monomer ATP-G-Actin Barbed_End ATP_Monomer->Barbed_End Association AMPPNP_Monomer AMPPNP-G-Actin AMPPNP_Monomer->Barbed_End Association (No Hydrolysis) ADP_Pi_Filament ADP-Pi-F-Actin Barbed_End->ADP_Pi_Filament ATP Hydrolysis Pointed_End ADP_Monomer ADP-G-Actin Pointed_End->ADP_Monomer ADP_Filament ADP-F-Actin ADP_Pi_Filament->ADP_Filament Pi Release ADP_Filament->Pointed_End Dissociation Profilin Profilin ADP_Monomer->Profilin Nucleotide Exchange Profilin->ATP_Monomer

Figure 3. Logical flow of actin nucleotide states in treadmilling.

Troubleshooting

  • No or slow polymerization with this compound-actin:

    • Ensure complete removal of free ATP before adding this compound. Residual ATP can compete with this compound.

    • Verify the activity of the actin. Perform a control experiment with ATP-actin.

    • Check the concentration and pH of the this compound stock solution.

  • High background fluorescence in pyrene (B120774) assay:

    • Centrifuge the actin stock immediately before use to remove any aggregates.

    • Ensure proper mixing to avoid localized high concentrations of pyrene-actin.

  • Filaments do not bind to the surface in TIRF microscopy:

    • Confirm the quality of the NEM-myosin coating.

    • Ensure the blocking step is effective to reduce non-specific interactions.

By employing this compound and the detailed protocols provided, researchers can effectively isolate and study the role of the ATP-bound state in actin polymerization, providing valuable insights into the regulation of cytoskeletal dynamics.

References

Application Notes and Protocols for Cryo-EM Sample Preparation of AMP-PNP-Bound Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation of protein samples complexed with Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) for high-resolution cryo-electron microscopy (cryo-EM) analysis. This compound, a non-hydrolyzable analog of ATP, is an invaluable tool for trapping ATP-dependent proteins in a pre-hydrolysis state, allowing for the structural determination of transient conformational states. This document outlines general best practices, specific protocols for well-characterized protein systems, and troubleshooting strategies to enable the successful preparation of high-quality cryo-EM grids.

Introduction to this compound in Cryo-EM

This compound is a synthetic analog of ATP where the β-γ phosphate (B84403) linkage is replaced by an imido group (-NH-). This modification makes the molecule resistant to hydrolysis by ATPases, effectively "locking" the protein in an ATP-bound conformation. This is particularly useful for structural studies of dynamic molecular machines such as ATP-binding cassette (ABC) transporters, motor proteins like kinesins and myosins, and various kinases. By stabilizing a specific conformational state, this compound facilitates the acquisition of homogenous particle populations, a prerequisite for high-resolution single-particle cryo-EM.

General Workflow for Cryo-EM Sample Preparation with this compound

The successful preparation of a protein-AMP-PNP complex for cryo-EM involves a series of critical steps, from initial biochemical characterization to the final vitrification of the sample on an EM grid.

G cluster_prep Biochemical Preparation cluster_grid Grid Preparation cluster_eval Evaluation p1 Protein Expression & Purification p2 Biochemical & Biophysical QC p1->p2 Purity & Homogeneity p3 This compound Complex Formation p2->p3 Optimal Buffer g1 Grid Selection & Glow Discharging p3->g1 e1 Negative Stain EM (Optional) p3->e1 Initial Assessment g2 Sample Application & Blotting g1->g2 g3 Plunge Freezing (Vitrification) g2->g3 e2 Cryo-EM Screening g3->e2 Grid Quality Check e3 High-Resolution Data Collection e2->e3 Promising Grids

General workflow for preparing this compound-bound protein samples for cryo-EM.

Quantitative Data: this compound Binding Affinities

The affinity of this compound for a target protein is a critical parameter that influences the experimental conditions required to achieve saturation of the nucleotide-binding site. The dissociation constant (Kd) can vary significantly between different proteins.

Protein ClassProtein ExampleOrganismTechniqueThis compound Kd (µM)Reference
ABC Transporter Na+/K+-ATPaseCanis lupus familiaris (Dog)Centrifugation Assay4.2 (in absence of MgCl2), 2.2 (in 50 µM MgCl2)[1][2]
Motor Protein Kinesin-1Homo sapiensMicrotubule Gliding Assay- (Inhibits motility)[3]
Kinase AMP-activated protein kinase (AMPK)Homo sapiensIsothermal Titration Calorimetry (ITC)2.1 (high affinity site), ~290 (low affinity site)[4]
Kinase MEK2Homo sapiensMicroscale Thermophoresis (MST)0.56[5]

Experimental Protocols

Protocol 1: General Procedure for Forming a Protein-AMP-PNP Complex

This protocol provides a general framework for preparing a protein-AMP-PNP complex. Optimization of specific parameters such as concentration, incubation time, and buffer composition is crucial for each specific protein.

Materials:

  • Purified protein of interest

  • This compound stock solution (e.g., 100 mM in water, pH 7.5)

  • Magnesium chloride (MgCl₂) stock solution (e.g., 1 M)

  • Optimized protein buffer (e.g., HEPES-based buffer with appropriate salt concentration)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Protein Preparation: Start with a highly pure (>99%) and homogenous protein sample, as verified by SDS-PAGE and size-exclusion chromatography (SEC).[6][7] The protein should be in a buffer that ensures its stability and activity.

  • This compound and MgCl₂ Addition:

    • Thaw the this compound and MgCl₂ stock solutions on ice.

    • To the protein solution, add MgCl₂ to a final concentration typically ranging from 1 to 5 mM. Magnesium is a crucial cofactor for nucleotide binding in many ATPases.

    • Add this compound to a final concentration that is in molar excess of the protein concentration. A common starting point is a 10- to 100-fold molar excess. For example, for a 10 µM protein solution, use 100 µM to 1 mM this compound.

  • Incubation:

    • Gently mix the solution by pipetting.

    • Incubate the mixture to allow for complex formation. Incubation times can vary from 30 minutes to several hours. A common practice is to incubate on ice or at 4°C for 1-2 hours. For some systems, a brief incubation at room temperature (e.g., 15-30 minutes) may be beneficial.

  • Quality Control:

    • Before proceeding to grid preparation, it is advisable to perform a quality control check to ensure complex formation and sample homogeneity. This can be done using techniques such as:

      • Negative Stain EM: To visually inspect for aggregation and overall particle integrity.[8]

      • Dynamic Light Scattering (DLS): To assess the monodispersity of the sample.[8]

      • Analytical SEC: To confirm the formation of a stable complex.

  • Concentration Adjustment: Concentrate the protein-AMP-PNP complex to the desired concentration for cryo-EM grid preparation, typically in the range of 0.5-5 mg/mL.[9]

Protocol 2: Cryo-EM Sample Preparation of this compound-Bound Human ABCB7

This protocol is adapted from the study by Yan et al. (2022), which determined the structure of human ABCB7 in complex with this compound to a resolution of 3.3 Å.[10]

Materials:

  • Purified human ABCB7

  • This compound

  • MgCl₂

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG)

  • Quantifoil R1.2/1.3 300-mesh copper grids

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane

Procedure:

  • Complex Formation:

    • Dilute the purified ABCB7 to a final concentration of approximately 3.5 mg/mL in the specified buffer.

    • Add MgCl₂ to a final concentration of 5 mM.

    • Add this compound to a final concentration of 5 mM.

    • Incubate the mixture on ice for 1 hour.

  • Grid Preparation:

    • Glow-discharge the Quantifoil grids to make them hydrophilic.

    • Apply 3 µL of the ABCB7-AMP-PNP complex solution to the glow-discharged grid.

    • In a vitrification device set to 4°C and 100% humidity, blot the grid for 3-4 seconds with a blot force of 0.

    • Plunge-freeze the grid into liquid ethane.

  • Screening and Data Collection:

    • Screen the frozen grids for ice thickness and particle distribution.

    • Proceed with high-resolution data collection on suitable grids.

Protocol 3: Cryo-EM Sample Preparation of this compound-Bound KIF1A-Microtubule Complex

This protocol is based on the work by Kikkawa et al. and subsequent high-resolution studies on the KIF1A motor domain.[11]

Materials:

  • Purified KIF1A motor domain

  • Taxol-stabilized microtubules

  • This compound

  • Buffer: 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl₂, 20 µM Taxol

  • Holey carbon grids

  • Vitrification device

  • Liquid ethane

Procedure:

  • Complex Formation:

    • Prepare Taxol-stabilized microtubules.

    • Mix the KIF1A motor domain with the microtubules in the presence of 2 mM this compound in the specified buffer.[11]

    • Incubate the mixture at room temperature for 10-15 minutes to allow for binding.

  • Grid Preparation:

    • Apply 3-4 µL of the KIF1A-microtubule-AMP-PNP complex solution to a glow-discharged holey carbon grid.

    • Blot the grid to remove excess liquid.

    • Plunge-freeze the grid into liquid ethane.

  • Screening and Data Collection:

    • Screen the grids for well-decorated microtubules in a thin layer of vitreous ice.

    • Collect data on areas with optimal particle distribution.

Signaling Pathway Diagrams

ABC Transporter Signaling

ABC transporters are involved in the transport of a wide variety of substrates across cellular membranes. Their activity can be regulated by various signaling pathways, including those involving protein kinases and growth factors.

G cluster_membrane Cell Membrane receptor Receptor (e.g., RTK, GPCR) kinase_cascade Kinase Cascade (e.g., PKC, PKA) receptor->kinase_cascade Activation abc_transporter ABC Transporter (e.g., ABCB1) substrate_out Substrate Efflux abc_transporter->substrate_out ATP Hydrolysis ligand Extracellular Signal (e.g., Growth Factor, Drug) ligand->receptor kinase_cascade->abc_transporter Phosphorylation (Modulates Activity) transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Upregulation of ABC Transporter gene_expression->abc_transporter substrate_in Substrate substrate_in->abc_transporter

Simplified signaling pathways regulating ABC transporter activity.
Kinesin-Mediated Cargo Transport

Kinesin motor proteins, such as KIF1A, are responsible for the ATP-dependent transport of various cellular cargoes along microtubules.

G cluster_cytoplasm Cytoplasm kinesin Kinesin Dimer (e.g., KIF1A) kinesin->kinesin cargo Cargo (Vesicle, Organelle) kinesin->cargo Binds to microtubule Microtubule Track kinesin->microtubule Walks along adp_pi ADP + Pi kinesin->adp_pi Hydrolyzes ATP atp ATP atp->kinesin Binds to Leading Head

Schematic of kinesin-mediated cargo transport along a microtubule.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Protein Aggregation - Suboptimal buffer conditions (pH, salt)- High protein concentration- Presence of unbound this compound- Screen different buffer conditions[12]- Reduce protein concentration- Remove excess nucleotide using a desalting column post-incubation
No or Few Particles on Grid - Protein concentration too low- Hydrophobic grid surface- Protein sticking to grid bars- Increase protein concentration- Optimize glow-discharge time[9]- Use grids with a continuous carbon support film
Preferential Orientation - Protein interaction with the air-water interface- Sample too concentrated- Add a small amount of mild detergent (e.g., 0.001% Tween-20)- Screen different grid types (e.g., gold grids)- Tilt the specimen during data collection
Crystalline Ice - Insufficient plunge-freezing speed- Contaminated liquid ethane- Ensure the vitrification device is functioning correctly- Use fresh, clean liquid ethane

By following these guidelines and protocols, researchers can enhance the likelihood of preparing high-quality cryo-EM samples of this compound-bound proteins, paving the way for new insights into the structure and function of these essential molecular machines.

References

Application Notes and Protocols: Studying ABC Transporters with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATP-binding cassette (ABC) transporters are a large superfamily of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[1][2][3][4] Understanding the structure and function of these transporters is crucial, as they are involved in numerous physiological processes and diseases, including multidrug resistance in cancer.[1][4]

A key tool in the study of ABC transporters is Adenosine-5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP.[5][6][7] By binding to the nucleotide-binding domains (NBDs) without being hydrolyzed, this compound effectively "traps" the transporter in an ATP-bound, pre-hydrolysis conformational state.[6][8][9][10][11] This allows researchers to investigate the specific structural and functional changes that occur upon nucleotide binding, a critical step in the transport cycle.

These application notes provide detailed methodologies for utilizing this compound to study the ATPase activity, substrate binding, and structure of ABC transporters.

Key Applications of this compound in ABC Transporter Research

  • Trapping Conformational States: this compound is instrumental in stabilizing ABC transporters in specific conformations, typically an outward-facing or occluded state, for structural determination by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[5][8][12][13]

  • Inhibition of ATPase Activity: As a non-hydrolyzable ATP analog, this compound acts as a competitive inhibitor of ATP, allowing for the determination of kinetic parameters and confirming the role of ATP hydrolysis in the transport cycle.[6]

  • Modulation of Substrate Binding: this compound allows for the investigation of how ATP binding, independent of hydrolysis, affects the affinity of the transporter for its substrates.[1]

  • Biophysical Studies: Techniques such as Förster Resonance Energy Transfer (FRET) and Double Electron-Electron Resonance (DEER) spectroscopy utilize this compound to probe the conformational dynamics of the transporter upon nucleotide binding.[8][9][11]

Experimental Protocols

Purification and Reconstitution of ABC Transporters

Objective: To obtain pure and functional ABC transporters embedded in a lipid bilayer, suitable for downstream functional and structural assays.

Materials:

  • Expression system with the ABC transporter of interest (e.g., E. coli, HEK293 cells)

  • Detergent for solubilization (e.g., Dodecyl-β-D-maltoside (DDM))

  • Lipids (e.g., E. coli total phospholipids, POPC, POPG)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Reconstitution buffer (e.g., 15 mM HEPES, 0.5 mM EGTA, pH 7.4)

  • Bio-Beads or dialysis cassettes for detergent removal

Protocol:

  • Expression and Membrane Preparation: Overexpress the ABC transporter in the chosen expression system. Harvest the cells and prepare membrane fractions by cell lysis and ultracentrifugation.

  • Solubilization: Resuspend the membrane fractions in a buffer containing a suitable detergent (e.g., 1% DDM) to solubilize the membrane proteins. Incubate with gentle agitation.

  • Purification: Clarify the solubilized material by ultracentrifugation and purify the ABC transporter using affinity chromatography. Wash the column extensively to remove non-specifically bound proteins. Elute the purified transporter.

  • Reconstitution into Liposomes/Nanodiscs:

    • Liposomes: Prepare a lipid film by drying down a solution of lipids under a stream of nitrogen. Rehydrate the film with reconstitution buffer to form liposomes.[14] Add the purified ABC transporter to the liposomes and incubate. Remove the detergent slowly using Bio-Beads or dialysis to allow the transporter to insert into the lipid bilayer.[14][15]

    • Nanodiscs: Mix the purified transporter with a membrane scaffold protein (MSP) and lipids in the presence of detergent. Remove the detergent to allow the self-assembly of nanodiscs. Purify the transporter-containing nanodiscs by size-exclusion chromatography.[16][17]

  • Quality Control: Assess the purity and homogeneity of the reconstituted transporter by SDS-PAGE and size-exclusion chromatography.

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by the reconstituted ABC transporter and to determine the inhibitory effect of this compound.

Materials:

  • Reconstituted ABC transporter

  • ATPase assay buffer (e.g., 50 mM Tris-MOPS, 70 mM KCl, 2 mM EGTA, pH 7.5)

  • MgATP solution

  • This compound solution

  • Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)

  • 96-well microplate and plate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the reconstituted ABC transporter to the ATPase assay buffer.

  • Inhibition with this compound: To determine the inhibitory constant (Ki) of this compound, set up a series of reactions with a fixed concentration of ATP and varying concentrations of this compound.

  • Initiation of Reaction: Start the reaction by adding MgATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the transporter's activity (e.g., 37°C) for a defined period.

  • Termination and Detection: Stop the reaction by adding a solution like SDS.[14] Add the phosphate detection reagent to each well and incubate to allow color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the specific ATPase activity (nmol Pi/min/mg protein). For inhibition studies, plot the ATPase activity against the this compound concentration to determine the IC50 and subsequently calculate the Ki value.

Substrate Binding Assay

Objective: To determine the effect of this compound on the binding affinity of the ABC transporter for its substrate.

Materials:

  • Reconstituted ABC transporter

  • Radiolabeled or fluorescently labeled substrate

  • Binding buffer

  • This compound solution

  • Filtration apparatus (e.g., dot blot or filter binding assay)

Protocol:

  • Binding Reaction: In a series of tubes, incubate the reconstituted transporter with varying concentrations of the labeled substrate.

  • Effect of this compound: To a parallel set of tubes, add a saturating concentration of this compound and Mg^2+^ to the binding reaction. This will lock the transporter in the ATP-bound conformation.

  • Incubation: Incubate the reactions to allow binding to reach equilibrium.

  • Separation of Bound and Free Substrate: Rapidly filter the reaction mixture through a nitrocellulose membrane. The reconstituted transporter with the bound substrate will be retained on the membrane, while the unbound substrate will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound substrate.

  • Quantification: Quantify the amount of bound substrate on the filters using a scintillation counter (for radiolabeled substrates) or a fluorescence scanner (for fluorescently labeled substrates).

  • Data Analysis: Plot the amount of bound substrate against the substrate concentration and fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd) in the absence and presence of this compound. A change in Kd indicates that ATP binding modulates substrate affinity.

Data Presentation

Quantitative Data Summary
ParameterABC TransporterValueConditionsReference
Structural Resolution Human ABCB73.3 ÅCryo-EM with this compound[5]
Inhibition Constant (Ki) TM287/2880.246 ± 0.042 µMATPase assay at 50°C[8]
Dissociation Constant (Kd) ABCB60.18 µMFor MgATP[14]
Michaelis Constant (Km) ABCB60.99 mMFor ATP[14]

Visualizations

ABC Transporter Catalytic Cycle

ABCCycle cluster_AMPPNP This compound Trapped State IF_Apo {Inward-Facing (Apo)|Substrate binding site accessible to cytoplasm} IF_Substrate {Inward-Facing + Substrate|} IF_Apo->IF_Substrate Substrate Binding Occluded_ATP_Substrate {Occluded State|Substrate bound|2x ATP bound} IF_Substrate->Occluded_ATP_Substrate 2x ATP Binding OF_ATP_Substrate {Outward-Facing|Substrate release|2x ATP bound} Occluded_ATP_Substrate->OF_ATP_Substrate Conformational Change OF_ADP_Pi {Outward-Facing|2x ADP + 2x Pi bound} OF_ATP_Substrate->OF_ADP_Pi ATP Hydrolysis IF_ADP {Inward-Facing|ADP release} OF_ADP_Pi->IF_ADP Pi Release & Conformational Change IF_ADP->IF_Apo ADP Release

Caption: The alternating access model of the ABC transporter catalytic cycle, highlighting the pre-hydrolysis states trapped by this compound.

Experimental Workflow for Studying ABC Transporters with this compound

Workflow cluster_prep Protein Preparation cluster_assays Functional & Structural Assays with this compound cluster_data Data Analysis Expression Overexpression of ABC Transporter Purification Solubilization & Affinity Purification Expression->Purification Reconstitution Reconstitution into Liposomes/Nanodiscs Purification->Reconstitution ATPase ATPase Activity Assay (Inhibition by this compound) Reconstitution->ATPase Functional Transporter Binding Substrate Binding Assay (+/- this compound) Reconstitution->Binding Functional Transporter Structure Structural Studies (Cryo-EM/X-ray) (this compound bound) Reconstitution->Structure Homogeneous Sample Spectroscopy Biophysical Studies (FRET/DEER) (this compound induced changes) Reconstitution->Spectroscopy Homogeneous Sample Kinetics Determine Ki, Km ATPase->Kinetics Affinity Determine Kd Binding->Affinity 3D_Structure Determine Atomic Structure Structure->3D_Structure Dynamics Measure Conformational Changes Spectroscopy->Dynamics

References

Application Notes and Protocols for Trapping Enzymatic Reaction Intermediates with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool for studying the structure and function of ATP-dependent enzymes.[1][2] In this compound, an imido group (-NH-) replaces the cleavable oxygen atom between the β and γ phosphates of ATP.[3] This modification renders the molecule resistant to hydrolysis by most ATPases, effectively trapping the enzyme in a state that mimics the ATP-bound, pre-hydrolysis intermediate.[3][4] The ability to stabilize this transient state allows researchers to capture a high-resolution snapshot of the enzyme in a catalytically relevant conformation, providing crucial insights into its mechanism of action.

These application notes provide an overview of the use of this compound in trapping enzymatic reaction intermediates, with a focus on its applications in structural biology and enzymology. Detailed protocols for key experiments are provided to guide researchers in effectively utilizing this powerful molecular tool. The insights gained from using this compound are particularly relevant for drug development, as understanding the structure of enzyme-substrate complexes can inform the rational design of potent and specific inhibitors.[5][6]

Mechanism of Action

This compound acts as a competitive inhibitor for most ATP-dependent enzymes, binding to the same active site as the natural substrate.[4][7] The presence of the imido linkage between the β and γ phosphates prevents the nucleophilic attack that would normally lead to hydrolysis and product release. This allows this compound to lock the enzyme in a conformation that is representative of the enzyme-ATP complex immediately prior to catalysis. It is important to note that while this compound is resistant to hydrolysis, some enzymes have been shown to slowly hydrolyze it.[8]

The trapping of this pre-hydrolysis state is instrumental for various biochemical and biophysical studies, including:

  • Structural Determination: Stabilizing the enzyme-substrate complex for high-resolution structural analysis by X-ray crystallography and cryo-electron microscopy (cryo-EM).[3][9]

  • Enzyme Kinetics: Investigating the binding and conformational changes that precede the chemical step of the reaction.[10]

  • Mechanistic Studies: Elucidating the roles of specific amino acid residues in substrate binding and catalysis.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in various enzymatic systems. This information can serve as a starting point for experimental design.

Table 1: Binding Affinities and Kinetic Parameters of this compound

Enzyme/ProteinOrganismKd / KiMethodReference
KinesinDrosophila~52.6 µM (Kd)TIRF Microscopy[4]
Adenylate KinaseE. coli-X-ray Crystallography[11]
ABC Transporter (ABCB7)Human-Cryo-EM[9]
ActinRabbit-Cryo-EM[12]

Note: The binding affinity of this compound can be highly dependent on the specific enzyme and the experimental conditions.

Table 2: Typical Working Concentrations of this compound in Experimental Setups

ApplicationEnzyme/Protein SystemTypical Concentration RangeReference/Notes
Cryo-Electron MicroscopyHuman ABCB7Not specified, but used to determine the structure[9]
Cryo-Electron MicroscopyActin FilamentsNot specified, but used to determine the structure[12]
X-ray CrystallographyGeneral ATP-binding proteins1-5 mMA molar excess is generally recommended.[3]
Enzyme KineticsKinesin0.2 - 3.0 mMUsed to study the effect on motor protein movement.[13]
Biochemical AssaysGeneral100 nM - 3.3 mMCan be used to competitively elute proteins from ATP-agarose beads.[14]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols should be adapted based on the specific properties of the enzyme under investigation.

Protocol 1: Preparation of an Enzyme-AMP-PNP Complex for Structural Studies (X-ray Crystallography and Cryo-EM)

Objective: To form a stable and homogenous complex of an ATP-dependent enzyme with this compound for structural determination.

Materials:

  • Purified protein of interest (high purity, >95%)

  • This compound (lithium salt or other stable form)[1]

  • MgCl₂ stock solution (e.g., 1 M)

  • Buffer appropriate for the protein of interest (e.g., Tris-HCl, HEPES)

  • Concentrating device (e.g., centrifugal filter unit)

  • (For Cryo-EM) Cryo-EM grids, plunge-freezing apparatus, liquid ethane, and liquid nitrogen[3]

  • (For X-ray Crystallography) Crystallization screens and reagents

Procedure:

  • Protein Preparation: Start with a highly pure and concentrated solution of the target enzyme in a suitable buffer. The buffer should be free of any components that might interfere with this compound binding or the subsequent structural analysis.

  • Complex Formation:

    • To the purified protein solution, add this compound to a final concentration that is in molar excess of the protein (typically 1-5 mM).[3]

    • Add MgCl₂ to a final concentration that is equimolar or in slight excess to the this compound concentration, as Mg²⁺ is often required for nucleotide binding.[3]

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation. The optimal incubation time may vary depending on the enzyme.

  • (Optional) Size Exclusion Chromatography: To remove excess, unbound this compound and to ensure a homogenous sample, the complex can be further purified by size exclusion chromatography using a buffer containing a lower concentration of this compound and MgCl₂ to maintain the complex's stability.

  • Concentration: Concentrate the protein-AMP-PNP complex to the desired concentration for either X-ray crystallography or cryo-EM using a suitable concentrating device.

  • Structural Analysis:

    • For X-ray Crystallography: Set up crystallization trials using various screens and conditions. Once crystals are obtained, they should be cryo-protected (with this compound included in the cryo-protectant) and flash-cooled in liquid nitrogen for data collection.[15]

    • For Cryo-EM: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. The grid is then blotted and plunge-frozen in liquid ethane.[3] Data can then be collected on a transmission electron microscope.

Protocol 2: Enzyme Inhibition Assay Using this compound

Objective: To determine the inhibitory effect of this compound on the catalytic activity of an ATP-dependent enzyme.

Materials:

  • Purified enzyme of interest

  • ATP stock solution

  • This compound stock solution

  • Substrate(s) for the enzyme

  • Assay buffer

  • Detection reagent/system to measure product formation or substrate depletion (e.g., colorimetric, fluorescent, or radioisotopic)

  • Microplate reader or other suitable detection instrument

Procedure:

  • Assay Setup: In a microplate or reaction tube, prepare a series of reactions containing a fixed concentration of the enzyme and its substrate(s) in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme for a fixed period, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a quenching agent) and measure the amount of product formed or substrate consumed using the appropriate detection method.

  • Data Analysis: Plot the enzyme activity as a function of the this compound concentration. From this data, you can determine parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). Further kinetic experiments can be designed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

ATP_Hydrolysis_Cycle E Enzyme (E) E_ATP E-ATP (Pre-hydrolysis state) E->E_ATP + ATP Trap Trapped Intermediate (E-AMP-PNP) E->Trap + this compound E_ADP_Pi E-ADP-Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP AMP_PNP This compound Trap->E Slow/No Hydrolysis

Caption: Simplified enzymatic cycle of an ATPase showing where this compound traps the enzyme.

Experimental_Workflow Start Purified Enzyme Incubate Incubate with This compound + MgCl₂ Start->Incubate Complex Enzyme-AMP-PNP Complex Incubate->Complex Purify Optional: Size Exclusion Chromatography Complex->Purify Concentrate Concentrate Complex Complex->Concentrate Directly Purify->Concentrate Analysis Structural Analysis Concentrate->Analysis Xray X-ray Crystallography Analysis->Xray CryoEM Cryo-Electron Microscopy Analysis->CryoEM ATP_vs_AMPPNP ATP ATP Adenosine α-Phosphate O β-Phosphate O γ-Phosphate Enzyme Enzyme Active Site ATP:p2->Enzyme Binding AMPPNP This compound Adenosine α-Phosphate O β-Phosphate NH γ-Phosphate AMPPNP:p2->Enzyme Binding Hydrolysis Hydrolysis Occurs Enzyme->Hydrolysis Catalysis Trapped Hydrolysis Blocked (Trapped State) Enzyme->Trapped Inhibition

References

Practical Guide to AMP-PNP in the Biochemistry Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in biochemistry and drug development.[1] Its resistance to enzymatic cleavage by ATPases and kinases allows researchers to trap and study ATP-dependent enzymes in their ATP-bound conformational state.[2][3] This property is crucial for elucidating enzyme mechanisms, screening for inhibitors, and facilitating structural biology studies.[3] This guide provides a comprehensive overview of the practical applications of this compound, detailed experimental protocols, and key quantitative data to assist researchers in its effective use.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.

PropertyValueReferences
Molecular Formula C₁₀H₁₇N₆O₁₂P₃ (free acid)[2]
Molecular Weight 506.19 g/mol (free acid)[2]
Purity (typical) ≥90-99% (HPLC)[2]
Solubility Soluble in water up to 50 mM[4]
Storage (lyophilized) Store at -20°C for up to 1 year.[1][2]
Storage (solution) Aliquot and store at -70°C for up to 3 months. Avoid repeated freeze-thaw cycles. Thawed aliquots should be used within a week.[1][2][4]
pH Sensitivity Unstable in acidic conditions; rapid hydrolysis occurs at low pH.[4]

Key Applications

This compound is a versatile tool with broad applications in studying ATP-dependent processes.

  • Enzyme Inhibition and Mechanistic Studies: As a competitive inhibitor of ATP, this compound is used to probe the role of ATP binding and hydrolysis in enzyme function. It can stabilize enzymes in a pre-hydrolysis state, allowing for the detailed study of conformational changes and reaction intermediates.[3]

  • Structural Biology: this compound is widely used in X-ray crystallography and cryo-electron microscopy (cryo-EM) to stabilize protein-nucleotide complexes.[3][5][6] This allows for the determination of high-resolution structures of enzymes in their ATP-bound state, providing insights into active site architecture and inhibitor binding.

  • Competitive Binding Assays: In drug discovery, this compound is utilized in competitive binding assays to determine the affinity of small molecule inhibitors for the ATP-binding site of kinases and ATPases.[7]

  • Studying Molecular Motors: this compound is instrumental in dissecting the mechanochemical cycle of molecular motors like myosin and kinesin, by trapping them in specific nucleotide-bound states.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound

  • Ultrapure water

  • HEPES buffer (e.g., 50 mM, pH 7.4) or other suitable buffer

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 100 mM this compound stock solution, carefully weigh the lyophilized powder. For example, to reconstitute a pre-aliquoted amount designed to yield a 100 mM solution, add the specified volume of ultrapure water (e.g., 50 µL for a 5 µmol aliquot).[1]

  • Alternatively, if starting from a bulk powder, calculate the required mass for your desired concentration and volume.

  • Reconstitute the this compound in a suitable buffer, such as 50 mM HEPES at pH 7.4, to maintain a stable pH.[1]

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -70°C for up to 3 months.[1][4]

Protocol 2: Competitive Kinase Binding Assay using Fluorescence Polarization (FP)

This protocol is adapted from a general method for determining the binding affinity of a test compound by measuring its ability to displace a fluorescent ATP tracer in competition with this compound.[7]

Materials:

  • Purified kinase

  • Fluorescent ATP tracer

  • This compound stock solution

  • Test compound (inhibitor)

  • Kinase assay buffer

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer.

    • Prepare a serial dilution of the test compound and a positive control (unlabeled ATP or a known inhibitor) in kinase assay buffer.

    • Prepare a solution of this compound to be used as a non-hydrolyzable competitor control.

  • Assay Setup:

    • Add 5 µL of the test compound, positive control, or this compound solution to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Gently mix the plate and incubate for 60 minutes at room temperature to allow for binding equilibration.

  • Initiate Reaction:

    • Add 5 µL of the 4X fluorescent ATP tracer to all wells.

  • Data Acquisition:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the test compound or this compound.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: ATPase Activity Assay (Malachite Green Assay)

This protocol describes a colorimetric assay to measure the inhibition of ATPase activity by this compound. The assay quantifies the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[8][9]

Materials:

  • Purified ATPase

  • ATP stock solution (high purity, e.g., ≥99%)[9]

  • This compound stock solution

  • Assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)[8]

  • MgCl₂ solution (e.g., 100 mM)[8]

  • Malachite green reagent

  • Phosphate standard solution

  • 96-well, clear, flat-bottom plates

  • Spectrophotometric multiwell plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.

    • Prepare a reaction mixture containing the assay buffer, MgCl₂, and the purified ATPase at the desired concentration.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of the 96-well plate.

    • Add the ATPase reaction mixture to the wells.

    • Include controls: a "no enzyme" control and a "no inhibitor" control.

  • Initiate Reaction:

    • Start the reaction by adding ATP to all wells to a final desired concentration.

    • Incubate the plate at the optimal temperature for the ATPase for a specific period (e.g., 30 minutes).[9]

  • Terminate Reaction and Detect Phosphate:

    • Stop the reaction by adding the malachite green reagent to each well. This reagent will form a colored complex with the liberated inorganic phosphate.[9]

    • Incubate for approximately 30 minutes at room temperature for color development.[9]

  • Data Acquisition:

    • Measure the absorbance at approximately 620 nm using a plate reader.[9]

  • Data Analysis:

    • Use the phosphate standard curve to determine the concentration of Pi released in each well.

    • Calculate the percentage of ATPase inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 4: Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

This is a general protocol for preparing a vitrified sample of a protein-AMP-PNP complex for cryo-EM analysis.[3]

Materials:

  • Purified protein of interest (>98% pure)

  • This compound stock solution

  • MgCl₂ solution

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Complex Formation:

    • Incubate the purified protein with a molar excess of this compound and MgCl₂ on ice for a sufficient time to ensure binding. The optimal incubation time and molar ratio should be determined empirically for each protein.

  • Grid Preparation:

    • Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.

  • Blotting and Plunge-Freezing:

    • Inside the plunge-freezing apparatus, blot the excess liquid from the grid to create a thin film of the sample.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Storage and Imaging:

    • Store the vitrified grids in liquid nitrogen until ready for imaging in a transmission electron microscope.

Visualizations

ATP_Hydrolysis_Cycle ATP_Bound Enzyme-ATP Hydrolysis ATP Hydrolysis ATP_Bound->Hydrolysis ADP_Pi_Bound Enzyme-ADP-Pi Hydrolysis->ADP_Pi_Bound Pi_Release Pi Release ADP_Pi_Bound->Pi_Release ADP_Bound Enzyme-ADP Pi_Release->ADP_Bound ADP_Release ADP Release ADP_Bound->ADP_Release Apo_Enzyme Apo Enzyme ADP_Release->Apo_Enzyme ATP_Binding ATP Binding Apo_Enzyme->ATP_Binding ATP_Binding->ATP_Bound AMP_PNP_Trap This compound Bound (Non-hydrolyzable) ATP_Binding->AMP_PNP_Trap

Caption: ATP hydrolysis cycle and the inhibitory mechanism of this compound.

ATPase_Structural_Workflow cluster_0 Biochemical Characterization cluster_1 Structural Studies cluster_2 Analysis Protein_Purification Protein Purification (>98% purity) Activity_Assay ATPase Activity Assay (e.g., Malachite Green) Protein_Purification->Activity_Assay Complex_Formation Complex Formation (Protein + this compound + Mg²⁺) Activity_Assay->Complex_Formation Structure_Determination Structure Determination (Cryo-EM or X-ray Crystallography) Complex_Formation->Structure_Determination Data_Analysis Data Analysis and Model Building Structure_Determination->Data_Analysis

Caption: Workflow for structural studies of ATPases using this compound.

References

Troubleshooting & Optimization

AMP-PNP stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

Adenosine 5′-(β,γ-imido)triphosphate, commonly known as this compound, is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] In this compound, an imido group (-NH-) replaces the oxygen atom that bridges the β and γ phosphates of ATP.[3][4] This modification makes the molecule resistant to hydrolysis by most ATPases.[5] Its primary application is in the study of ATP-dependent enzymes and processes, where it is used to "trap" enzymes in their ATP-bound, pre-hydrolysis state, allowing for the investigation of this conformational state without the confounding effects of ATP turnover.[1][2] It is widely used in studies of motor proteins like myosin and kinesin, signal transduction, and protein folding.[1]

Q2: What is the recommended way to store lyophilized this compound powder?

Lyophilized this compound powder should be stored at –20°C upon arrival.[1][2][6][7][8] Under these conditions, the product is stable for at least one year from the date of purchase.[1][2] For long-term storage, it is advisable to keep the powder in a desiccated environment to prevent moisture absorption.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in water, with a solubility of up to 50 mg/mL.[7][9] To prepare a stock solution, dissolve the lyophilized powder in ultrapure water to the desired concentration; some commercial preparations come with a buffer such as HEPES.[1][2]

For storage, it is critical to aliquot the stock solution into single-use volumes and store them at -70°C or -80°C.[1][7][10] Under these conditions, the solution is stable for 3 to 6 months.[1][7][10] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[10] Thawed aliquots should be used within one week.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[5][10]

Q4: What are the primary factors that affect this compound stability?

The primary factor affecting this compound stability is pH. This compound is very unstable in acidic conditions and will rapidly hydrolyze.[7][9] The principal non-enzymatic breakdown products are adenylyl phosphoramidate (B1195095) and inorganic phosphate (B84403).[6][9] While designed to be non-hydrolyzable, some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to slowly hydrolyze this compound.[7]

Storage Condition Summary

The following tables provide a summary of the recommended storage conditions for this compound in both lyophilized and solution forms.

Table 1: Storage of Lyophilized this compound

Storage TemperatureShelf LifeNotes
-20°CAt least 1 yearStore in a desiccated environment.
Ambient TemperatureFor shipping onlyShould be stored at -20°C upon arrival.[1]

Table 2: Storage of this compound Stock Solutions

Storage TemperatureShelf LifeNotes
-70°C / -80°C3 to 6 monthsRecommended for long-term storage; aliquot to avoid freeze-thaw cycles.[1][7][10]
-20°CUp to 1 monthSuitable for short-term storage.[5][10]
4°CNot recommendedSignificant degradation can occur.
Ambient TemperatureNot recommendedProne to rapid degradation.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are observing inconsistent results, it could be due to the degradation of your this compound stock solution.

  • Possible Cause 1: Improper Storage. Storing the stock solution at -20°C for an extended period (more than a month) or subjecting it to multiple freeze-thaw cycles can lead to hydrolysis.

    • Solution: Prepare fresh aliquots from a new vial of lyophilized powder and store them at -80°C. Use each aliquot only once.

  • Possible Cause 2: Acidic pH of the experimental buffer. this compound is unstable in acidic conditions.[7][9]

    • Solution: Ensure your experimental buffers have a neutral or slightly alkaline pH (around 7.0-7.4).[1] Verify the pH of your final reaction mixture.

  • Possible Cause 3: Enzymatic Hydrolysis. Although rare, the protein you are studying may be capable of slowly hydrolyzing this compound.[7]

    • Solution: You can assess the integrity of your this compound before and after the experiment using HPLC (see Experimental Protocol 1). If hydrolysis is confirmed, you may need to consider alternative non-hydrolyzable analogs like AMP-PCP.[3]

Issue 2: No observable effect of this compound in the assay.
  • Possible Cause 1: Insufficient concentration. The effective concentration of this compound can vary significantly between different enzyme systems.

    • Solution: Perform a concentration-response experiment to determine the optimal concentration of this compound for your specific assay.

  • Possible Cause 2: Degraded this compound. If the this compound has hydrolyzed, it will not be able to effectively mimic the pre-hydrolysis ATP state.

    • Solution: Use a fresh, properly stored aliquot of this compound. You can verify the integrity of your stock using the HPLC protocol below.

Factors Affecting this compound Stability

Logical Diagram for this compound Stability and Troubleshooting storage This compound Storage temp Temperature (-80°C, -20°C, 4°C) storage->temp influences freezethaw Freeze-Thaw Cycles storage->freezethaw influences stability This compound Stability temp->stability freezethaw->stability ph pH of Solution ph->stability enzymatic Enzymatic Activity enzymatic->stability degradation Hydrolysis to Adenylyl Phosphoramidate + Inorganic Phosphate stability->degradation leads to troubleshooting Troubleshooting degradation->troubleshooting causes inconsistent_results Inconsistent Results troubleshooting->inconsistent_results no_effect No Effect in Assay troubleshooting->no_effect check_storage Verify Storage Conditions inconsistent_results->check_storage check_ph Check Buffer pH inconsistent_results->check_ph check_purity Assess Purity (HPLC) inconsistent_results->check_purity no_effect->check_storage no_effect->check_purity

Caption: Troubleshooting logic for this compound stability issues.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting its degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

Materials:

  • This compound sample (stock solution or from an experiment)

  • Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate, pH 6.0

  • Mobile Phase B: 100% Methanol

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector (set to 259 nm)

Procedure:

  • Sample Preparation: Dilute the this compound sample in Mobile Phase A to a final concentration suitable for HPLC analysis (e.g., 0.1 mM).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 259 nm

    • Gradient:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 30% Mobile Phase B

      • 15-20 min: 30% Mobile Phase B

      • 20-25 min: Linear gradient back to 100% Mobile Phase A

      • 25-30 min: 100% Mobile Phase A (equilibration)

  • Data Analysis:

    • Inject a standard of high-purity this compound to determine its retention time.

    • Inject the test sample. The presence of additional peaks with shorter retention times may indicate the presence of hydrolysis products like adenylyl phosphoramidate or ADP.

    • Quantify the purity by integrating the peak areas. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Experimental and Signaling Pathway Diagrams

Workflow for Assessing this compound Stability

Experimental Workflow for this compound Stability Assessment start Start: this compound Sample prepare_sample Dilute Sample in Mobile Phase A start->prepare_sample hplc Inject into HPLC System (C18 Column) prepare_sample->hplc run_gradient Run Gradient Elution hplc->run_gradient detect Detect at 259 nm run_gradient->detect analyze Analyze Chromatogram detect->analyze compare Compare to Standard and Identify Peaks analyze->compare quantify Integrate Peak Areas and Calculate Purity analyze->quantify end End: Purity Assessment compare->end quantify->end

Caption: A typical workflow for assessing this compound stability using HPLC.

Myosin ATPase Cycle and the Role of this compound

Myosin ATPase Cycle and this compound Inhibition myosin_atp Myosin-ATP (Low Actin Affinity) myosin_adp_pi Myosin-ADP-Pi (High Actin Affinity) myosin_atp->myosin_adp_pi ATP Hydrolysis actomyosin_adp_pi Actomyosin-ADP-Pi myosin_adp_pi->actomyosin_adp_pi + Actin actomyosin_adp Actomyosin-ADP actomyosin_adp_pi->actomyosin_adp Pi Release (Power Stroke) actomyosin Actomyosin (Rigor State) actomyosin_adp->actomyosin - ADP actomyosin->myosin_atp + ATP myosin_amppnp Myosin-AMP-PNP (Trapped State) actomyosin->myosin_amppnp + this compound amppnp This compound

Caption: The myosin ATPase cycle, indicating where this compound traps the complex.

Kinesin Mechanochemical Cycle and the Role of this compound

Kinesin Stepping Cycle and this compound Inhibition kinesin_adp One Head Bound (ADP) One Head Detached kinesin_atp ATP Binds to Attached Head kinesin_adp->kinesin_atp + ATP amppnp_inhibition This compound Binds kinesin_adp->amppnp_inhibition power_stroke Neck Linker Zippering (Power Stroke) kinesin_atp->power_stroke two_heads_bound Both Heads Bound power_stroke->two_heads_bound hydrolysis ATP Hydrolysis in Trailing Head two_heads_bound->hydrolysis release Trailing Head Releases (ADP + Pi) hydrolysis->release release->kinesin_adp Cycle Repeats trapped_state Kinesin-AMP-PNP (Tightly Bound to MT, Movement Paused) amppnp_inhibition->trapped_state

Caption: The kinesin motor protein cycle and the inhibitory effect of this compound.

References

Technical Support Center: AMP-PNP in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMP-PNP (Adenylyl-imidodiphosphate), a non-hydrolyzable ATP analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experimental assays?

A1: this compound is a synthetic, non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP).[1][2] In this compound, the oxygen atom bridging the β and γ phosphates in ATP is replaced by an imido (-NH-) group.[3][4] This P-N-P linkage is resistant to cleavage by most ATPases and kinases.[3] This property allows researchers to "trap" enzymes in an ATP-bound state, enabling the study of protein conformations, enzyme kinetics, and protein-substrate interactions that are otherwise transient.[3][5] It is commonly used in structural biology (X-ray crystallography and cryo-EM), studies of motor proteins, and kinase inhibition assays.[3][4][6]

Q2: When should I choose this compound over other non-hydrolyzable ATP analogs like AMP-PCP or ATPγS?

A2: The choice of ATP analog is critical and depends on the specific experimental goal.[5]

  • This compound vs. AMP-PCP: Both are considered true competitive inhibitors that mimic the pre-hydrolysis, ATP-bound state.[3][7] The primary difference is the bridging group between the β and γ phosphates (-NH- in this compound, -CH2- in AMP-PCP).[4][8] While often used interchangeably, these analogs can induce subtly different conformational states in the target protein.[4][9] this compound's imido group can act as a hydrogen bond donor, a property not shared by the methylene (B1212753) group in AMP-PCP.[10]

  • This compound vs. ATPγS: ATPγS (Adenosine 5'-[γ-thio]triphosphate) is not completely resistant to hydrolysis and can be slowly hydrolyzed by some enzymes.[8][11] This makes it a "slow substrate" rather than a true inhibitor.[11] ATPγS is ideal for creating stable thiophosphorylated products, making it suitable for identifying kinase substrates.[3][11] In contrast, this compound is better suited for experiments aiming to lock an enzyme in a pre-hydrolysis state for structural or binding studies.[3]

Q3: Is this compound completely non-hydrolyzable?

A3: While highly resistant to cleavage, this compound is not completely inert and can be slowly hydrolyzed by some enzymes.[12][13] For instance, the motor domain of the kinesin-related protein ncd has been shown to hydrolyze this compound at a very slow rate.[14] This potential for slow turnover is an important consideration, especially in long-duration experiments.[14]

Q4: What are the typical storage and handling recommendations for this compound?

A4: this compound should be stored at -20°C upon arrival for long-term stability (up to a year).[2][15] Stock solutions can be prepared in water or a suitable buffer (e.g., 50 mM HEPES, pH 7.4).[15] It is recommended to aliquot solubilized this compound and store it at -70°C for up to 3 months to minimize degradation.[2][15][16] Thawed aliquots should ideally be used within a week, and repeated freeze-thaw cycles should be avoided.[2][15] this compound is unstable in acidic conditions and will rapidly hydrolyze.[16]

Troubleshooting Guides

Issue 1: Incomplete or No Inhibition of ATPase/Kinase Activity

Symptoms:

  • No significant reduction in enzyme activity in the presence of this compound.

  • The inhibitory effect is much weaker than expected.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Insufficient this compound Concentration The concentration of this compound may be too low to effectively compete with ATP. Increase the this compound concentration. It is highly recommended to perform a titration experiment to determine the optimal inhibitory concentration (IC50).[7]
Enzyme Insensitivity The target enzyme may have a low affinity for this compound.[7] Consider using an alternative non-hydrolyzable ATP analog, such as AMP-PCP or ATPγS, as their binding affinities can differ for specific proteins.[7][8]
ATP Contamination in Reagents Commercially available this compound can contain small amounts of ATP. Additionally, other reagents may be contaminated. To minimize the effects of contaminating ATP, consider including an ATP-scavenging system, such as hexokinase and glucose, in the reaction mixture.[17]
Slow Hydrolysis of this compound Some enzymes can slowly hydrolyze this compound, leading to a gradual loss of inhibition.[12][14] Monitor the reaction over time to check for this possibility. If slow hydrolysis is suspected, consider using an alternative analog like AMP-PCP, which may be more resistant in some cases.[4]
Suboptimal Assay Conditions Factors such as pH, temperature, and the concentration of divalent cations (e.g., Mg²⁺) can significantly impact this compound binding and inhibition.[7][9] Systematically optimize these conditions. Most ATP-binding proteins require Mg²⁺ for nucleotide coordination.[9]
Incorrect Experimental Premise In some systems, this compound may not be an effective inhibitor. For example, it has been shown that this compound does not inhibit the ATP-dependent scanning of the mRNA leader sequence during translation initiation in eukaryotes.[18][19]
Issue 2: Protein Aggregation or Precipitation Upon Addition of this compound

Symptoms:

  • Visible turbidity or precipitation after adding this compound and Mg²⁺ to the protein solution.

  • Poor results in crystallization trials.[8]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Buffer Conditions Ensure the pH of the protein stock and the this compound/Mg²⁺ solution are compatible and within the optimal stability range for your protein.[8]
High Concentrations of Components High concentrations of the protein, this compound, or Mg²⁺ can lead to aggregation. Systematically vary the concentrations of each component. A common starting point for crystallization is a 1:10:10 molar ratio of protein:this compound:Mg²⁺, but this can vary significantly.[8]
Conformational Changes Leading to Aggregation This compound binding can induce conformational changes that expose hydrophobic patches, leading to aggregation. Try adding stabilizing agents to the buffer, such as glycerol, low concentrations of non-ionic detergents, or other additives.
Incorrect Protein Folding or Purity Ensure the protein is highly pure (>95%) and monodisperse. Aggregated or impure protein is more prone to precipitation.[8]

Data Presentation

Table 1: Comparative Binding Affinities of Non-Hydrolyzable ATP Analogs

ProteinAnalogAssay MethodBinding Affinity (K_d_ or K_i_)Reference
recA proteinThis compoundCross-linking InhibitionWeaker binding than ATP[4][20]
recA proteinAMP-PCPCross-linking InhibitionMuch weaker binding than this compound[4][20]
(Na⁺ + K⁺)-dependent ATPaseAMP-PCPCentrifugation4.2 µM (without MgCl₂), 2.2 µM (with 50 µM MgCl₂)[4]
Kinesin-1This compoundMicrotubule Gliding AssayHalf-maximal velocity at 400 µM[21]
One-headed KinesinThis compoundDetachment Rate MeasurementDetachment rate of 0.009 s⁻¹[22]

Note: Binding affinities can vary significantly depending on the specific protein isoform and experimental conditions (e.g., pH, temperature, presence of divalent cations).[5]

Experimental Protocols

Protocol 1: Determining the Inhibitory Constant (K_i_) of this compound for a Kinase

This protocol outlines a general method for determining the K_i_ of this compound using a competitive binding assay with a fluorescent ATP probe.

Materials:

  • Purified kinase of interest

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In the wells of the microplate, add the kinase at a fixed concentration.

    • Add the fluorescent ATP analog at a concentration close to its dissociation constant (K_d_).

    • Add the varying concentrations of this compound. Include a control with no this compound.

  • Incubation:

    • Incubate the plate at the desired temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence of each well using the microplate reader. As the concentration of this compound increases, it will displace the fluorescent ATP analog, leading to a decrease in the fluorescence signal.[7]

  • Data Analysis:

    • Plot the fluorescence signal against the concentration of this compound.

    • Fit the data to a competitive binding equation to determine the IC50 value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation, which takes into account the concentration and K_d_ of the fluorescent probe.

Protocol 2: Microtubule Gliding Assay to Test this compound Inhibition of Kinesin

This protocol describes how to observe the effect of this compound on the motility of microtubules driven by surface-adsorbed kinesin motors.[6]

Materials:

  • Purified kinesin motor protein

  • Fluorescently labeled microtubules

  • Flow cell (e.g., constructed from a glass slide and coverslip)

  • Motility Buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

  • ATP solution (e.g., 10 mM)

  • This compound solution

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Prepare the Flow Cell:

    • Coat the inside of the flow cell with the kinesin motor protein solution and incubate to allow the motors to adsorb to the surface.

    • Wash out unbound kinesin with motility buffer.

  • Introduce Microtubules:

    • Introduce the solution of fluorescently labeled microtubules into the flow cell and allow them to bind to the kinesin-coated surface for a few minutes.

    • Wash out unbound microtubules with motility buffer.[6]

  • Initiate and Observe Motility:

    • To observe normal motility, flow in motility buffer containing ATP (e.g., 1-2 mM) and the oxygen scavenger system.[6]

    • Record the gliding movement of microtubules using the TIRF microscope.

  • Introduce this compound:

    • To observe the effect of this compound, after initiating motility with ATP, perfuse the chamber with motility buffer containing both ATP and the desired concentration of this compound.[6]

    • Observe and record the change in microtubule motility. This compound is expected to decrease the gliding velocity.[21]

Mandatory Visualizations

experimental_workflow_kinase_inhibition cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_kinase Prepare Kinase add_reagents Add Kinase, Probe, and This compound to Microplate prep_kinase->add_reagents prep_probe Prepare Fluorescent ATP Probe prep_probe->add_reagents prep_amppnp Prepare this compound Dilutions prep_amppnp->add_reagents incubate Incubate to Equilibrium add_reagents->incubate measure Measure Fluorescence incubate->measure plot Plot Fluorescence vs. [this compound] measure->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Workflow for a kinase inhibition assay using this compound.

signaling_pathway_motor_protein cluster_cycle Kinesin Mechanochemical Cycle kinesin_mt Kinesin-Microtubule Complex atp_binding ATP Binding kinesin_mt->atp_binding 1 conformational_change Conformational Change (Power Stroke) atp_binding->conformational_change 2 atp_hydrolysis ATP Hydrolysis (ATP -> ADP + Pi) conformational_change->atp_hydrolysis 3 product_release Pi and ADP Release atp_hydrolysis->product_release 4 product_release->kinesin_mt 5. Reset amppnp This compound amppnp->inhibition inhibition->conformational_change Inhibits (Traps State)

Caption: Inhibition of the kinesin cycle by this compound.

References

Technical Support Center: Optimizing AMP-PNP Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal and reliable enzymatic inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ATP-dependent enzymes?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). It acts as a competitive inhibitor by binding to the ATP-binding site of enzymes. The key feature of this compound is the substitution of the oxygen atom between the β- and γ-phosphates with an imido (-NH-) group. This P-N bond is highly resistant to enzymatic cleavage, which effectively "locks" the enzyme in an ATP-bound conformational state, thereby inhibiting its catalytic activity.[1][2] This property makes this compound an invaluable tool for studying the kinetics, structure, and function of ATP-dependent enzymes such as kinases, ATPases, and motor proteins.[3]

Q2: What is the recommended starting concentration for this compound?

A2: The optimal concentration of this compound is highly dependent on the specific enzyme and, crucially, the concentration of ATP in your assay. As a competitive inhibitor, a higher ATP concentration requires a higher this compound concentration to achieve significant inhibition.

A general starting point is to use a 10- to 100-fold molar excess of this compound relative to the Kₘ of ATP or the ATP concentration in the assay. For structural studies (e.g., X-ray crystallography or cryo-EM) where enzyme saturation is required, concentrations in the range of 1-5 mM are often used.[4] However, it is always recommended to perform a dose-response experiment to determine the IC₅₀ and optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling and storage are critical for the efficacy of this compound.

  • Preparation: this compound is soluble in water.[5] To prepare a stock solution (e.g., 10-100 mM), dissolve the lyophilized powder in a neutral pH buffer (e.g., HEPES, pH 7.4), as this compound is unstable in acidic conditions and can rapidly hydrolyze.[3][5]

  • Storage: Store the solid compound at -20°C.[1] For stock solutions, it is best to prepare single-use aliquots and store them at -70°C or -80°C for up to 3-6 months.[1] Avoid repeated freeze-thaw cycles. Thawed aliquots should ideally be used within a week.[1][3]

Data Presentation: this compound Interaction Constants

The inhibitory potency of this compound is enzyme-specific. The following table provides reported inhibition (Kᵢ) or dissociation (KᏧ) constants for various enzymes to serve as a reference. Note that experimental conditions, such as Mg²⁺ concentration, can significantly influence these values.

Enzyme/ProteinParameterValueConditions/NotesReference
Myosin ATPase (Rabbit Psoas Muscle)Kᵢ5.1 mMCompetitive inhibition of shortening velocity.[6]
Cardiac Myosin (Bovine)Kᵢ130 µMFor a purine (B94841) disulfide analog, not this compound directly.[7]
(Na⁺ + K⁺)-dependent ATPaseKᏧ2.2 µMWith 50 µM MgCl₂.
(Na⁺ + K⁺)-dependent ATPaseKᏧ4.2 µMIn the absence of MgCl₂.
Cytoplasmic DyneinN/A1 mMConcentration used to achieve competitive inhibition.[4]
Kₐₜₚ Channels (Mouse Skeletal Muscle)IC₅₀39 µMHalf maximal reduction of open-probability with Mg²⁺.[8]

Visualizing Concepts and Workflows

Mechanism of Inhibition

G cluster_0 ATP Hydrolysis Cycle cluster_1 This compound Inhibition Enzyme_ATP Enzyme-ATP Complex Enzyme_ADP Enzyme-ADP + Pi Complex Enzyme_ATP->Enzyme_ADP Hydrolysis Enzyme_ADP->Enzyme_ATP Product Release & ATP Binding Enzyme_AMPPNP Enzyme-AMP-PNP Complex (Inactive / 'Locked' State) Enzyme_AMPPNP->Enzyme_AMPPNP No Hydrolysis Enzyme_Free Free Enzyme Enzyme_AMPPNP->Enzyme_Free Slow Dissociation Enzyme_Free->Enzyme_ATP ATP Binding Enzyme_Free->Enzyme_AMPPNP This compound Binding

Experimental Workflow

G start Start: Determine Optimal This compound Concentration lit_review 1. Literature Review - Find reported Ki / IC50 values - Note assay conditions (ATP, Mg2+ conc.) start->lit_review pilot_exp 2. Pilot Experiment - Test a wide range of this compound conc. (e.g., 1 µM to 10 mM) - Use a fixed, relevant ATP conc. lit_review->pilot_exp dose_response 3. Dose-Response Assay - Perform serial dilutions of this compound - Center range around estimate from pilot - Generate inhibition curve pilot_exp->dose_response calc_ic50 4. Calculate IC50 - Fit data to a sigmoidal dose-response model dose_response->calc_ic50 calc_ki 5. Determine Ki (Optional) - Repeat dose-response at multiple ATP conc. - Use Cheng-Prusoff equation or Dixon plot calc_ic50->calc_ki select_conc 6. Select Working Concentration - Choose conc. for desired inhibition level (e.g., IC80-IC95 for maximal inhibition) calc_ic50->select_conc If Ki not needed calc_ki->select_conc end End: Optimal Concentration Determined select_conc->end

Experimental Protocol: Determining this compound Inhibitory Potency (Kᵢ)

This protocol describes a general method to determine the inhibition constant (Kᵢ) of this compound for a target kinase using a competitive fluorescence-based assay.

Materials:

  • Purified enzyme of interest

  • This compound

  • ATP

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Assay Buffer (optimized for the enzyme, containing MgCl₂)

  • Black, low-volume microplates (e.g., 384-well)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock of this compound (e.g., 100 mM) in Assay Buffer.

    • Prepare a 2X working solution of the enzyme in Assay Buffer.

    • Prepare a 4X working solution of the fluorescent ATP analog (e.g., TNP-ATP) in Assay Buffer. The final concentration should be close to its KᏧ for the enzyme.

    • Prepare a 4X serial dilution series of this compound in Assay Buffer.

  • Assay Assembly:

    • Add 5 µL of the 4X this compound dilutions (or buffer for the 'no inhibitor' control) to the wells of the 384-well plate.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Mix gently and incubate for 15-30 minutes at room temperature to allow the enzyme and inhibitor to reach binding equilibrium.

    • Initiate the reaction by adding 5 µL of the 4X fluorescent ATP analog to all wells.

  • Data Acquisition:

    • Incubate the plate for an additional 30-60 minutes at room temperature, protected from light, to ensure binding equilibrium is reached.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for your fluorescent probe. A decrease in fluorescence indicates displacement of the probe by this compound.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the concentration of the fluorescent ATP analog and Kₘ is its binding affinity (KᏧ) for the enzyme.[9][10]

Troubleshooting Guide

Encountering issues in your experiment? This guide addresses common problems when using this compound.

G start Problem: Incomplete or No Inhibition Observed q1 Is the this compound concentration high enough relative to the ATP concentration? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the this compound stock solution fresh and properly stored? a1_yes->q2 sol1 Solution: Increase this compound concentration. Perform a dose-response titration to find the optimal concentration. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Mg2+ concentration optimal? a2_yes->q3 sol2 Solution: Prepare a fresh stock solution from solid. Ensure storage at -70°C in single-use aliquots. Avoid acidic buffers. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Could your this compound be contaminated with ATP? a3_yes->q4 sol3 Solution: ATP and this compound binding is Mg2+ dependent. Titrate Mg2+ concentration. Note: Very high Mg2+ (>2 mM) can be inhibitory for some ATPases. a3_no->sol3 sol4 Solution: Consider adding an ATP scavenging system (e.g., hexokinase and glucose) to the reaction to remove contaminating ATP. q4->sol4 end Further Investigation: - Verify enzyme activity with a positive control. - Confirm protein purity and concentration. q4->end

Detailed Troubleshooting Scenarios:
  • Issue: No or weak inhibition observed.

    • Insufficient Concentration: As a competitive inhibitor, the effect of this compound is relative to the ATP concentration. If the ATP concentration is high (e.g., in the millimolar range, as found in cells), a very high concentration of this compound will be required.[9] Solution: Increase the this compound concentration or decrease the ATP concentration if the assay allows. Always perform a titration.

    • Degraded this compound: this compound is unstable in acidic solutions and can degrade over time with improper storage.[5] Solution: Prepare fresh stock solutions from solid powder in a neutral pH buffer. Aliquot and store at -70°C or below.[1]

    • ATP Contamination: Commercial preparations of this compound can sometimes contain small amounts of ATP, which will compete with and reduce the inhibitory effect. Solution: For highly sensitive assays, consider adding an ATP-scavenging system, such as hexokinase and glucose, to your reaction mixture to eliminate any contaminating ATP.

  • Issue: Inconsistent or variable results.

    • Suboptimal Mg²⁺ Concentration: The binding of both ATP and this compound to the enzyme active site is typically dependent on a divalent cation, most commonly Mg²⁺. The optimal Mg²⁺ concentration can vary, and excess Mg²⁺ can sometimes be inhibitory.[11] Solution: Ensure Mg²⁺ is present in your assay buffer, typically at a concentration equal to or slightly higher than the total nucleotide concentration. You may need to titrate the Mg²⁺ concentration to find the optimum for your specific enzyme.

    • Repeated Freeze-Thaw Cycles: Aliquoting your this compound stock solution is critical. Repeatedly freezing and thawing the main stock can lead to gradual hydrolysis and loss of potency. Solution: Prepare single-use aliquots upon initial preparation and discard any unused portion of a thawed aliquot.[1][3]

References

Technical Support Center: Investigating the Slow Hydrolysis of AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for slow hydrolysis of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) by certain enzymes. This compound is a widely used non-hydrolyzable analog of ATP, crucial for studying ATP-dependent enzymes. However, under specific conditions, some enzymes can exhibit a slow rate of this compound hydrolysis, which can impact experimental results. This guide will help you identify and address these potential issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Unexpected product formation in the presence of this compound.

  • Question: I am using this compound as a non-hydrolyzable ATP analog to study my ATPase of interest. However, I am detecting a low level of product formation over a long incubation period. Is it possible that my enzyme is slowly hydrolyzing this compound?

  • Answer: Yes, it is possible. While this compound is designed to be resistant to hydrolysis, some enzymes have been shown to catalyze its slow hydrolysis.[1] This is particularly true for certain motor proteins like kinesins and potentially other ATPases with high catalytic efficiency.

    Troubleshooting Steps:

    • Confirm Enzyme Purity: Ensure your enzyme preparation is free from contaminating ATPases or phosphatases that could hydrolyze either this compound or any contaminating ATP in your reagents. Run a control with a known ATPase inhibitor to see if the background activity is reduced.

    • Check Reagent Purity: Verify the purity of your this compound stock. It may contain small amounts of ATP. You can check this by running a control reaction without your enzyme.

    • Perform a Time-Course Experiment: To confirm slow hydrolysis, perform a long-duration time-course experiment (e.g., several hours to overnight) and measure the formation of ADP or inorganic phosphate (B84403) (Pi). A gradual increase in product over time in the presence of your enzyme would suggest slow hydrolysis.

    • Use a More Sensitive Assay: Standard ATPase assays may not be sensitive enough to detect very slow hydrolysis. Consider using a highly sensitive phosphate detection method like the Malachite Green assay or a fluorescence-based assay.

Issue 2: Inconsistent results in enzyme inhibition studies with this compound.

  • Question: I am using this compound as a competitive inhibitor in my enzyme kinetic assays, but I am getting variable and inconsistent inhibition patterns. What could be the cause?

  • Answer: Inconsistent inhibition by this compound can arise from several factors, including its slow hydrolysis or issues with the experimental setup.

    Troubleshooting Steps:

    • Verify Competitive Inhibition: Confirm that this compound is indeed a competitive inhibitor for your enzyme. This can be done by performing kinetic analyses at varying substrate (ATP) and inhibitor (this compound) concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

    • Assess this compound Stability: this compound is known to be unstable in acidic conditions. Ensure your assay buffer has a pH above 7.0. Prepare fresh this compound solutions for your experiments.

    • Consider Slow Hydrolysis: If your enzyme slowly hydrolyzes this compound, the concentration of the inhibitor will decrease over the course of the assay, leading to a reduction in inhibition and potentially variable results. This is more likely to be a factor in long-duration experiments.

    • Control for Contaminants: As with Issue 1, ensure that neither your enzyme preparation nor your reagents are contaminated with other enzymes or nucleotides.

Frequently Asked Questions (FAQs)

Q1: Which enzymes have been shown to hydrolyze this compound?

A1: The motor domain of ncd, a kinesin-related protein, has been demonstrated to hydrolyze this compound at a slow rate.[1] The kinesin motor domain itself also shows some, albeit lower, hydrolytic activity towards this compound.[1] It is plausible that other highly efficient ATPases, such as some ABC transporters or helicases, may also exhibit this activity, although specific data is limited.[2]

Q2: What is the typical rate of slow this compound hydrolysis?

A2: The reported rate for the motor domain of ncd is approximately 0.00004 s⁻¹, which is about 1% of its ATP turnover rate.[1] This rate is very slow and may not be significant in short-term experiments but could become a factor in longer incubations.

Q3: How can I detect such a slow rate of hydrolysis?

A3: Detecting very slow hydrolysis requires sensitive analytical techniques. The most common methods include:

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can directly monitor the conversion of this compound to ADP and inorganic phosphate over time.[1]

  • Highly Sensitive Phosphate Assays: Colorimetric assays like the Malachite Green assay are very sensitive and can detect low concentrations of inorganic phosphate released during hydrolysis.[2][3][4][5][6]

  • Fluorescence-Based Assays: NADH-coupled assays or assays using phosphate-binding fluorescent probes can provide continuous and highly sensitive measurements of ATPase activity.[7][8][9]

Q4: Are there alternatives to this compound that are more resistant to hydrolysis?

A4: Yes, other non-hydrolyzable ATP analogs are available, such as Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP). However, the choice of analog should be carefully considered as different enzymes can have varying affinities and responses to different analogs. It is always recommended to empirically test the stability of any "non-hydrolyzable" analog with your specific enzyme system.

Quantitative Data on this compound Hydrolysis

The following table summarizes the available quantitative data on the slow hydrolysis of this compound by specific enzymes. This table will be updated as more data becomes available.

Enzyme/ProteinOrganism/SystemHydrolysis Rate (s⁻¹)% of ATP Turnover RateExperimental ConditionsReference
ncd motor domainDrosophila~0.00004~1%Not specified[1]
Kinesin motor domainNot specifiedLower than ncdNot specifiedNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to detect and quantify the slow hydrolysis of this compound.

Malachite Green Assay for Sensitive Phosphate Detection

This colorimetric assay is highly sensitive for detecting inorganic phosphate (Pi) released during enzymatic reactions.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be measured spectrophotometrically.[6]

Materials:

  • Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

  • Malachite Green Reagent B (Malachite green oxalate (B1200264) and polyvinyl alcohol)

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a Phosphate Standard Curve:

    • Prepare a series of phosphate standards ranging from approximately 1 µM to 50 µM in your assay buffer.

    • Add 50 µL of each standard, a blank (assay buffer only), and your experimental samples to the wells of a 96-well plate.[4]

  • Enzyme Reaction:

    • Set up your enzyme reaction in a total volume of 50 µL in the microplate wells. Include a control with no enzyme.

    • Incubate the plate at the optimal temperature for your enzyme for a desired period (this may need to be several hours for slow hydrolysis).

  • Color Development:

    • To stop the reaction and develop the color, add 10 µL of Malachite Green Reagent A to each well, mix gently, and incubate for 10 minutes at room temperature.[4]

    • Add 10 µL of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature for color development.[4]

  • Measurement:

    • Measure the absorbance at 620-640 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the concentration of phosphate released in your experimental samples.

NADH-Coupled Fluorescence Assay for Continuous Monitoring

This is a continuous, fluorescence-based assay that couples the production of ADP to the oxidation of NADH.

Principle: ADP produced from ATP (or this compound) hydrolysis is re-phosphorylated to ATP by pyruvate (B1213749) kinase (PK), which converts phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH fluorescence (excitation ~340 nm, emission ~460 nm) is monitored over time.[8][9]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • This compound

  • Enzyme of interest

  • Fluorometer or fluorescence plate reader

Protocol:

  • Prepare the Coupling System:

    • Prepare a reaction mix containing assay buffer, a saturating concentration of PEP (e.g., 1-5 mM), an excess of PK and LDH (e.g., 20-50 units/mL), and NADH (e.g., 100-200 µM).

  • Set up the Reaction:

    • In a cuvette or microplate well, add the coupling system and your enzyme of interest.

    • Allow the system to equilibrate for a few minutes and record a baseline fluorescence reading.

  • Initiate the Reaction:

    • Initiate the reaction by adding this compound to the desired final concentration.

  • Monitor Fluorescence:

    • Continuously monitor the decrease in NADH fluorescence over time.

  • Data Analysis:

    • The rate of decrease in fluorescence is proportional to the rate of ADP production and, therefore, the rate of this compound hydrolysis.

    • A standard curve of known ADP concentrations can be used to convert the rate of fluorescence change to the rate of hydrolysis.

³¹P NMR Spectroscopy for Direct Observation

³¹P NMR allows for the direct and non-invasive monitoring of phosphorus-containing metabolites.

Principle: The phosphorus nuclei in the α, β, and γ positions of this compound have distinct chemical shifts in a ³¹P NMR spectrum. Hydrolysis to ADP and Pi will result in the appearance of new signals corresponding to the α and β phosphates of ADP and free inorganic phosphate, with a concurrent decrease in the intensity of the this compound signals.

Materials:

  • High-field NMR spectrometer with a phosphorus probe

  • NMR tubes

  • D₂O for locking

  • Chelating agent (e.g., EDTA) to sharpen signals if paramagnetic ions are present

Protocol:

  • Sample Preparation:

    • Prepare your reaction mixture in an appropriate buffer containing D₂O for the NMR lock. The final volume will depend on the NMR tube size.

    • The concentration of this compound should be high enough for detection (typically in the millimolar range).

    • Include a known concentration of a phosphorus-containing compound (e.g., phosphocreatine) as an internal standard for quantification.

  • Acquire Initial Spectrum:

    • Acquire a ³¹P NMR spectrum of the reaction mixture before adding the enzyme to establish the initial signal intensities of this compound.

  • Initiate Reaction and Monitor:

    • Add the enzyme to the NMR tube, mix gently, and place it in the spectrometer.

    • Acquire ³¹P NMR spectra at regular time intervals over an extended period.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Integrate the peaks corresponding to the γ-phosphate of this compound and the inorganic phosphate.

    • The rate of hydrolysis can be determined by plotting the decrease in the integral of the this compound γ-phosphate signal or the increase in the integral of the Pi signal over time.

Visualizations

Signaling Pathway: ATP Hydrolysis and this compound Inhibition

ATP_Hydrolysis cluster_reaction Enzyme Catalyzed ATP Hydrolysis cluster_inhibition Competitive Inhibition by this compound cluster_slow_hydrolysis Slow Hydrolysis Pathway Enzyme ATPase Enzyme_ATP Enzyme-ATP Complex Enzyme->Enzyme_ATP Binds Enzyme_AMP_PNP Enzyme-AMP-PNP Complex (Inactive) Enzyme->Enzyme_AMP_PNP Binds ATP ATP ATP->Enzyme_ATP Products ADP + Pi Enzyme_ATP->Products Hydrolysis Products->Enzyme Release AMP_PNP This compound AMP_PNP->Enzyme_AMP_PNP Slow_Products ADP + Pi (slow) Enzyme_AMP_PNP->Slow_Products Slow Hydrolysis

Caption: General mechanism of ATP hydrolysis and competitive inhibition by this compound.

Experimental Workflow: Detecting Slow this compound Hydrolysis

Experimental_Workflow start Start: Suspected Slow This compound Hydrolysis prep Prepare Enzyme and High-Purity this compound start->prep assay_choice Choose Detection Method prep->assay_choice malachite Malachite Green Assay (Endpoint) assay_choice->malachite High Sensitivity nadh NADH-Coupled Assay (Continuous) assay_choice->nadh Continuous Monitoring nmr 31P NMR Spectroscopy (Direct Observation) assay_choice->nmr Direct Detection run_assay Perform Time-Course Experiment malachite->run_assay nadh->run_assay nmr->run_assay data_analysis Analyze Data for Product Formation run_assay->data_analysis conclusion Conclusion: Evidence of Slow Hydrolysis? data_analysis->conclusion positive Yes: Quantify Rate conclusion->positive Product Increases negative No: Consider Other Experimental Factors conclusion->negative No Significant Change

References

Technical Support Center: Troubleshooting AMP-PNP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and other common issues encountered when using this non-hydrolyzable ATP analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biochemical assays?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, an imido group (-NH-) replaces the oxygen atom that bridges the β and γ phosphates of ATP.[1] This substitution makes the molecule resistant to cleavage by many ATPases and kinases.[2] Consequently, this compound is widely used to "trap" enzymes in an ATP-bound state, allowing for the study of protein conformations, dynamics, and for structural biology applications like X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][3]

Q2: My experimental results with this compound are inconsistent. What are the common causes?

A2: Inconsistent results in this compound experiments can stem from several factors:

  • Reagent Quality and Stability: The purity and integrity of your this compound stock are critical. Improper storage or handling can lead to degradation.[2] Contamination with ATP can also lead to unexpected enzymatic activity.[4]

  • Experimental Conditions: Factors such as pH, ionic strength, and the concentration of divalent cations (typically Mg²⁺) can significantly impact this compound binding and protein stability.[3][5]

  • Enzyme-Specific Characteristics: Not all ATP-binding proteins interact with this compound in the same way. Some enzymes may have a low affinity for this compound or may even be capable of slowly hydrolyzing it.[6][7]

Q3: I am observing no binding or very weak binding of this compound to my protein of interest. What should I do?

A3: A lack of binding can be due to several reasons:

  • Protein Inactivity: Ensure your protein is properly folded and active. Include a positive control with a known binding partner (like ATP) to confirm its functionality.[4]

  • Inaccessible Binding Site: The ATP-binding site might be sterically hindered in the protein's current conformation.[5]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer may not be optimal for nucleotide binding. Most ATP-binding proteins also require a divalent cation like Mg²⁺ for nucleotide coordination.[5]

  • Low Affinity: The affinity of your protein for this compound might be significantly lower than for ATP.[6] Consider increasing the concentration of this compound in your assay.

Q4: I am seeing unexpected enzymatic activity even in the presence of this compound. Why is this happening?

A4: This could be due to a few factors:

  • ATP Contamination: Your this compound stock solution might be contaminated with ATP, which can then be hydrolyzed by the enzyme.[4]

  • Slow Hydrolysis of this compound: Although designed to be non-hydrolyzable, some enzymes have been shown to slowly hydrolyze this compound.[7]

  • Off-Target Effects: At high concentrations, this compound might bind to other nucleotide-binding sites, leading to non-specific effects.[2]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition or Binding Affinity
Potential Cause Troubleshooting Step Experimental Protocol
This compound Degradation Verify the integrity of your this compound stock solution.Protocol 1: Quality Control of this compound Stock using HPLC.
Variable Experimental Conditions Standardize all buffer preparations and experimental setups. Ensure consistent pH, ionic strength, and temperature.Prepare fresh solutions for each experiment and use precise pipetting techniques.[2]
Batch-to-Batch Variation If using different batches of this compound, test them in parallel to ensure consistency.Run a side-by-side comparison of old and new batches in a standard binding assay.
Issue 2: No Observable Binding
Potential Cause Troubleshooting Step Experimental Protocol
Inactive Protein Confirm the activity of your protein using a known substrate or binding partner.Perform a control experiment with ATP to ensure the protein is capable of nucleotide binding.[4]
Inaccessible Binding Pocket The ATP-binding site may be buried.Consider performing binding experiments under partially denaturing conditions to expose the binding site.[5]
Suboptimal Buffer Conditions Optimize buffer components, especially pH and divalent cation concentration.Titrate MgCl₂ concentration (typically 1-10 mM) and test a range of pH values around the protein's theoretical pI.[3]
Issue 3: Unexpected Enzyme Activity
Potential Cause Troubleshooting Step Experimental Protocol
ATP Contamination in this compound Stock Test for the presence of ATP in your this compound solution.Use a luciferase-based ATP detection assay to quantify any contaminating ATP.[4]
Slow Hydrolysis by the Enzyme Determine if your enzyme is capable of slowly turning over this compound.Protocol 2: Monitoring this compound Hydrolysis.
Off-Target Effects Perform a dose-response curve to determine the lowest effective concentration of this compound.Titrate this compound concentration in your assay to identify the optimal range that provides inhibition without non-specific effects.[2]

Experimental Protocols

Protocol 1: Quality Control of this compound Stock using HPLC

Objective: To assess the purity of an this compound stock solution and detect the presence of contaminants like ADP or AMP.

Methodology:

  • Sample Preparation: Dilute a small aliquot of your this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC System: Use an anion-exchange HPLC column.

  • Mobile Phase: A common mobile phase is a gradient of ammonium (B1175870) phosphate (B84403) buffer.

  • Detection: Monitor the eluate using a UV detector at 260 nm.

  • Analysis: Compare the chromatogram of your sample to a known standard of high-purity this compound. The presence of a single major peak corresponding to this compound indicates high purity. Additional peaks may correspond to degradation products like ADP and AMP.[5]

Protocol 2: Monitoring this compound Hydrolysis

Objective: To determine if a target enzyme can slowly hydrolyze this compound.

Methodology:

  • Reaction Setup: Incubate your enzyme with a saturating concentration of this compound under optimal reaction conditions. Include a negative control with no enzyme.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction mixture and stop the reaction (e.g., by adding EDTA or denaturing the enzyme).

  • Analysis Method 1 (Thin-Layer Chromatography - TLC):

    • Spot the reaction aliquots onto a PEI-cellulose TLC plate.

    • Develop the chromatogram using an appropriate solvent system (e.g., 1 M LiCl).

    • Visualize the spots under UV light. The appearance of a spot corresponding to ADP that increases in intensity over time confirms hydrolysis.[5]

  • Analysis Method 2 (HPLC):

    • Analyze the reaction aliquots by anion-exchange HPLC as described in Protocol 1.

    • Quantify the peak areas corresponding to this compound and any potential hydrolysis products (like ADP) to determine the rate of hydrolysis.[5]

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Troubleshooting prep_protein Protein Expression & Purification binding_assay Binding Assay (e.g., ITC, SPR) prep_protein->binding_assay enzyme_assay Enzyme Activity Assay prep_protein->enzyme_assay prep_amppnp Prepare Fresh this compound Stock qc_amppnp Quality Control of this compound (HPLC) prep_amppnp->qc_amppnp qc_amppnp->binding_assay qc_amppnp->enzyme_assay analyze_binding Determine Binding Affinity (Kd) binding_assay->analyze_binding analyze_inhibition Determine Inhibition Constant (Ki) enzyme_assay->analyze_inhibition troubleshoot Troubleshoot Inconsistent Results analyze_binding->troubleshoot analyze_inhibition->troubleshoot

Caption: A general workflow for experiments involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results reagent_issues Reagent Quality/Stability start->reagent_issues condition_issues Suboptimal Conditions start->condition_issues protein_issues Protein Inactivity/Properties start->protein_issues check_reagent Verify this compound Integrity (HPLC) Test for ATP Contamination reagent_issues->check_reagent Investigate optimize_conditions Optimize Buffer (pH, Mg2+) Standardize Protocols condition_issues->optimize_conditions Investigate check_protein Confirm Protein Activity (ATP Control) Assess Binding Site Accessibility protein_issues->check_protein Investigate end Consistent Results check_reagent->end Resolve optimize_conditions->end Resolve check_protein->end Resolve atp_hydrolysis_pathway E E (Apo Enzyme) E_ATP E•ATP (Pre-hydrolysis state) E->E_ATP + ATP E_Analog E•Analog (Trapped Pre-hydrolysis state) E->E_Analog + this compound E_ADP_Pi E•ADP•Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi ATP Hydrolysis E_ADP E•ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP E_Analog->E_Analog

References

Technical Support Center: The Impact of AMP-PNP Purity on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP). The purity of this critical non-hydrolyzable ATP analog can significantly influence experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a synthetic, non-hydrolyzable analog of adenosine triphosphate (ATP) where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates.[1][2] This modification makes it resistant to cleavage by most ATPases, allowing researchers to "trap" enzymes in their ATP-bound state to study their structure and function.[3][4] Its purity is critical because common contaminants, such as ATP, ADP, or AMP, can lead to erroneous results, including unexpected enzymatic activity, incorrect binding kinetics, or failure to form stable protein-ligand complexes.[5][6]

Q2: What are the most common contaminants in commercial this compound preparations?

A2: The most common and impactful contaminants are ATP and ADP.[5] ATP contamination can lead to active hydrolysis by the target enzyme, defeating the purpose of using a non-hydrolyzable analog. ADP can act as a competitive inhibitor or an allosteric modulator for many enzymes, leading to complex and often misleading kinetic data.[7] Other potential impurities include AMP and free phosphate (B84403).

Q3: How should I properly store and handle this compound to maintain its purity?

A3: Proper storage is essential to prevent degradation. Solid this compound should be stored at –20°C.[2][4][8] Stock solutions (e.g., 10 mg/ml or 100 mM) should be prepared in a suitable buffer (e.g., HEPES at pH 7.4), aliquoted to avoid repeated freeze-thaw cycles, and stored at -70°C for up to 3 months.[2][4][8] Thawed aliquots should ideally be used within a week.[4] this compound is very unstable in acidic conditions and will rapidly hydrolyze.[8]

Q4: Can this compound be hydrolyzed by enzymes?

A4: While designed to be non-hydrolyzable, some enzymes, particularly certain motor proteins like kinesin, have been shown to slowly hydrolyze this compound.[9] The rate is typically very low compared to ATP turnover (e.g., 1% of the ATP turnover rate for the ncd motor domain) but can be significant over long incubation periods, potentially generating ADP that affects the experiment.[9]

Troubleshooting Guides

Issue 1: Unexpected Enzymatic Activity (e.g., Phosphorylation or Hydrolysis)
Possible Cause Troubleshooting Step
ATP Contamination in this compound Stock 1. Verify the purity of your this compound lot using HPLC.[10]2. Treat your reaction mixture with hexokinase and glucose to enzymatically remove contaminating ATP.[5]3. Purchase a new, high-purity (≥99%) lot of this compound.[4]
Slow Hydrolysis by Target Enzyme 1. Perform a time-course experiment and measure the production of free phosphate or ADP using a sensitive assay (e.g., Malachite Green assay).2. If slow hydrolysis is confirmed, consider using an alternative non-hydrolyzable analog like AMP-PCP, but be aware that it may induce different conformational states.[1][11]
Contaminating Kinase/ATPase in Protein Prep 1. Verify the purity of your protein preparation using SDS-PAGE. Aim for >95% purity.[3]2. If necessary, add an additional purification step (e.g., ion exchange or size exclusion chromatography) to remove contaminating enzymes.
Issue 2: No or Weak Binding of this compound to the Target Protein
Possible Cause Troubleshooting Step
Incorrect Buffer Conditions 1. Ensure the buffer pH is optimal for protein stability and nucleotide binding (typically pH 7.0-8.0). This compound is unstable at low pH.[8]2. Confirm the presence of required cofactors, such as Mg²⁺, which is crucial for coordinating the phosphate groups in the binding pocket.[3] A molar excess of MgCl₂ (e.g., 1-5 mM) is often required.[1]
Degraded this compound Stock 1. Prepare a fresh working solution from a properly stored, solid stock of this compound.[11][12]2. Avoid multiple freeze-thaw cycles of stock solutions.[2]
Protein Conformation/Inactivity 1. Confirm that your protein is correctly folded and active using a functional assay with ATP.2. Some proteins require a specific conformation to bind nucleotides that may not be induced by this compound in the same way as ATP.[12]
ADP Contamination ADP can be a potent competitive inhibitor.[7] Ensure your this compound stock is free from significant ADP contamination.
Issue 3: Protein Aggregation Upon Addition of this compound
Possible Cause Troubleshooting Step
Sub-optimal Buffer Conditions High concentrations of this compound and Mg²⁺ can sometimes reduce protein solubility.[3] Optimize the buffer by screening different pH levels, ionic strengths, or including stabilizing additives like glycerol (B35011) or L-arginine/L-glutamate.[13][14]
Conformational Change This compound binding may induce a conformational change that exposes hydrophobic patches, leading to aggregation. Try adding the analog to the protein solution at a lower temperature or more slowly while gently mixing.

Quantitative Data Summary

The impact of this compound and its contaminants can be quantified through various parameters. The tables below summarize key data points from the literature. Note that these values are highly dependent on the specific protein and experimental conditions.

Table 1: Effect of Nucleotide Contamination on Enzyme Kinetics

EnzymeContaminantObserved EffectReference
Chaperonin GroELATP in ADP/AMP-PNP prepsApparent support of protein folding[5]
Hexameric ATPase P4ADPCompetitive inhibition of ATP hydrolysis[7]
Hexameric ATPase P4This compoundNoncompetitive inhibition of ATP hydrolysis[7]

Table 2: Hydrolysis Rates of ATP vs. This compound

ProteinNucleotideHydrolysis Rate (s⁻¹)Reference
ncd motor domainATP~0.004[9]
ncd motor domainThis compound~0.00004 (1% of ATP rate)[9]

Experimental Protocols

Protocol 1: Malachite Green Assay to Detect Phosphate Contamination or Slow Hydrolysis

This protocol is adapted from standard phosphate detection assays to test for free phosphate in your this compound stock or to measure slow hydrolysis by an enzyme.

Materials:

  • Purified enzyme

  • This compound stock solution

  • Assay Buffer (e.g., 40 mM Tris, 80 mM NaCl, 8 mM MgCl₂, pH 7.5)

  • Phosphate Standard (e.g., KH₂PO₄)

  • Malachite Green Reagent

Procedure:

  • Prepare a Phosphate Standard Curve: Create a series of dilutions of the Phosphate Standard in Assay Buffer ranging from 0 to 50 µM.

  • Set up Reactions: In a 96-well plate, prepare the following reactions (40 µL final volume):

    • Blank: Assay Buffer only.

    • Standards: Your prepared phosphate dilutions.

    • This compound Control: Your working concentration of this compound in Assay Buffer (to check for initial phosphate contamination).

    • Enzyme Reaction: Your enzyme at the desired concentration with this compound in Assay Buffer.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes). For a time-course, prepare multiple plates or wells and stop the reaction at different time points.

  • Color Development: Add 200 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15-30 minutes until the green color develops.

  • Measure Absorbance: Read the absorbance at ~620 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Use the standard curve to calculate the amount of free phosphate in your this compound control and generated by your enzyme over time.

Protocol 2: Co-crystallization of a Protein-AMP-PNP Complex

This protocol provides a general framework for structural studies using X-ray crystallography.[1]

Materials:

  • Purified protein (>95% homogeneity) at 5-10 mg/mL.[3]

  • High-purity solid this compound.

  • MgCl₂ stock solution (e.g., 1 M).

  • Crystallization screens.

  • Vapor diffusion plates (e.g., hanging or sitting drop).

Procedure:

  • Protein Preparation: Ensure the protein is in a stable buffer suitable for crystallization.

  • Complex Formation:

    • Prepare a fresh 100 mM stock solution of this compound in your protein buffer.

    • Just before setting up crystallization trials, add this compound to the protein solution to a final concentration of 1-5 mM.

    • Add MgCl₂ to a final concentration of 1-5 mM.

    • Incubate on ice for at least 30 minutes to allow for complex formation.

  • Centrifugation: Spin the protein-ligand mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any small aggregates.

  • Crystallization Setup: Use the supernatant to set up crystallization trials using the vapor diffusion method. Pipette 1 µL of the protein-analog mixture and mix it with 1 µL of the reservoir solution from the screen.

  • Incubation and Monitoring: Incubate plates at a constant temperature and monitor for crystal growth over several days to weeks.

Visualizations

cluster_prep Preparation cluster_exp Experiment cluster_outcome Outcome Prep Prepare High-Purity This compound Stock (>99%) Complex Form Protein-AMP-PNP-Mg²⁺ Complex Prep->Complex Protein Prepare Purified Protein (>95%) Protein->Complex Assay Perform Assay (e.g., Kinase, ATPase, Binding) Complex->Assay Expected Expected Result Assay->Expected Success Unexpected Unexpected Result Assay->Unexpected Failure

Caption: A typical experimental workflow using this compound.

Start Unexpected Result (e.g., Activity, No Binding) Check_Purity Check this compound Purity Start->Check_Purity Check_Protein Verify Protein Quality & Activity Start->Check_Protein Check_Conditions Verify Assay Conditions (pH, Mg²⁺) Start->Check_Conditions Contaminated Contaminants Found? (ATP, ADP) Check_Purity->Contaminated Protein_Issue Protein Inactive or Impure? Check_Protein->Protein_Issue Conditions_Issue Conditions Suboptimal? Check_Conditions->Conditions_Issue Contaminated->Check_Protein No Solution_Purify_PNP Solution: Use Hexokinase or New this compound Lot Contaminated->Solution_Purify_PNP Yes Protein_Issue->Check_Conditions No Solution_Repurify_Prot Solution: Re-purify Protein Protein_Issue->Solution_Repurify_Prot Yes Solution_Optimize Solution: Optimize Buffer/Cofactors Conditions_Issue->Solution_Optimize Yes Solution_Consider_Hydrolysis Consider Slow Hydrolysis by Enzyme Conditions_Issue->Solution_Consider_Hydrolysis No

Caption: A logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Avoiding AMP-PNP Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) during long-term experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, an imido group (-NH-) replaces the oxygen atom between the β- and γ-phosphates. This modification makes the molecule resistant to cleavage by many ATPases and other enzymes that utilize ATP. This property allows researchers to "trap" enzymes in an ATP-bound state, which is invaluable for studying the structure, function, and kinetics of ATP-dependent enzymes and motor proteins without the complication of ATP hydrolysis.

Q2: What are the primary factors that cause this compound to degrade?

A2: The stability of this compound can be compromised by several factors, even though it is designed to be resistant to enzymatic hydrolysis. The main culprits are:

  • pH: this compound is highly unstable in acidic conditions, leading to rapid hydrolysis of the P-N-P bond.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical hydrolysis.

  • Enzymatic Contamination: While resistant to many ATPases, some enzymes or contaminating phosphatases in your sample can slowly hydrolyze this compound.[1]

  • Divalent Cations: The presence of divalent cations like Mg²⁺ or Mn²⁺, often essential for enzyme activity, can influence the rate of non-enzymatic hydrolysis.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of your this compound. Here are the general guidelines:

  • Solid Form: Store the lyophilized powder at -20°C for long-term stability (stable for at least one year).

  • Stock Solutions: Prepare stock solutions in a buffer with a neutral to slightly alkaline pH (e.g., pH 7.4). It is highly recommended to aliquot the stock solution into single-use volumes and store them at -70°C or -80°C. Stored this way, solutions are typically stable for up to 3-6 months with minimal degradation (approximately 5% hydrolysis observed after 6 months at -70°C).[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can accelerate its degradation. Using single-use aliquots is the best practice.

Q4: What are the degradation products of this compound and can they interfere with my experiment?

A4: The primary degradation products of this compound are Adenosine Diphosphate (ADP) and phosphoramidate, and further hydrolysis can yield Adenosine Monophosphate (AMP) and inorganic phosphate (B84403). These degradation products can significantly interfere with your experiments by:

  • Competing for the active site: ADP is often a product inhibitor of ATP-dependent enzymes.

  • Activating other signaling pathways: AMP can activate AMP-activated protein kinase (AMPK), leading to off-target effects.

  • Altering the effective concentration: Degradation reduces the actual concentration of intact this compound, affecting the accuracy of binding and inhibition constants.

Troubleshooting Guide: Inconsistent Results in Long-Term Experiments

Here are some common issues encountered during long experiments with this compound and how to troubleshoot them:

Problem Potential Causes Recommended Solutions
Loss of enzyme inhibition over time 1. This compound Degradation: The this compound in your reaction mixture is degrading over the course of the experiment. 2. Enzyme Instability: The enzyme itself is losing activity over time.1. Verify this compound Integrity: Prepare fresh this compound solutions for each experiment. If the experiment runs for several days, consider adding fresh this compound at regular intervals. Use HPLC to check the purity of your stock and working solutions (see Protocol 2). 2. Control for Enzyme Stability: Run a control experiment without this compound to assess the stability of your enzyme under the same experimental conditions. Consider adding stabilizing agents like glycerol (B35011) if necessary.
High background signal or unexpected enzyme activity 1. Contamination of this compound stock with ATP or ADP: This can lead to a low level of enzymatic activity. 2. Slow hydrolysis of this compound by the target enzyme or a contaminant: Some enzymes can slowly hydrolyze this compound.[1]1. Check Purity: Use a high-purity grade of this compound. Analyze your stock solution for ATP and ADP contamination using HPLC. 2. Monitor Degradation: Assay for the presence of ADP or inorganic phosphate in your reaction mixture over time.
Variability between replicate experiments 1. Inconsistent this compound concentration: This can be due to degradation during storage or handling. 2. Slight variations in experimental conditions: Small changes in pH or temperature can affect this compound stability.1. Standardize Handling: Always thaw this compound aliquots on ice and keep the working solution cold. Use a fresh aliquot for each experiment. 2. Maintain Consistent Conditions: Use a well-buffered solution and carefully control the temperature throughout your experiment.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound for Long-Term Experiments

This protocol details the best practices for preparing and handling this compound to minimize degradation during experiments that span several hours to days.

Materials:

  • Lyophilized this compound (high purity grade)

  • Nuclease-free water

  • Buffer of choice (e.g., HEPES, Tris-HCl), pH 7.2-7.6

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in your chosen buffer (e.g., 50 mM HEPES, pH 7.4) to a desired stock concentration (e.g., 10 mM). Gently vortex to dissolve completely.

  • Aliquoting:

    • Immediately after reconstitution, divide the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage:

    • Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

  • Handling During Experiments:

    • When needed, thaw a single aliquot on ice.

    • Keep the thawed aliquot and any working dilutions on ice at all times.

    • For experiments lasting more than a few hours at room temperature or higher, it is advisable to prepare a fresh working solution from a frozen aliquot daily.

Protocol 2: Quality Control of this compound Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to assess the purity of your this compound stock and working solutions and to quantify any degradation products like ADP and AMP.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5

  • Mobile Phase B: 100% Methanol

  • This compound, ADP, and AMP standards

  • Your this compound solution to be tested

Procedure:

  • Preparation of Standards:

    • Prepare a series of known concentrations of this compound, ADP, and AMP in the mobile phase to create a standard curve.

  • Sample Preparation:

    • Dilute a small amount of your this compound stock or working solution in the mobile phase to a concentration within the range of your standard curve.

  • HPLC Analysis:

    • Set the UV detector to 259 nm.

    • Equilibrate the C18 column with the mobile phase.

    • Inject the standards and the sample.

    • Run a gradient elution, for example, from 0% to 20% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Identify the peaks for this compound, ADP, and AMP based on the retention times of the standards.

    • Quantify the amount of each component in your sample by comparing the peak areas to the standard curves. This will give you the percentage of intact this compound and the percentage of degradation.

Visualizing Key Concepts

To aid in understanding the factors affecting this compound stability and the troubleshooting process, the following diagrams are provided.

AMP_PNP_Degradation_Pathway AMP_PNP This compound (Intact) Degradation_Products Degradation Products (ADP, AMP, Phosphoramidate) AMP_PNP->Degradation_Products Hydrolysis Factors Degradation Factors Factors->AMP_PNP Low_pH Low pH (Acidic Conditions) Low_pH->Factors High_Temp High Temperature High_Temp->Factors Enzymes Enzymatic Contamination Enzymes->Factors

This compound Degradation Pathway and Influencing Factors.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Check this compound Purity (HPLC - Protocol 2) Start->Check_Purity Check_Handling Review Handling & Storage (Protocol 1) Start->Check_Handling Check_Enzyme Assess Enzyme Stability (Control Experiment) Start->Check_Enzyme Purity_OK Purity Acceptable? Check_Purity->Purity_OK Handling_OK Handling Correct? Check_Handling->Handling_OK Enzyme_Stable Enzyme Stable? Check_Enzyme->Enzyme_Stable New_Reagent Use Fresh, High-Purity This compound Purity_OK->New_Reagent No Resolved Problem Resolved Purity_OK->Resolved Yes Standardize_Protocol Standardize Handling Protocol Handling_OK->Standardize_Protocol No Handling_OK->Resolved Yes Optimize_Enzyme Optimize Enzyme Conditions/Stabilizers Enzyme_Stable->Optimize_Enzyme No Enzyme_Stable->Resolved Yes

Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: AMP-PNP Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the non-specific binding of AMP-PNP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in binding assays?

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (this compound) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This modification makes this compound resistant to hydrolysis by most ATPases.[1] Consequently, it is an invaluable tool for studying ATP-dependent enzymes and processes, as it can lock the protein in an ATP-bound-like state, facilitating the investigation of protein conformations and dynamics in a pre-hydrolysis state.

Q2: What are the common causes of non-specific binding of this compound?

Non-specific binding (NSB) of this compound can arise from several factors, leading to inaccurate and variable experimental data. Key causes include:

  • Electrostatic Interactions: this compound is a negatively charged molecule and can interact non-specifically with positively charged surfaces on proteins or experimental apparatus.[2]

  • Hydrophobic Interactions: Although primarily polar, the adenine (B156593) moiety of this compound can participate in hydrophobic interactions, leading to binding at sites other than the intended ATP-binding pocket.

  • High Ligand Concentration: Using excessively high concentrations of this compound can drive low-affinity, non-specific interactions.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the experimental buffer can significantly influence non-specific binding.[2] For instance, a buffer pH that results in a net positive charge on the protein of interest can increase electrostatic attraction to the negatively charged this compound.

Q3: How can I detect non-specific binding of this compound in my assay?

Incorporating proper controls is essential for identifying NSB. A key control experiment involves measuring the binding of this compound in the presence of a large excess of a competing ligand, such as ATP or ADP. A significant residual signal in the presence of the competitor suggests non-specific binding. Additionally, performing the binding assay with a mutant protein that lacks the ATP-binding site can help quantify the level of non-specific interaction with other parts of the protein or the assay surface.[3]

Q4: Can this compound be slowly hydrolyzed by some enzymes?

Yes, while this compound is designed to be non-hydrolyzable, some studies have shown that certain enzymes, such as the motor domain of the kinesin-related protein ncd, can hydrolyze this compound, albeit at a very slow rate (approximately 1% of the ATP turnover rate).[4] This is an important consideration, as the generation of ADP from this compound hydrolysis could potentially influence the experimental results.

Troubleshooting Guides

High Background Signal

Problem: The measured signal in the absence of the target protein or in the presence of a competitor is excessively high, indicating significant non-specific binding.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_buffer Buffer Optimization cluster_additives Additives start High Non-Specific Binding Detected optimize_buffer Optimize Buffer Conditions start->optimize_buffer additives Incorporate Blocking Agents/Additives optimize_buffer->additives adjust_ph Adjust pH optimize_buffer->adjust_ph Modify increase_salt Increase Salt (e.g., NaCl) optimize_buffer->increase_salt Modify reduce_concn Reduce this compound Concentration additives->reduce_concn add_bsa Add BSA (0.1-1%) additives->add_bsa Include add_tween Add Tween-20 (0.005-0.05%) additives->add_tween Include competition_assay Perform Competition Assay reduce_concn->competition_assay controls Use Appropriate Controls competition_assay->controls data_analysis Data Analysis and Correction controls->data_analysis end_node Reduced Non-Specific Binding data_analysis->end_node

Caption: A systematic workflow for troubleshooting high non-specific binding of this compound.

Solutions:

  • Optimize Buffer Conditions:

    • Adjust pH: Modify the buffer pH to be closer to the isoelectric point (pI) of your protein of interest. This minimizes the net charge of the protein, thereby reducing electrostatic interactions with this compound.[2]

    • Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can shield electrostatic interactions between this compound and charged surfaces.[2]

  • Use Blocking Agents and Additives:

    • Bovine Serum Albumin (BSA): Add 0.1-1% BSA to your buffer. BSA can bind to non-specific sites on your protein and reaction vessels, effectively blocking them from interacting with this compound.[2] It is important to note that BSA itself can bind ATP, so appropriate controls are necessary.[5]

    • Non-ionic Surfactants: Include a low concentration (e.g., 0.005-0.05%) of a non-ionic surfactant like Tween-20. This can help to disrupt non-specific hydrophobic interactions.[2]

  • Optimize this compound Concentration:

    • Perform a concentration-response curve to determine the lowest effective concentration of this compound that gives a robust specific signal. Avoid using excessively high concentrations that may promote low-affinity, non-specific binding.

  • Implement Rigorous Controls:

    • No Protein Control: Measure the signal from this compound in the absence of your target protein to quantify binding to the assay surface.

    • Competition Control: As mentioned in the FAQs, use a high concentration of a known binder like ATP to displace specifically bound this compound. The remaining signal is indicative of non-specific binding.

    • Inactive Protein Control: If available, use a mutant version of your protein that is incapable of binding ATP to assess non-specific interactions with the protein itself.[3]

Data Presentation

The following table summarizes the dissociation constants (Kd) for this compound with various proteins under different experimental conditions. This data can help in designing experiments and understanding the expected affinity of this compound for your system of interest.

ProteinOrganism/TissueExperimental ConditionsDissociation Constant (Kd)Reference
(Na+ + K+)-dependent ATPaseCanine KidneyNo MgCl24.2 µM[6]
(Na+ + K+)-dependent ATPaseCanine Kidney50 µM MgCl22.2 µM[6]
(Na+ + K+)-dependent ATPaseCanine Kidney2 mM MgCl26 µM[6]
Uncoating ATPase (Hsc70)Bovine BrainNot specifiedBinds 2-3 orders of magnitude more weakly than ATP (Kd ~10⁻⁸ M)[7]
Human Glucokinase (hGK)Human25°C0.27 ± 0.02 mM[3]
GST-tagged hGKHuman25°C0.16 ± 0.04 mM[3]

Experimental Protocols

Protocol 1: Competition Binding Assay to Determine Specificity

This protocol describes a general approach to quantify the specific binding of a labeled this compound analog (e.g., fluorescent or radioactive) by competing with unlabeled ATP.

Materials:

  • Purified target protein

  • Labeled this compound

  • Unlabeled ATP (high purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • 96-well microplate (e.g., black plate for fluorescence assays)

  • Plate reader capable of detecting the label

Procedure:

  • Prepare Reagents:

    • Prepare a 2X stock solution of your target protein in Assay Buffer.

    • Prepare a 2X stock solution of labeled this compound at a concentration close to its expected Kd.

    • Prepare a serial dilution of unlabeled ATP in Assay Buffer, with the highest concentration being at least 100-fold higher than the labeled this compound concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer, 25 µL of 2X labeled this compound, and 25 µL of 2X target protein to the wells.

    • Non-Specific Binding: Add 50 µL of the highest concentration of unlabeled ATP, 25 µL of 2X labeled this compound, and 25 µL of 2X target protein to the wells.

    • Competition: Add 50 µL of each concentration of the unlabeled ATP serial dilution, 25 µL of 2X labeled this compound, and 25 µL of 2X target protein to the wells.

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: Measure the signal (e.g., fluorescence intensity, radioactivity) in each well using the plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding signal from the total binding signal.

    • Plot the signal as a function of the unlabeled ATP concentration to generate a competition curve and determine the IC50 of ATP.

Mandatory Visualization

Signaling Pathway: Kinesin Mechanochemical Cycle and this compound Inhibition

The following diagram illustrates the stepping mechanism of a conventional kinesin motor protein along a microtubule and how this compound can inhibit this process.

Kinesin_Cycle s1 State 1 Leading Head: Empty Trailing Head: ADP s2 State 2 Leading Head: ATP Trailing Head: ADP s1->s2 ATP Binding s3 State 3 Leading Head: ATP Trailing Head: Empty s2->s3 Neck Linker Docking & Trailing Head Swing inhibited Inhibited State Leading Head: this compound Trailing Head: ADP s2->inhibited This compound Binding s4 State 4 New Leading Head: Empty New Trailing Head: ADP-Pi s3->s4 Trailing Head Binds MT & ADP Release s4->s1 ATP Hydrolysis & Pi Release

Caption: The mechanochemical cycle of kinesin and the inhibitory effect of this compound.

This guide provides a comprehensive overview of how to address the non-specific binding of this compound. By understanding the causes of non-specific interactions and implementing the appropriate troubleshooting strategies and controls, researchers can improve the accuracy and reliability of their experimental data.

References

Cryo-EM with AMP-PNP: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the non-hydrolyzable ATP analog, AMP-PNP, in their cryo-electron microscopy (cryo-EM) workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during your cryo-EM experiments with this compound, presented in a question-and-answer format.

Sample Preparation & Grid Quality

Q1: My protein is aggregating after adding this compound. What can I do?

A1: Protein aggregation upon ligand binding is a common issue. Here are several strategies to troubleshoot this problem:

  • Optimize Protein Concentration: High protein concentrations can lead to aggregation. Try reducing the concentration of your protein sample.[1] If a high final concentration is required, consider performing the incubation with this compound at a lower protein concentration and then concentrating the complex just before grid preparation.

  • Adjust Buffer Conditions:

    • pH: Ensure the buffer pH is not close to the protein's isoelectric point (pI), as proteins are least soluble at their pI. Adjusting the pH by 0.5-1 unit away from the pI can sometimes resolve aggregation.

    • Ionic Strength: Modify the salt concentration (e.g., NaCl or KCl) in your buffer. Both increasing and decreasing the ionic strength can prevent aggregation, depending on the nature of the protein-protein interactions.

  • Include Additives:

    • Detergents: For membrane proteins or proteins with hydrophobic patches, adding a low concentration of a mild, non-denaturing detergent (e.g., Tween-20, CHAPS) can prevent aggregation.[1]

    • Glycerol (B35011)/Sucrose (B13894): The addition of co-solvents like glycerol or sucrose can enhance protein stability.

  • Incubation Time and Temperature: Minimize the incubation time of the protein with this compound and perform the incubation on ice to reduce the chances of aggregation.

Q2: I'm observing very few particles in the holes of my cryo-EM grid. What's causing this and how can I fix it?

A2: A low particle density on the grid can be due to several factors:

  • Protein Concentration: The most straightforward solution is to increase your sample concentration.[1]

  • Hydrophobicity of the Grid Surface: If your grid surface is too hydrophobic, the sample may not adhere well. Increasing the glow-discharge time can make the grid more hydrophilic.[1]

  • Interaction with the Air-Water Interface: Proteins can denature or be repelled from the air-water interface. The presence of a low concentration of a detergent with a high critical micellar concentration can help protect the proteins.

  • Use of Support Films: Adding a thin layer of carbon or graphene to your grids can sometimes help by providing a surface for the particles to adhere to.[1]

Q3: My particles show a strong preferred orientation. How can I resolve this?

A3: Preferred orientation is a significant challenge in cryo-EM, and it arises when particles adhere to the air-water interface in a limited number of orientations.[2][3] Here are some strategies to address this:

  • Add Detergents: Adding a small amount of detergent can alter the surface properties of the sample and reduce interactions with the air-water interface.[1]

  • Tilt Data Collection: Collecting data with the microscope stage tilted can help to obtain missing views.[1][4] However, this can lead to a decrease in resolution.[1]

  • Use Different Grid Types: Experiment with different types of grids, such as those with a continuous carbon or graphene support layer.[1]

  • Rapid Plunge Freezing: Minimizing the time between sample application and plunge freezing can reduce the time particles have to interact with the air-water interface.[4]

  • Ultrasonic Excitation: A newer technique involves using ultrasonic waves during vitrification to continuously "shake" the particles loose from the air-water interface, randomizing their orientations.[2]

Q4: The ice on my grids is either too thick or too thin. How do I optimize ice thickness?

A4: Optimizing ice thickness is crucial for good contrast and particle distribution.

  • For ice that is too thick: Increase the blotting time or the blotting force to remove more of the sample before plunging.[1]

  • For ice that is too thin: Decrease the blotting time or blotting force. You can also try increasing the humidity in the vitrification chamber to reduce evaporation.

This compound Specific Issues

Q5: How can I be sure that this compound is binding to my protein and inducing the desired conformational state?

A5: It's essential to validate that this compound is binding and producing a homogenous pre-hydrolysis state.

  • Biochemical Assays: Perform ATPase activity assays to confirm that this compound is inhibiting ATP hydrolysis.

  • Negative Stain EM: Before proceeding to cryo-EM, use negative stain EM to get a quick look at your sample. This can help you assess particle homogeneity and whether the protein appears to be in a consistent conformational state.

  • 2D Classification in Cryo-EM Data Processing: During the initial stages of data processing, 2D classification is a powerful tool to identify different conformational states of your protein.[5] If you see multiple distinct classes, it may indicate that this compound is not fully locking your protein in a single state.

Q6: I'm concerned that this compound might not be a perfect mimic of the ATP-bound state for my protein. What are the potential issues?

A6: While this compound is a widely used ATP analog, it's true that it may not perfectly replicate the ATP-bound state for all proteins.

  • Conformational Differences: The imido group (-NH-) in this compound, which replaces the bridging oxygen atom in ATP, can lead to subtle differences in the geometry of the nucleotide-binding pocket.[6] This can sometimes result in a slightly different protein conformation compared to the true ATP-bound state.[6]

  • Slow Hydrolysis: Although considered non-hydrolyzable, some enzymes can slowly hydrolyze this compound.[7] This could lead to a mixed population of pre- and post-hydrolysis states in your sample.

  • Comparison with other analogs: It can be beneficial to compare the results obtained with this compound to those with other non-hydrolyzable analogs like ADP-AlF₄⁻ (transition state mimic) or ATPγS (slowly hydrolyzable substrate).[7][8][9][10][11] This can provide a more complete picture of the conformational landscape of your protein during the ATP hydrolysis cycle.[10][12]

Frequently Asked Questions (FAQs)

Q: What is the recommended concentration of this compound and MgCl₂ to use?

A: A molar excess of both this compound and MgCl₂ is typically recommended to ensure saturation of the nucleotide-binding site. A common starting point is a final concentration of 1-5 mM for both this compound and MgCl₂.[6] The optimal concentrations may need to be determined empirically for your specific protein.

Q: How stable is this compound in solution?

A: this compound is generally stable, but it's best to prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] Some studies have shown that this compound can undergo slow hydrolysis over time, so using freshly prepared solutions for your experiments is recommended.[7]

Q: What is the role of Mg²⁺ when using this compound?

A: Magnesium ions are crucial cofactors for most ATP-binding proteins. Mg²⁺ coordinates with the phosphate (B84403) groups of ATP (and its analogs), and this coordination is often essential for proper binding to the active site of the enzyme.[6][14][15] Therefore, it is critical to include MgCl₂ in your buffer when using this compound.

Q: How does this compound compare to other non-hydrolyzable ATP analogs like AMP-PCP and ATPγS?

A:

  • This compound vs. AMP-PCP: Both are considered non-hydrolyzable and trap proteins in a pre-hydrolysis state. The key difference is the atom bridging the β and γ phosphates: an imido group (-NH-) in this compound and a methylene (B1212753) group (-CH₂-) in AMP-PCP.[6] This can lead to subtle differences in the induced protein conformation.[6] this compound is often considered a closer mimic of ATP because the -NH- group can act as a hydrogen bond donor.[6]

  • This compound vs. ATPγS: ATPγS is not truly non-hydrolyzable but is a "slow substrate" for many enzymes.[8][9] This means that the enzyme can transfer the thiophosphate group to a substrate, making ATPγS useful for identifying kinase substrates.[8][9] For structural studies aiming to trap a pre-hydrolysis state, this compound is generally a better choice.[8][9]

Q: What are the key steps in a typical cryo-EM data processing workflow for a protein-AMP-PNP complex?

A: A standard workflow would include:

  • Motion Correction: Correcting for beam-induced motion in the raw movie frames.

  • CTF Estimation: Estimating and correcting for the contrast transfer function of the microscope.

  • Particle Picking: Automatically or manually selecting individual particle images from the micrographs.

  • 2D Classification: Classifying the particle images into different views to remove junk particles and assess sample quality.[5]

  • Ab-initio 3D Reconstruction: Generating an initial 3D model from the 2D class averages.

  • 3D Classification/Heterogeneity Analysis: Further classifying the particles in 3D to separate different conformational states.

  • 3D Refinement: Refining the 3D structure to high resolution.

Data Presentation

Table 1: General Concentration Ranges for Cryo-EM Sample Preparation

ComponentTypical Concentration RangeNotes
Protein0.05 - 5 µMHighly dependent on the size and characteristics of the protein.[16]
This compound1 - 5 mMA molar excess is generally recommended.[6]
MgCl₂1 - 5 mMShould be included at a similar concentration to this compound.[6]

Table 2: Comparison of Common Non-Hydrolyzable ATP Analogs

AnalogModificationMechanism of ActionPrimary Use in Cryo-EM
This compound Nitrogen replaces the β-γ bridging oxygenCompetitive InhibitorTrapping proteins in a pre-hydrolysis, ATP-bound state for structural analysis.[8]
AMP-PCP Carbon replaces the β-γ bridging oxygenCompetitive InhibitorSimilar to this compound, used to stabilize ATP-bound states.[8]
ATPγS Sulfur replaces a non-bridging γ-phosphate oxygenSlow Substrate/InhibitorCan be used to study thiophosphorylated states, but less common for trapping a pure pre-hydrolysis state.[8][9]
ADP-AlF₄⁻ Aluminum tetrafluoride mimics the γ-phosphate in the transition stateTransition State AnalogTrapping proteins in the transition state of ATP hydrolysis.[7][10][11]

Experimental Protocols

Detailed Methodology: Preparation of a Protein-AMP-PNP Complex for Cryo-EM

This protocol outlines a general procedure for preparing a vitrified sample of a protein in complex with this compound for single-particle cryo-EM analysis.

  • Protein Purification:

    • Purify the protein of interest to >99% homogeneity, as assessed by SDS-PAGE.

    • The final purification step should ideally be size-exclusion chromatography (SEC) to ensure the protein is monodisperse and in a suitable buffer for cryo-EM.

  • Complex Formation:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in a suitable buffer at pH 7.4).[13]

    • Prepare a stock solution of MgCl₂ (e.g., 1 M).

    • On ice, mix the purified protein with this compound and MgCl₂ to final concentrations of approximately 0.1-5 mg/mL protein, 1-5 mM this compound, and 1-5 mM MgCl₂.[6]

    • Incubate the mixture on ice for a sufficient time to allow for binding (e.g., 30 minutes to 1 hour). The optimal incubation time should be determined empirically.

  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make them hydrophilic.[1] The time and current will depend on the specific glow-discharge system.

    • Apply 3-4 µL of the protein-AMP-PNP complex solution to the glow-discharged grid.

  • Vitrification:

    • Using a vitrification robot (e.g., Vitrobot), blot the grid to remove excess liquid. The blotting time and force will need to be optimized for your specific sample and grid type.[1]

    • Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[6]

  • Grid Screening:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Screen the grid at low magnification to assess ice quality and particle distribution. A good grid will have a thin, even layer of vitreous ice with a high density of well-dispersed particles.

Mandatory Visualization

ATP_Hydrolysis_Cycle_with_AMP_PNP cluster_cycle ATP Hydrolysis Cycle cluster_inhibition Inhibition by this compound E_ATP E + ATP (Pre-hydrolysis state) E_ADP_Pi E + ADP + Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi Hydrolysis E_ADP E + ADP E_ADP_Pi->E_ADP Pi release E Apo Enzyme (E) E_ADP->E ADP release E->E_ATP ATP binding E_AMPPNP E + this compound (Trapped pre-hydrolysis state) E->E_AMPPNP This compound binding E_AMPPNP->E Slow dissociation

Caption: ATP hydrolysis cycle and the inhibitory mechanism of this compound.

CryoEM_Workflow_AMPPNP cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Acquisition & Processing Purification Protein Purification (>99% purity) Complex_Formation Complex Formation (Protein + this compound + MgCl₂) Purification->Complex_Formation Incubation Incubation on Ice Complex_Formation->Incubation Glow_Discharge Glow Discharge Grid Apply_Sample Apply Sample to Grid Incubation->Apply_Sample Glow_Discharge->Apply_Sample Blot Blot Excess Liquid Apply_Sample->Blot Plunge_Freeze Plunge Freeze (Vitrification) Blot->Plunge_Freeze Screening Grid Screening Plunge_Freeze->Screening Data_Collection Data Collection Screening->Data_Collection Processing Data Processing (2D/3D Classification) Data_Collection->Processing Structure High-Resolution Structure Processing->Structure

Caption: Experimental workflow for cryo-EM with this compound.

Troubleshooting_Aggregation cluster_concentration Concentration Optimization cluster_buffer Buffer Optimization cluster_conditions Incubation Conditions Start Protein Aggregation Observed with this compound Decrease_Conc Decrease Protein Concentration Start->Decrease_Conc Try First Adjust_pH Adjust pH (away from pI) Start->Adjust_pH If aggregation persists Inc_Time Decrease Incubation Time Start->Inc_Time Also consider Conc_After_Inc Concentrate After Incubation Resolved Aggregation Resolved Decrease_Conc->Resolved Conc_After_Inc->Resolved Adjust_Salt Adjust Ionic Strength Adjust_pH->Resolved Additives Add Detergent/Glycerol Adjust_Salt->Resolved Additives->Resolved Inc_Temp Incubate on Ice Inc_Time->Resolved Inc_Temp->Resolved

Caption: Troubleshooting decision tree for protein aggregation.

References

Technical Support Center: Navigating the Challenges of AMP-PNP in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges of applying this non-hydrolyzable ATP analog in whole-organism experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic analog of adenosine triphosphate (ATP) where the oxygen atom between the β and γ phosphates is replaced by an imido group (-NH-). This modification makes the terminal phosphate (B84403) bond highly resistant to hydrolysis by most ATPases and kinases.[1][2] Consequently, this compound can bind to the active sites of ATP-dependent enzymes, effectively "locking" them in an ATP-bound conformational state.[1] This property makes it an invaluable tool for studying the mechanisms of ATP-dependent processes by trapping enzymatic cycles at a pre-hydrolysis step.[1]

Q2: What are the primary challenges of using this compound in in vivo studies compared to in vitro applications?

A2: While widely used in vitro, the transition to in vivo models presents significant challenges. These primarily revolve around:

  • Delivery and Bioavailability: As a highly polar molecule, this compound has poor cell membrane permeability, making systemic delivery and achieving sufficient target tissue concentrations difficult.[3][4]

  • Stability: this compound is unstable in acidic conditions and can undergo slow hydrolysis over time, even in the absence of enzymatic activity.[5] Its stability in various physiological compartments in vivo is not well characterized.

  • Systemic Off-Target Effects: Widespread inhibition of ATPases and kinases throughout the organism can lead to unintended physiological consequences and toxicity.[6]

  • Pharmacokinetics and Metabolism: There is limited data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in whole animal models.

Q3: Is this compound completely non-hydrolyzable?

A3: While highly resistant to cleavage, some enzymes have been shown to slowly hydrolyze this compound. For instance, the motor domain of the kinesin-related protein ncd can hydrolyze this compound, albeit at a rate that is approximately 1% of the ATP turnover rate.[7] This slow hydrolysis is an important consideration for long-term in vivo experiments.

Q4: How does this compound compare to other non-hydrolyzable ATP analogs for in vivo use?

A4: The choice of ATP analog depends on the specific research question. The following table summarizes key properties of commonly used analogs.

FeatureThis compoundATPγS (Adenosine 5'-O-(3-thiotriphosphate))
Modification β-γ imido linkage (-NH-)γ-thiophosphate (-S-)
Hydrolysis Highly resistant, but slow hydrolysis by some enzymes reported.[7]Slowly hydrolyzed by many kinases and ATPases.[1][2]
Mechanism Primarily a competitive inhibitor, locking enzymes in a pre-hydrolysis state.[1]Can act as a slow substrate, leading to thiophosphorylation of target proteins.[1][2]
Common Use Structural studies and trapping enzyme-substrate complexes.[1]Kinase assays and studying phosphorylation-dependent signaling.[2]

Troubleshooting Guides

Problem 1: Difficulty in delivering this compound to the target tissue in vivo.

Possible Causes and Solutions:

  • Poor Membrane Permeability: Due to its charge and polarity, this compound does not readily cross cell membranes.

    • Local Administration: Consider direct microinjection into the target tissue (e.g., brain, muscle) to bypass systemic delivery barriers.[8]

    • Permeabilization: For ex vivo tissue preparations, chemical permeabilization of cell membranes can facilitate this compound entry.[3]

    • Formulation: While challenging, formulation with carriers like liposomes or nanoparticles could be explored, though this is not yet established for this compound.[4]

  • Rapid Clearance: Intravenously administered small molecules can be quickly cleared by renal excretion.

    • Continuous Infusion: To maintain a steady-state concentration, continuous infusion may be more effective than bolus injections.

    • Pharmacokinetic Studies: Conduct pilot studies to determine the half-life of this compound in your animal model to optimize dosing regimens.

Problem 2: Observing unexpected or widespread physiological effects.

Possible Causes and Solutions:

  • Systemic ATPase/Kinase Inhibition: this compound is a broad-spectrum competitive inhibitor of many ATP-dependent enzymes.

    • Dose-Response Studies: Perform thorough dose-response studies to identify a therapeutic window that elicits the desired effect without causing overt toxicity.

    • Local Administration: Confine the effects of this compound to the tissue of interest through localized delivery.

    • Monitor Vital Signs: Closely monitor cardiovascular, respiratory, and neurological parameters in treated animals. Inhibition of critical enzymes like the Na+/K+ ATPase can have profound systemic effects.[6]

  • Off-Target Binding: this compound may interact with other nucleotide-binding sites.

    • Control Experiments: Use structurally different ATP analogs as controls to ascertain if the observed effect is specific to the mechanism of this compound.

    • Biochemical Validation: Correlate in vivo findings with in vitro assays to confirm the engagement of the intended target.

Problem 3: Lack of a discernible effect at the target site.

Possible Causes and Solutions:

  • Insufficient Local Concentration: The administered dose may not be reaching the target in sufficient concentrations to be effective.

    • Increase Dose with Caution: Gradually increase the dose while carefully monitoring for toxicity.

    • Verify Delivery: Use a tagged version of this compound (if available) or analytical methods to confirm its presence in the target tissue.

  • Instability of this compound: The compound may be degrading before reaching its target.

    • pH Considerations: this compound is unstable in acidic conditions.[5] Ensure that the formulation and physiological environment do not promote its degradation.

    • Fresh Preparation: Always prepare this compound solutions fresh for each experiment.

Experimental Protocols & Methodologies

Note: Specific in vivo protocols for systemic this compound administration are not well-documented in recent literature. The following are generalized approaches based on related compounds and ex vivo studies.

1. Preparation of this compound for Injection:

  • Reagent: Adenosine 5′-(β,γ-imido)triphosphate, typically as a lithium or sodium salt.

  • Solvent: Dissolve in sterile, pH-neutral saline or an appropriate buffer. Ensure the final pH is not acidic to prevent hydrolysis.[5]

  • Concentration: The final concentration will depend on the target and administration route and must be determined empirically. In vitro studies often use concentrations in the millimolar range.[3]

  • Storage: Prepare solutions fresh. Aliquots of a stock solution can be stored at -20°C or below for short periods.[5]

2. Administration Routes in Rodent Models:

The choice of administration route is critical and depends on the experimental goal.

RouteDescriptionConsiderations
Intravenous (IV) Direct injection into a vein (e.g., tail vein in mice and rats) for immediate systemic circulation.[9][10]Rapid distribution and clearance. Potential for widespread systemic effects.
Intraperitoneal (IP) Injection into the peritoneal cavity, allowing for rapid absorption into the bloodstream.[9][10]Slower absorption than IV. Risk of injection into organs.
Subcutaneous (SC) Injection into the layer of tissue between the skin and muscle.[9]Slower, more sustained absorption.
Direct Microinjection Stereotactic injection into a specific tissue (e.g., brain nucleus, muscle belly).Highly localized effect, bypassing systemic barriers. Technically demanding.

Visualizations

Logical Workflow for Troubleshooting In Vivo this compound Experiments

cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions No Effect No Effect Delivery/Concentration Delivery/Concentration No Effect->Delivery/Concentration Compound Integrity Compound Integrity No Effect->Compound Integrity Unexpected Effects Unexpected Effects Systemic/Off-Target Systemic/Off-Target Unexpected Effects->Systemic/Off-Target Experimental Design Experimental Design Unexpected Effects->Experimental Design Increase Dose/Localize Delivery Increase Dose/Localize Delivery Delivery/Concentration->Increase Dose/Localize Delivery Verify Formulation/Fresh Prep Verify Formulation/Fresh Prep Compound Integrity->Verify Formulation/Fresh Prep Dose-Response/Monitor Vitals Dose-Response/Monitor Vitals Systemic/Off-Target->Dose-Response/Monitor Vitals Refine Controls/Endpoint Assays Refine Controls/Endpoint Assays Experimental Design->Refine Controls/Endpoint Assays

Caption: A flowchart for diagnosing and resolving common issues in in vivo this compound studies.

Signaling Pathway Inhibition by this compound

ATP ATP Enzyme ATP-Dependent Enzyme (e.g., Kinase, ATPase) ATP->Enzyme Binds AMP_PNP This compound AMP_PNP->Enzyme Competitively Binds Inhibited_Complex Enzyme-AMP-PNP Complex (Stalled State) AMP_PNP->Inhibited_Complex Product Product + ADP + Pi Enzyme->Product Hydrolysis Enzyme->Inhibited_Complex Substrate Substrate Substrate->Enzyme

Caption: this compound competitively inhibits ATP-dependent enzymes, forming a stalled complex.

References

Technical Support Center: Managing ATP Contamination in AMP-PNP Stocks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing potential ATP contamination in stocks of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable ATP analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is ATP contamination a concern?

A1: this compound is a synthetic, non-hydrolyzable analog of ATP. In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, making the terminal phosphate (B84403) bond resistant to cleavage by most ATPases and kinases.[1][2][3] This resistance allows researchers to study ATP-dependent processes by "locking" enzymes in their ATP-bound state. However, commercial preparations of this compound can contain trace amounts of ATP as a contaminant from the synthesis process. This contaminating ATP can be hydrolyzed by the enzyme under study, leading to false-positive results and incorrect interpretations of experimental data, such as attributing enzymatic activity to this compound when it is actually driven by ATP.[4]

Q2: How can I detect and quantify ATP contamination in my this compound stock?

A2: Several methods can be used to assess the purity of your this compound stock:

  • Luciferase-Based ATP Assays: This is the most sensitive method for detecting trace amounts of ATP. The assay uses the firefly luciferase enzyme, which produces a luminescent signal directly proportional to the amount of ATP present.[5][6] These assays are available as commercial kits and can detect ATP concentrations as low as 0.01 picomoles.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a reliable method for separating and quantifying ATP, ADP, and AMP in a sample, allowing for a comprehensive purity assessment.[9][10]

  • Thin-Layer Chromatography (TLC): TLC can be used for a qualitative or semi-quantitative separation of nucleotides.[11] Two-dimensional TLC on polyethyleneimine cellulose (B213188) plates can effectively resolve different nucleotides based on their charge and base composition.[12]

Q3: What are acceptable levels of ATP contamination?

A3: The acceptable level of ATP contamination is highly dependent on the sensitivity of the specific assay being performed. For many kinase or ATPase assays, even contamination levels below 0.1% can produce a significant background signal.[13][14] It is best practice to determine the ATP concentration in your this compound stock and verify that it is below the detection limit of your experimental system or does not contribute to the observed activity. Some suppliers specify ATP contamination to be less than 0.1% as determined by enzymatic methods.

Q4: How can I remove or mitigate the effects of ATP contamination?

A4: If your this compound stock is found to have significant ATP contamination, you can:

  • Enzymatically Remove ATP: Treat the this compound solution with an ATP-scavenging enzyme immediately before use. Common methods include using apyrase, which degrades both ATP and ADP, or a hexokinase/glucose system, which converts ATP to ADP.[4][15]

  • Purify via Chromatography: While more labor-intensive, HPLC can be used to purify the this compound from contaminating nucleotides. Size-exclusion chromatography can also be attempted.[15]

  • Purchase High-Purity Lots: Whenever possible, purchase this compound from a reputable supplier that provides a detailed certificate of analysis with specified low levels of ATP contamination.

Q5: How should I properly store this compound to prevent degradation?

A5: this compound is susceptible to hydrolysis, especially in acidic conditions.[16]

  • Storage Temperature: Store lyophilized powder at -20°C.[3][16]

  • Stock Solutions: Prepare stock solutions in a neutral pH buffer (e.g., pH 7.4 HEPES). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -70°C. A stock solution stored at -70°C is generally stable for up to 3 months, though some hydrolysis (~5%) may occur after 6 months.[3][16]

Troubleshooting Guide

Issue: My kinase/ATPase assay shows significant activity with this compound, which should be non-hydrolyzable.

  • Question: Have you checked your this compound stock for ATP contamination?

    • Answer: The most likely cause is the presence of contaminating ATP in your this compound stock, which the enzyme is hydrolyzing. Use a highly sensitive luciferase-based assay to quantify the ATP concentration in your stock solution.[5][17] Even trace amounts can result in significant signal in sensitive kinase assays.[13]

  • Question: Did you include an ATP-scavenging system in your reaction?

    • Answer: To confirm that the observed activity is due to ATP contamination, perform a control experiment where you pre-treat your this compound solution with an ATP scavenger like apyrase or hexokinase/glucose.[4][15] A significant reduction or elimination of the signal would confirm that contaminating ATP is the source of the activity.

Issue: I am getting inconsistent results in my protein-ligand binding studies using this compound.

  • Question: Have you verified the integrity of your this compound stock?

    • Answer: this compound can degrade over time, especially with improper storage (e.g., repeated freeze-thaw cycles, storage at incorrect pH).[16] This degradation can lead to the formation of AMP, ADP, and phosphate. Analyze an aliquot of your stock solution using HPLC to confirm its purity and concentration.[9]

  • Question: Is your protein sample pure?

    • Answer: Contaminating proteins in your preparation, such as other ATPases or kinases, could interact with trace ATP in the this compound stock, leading to variability in your results. Ensure your protein of interest is highly purified.[13]

Data Summary: ATP Detection Methods

Method Principle Sensitivity / Limit of Detection (LOD) Primary Use Notes
Luciferase Assay Enzymatic reaction where firefly luciferase produces light in the presence of ATP.[6]Very High (Can detect as low as 0.01 picomoles of ATP).[7][8]Quantitative detection of trace ATP contamination.Highly specific for ATP. Commercial kits are widely available.[5][7]
HPLC Chromatographic separation of nucleotides based on their physicochemical properties (e.g., hydrophobicity).[9]High (Can quantify picomole amounts).[18]Quantitative purity analysis of this compound and detection of ATP, ADP, and AMP.Provides a comprehensive profile of all nucleotides present in the sample.
TLC Separation of nucleotides on a stationary phase (e.g., PEI-cellulose) based on differential migration in a mobile phase.[12]ModerateQualitative or semi-quantitative assessment of purity.Less sensitive and quantitative than HPLC but can be a rapid and inexpensive initial check.[11]

Key Experimental Protocols

Protocol 1: Luciferase-Based Assay for ATP Quantification

This protocol provides a general workflow for using a commercial firefly luciferase-based ATP assay kit to quantify ATP contamination.

  • Prepare ATP Standard Curve:

    • Create a series of ATP standards by serially diluting a known concentration of ATP stock solution in the same buffer used for your this compound stock. Recommended range: 1 µM down to 1 pM.

  • Prepare Samples:

    • Dilute your this compound stock solution to a working concentration within the linear range of the assay.

    • Include a "buffer only" blank control.

  • Assay Procedure:

    • Add equal volumes of the luciferase reaction mixture (containing luciferase and D-luciferin) to each standard, sample, and blank well in an opaque 96-well plate.[5]

    • Mix briefly on an orbital shaker (e.g., for 2 minutes).[5]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[5][17]

  • Measurement:

    • Measure the luminescence (Relative Light Units, RLU) using a luminometer.

  • Analysis:

    • Subtract the RLU of the blank from all readings.

    • Plot the RLU of the ATP standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of ATP in your this compound sample.

Protocol 2: HPLC for Nucleotide Purity Analysis

This protocol outlines a general method for analyzing this compound purity using reversed-phase HPLC.

  • Instrumentation:

    • HPLC system with a C18 column and a UV or Photodiode Array (PDA) detector.[9][19]

  • Mobile Phase Preparation:

    • Prepare a mobile phase, for example, 0.1 M ammonium (B1175870) dihydrogen phosphate (pH 6.0), filtered and degassed.[9] Specific mobile phase composition may need optimization.

  • Sample Preparation:

    • Dilute the this compound stock and ATP/ADP/AMP standards in the mobile phase to a suitable concentration (e.g., 10-100 µM).

    • Filter samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 mm length).[10]

    • Detection Wavelength: 259 nm.[16]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Elution: Isocratic or gradient elution may be used to achieve optimal separation.

  • Analysis:

    • Run the standards to determine the retention times for ATP, ADP, AMP, and this compound.

    • Run the this compound sample.

    • Integrate the peak areas for all species. Calculate the percentage of ATP contamination by dividing the ATP peak area by the total area of all nucleotide peaks.

Protocol 3: Thin-Layer Chromatography (TLC) for Nucleotide Separation

This protocol describes a basic method for the qualitative analysis of this compound purity.

  • Materials:

    • PEI-cellulose TLC plate.[12]

    • Mobile Phase: e.g., 1.0 M LiCl.

    • Standards: ATP, ADP, AMP, and this compound solutions (~1-5 mg/mL).

  • Procedure:

    • Using a pencil, lightly draw an origin line about 1.5-2.0 cm from the bottom of the TLC plate.[20]

    • Carefully spot small volumes (1-2 µL) of your this compound sample and each nucleotide standard onto the origin line, keeping spots small and separate.

    • Allow the spots to dry completely.

  • Development:

    • Place the plate in a chromatography chamber containing the mobile phase, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action until it is near the top.[20]

  • Visualization and Analysis:

    • Remove the plate and let it air dry.

    • Visualize the nucleotide spots under a short-wave UV lamp (254 nm). Nucleotides will appear as dark spots.

    • Compare the migration of any secondary spots in the this compound lane with the ATP and ADP standards to identify potential contamination. ATP, having more phosphate groups, will typically migrate slower than ADP and AMP in this system.

Visualizations

Experimental_Workflow cluster_prep Preparation & Storage cluster_qc Quality Control cluster_decision Decision & Action prep Prepare this compound Stock (Neutral pH Buffer) store Aliquot & Store at -70°C prep->store check_atp Quantify ATP Contamination (Luciferase Assay) store->check_atp decision Is ATP Level Acceptable? check_atp->decision proceed Proceed with Experiment decision->proceed Yes treat Treat with Apyrase/ Hexokinase or Purify decision->treat No treat->proceed

Caption: Workflow for preparing and validating this compound stocks.

Signaling_Pathway receptor Signal Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B (ATP-Dependent) kinase1->kinase2 Phosphorylates substrate Substrate Protein kinase2->substrate Phosphorylates (requires ATP hydrolysis) response Cellular Response substrate->response amppnp This compound amppnp->kinase2 Inhibits (Binds but not hydrolyzed)

Caption: Use of this compound to inhibit an ATP-dependent kinase.

Troubleshooting_Logic start Unexpected Activity Observed with this compound q1 Is contaminating ATP the likely cause? start->q1 a1 Perform control experiment: Pre-treat this compound with ATP-scavenging enzyme (e.g., Apyrase) q1->a1 Yes q2 Did activity decrease? a1->q2 res1 Conclusion: Contaminating ATP is the source of activity. Action: Use scavenger in all experiments or purify stock. q2->res1 Yes res2 Conclusion: Contamination is not the primary cause. Action: Investigate other factors (protein purity, assay conditions, This compound degradation). q2->res2 No

Caption: Troubleshooting unexpected activity in this compound experiments.

References

optimizing buffer conditions for AMP-PNP binding studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for AMP-PNP Binding Studies.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer conditions in this compound binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound binding assay?

A1: The optimal pH for an this compound binding assay is highly dependent on the specific protein being studied. Generally, a pH range of 7.0 to 8.0 is a good starting point, as it mimics physiological conditions.[1] However, the pH can significantly influence the binding affinity by altering the protonation state of amino acid residues in the active site and of the this compound molecule itself.[2][3] It is crucial to perform a pH titration to determine the optimal pH for your specific protein-ligand interaction. For instance, the activity of some ATPases is highest at alkaline pH.[1][4]

Q2: What is the role of Mg²⁺ in this compound binding, and what concentration should I use?

A2: Magnesium ions (Mg²⁺) are crucial cofactors for many ATP-binding proteins, including kinases and ATPases. Mg²⁺ coordinates with the phosphate (B84403) groups of ATP and its analogs, like this compound, to facilitate binding to the active site. The optimal Mg²⁺ concentration can vary. For some enzymes, low concentrations of Mg²⁺ can increase binding affinity, while higher concentrations can be inhibitory.[4] A typical starting concentration is 5-10 mM MgCl₂. It is advisable to titrate MgCl₂ to find the optimal concentration for your specific system.

Q3: How does salt concentration (ionic strength) affect this compound binding?

A3: The ionic strength of the buffer, typically modulated by salts like NaCl or KCl, can have a significant impact on protein-ligand interactions. The effect is dependent on the nature of the interaction. For interactions that are primarily driven by electrostatic forces, increasing salt concentration can weaken the binding by shielding charges. Conversely, for interactions driven by hydrophobic effects, increasing salt concentration can sometimes enhance binding. It is recommended to test a range of salt concentrations (e.g., 50 mM, 150 mM, 250 mM) to determine the optimal condition for your experiment.

Q4: What other components should I consider in my binding buffer?

A4: Besides a buffering agent, pH, Mg²⁺, and salt, other components to consider include:

  • Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM are often included to prevent oxidation of cysteine residues.

  • Detergents: A non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.005-0.01%) can help to prevent non-specific binding and aggregation.

  • Glycerol (B35011): 5-10% glycerol can be added to stabilize the protein.

Troubleshooting Guides

Issue 1: No or Weak Binding Signal
Possible Cause Troubleshooting Step
Incorrect Buffer Conditions Optimize pH, Mg²⁺, and salt concentrations. Perform a buffer screen to identify optimal conditions.
Inactive Protein Verify the activity and proper folding of your protein using a functional assay or biophysical method. Ensure proper storage and handling.
Low Protein/Ligand Concentration Increase the concentration of the protein or this compound. Ensure accurate concentration determination.
Degraded this compound Use a fresh stock of this compound. Store stock solutions at -20°C or -80°C.
Issue 2: High Background or Non-Specific Binding
Possible Cause Troubleshooting Step
Protein Aggregation Increase glycerol concentration (5-10%), add a non-ionic detergent (e.g., 0.005% Tween-20), or centrifuge the protein sample before use.
Non-specific Binding to Surfaces Add a blocking agent like Bovine Serum Albumin (BSA) at 0.1-0.5 mg/mL to the buffer. Use non-binding surface plates for fluorescence polarization assays.
High Ligand Concentration If using a fluorescently labeled this compound analog, reduce its concentration to a level at or below the expected Kd.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Buffer Variability Prepare a large batch of buffer to be used for all related experiments to ensure consistency.
Temperature Fluctuations Ensure all experiments are performed at a constant and controlled temperature.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Assay Drift Allow the instrument and reagents to equilibrate to the experimental temperature before starting the measurements.

Quantitative Data on Buffer Conditions

The following tables summarize the observed effects of different buffer components on the dissociation constant (Kd) for this compound binding to specific enzymes.

Table 1: Effect of MgCl₂ and NaCl on this compound Binding to (Na⁺ + K⁺)-dependent ATPase [4]

MgCl₂ (mM)NaCl (mM)Kd (µM)
004.2
0.0502.2
206.0
00.3Lower Kd (binding enhanced)
PresentPresentHigher Kd (binding weakened)

Table 2: Effect of Divalent Cations on this compound Binding to Protein Kinase A (PKA-C)

Divalent Cation (1 mM)Kd (nM)
Mg²⁺2.9
Ca²⁺29.5

Experimental Protocols & Workflows

Surface Plasmon Resonance (SPR)
Methodology

Surface Plasmon Resonance (SPR) is a label-free technique to monitor biomolecular interactions in real-time. The experiment involves immobilizing one molecule (the ligand, e.g., the protein of interest) onto a sensor chip and flowing the other molecule (the analyte, e.g., this compound) over the surface. Binding is detected as a change in the refractive index at the sensor surface.

Protocol Steps:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the protein solution in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters on the surface using ethanolamine.

  • Analyte Binding:

    • Prepare a series of this compound dilutions in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the this compound solutions sequentially over the immobilized protein surface, from the lowest to the highest concentration. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the analyte binding data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis p1 Prepare Protein (Ligand) & this compound (Analyte) p2 Prepare Running & Immobilization Buffers i1 Activate Sensor Chip (NHS/EDC) p2->i1 i2 Immobilize Protein i1->i2 i3 Deactivate Surface (Ethanolamine) i2->i3 b1 Equilibrate with Running Buffer i3->b1 b2 Inject this compound Series b1->b2 b3 Monitor Association & Dissociation b2->b3 a1 Data Processing (Subtraction) b3->a1 a2 Fit Sensorgrams a1->a2 a3 Determine ka, kd, Kd a2->a3

A streamlined workflow for this compound binding studies using SPR.
Isothermal Titration Calorimetry (ITC)

Methodology

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein in a sample cell. From a single experiment, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined.

Protocol Steps:

  • Sample Preparation:

    • Dialyze both the protein and this compound solutions extensively against the same buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of the protein and this compound solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform a series of injections of this compound into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Dialyze Protein & this compound in Matched Buffer p2 Degas Solutions p1->p2 p3 Determine Concentrations p2->p3 e1 Load Protein into Cell, this compound into Syringe p3->e1 e2 Set Experimental Parameters e1->e2 e3 Titrate this compound into Protein e2->e3 a1 Integrate Heat Peaks e3->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Model (Determine Kd, n, ΔH) a2->a3

Key stages in an ITC experiment for this compound binding analysis.
Fluorescence Polarization (FP)

Methodology

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay, a fluorescently labeled ATP analog (tracer) competes with unlabeled this compound for binding to the target protein. The displacement of the tracer by this compound leads to a decrease in polarization.

Protocol Steps:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent tracer and the protein that gives a stable and significant polarization signal.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound.

    • In a microplate, mix the fixed concentrations of the protein and the fluorescent tracer with the different concentrations of this compound.

    • Include controls for 0% inhibition (protein + tracer) and 100% inhibition (tracer only).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization on a plate reader.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow Diagram

FP_Workflow cluster_prep Preparation cluster_assay Competitive Assay Setup cluster_measure Measurement & Analysis p1 Prepare Protein, Fluorescent Tracer, and this compound p2 Optimize Protein & Tracer Concentrations p1->p2 a1 Prepare this compound Serial Dilution p2->a1 a2 Mix Protein, Tracer, & this compound in Plate a1->a2 a3 Incubate to Equilibrium a2->a3 m1 Measure Fluorescence Polarization a3->m1 m2 Plot Polarization vs. [this compound] m1->m2 m3 Determine IC50 & Ki m2->m3

Workflow for a competitive FP assay to study this compound binding.

References

Kinesin Motility Assay with AMP-PNP Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinesin motility assays involving Adenylyl-imidodiphosphate (AMP-PNP). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and quantitative data to assist researchers, scientists, and drug development professionals in successfully performing these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during kinesin motility assays when using the non-hydrolyzable ATP analog, this compound.

Q1: Why are my microtubules not moving or showing any motility in the presence of ATP and this compound?

A1: This is a common issue that can arise from several factors related to the inhibitory nature of this compound and the overall health of your assay components.

  • This compound Inhibition: this compound is a non-hydrolyzable ATP analog that locks kinesin in a strong binding state on the microtubule, effectively creating a "rigor" state.[1][2] If the concentration of this compound is too high relative to ATP, it will act as a competitive inhibitor, preventing the ATP-driven motor cycle and halting microtubule movement.[3][4] In the complete absence of ATP, this compound will cause kinesin to bind tightly to microtubules without any movement.[5][6]

  • Inactive Kinesin: The kinesin motors themselves may be inactive or denatured. This can be due to improper storage, repeated freeze-thaw cycles, or issues during purification. It's advisable to test a fresh batch of kinesin to rule out this possibility.[7]

  • Poor Microtubule Quality: The structural integrity of microtubules is crucial for kinesin motility.[8] Defects in the microtubule lattice, such as missing tubulin dimers, can cause kinesin to pause or detach.[8] Ensure that your tubulin is of high quality and that microtubules are freshly polymerized and stabilized correctly with taxol.

  • Suboptimal Assay Conditions: Incorrect buffer composition, ionic strength, pH, or temperature can all negatively impact kinesin function.[9] Temperature, in particular, can significantly influence motor velocity.[10]

  • Surface Issues: Improperly prepared flow cells, such as inadequate surface blocking with casein, can lead to non-specific binding of microtubules or kinesin, impeding motility.[3]

Q2: My microtubules are binding to the surface, but they are stationary. What does this indicate?

A2: This observation strongly suggests that the kinesin motors are binding to both the coverslip surface and the microtubules, but are unable to translocate them. This is the expected outcome when using this compound without ATP, as it induces a stable, non-motile kinesin-microtubule complex.[1][5]

If ATP is present in your assay, this stationary binding points towards a potent inhibition by this compound. The ratio of this compound to ATP is critical. High concentrations of this compound will competitively inhibit ATP binding, leading to a decrease in microtubule velocity, and at saturating concentrations, a complete halt of movement.[3][4] This state can be useful for certain experiments, such as immobilizing microtubules for binding studies.[11]

Q3: I see an increased number of microtubules on the surface in my this compound-containing assay compared to my ATP-only control. Is this normal?

A3: Yes, this is an expected and reported effect. This compound increases the average affinity between microtubules and kinesin-1 motors.[3] This leads to a higher number of microtubules being captured and held on the kinesin-coated surface.[3][12] This phenomenon can be used to confirm that your kinesin is active in terms of microtubule binding, even if motility is inhibited.

Q4: What is the expected effect of increasing this compound concentration on microtubule gliding velocity?

A4: Increasing the concentration of this compound, in the presence of a constant ATP concentration, will lead to a dose-dependent decrease in microtubule gliding velocity.[3][4] this compound acts as a competitive inhibitor to ATP. At lower concentrations, it will cause kinesin to pause more frequently, reducing the overall average velocity.[6] As the concentration increases, the pauses become longer and more frequent, until motility is completely inhibited.[1]

Q5: Can the quality of this compound affect my assay?

A5: Absolutely. The purity and stability of your this compound are crucial. Old or improperly stored this compound may contain contaminating ATP or ADP, or may have degraded, leading to inconsistent and unexpected results. It is always recommended to use high-quality, freshly prepared solutions of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for kinesin motility assays with this compound, extracted from the literature.

Table 1: Effect of this compound on Kinesin-1 Motility
ParameterThis compound Concentration (in presence of 1 mM ATP)Observed EffectReference
Gliding Velocity Increasing concentrationsSignificant decrease[3][4]
~400 µMHalf-maximal velocity[3][12]
3.5 mMComplete inhibition[1]
Microtubule Number Increasing concentrationsIncrease in surface-bound microtubules[3][12]
Microtubule Length Increasing concentrationsNo significant change[3][12]
Table 2: Recommended Concentrations for Assay Components
ComponentTypical ConcentrationNotesReference
Kinesin-1 0.004 mg/mlFor surface coating in gliding assays.[3]
Tubulin (polymerized) 102 nMFor microtubule solution.[3]
ATP 1 mMFor motility. Can be varied for kinetic studies.[3][7]
Taxol 10-30 µMTo stabilize microtubules.[3][11]
Casein 0.2 - 0.5 mg/mlFor blocking non-specific surface binding.[3]
This compound 1-10 µMFor inducing microtubule binding before ATP wash-in.[13]
5 mMFor affinity purification of kinesin.[5]

Experimental Protocols

Protocol 1: Microtubule Gliding Assay with this compound Inhibition

This protocol is adapted for studying the inhibitory effects of this compound on kinesin-driven microtubule motility.

Materials:

  • Kinesin-1 protein

  • Rhodamine-labeled tubulin

  • Taxol

  • ATP solution

  • This compound solution

  • BRB80 buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • Casein solution

  • Oxygen scavenger system (glucose oxidase, catalase, glucose)

  • Flow cell (constructed from a glass slide and coverslip)

Procedure:

  • Flow Cell Preparation:

    • Construct a flow cell with double-sided tape.

    • Introduce 0.5 mg/ml casein in BRB80 into the flow cell and incubate for 5 minutes to block the glass surface.

    • Wash the flow cell with BRB80 buffer.

  • Kinesin Coating:

    • Introduce a solution of kinesin (e.g., 0.004 mg/ml in BRB80 with 0.01 mM ATP) into the flow cell.[3]

    • Incubate for 3-5 minutes to allow the motors to adsorb to the surface.

    • Wash twice with a casein solution to remove unbound motors.[3]

  • Microtubule Introduction:

    • Polymerize fluorescently labeled microtubules from tubulin in the presence of GTP and stabilize with taxol.

    • Introduce the stabilized microtubules into the flow cell.

  • Motility Initiation and Inhibition:

    • To observe motility, introduce a motility buffer containing BRB80, 1 mM ATP, taxol, and an oxygen scavenger system.

    • To test inhibition, prepare motility buffers with a constant concentration of ATP (e.g., 1 mM) and varying concentrations of this compound.

    • Introduce the this compound-containing buffer into the flow cell.

  • Data Acquisition:

    • Visualize the fluorescent microtubules using a fluorescence microscope (e.g., TIRF or epifluorescence).

    • Record time-lapse image sequences to measure microtubule gliding velocities.

Protocol 2: Kinesin-Microtubule Binding Assay using this compound

This protocol uses this compound to facilitate the binding of kinesin to microtubules for co-sedimentation analysis.[9]

Materials:

  • Kinesin protein

  • Polymerized, taxol-stabilized microtubules

  • This compound

  • Buffer (e.g., 40-50 mM NaCl in buffer to minimize aggregation)[9]

  • Ultracentrifuge

  • SDS-PAGE materials

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix a fixed concentration of microtubules (e.g., 2 µM) with a range of kinesin concentrations (e.g., 0.5 - 10 µM).[9]

    • Add this compound to a final concentration that promotes strong binding (e.g., 2-5 mM).

    • Incubate the mixture at room temperature for 5-15 minutes.[5][9]

  • Co-sedimentation:

    • Centrifuge the samples at high speed (e.g., 50,000 rpm) for 20 minutes at 22°C to pellet the microtubules and any bound kinesin.[9]

  • Sample Analysis:

    • Carefully separate the supernatant (containing unbound kinesin) from the pellet.

    • Resuspend the pellet in SDS-PAGE sample buffer.

    • Run equal volumes of the supernatant and resuspended pellet on an SDS-PAGE gel.

  • Quantification:

    • Stain the gel with Coomassie Blue or a similar protein stain.

    • Quantify the amount of kinesin in the supernatant and pellet fractions using densitometry to determine the binding affinity.[9]

Visualizations

Troubleshooting Logic for No Microtubule Motility

This diagram outlines a decision-making process for troubleshooting a failed kinesin motility assay.

TroubleshootingWorkflow Start Start: No Microtubule Motility Check_MT_Binding Are microtubules bound to the surface? Start->Check_MT_Binding No_Binding No Binding: Potential Surface Chemistry Issue Check_MT_Binding->No_Binding No Binding_Yes Yes, MTs are Bound but Stationary Check_MT_Binding->Binding_Yes Yes Check_Kinesin Check Kinesin Activity/Concentration No_Binding->Check_Kinesin Check_Blocking Verify Surface Blocking (Casein) No_Binding->Check_Blocking Check_Nucleotide Check Nucleotide Conditions Binding_Yes->Check_Nucleotide ATP_Present ATP is present Check_Nucleotide->ATP_Present ATP Present No_ATP No ATP / High this compound is expected result Check_Nucleotide->No_ATP No ATP Check_AMPPNP_Ratio This compound:ATP ratio too high? ATP_Present->Check_AMPPNP_Ratio High_Ratio High Ratio: Competitive inhibition is occurring. Reduce this compound or increase ATP. Check_AMPPNP_Ratio->High_Ratio Yes Low_Ratio Ratio is low/optimal Check_AMPPNP_Ratio->Low_Ratio No Check_Proteins Problem with Proteins/Reagents Low_Ratio->Check_Proteins Test_New_Kinesin Test new kinesin aliquot Check_Proteins->Test_New_Kinesin Test_New_MT Use freshly polymerized microtubules Check_Proteins->Test_New_MT Check_Buffer Verify buffer/assay conditions (pH, temp, ionic strength) Check_Proteins->Check_Buffer ExperimentalWorkflow step1 1. Prepare Flow Chamber & Block with Casein step2 2. Incubate with Kinesin Solution step1->step2 step3 3. Wash to Remove Unbound Kinesin step2->step3 step4 4. Add Fluorescent, Taxol-Stabilized Microtubules step3->step4 step5 5. Add Motility Buffer (ATP + this compound) step4->step5 step6 6. Image with Fluorescence Microscopy step5->step6 step7 7. Analyze Microtubule Velocity step6->step7

References

Validation & Comparative

A Comparative Guide to the Effects of AMP-PNP and ADP-AlFx on ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of ATP-dependent enzymes, such as motor proteins and G-proteins, nucleotide analogs are indispensable tools for trapping and characterizing specific conformational states. This guide provides a detailed comparison of two widely used ATP analogs: Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable ATP analog, and ADP-Aluminium Fluoride (ADP-AlFx), a transition state analog. Understanding the distinct effects of these molecules is crucial for designing informative experiments and accurately interpreting their results.

Mechanisms of Action: Pre-Hydrolysis vs. Transition State Mimicry

The fundamental difference between this compound and ADP-AlFx lies in the specific state of the ATP hydrolysis cycle they mimic.

  • This compound (Adenylyl-imidodiphosphate): This molecule is a non-hydrolyzable analog of ATP where a nitrogen atom bridges the β and γ phosphates, creating a stable P-N-P bond that is resistant to enzymatic cleavage.[1][2][3] Consequently, this compound effectively traps enzymes in a state that mimics the binding of ATP before hydrolysis.[3] This "pre-hydrolysis" state is crucial for studying substrate binding and the conformational changes that precede the chemical step of ATP hydrolysis.

  • ADP-AlFx (ADP-Aluminium Fluoride): This complex, formed from ADP and aluminium tetrafluoride, mimics the transition state of ATP hydrolysis.[4][5] The planar AlF₄⁻ moiety structurally resembles the planar PO₄³⁻ group in the pentacovalent transition state of the γ-phosphate during nucleophilic attack by water.[4] By locking the enzyme in this transition state, ADP-AlFx provides a snapshot of the catalytic machinery at the peak of its activity.

Comparative Effects on Enzyme Kinetics and Binding

The distinct mechanisms of this compound and ADP-AlFx lead to different effects on the kinetic and binding parameters of ATP-dependent enzymes. While direct side-by-side comparisons in single studies are limited, the following tables summarize representative data from various studies on motor proteins (e.g., kinesin, myosin) and G-proteins.

Table 1: Comparison of Binding Affinities (Kd)
ProteinAnalogDissociation Constant (Kd)Experimental Conditions
Kinesin (KIF1A) This compoundNot explicitly stated, but used to induce an "ATP-like" stateCrystallography
Kinesin (KIF1A) ADP-AlFxNot explicitly stated, but used to induce a "transition" stateCrystallography
(Na⁺ + K⁺)-ATPase This compound4.2 µM0-4°C, absence of MgCl₂[2]
(Na⁺ + K⁺)-ATPase This compound2.2 µM0-4°C, 50 µM MgCl₂[2]

Note: Direct Kd values for ADP-AlFx are often not reported as it forms a stable, slowly-dissociating complex that mimics a transient state, making equilibrium dissociation constant measurements challenging.

Table 2: Comparison of Kinetic Parameters (Vmax and kcat)
EnzymeAnalogEffect on VmaxEffect on kcatNotes
Kinesin This compoundSignificant inhibition-Acts as a competitive inhibitor.[6]
Myosin ATPase This compoundInhibitionNot specified-
Kinesin (ncd motor domain) This compoundSlow hydrolysis observed~0.00004 s⁻¹ (1% of ATP turnover)Shows that this compound is not entirely non-hydrolyzable by all enzymes.[7]

Note: ADP-AlFx is generally considered a potent inhibitor that effectively stalls the enzyme, leading to a Vmax approaching zero under conditions where the complex is formed.

Visualization of a G-Protein Activation Cycle

The following diagram illustrates the points in the G-protein activation and inactivation cycle that are stabilized by this compound and ADP-AlFx.

G_Protein_Cycle cluster_activation Activation cluster_inactivation Inactivation cluster_analogs Analog Trapped States GPCR_inactive Inactive GPCR GPCR_active Active GPCR-Agonist GPCR_inactive->GPCR_active Agonist G_GDP Gα(GDP)-βγ GPCR_G_GDP GPCR-Gα(GDP)-βγ GPCR_G_empty GPCR-Gα(empty)-βγ GPCR_G_GDP->GPCR_G_empty GDP release G_GTP Gα(GTP) + βγ GPCR_G_empty->G_GTP GTP binding AMP_PNP_state This compound Trapped State (Pre-hydrolysis mimic) G_GTP->AMP_PNP_state Mimics GPCR_activeG_GDP GPCR_activeG_GDP GPCR_activeG_GDP->GPCR_G_GDP G_GTP_bound Gα(GTP) G_GDP_Pi Gα(GDP-Pi) G_GTP_bound->G_GDP_Pi Hydrolysis G_GDP_reassoc Gα(GDP) G_GDP_Pi->G_GDP_reassoc Pi release ADP_AlFx_state ADP-AlFx Trapped State (Transition state mimic) G_GDP_Pi->ADP_AlFx_state Mimics G_GDP_reassoc->G_GDP + βγ

Caption: G-protein cycle with this compound and ADP-AlFx intervention points.

Visualization of a Motor Protein Mechanochemical Cycle (Kinesin)

This diagram shows a simplified mechanochemical cycle for a single kinesin head, indicating the states stabilized by the two analogs.

Caption: Kinesin mechanochemical cycle and analog-stabilized states.

Experimental Protocols

Protocol 1: Steady-State ATPase Activity Assay for Motor Proteins

This protocol is adapted for measuring the microtubule-stimulated ATPase activity of kinesin.

Materials:

  • Purified kinesin motor protein

  • Taxol-stabilized microtubules

  • Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP stock solution (100 mM)

  • This compound and/or ADP-AlFx stock solutions

  • Pyruvate kinase/Lactate dehydrogenase (PK/LDH) coupled enzyme system

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, PK/LDH, PEP, and NADH.

  • Add Motor and Microtubules: Add the desired concentration of kinesin and microtubules to the reaction mix.

  • Add Inhibitor (if applicable): For inhibition studies, add the desired concentration of this compound or pre-formed ADP-AlFx. For ADP-AlFx, pre-incubate ADP, AlCl₃, and NaF.

  • Initiate Reaction: Equilibrate the mixture at the desired temperature (e.g., 25°C) in a cuvette. Initiate the reaction by adding ATP to a final concentration in the desired range (e.g., 1 mM).

  • Monitor NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, and thus the ATPase activity.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change, using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Determine Vmax and kcat from measurements at varying substrate (ATP or microtubule) concentrations. For inhibitors, determine the mode of inhibition and calculate Ki or IC50 values.

Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This protocol measures the activation of G-proteins by a G-protein coupled receptor (GPCR).

Materials:

  • Membrane preparation containing the GPCR and G-proteins of interest

  • Agonist for the GPCR

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP

  • [³⁵S]GTPγS (radiolabeled)

  • Non-radiolabeled GTPγS

  • This compound or ADP-AlFx (if studying their effects on G-protein activation state)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Assay Plates: To wells of a 96-well plate, add assay buffer.

  • Add Ligands: Add the agonist at various concentrations. For antagonist studies, pre-incubate with the antagonist before adding the agonist. To study the effects of the ATP analogs, they would be added at this stage.

  • Add Membranes: Add the membrane preparation to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for receptor-ligand binding.

  • Initiate G-Protein Activation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubate: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.

  • Terminate Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantify Binding: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of agonist concentration to determine EC50 and Emax values.

Conclusion

This compound and ADP-AlFx are powerful tools for dissecting the mechanisms of ATP-dependent enzymes. This compound is ideal for stabilizing and studying the pre-hydrolysis, ATP-bound state, providing insights into substrate recognition and initial conformational changes. In contrast, ADP-AlFx offers a unique glimpse into the transition state of catalysis, revealing details of the chemical reaction itself. The choice between these analogs should be guided by the specific scientific question. For structural studies aiming to capture the initial binding event, this compound is often preferred. For mechanistic studies focused on the hydrolysis step, ADP-AlFx is the analog of choice. By using these tools in conjunction with the experimental approaches outlined above, researchers can gain a deeper understanding of the intricate workings of these essential cellular machines.

References

A Researcher's Guide to Validating Motor Protein Inhibition with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) as a tool for validating the inhibition of motor proteins, particularly kinesins. We will delve into its mechanism of action, present supporting experimental data from key validation assays, and compare its performance against other common ATP analogs.

The Role of this compound in Motor Protein Research

Motor proteins, such as kinesin and myosin, are essential nanomachines that convert the chemical energy from ATP hydrolysis into mechanical force to drive cellular processes like cargo transport and cell division.[1][2] Understanding and modulating their function is critical for both basic research and therapeutic development. This compound is a widely used non-hydrolyzable analog of ATP. It features a nitrogen atom replacing the bridging oxygen between the β and γ phosphates, creating a P-N imido bond that is highly resistant to enzymatic cleavage by ATPases.[3] This property allows this compound to bind to the nucleotide-binding pocket of motor proteins, effectively "locking" them in an ATP-bound, high-affinity state without completing the mechanochemical cycle.[4][5] This induced rigor state is fundamental to many experimental techniques designed to study motor protein function and inhibition.[6]

Mechanism of Inhibition: The Kinesin-1 Case Study

Kinesin-1, a processive motor, moves along microtubules in a step-wise fashion, with each step being tightly coupled to the hydrolysis of one ATP molecule. This compound acts as a competitive inhibitor in this process. By binding to the motor domain, it mimics the ATP-bound state, which induces a strong association with the microtubule track.[5][7] However, because it cannot be hydrolyzed, the motor is stalled, preventing the conformational changes required for detachment and the subsequent step.[5] This contrasts with the effect of analogs like AMP-PMP on actomyosin, where they cause dissociation.[5] While this compound is considered non-hydrolyzable, some studies have detected extremely slow turnover by kinesin motor domains, a factor to consider in long-duration experiments.[8]

G Kinesin ATPase Cycle and this compound Inhibition K_MT Kinesin + Microtubule (Low Affinity) K_MT_ATP ATP Binding (Strong Affinity) K_MT->K_MT_ATP + ATP AMPPNP_Inhibition This compound Binds (Rigor State) K_MT->AMPPNP_Inhibition + this compound K_MT_ADPPi ATP Hydrolysis (Strong Affinity) K_MT_ATP->K_MT_ADPPi Hydrolysis K_MT_ADP Pi Release (Weak Affinity) K_MT_ADPPi->K_MT_ADP - Pi K_detached ADP Release & Detachment/Rebinding K_MT_ADP->K_detached - ADP K_detached->K_MT Re-attachment

Caption: Kinesin ATPase cycle showing where this compound competitively inhibits the process.

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound can be precisely quantified using various biochemical and biophysical assays. The data below, summarized from multiple studies, demonstrates its impact on kinesin-1 function.

ParameterValueConditionAssay TypeReference
IC₅₀ (Velocity) ~400 µM1 mM ATPMicrotubule Gliding Assay[9]
Gliding Velocity Inhibition Complete Inhibition3.5 mM this compound, 2 mM ATPMicrotubule Gliding Assay[6]
Detachment Rate (k_off) 0.009 s⁻¹1 mM this compoundSingle-Molecule Assay[10]
Detachment Rate (k_off) 3.7 s⁻¹1 mM ADPSingle-Molecule Assay[10]
Run Length 62 ± 7 nm0.5 mM ATP, 3.0 mM this compoundSingle-Molecule Assay[4]
Run Length 558 ± 39 nm0.5 mM ATP, 0.2 mM this compoundSingle-Molecule Assay[4]

Comparison with Alternative ATP Analogs

While this compound is a valuable tool, other ATP analogs offer different functionalities. The choice of analog is critical and depends on the experimental objective.

ATP AnalogChemical FeatureMechanism of ActionPrimary Application
This compound P-N-P bondCompetitive inhibitor; traps motor in a pre-hydrolysis, tightly-bound state.[3][5]Structural studies (X-ray, Cryo-EM), motility assays, binding studies.[11][12]
AMP-PCP P-C-P bondCompetitive inhibitor, similar to this compound; resistant to hydrolysis.[3][13]Structural biology to capture pre-hydrolysis states.[13]
ATPγS Sulfur on γ-phosphateSlow substrate; allows for thiophosphorylation of target proteins.[3]Identifying kinase substrates; creating stable phosphorylated states.
ADP Adenosine DiphosphateProduct of hydrolysis; generally promotes a weakly-bound state or detachment.[10]Studying the post-hydrolysis state and motor detachment kinetics.
ADP·BeFₓ Beryllium fluoride (B91410) complexMimics the transition state of ATP hydrolysis, acting as an ATP analog.[14]Probing intermediate biochemical states in the ATPase cycle.[14]

Key Experimental Protocols for Validation

Microtubule Gliding Assay

This assay directly visualizes the inhibition of motor function by measuring the velocity of fluorescently labeled microtubules moving over a surface coated with motor proteins.

G A 1. Coat Flow Cell with Kinesin B 2. Block Surface (e.g., with Casein) A->B C 3. Introduce Fluorescent Microtubules (MTs) B->C D 4. Add Motility Buffer (ATP + this compound dilutions) C->D E 5. Image MT Movement via Fluorescence Microscopy D->E F 6. Analyze Velocity and Number of Motile MTs E->F

Caption: Workflow for a typical microtubule gliding assay to test inhibitors.

Detailed Methodology:

  • Flow Cell Preparation: Construct a flow cell using a glass slide and coverslip.

  • Kinesin Coating: Introduce a solution of kinesin motor protein (e.g., 10-50 µg/mL) into the flow cell and incubate for 5 minutes to allow adsorption to the glass surface.[15]

  • Blocking: Wash the chamber with a blocking buffer (e.g., motility buffer containing casein) to prevent non-specific binding of microtubules.[15]

  • Microtubule Introduction: Infuse fluorescently labeled, taxol-stabilized microtubules into the flow cell and allow them to bind to the kinesin-coated surface. Wash out unbound microtubules.[15]

  • Initiation of Motility: Introduce the final motility buffer containing a constant concentration of ATP (e.g., 1 mM), an oxygen scavenging system, and varying concentrations of the inhibitor (this compound).[9]

  • Data Acquisition and Analysis: Immediately image the movement of microtubules using fluorescence microscopy (e.g., TIRF). Track individual microtubules over time to calculate gliding velocities.[7] Compare velocities across different this compound concentrations to determine the IC₅₀.

Coupled Enzymatic ATPase Assay

This assay measures the rate of ATP hydrolysis by spectrophotometrically monitoring the oxidation of NADH, which is proportional to the amount of ADP produced by the motor protein.

G cluster_0 Motor Reaction cluster_1 Coupling Reaction 1 cluster_2 Coupling Reaction 2 (Signal) Kinesin Kinesin-MT ADP ADP Pi Pi ATP ATP ATP->Kinesin PK Pyruvate (B1213749) Kinase (PK) ADP->PK AMPPNP This compound (Inhibitor) AMPPNP->Kinesin PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate (B86563) Dehydrogenase (LDH) Pyruvate->LDH NADH NADH (Absorbs @ 340nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Abs. @ 340nm) LDH->NAD

Caption: The reaction scheme for a coupled enzymatic ATPase assay.

Detailed Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[15]

  • Assay Setup: In a microplate, add the reaction buffer, polymerized microtubules, and the motor protein (e.g., kinesin).

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the desired concentration of this compound.[15]

  • Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.[15]

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the rate against the inhibitor concentration to determine kinetic parameters such as the inhibitory constant (Kᵢ).

Conclusion

This compound is an indispensable tool for the study of motor proteins, providing a reliable method to stall the mechanochemical cycle and validate inhibition. Its ability to lock kinesins into a strong microtubule-binding state makes it ideal for a range of applications, from high-throughput screening using gliding assays to detailed structural analysis.[7][11][16] By understanding its mechanism and employing the appropriate experimental protocols, researchers can effectively probe the function of motor proteins and screen for novel inhibitors with therapeutic potential.

References

A Researcher's Guide to Non-Hydrolyzable ATP Analogs: Unveiling the Advantages of AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of ATP-dependent processes, the choice of the right molecular tool is paramount. Non-hydrolyzable ATP analogs are indispensable for trapping and interrogating the transient states of ATP-binding proteins. Among these, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) stands out for its unique properties and advantages over other commonly used analogs. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to empower informed decisions in your research.

Introduction to Non-Hydrolyzable ATP Analogs

Adenosine Triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes, from enzymatic reactions to muscle contraction. However, its rapid hydrolysis makes studying ATP-dependent mechanisms challenging. Non-hydrolyzable ATP analogs are synthetic molecules that mimic ATP by binding to the active sites of ATPases, kinases, and motor proteins, but resist enzymatic cleavage. This "pausing" of the enzymatic cycle allows researchers to stabilize and study specific conformational states of these proteins.

The most widely used non-hydrolyzable ATP analogs include this compound, Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), and transition-state analogs like ADP-beryllium fluoride (B91410) (ADP-BeF₃) and ADP-aluminum fluoride (ADP-AlF₄). Each of these analogs possesses distinct chemical properties that dictate its mechanism of action and suitability for different experimental applications.

This compound: A True Competitive Inhibitor

This compound is a structural analog of ATP where a nitrogen atom replaces the bridging oxygen between the β and γ phosphates, forming a highly stable imido bond.[1] This modification makes this compound exceptionally resistant to hydrolysis by most ATP-dependent enzymes.[1] Consequently, this compound acts as a true competitive inhibitor, binding to the ATP pocket and locking the enzyme in a pre-hydrolysis, substrate-bound state.[1][2] This characteristic is a key advantage of this compound, particularly for structural biology techniques like X-ray crystallography and cryo-electron microscopy, where the goal is to capture a high-resolution snapshot of the protein in its ATP-bound conformation.[1][3]

Comparison with Other Non-Hydrolyzable ATP Analogs

The primary advantage of this compound lies in its ability to mimic the pre-hydrolysis state without being a substrate. This contrasts sharply with ATPγS, another popular ATP analog.

This compound vs. ATPγS

ATPγS has a sulfur atom substituting a non-bridging oxygen on the γ-phosphate.[2] While more resistant to hydrolysis than ATP, many kinases can still slowly transfer the thiophosphate group to their substrates.[2] This makes ATPγS a "slow substrate" rather than a true inhibitor.[2] This property is advantageous for identifying kinase substrates through thiophosphorylation, which can be subsequently detected using specific antibodies or chemical probes.[4] However, for studies aiming to trap a stable pre-hydrolysis complex for structural or biophysical analysis, the slow hydrolysis of ATPγS can be a significant drawback, potentially leading to a mixed population of protein states. This compound, being truly non-hydrolyzable in most systems, provides a more homogenous and stable sample of the pre-hydrolysis state.[2]

This compound vs. Transition-State Analogs (ADP-BeF₃, ADP-AlF₄)

Transition-state analogs like ADP-BeF₃ and ADP-AlF₄ mimic the geometry of the γ-phosphate during the transition state of ATP hydrolysis.[5] These are invaluable for studying the catalytic mechanism of ATPases. However, they do not represent the initial ATP-bound, pre-hydrolysis state. This compound, by contrast, faithfully mimics the binding of ATP before any catalytic steps have occurred.[5] Therefore, for researchers interested in the initial substrate recognition and binding events, this compound is the more appropriate tool.

Quantitative Data Comparison

The binding affinity of non-hydrolyzable ATP analogs is highly dependent on the specific protein being studied. The following table summarizes available quantitative data for this compound and other analogs with a selection of ATP-binding proteins. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

AnalogTarget ProteinParameterValueReference(s)
This compound (Na⁺ + K⁺)-dependent ATPaseK_d2.2 µM (with Mg²⁺)[6]
This compound Myosin ATPaseK_i~200 µM[7]
This compound KinesinK_d~1.3 µM[7]
ATPγS Myosin-Induces a tightly bound state[8]
ATPγS P2X1 ReceptorIC₅₀Potent inhibitor[7]
AMP-PCP Myosin ATPaseK_i~150 µM[7]
ADP Kinesin-Regulates binding affinity[9]

Experimental Protocols

To facilitate the application of these analogs in your research, detailed protocols for key experiments are provided below.

Protocol 1: Determining Inhibitory Potency (K_i) using a Fluorescence Competition Assay

This method is used to determine the inhibition constant (K_i) of a non-hydrolyzable ATP analog like this compound by measuring its ability to displace a fluorescent ATP analog from the active site of a kinase.

Materials:

  • Purified protein kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • This compound and other non-hydrolyzable ATP analogs

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP in assay buffer).

    • Prepare a serial dilution of the non-hydrolyzable ATP analog (e.g., this compound) in assay buffer, covering a broad concentration range (e.g., from 10 mM to 1 nM).

    • Prepare a working solution of the protein kinase in assay buffer at a concentration appropriate for the assay (typically in the low nanomolar range).

  • Assay Setup:

    • In a suitable microplate (e.g., a black 96-well plate), add the protein kinase to each well.

    • Add the fluorescent ATP analog to each well at a fixed concentration, typically at or below its K_d for the kinase.

    • Add the varying concentrations of the non-hydrolyzable ATP analog to the wells. Include control wells with no inhibitor.

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent analog (for TNP-ATP, excitation is ~410 nm and emission is ~540 nm).[10]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding equation to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [Fluorescent Probe] / K_d_probe), where [Fluorescent Probe] is the concentration of the fluorescent analog used and K_d_probe is its dissociation constant for the kinase.[11][12]

Protocol 2: Non-Radioactive Kinase Assay using ATPγS and Thiophosphorylation Detection

This protocol allows for the detection of kinase activity by measuring the transfer of a thiophosphate group from ATPγS to a substrate, which is then specifically detected.

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • ATPγS

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • Alkylation reagent (e.g., p-Nitrobenzylmesylate (PNBM) or an iodoacetyl-biotin derivative)

  • Antibody specific for the alkylated thiophosphate ester or streptavidin conjugate for biotinylated substrates

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Thiophosphorylation Reaction:

    • Set up the kinase reaction in a microcentrifuge tube containing the kinase, substrate, and kinase reaction buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.

    • Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate Mg²⁺.[4]

  • Alkylation of the Thiophosphate:

    • Add the alkylating reagent (e.g., PNBM to a final concentration of 2.5 mM) to the reaction mixture.[4]

    • Incubate at room temperature for 1-2 hours.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with the antibody specific for the alkylated thiophosphate ester or with a streptavidin-HRP conjugate if a biotinylated alkylating agent was used.

    • Detect the signal using an appropriate chemiluminescence or fluorescence-based method.[2][13][14]

Protocol 3: Co-crystallization of a Protein with this compound for X-ray Crystallography

This protocol provides a general framework for obtaining crystals of a protein in complex with this compound for structural studies.

Materials:

  • Highly purified protein of interest (>95% purity) at a high concentration (e.g., 5-20 mg/mL)

  • This compound

  • Magnesium chloride (MgCl₂)

  • Crystallization screens and reagents

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

  • Complex Formation:

    • To the purified protein solution, add MgCl₂ to a final concentration of 2-5 mM.

    • Add this compound to the protein solution to a final concentration that is in molar excess (e.g., 1-5 mM) to ensure saturation of the ATP-binding site.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation. If precipitation occurs, try adding the co-factors to a more dilute protein solution and then concentrating the complex.[15]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

    • Mix the protein-AMP-PNP complex with various crystallization screen solutions in different ratios (e.g., 1:1, 1:2, 2:1).

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[16]

  • Crystal Optimization and Data Collection:

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and other additives to improve crystal size and quality.

    • Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[17]

    • Solve and refine the crystal structure of the protein-AMP-PNP complex.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the distinct mechanisms of this compound and ATPγS, as well as a typical experimental workflow.

Mechanism of Action: this compound vs. ATPγS cluster_AMP_PNP This compound (Competitive Inhibitor) cluster_ATP_gamma_S ATPγS (Slow Substrate) Enzyme Enzyme Active Site Enzyme_AMP_PNP Enzyme-AMP-PNP Complex (Pre-hydrolysis state, stable) Enzyme->Enzyme_AMP_PNP Binds AMP_PNP This compound AMP_PNP->Enzyme_AMP_PNP Binds Enzyme_AMP_PNP->Enzyme_AMP_PNP No Hydrolysis Enzyme2 Enzyme Active Site Enzyme_ATP_gamma_S Enzyme-ATPγS-Substrate Complex Enzyme2->Enzyme_ATP_gamma_S Binds ATP_gamma_S ATPγS ATP_gamma_S->Enzyme_ATP_gamma_S Binds Substrate Substrate Substrate->Enzyme_ATP_gamma_S Binds Thiophosphorylated_Product Thiophosphorylated Substrate + ADP Enzyme_ATP_gamma_S->Thiophosphorylated_Product Slow Hydrolysis & Thiophosphate Transfer Experimental Workflow: Fluorescence Competition Assay cluster_workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Fluorescent ATP analog (TNP-ATP) - Serial dilutions of this compound Start->Prepare_Reagents Assay_Setup Assay Setup in Microplate: Mix Kinase, TNP-ATP, and this compound Prepare_Reagents->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Measure_Fluorescence Measure Fluorescence Intensity Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Plot Fluorescence vs. [this compound] - Determine IC50 Measure_Fluorescence->Data_Analysis Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Data_Analysis->Calculate_Ki End End Calculate_Ki->End

References

The Imperfect Mimic: A Comparative Guide to the Limitations of AMP-PNP in Replicating the ATP-Bound State

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ATP-dependent processes is paramount. Non-hydrolyzable ATP analogs are invaluable tools for trapping and studying the transient states of ATP-binding proteins. Among these, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) has been a workhorse in structural biology and enzymology for decades. However, its fidelity in mimicking the true ATP-bound, pre-hydrolysis state is not absolute. This guide provides an objective comparison of this compound with ATP and other analogs, supported by experimental data, to highlight its limitations and inform experimental design.

Key Structural and Chemical Differences

The primary modification in this compound is the substitution of the bridging oxygen atom between the β and γ phosphates with an imido group (-NH-).[1] While this P-N bond is significantly more resistant to enzymatic cleavage than the P-O-P phosphoanhydride bond in ATP, this substitution introduces subtle yet critical alterations in geometry, charge distribution, and hydrogen bonding potential.[2][3]

A key, often overlooked, distinction is the potential for the imido nitrogen in this compound to be deprotonated under physiological conditions within an enzyme's active site.[3] This is fundamentally different from the bridging oxygen in ATP, which is a hydrogen bond acceptor but not a donor.[3] This difference can lead to non-native interactions with the protein, affecting the induced conformation.

cluster_ATP ATP Structure cluster_AMPPNP This compound Structure ATP Adenosine-Ribose-Pα-O-Pβ-O-Pγ AMPPNP Adenosine-Ribose-Pα-O-Pβ-NH-Pγ ATP->AMPPNP Bridging atom substitution (O vs. NH)

Caption: Structural difference between ATP and this compound.

Susceptibility to Hydrolysis: Not Truly "Non-Hydrolyzable"

A significant limitation of this compound is its susceptibility to slow hydrolysis, both spontaneously and, in some cases, catalyzed by enzymes.[4] This instability can be problematic for long experiments aimed at studying a stable pre-hydrolysis state. For example, studies on the AAA+ ATPase p97 have shown that this compound undergoes catalyzed hydrolysis.[4]

NucleotideConditionHalf-life (days)Reference
This compound No enzyme7.4[4]
This compound + 100 µM p97-ND1L2.4[4]
ATPγS No enzyme1.8[4]
ATPγS + 100 µM p97-ND1L0.3[4]

Conformational Fidelity: Does it Induce a Native State?

While this compound often induces a protein conformation that closely resembles the ATP-bound state, there are notable exceptions where it fails to do so, leading to misinterpretations of the protein's conformational landscape.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and other structural methods have revealed these discrepancies.

In the case of the AAA+ ATPase p97, while ATPγS effectively induces the native pre-hydrolysis conformation, AMP-PCP (a related analog) induces a mixture of conformations, suggesting it is a poorer mimic.[4] Similarly, studies on the DnaB helicase have shown that this compound and AMP-PCP have markedly different effects on the protein's conformation, even though both are intended to mimic the pre-hydrolysis state.[5]

Protein SystemATP AnalogObserved ConformationExperimental MethodReference
p97-ND1L ATPγSNative pre-hydrolysis stateMethyl NMR[4]
p97-ND1L This compoundSimilar to ATPγS-bound stateMethyl NMR[4]
p97-ND1L AMP-PCPMix of conformations in fast exchangeMethyl NMR[4]
DnaB Helicase AMP-PCPInduces larger conformational changesSolid-state NMR[5]
DnaB Helicase This compoundDifferent conformational effect than AMP-PCPSolid-state NMR[5]

Functional Consequences of Imperfect Mimicry

The structural and chemical deviations of this compound from ATP can have significant functional consequences. In some biological systems, the binding of this compound is not sufficient to trigger the same downstream events as ATP, even in processes that do not require hydrolysis.

A classic example is the chaperonin system GroEL/GroES. For protein folding to occur within the GroEL "Anfinsen cage," a stable "cis ternary complex" of GroEL, GroES, and the unfolded protein must form. While it was previously thought that this compound could support this, studies using hexokinase to eliminate any contaminating ATP have shown that ADP and this compound are unable to support the formation of this crucial complex and subsequent protein folding.[6] This highlights the exclusive role of ATP in this process.[6]

cluster_workflow GroEL Functional Cycle Comparison GroEL_unfolded GroEL + Unfolded Protein ATP_binding ATP Binding GroEL_unfolded->ATP_binding AMPPNP_binding This compound Binding GroEL_unfolded->AMPPNP_binding GroES_binding GroES Binding ATP_binding->GroES_binding Cis_complex Cis Ternary Complex (Folding Active) GroES_binding->Cis_complex Folding Protein Folding Cis_complex->Folding Slow_GroES_binding Slow/No GroES Binding AMPPNP_binding->Slow_GroES_binding No_complex No Cis Complex Formation Slow_GroES_binding->No_complex No_folding No Folding No_complex->No_folding

Caption: Functional differences between ATP and this compound in the GroEL cycle.

Experimental Protocols

Comparative Analysis of Nucleotide Hydrolysis

Objective: To determine the rate of spontaneous and enzyme-catalyzed hydrolysis of this compound compared to other ATP analogs.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and a comparator analog (e.g., ATPγS) at a known concentration (e.g., 1 mM) in a suitable buffer (e.g., 25 mM HEPES, 25 mM NaCl, 5 mM TCEP).[4]

  • Enzymatic Reaction: For catalyzed hydrolysis, add the purified enzyme of interest (e.g., p97-ND1L at 100 µM) to the nucleotide solution.[4] Prepare a control sample without the enzyme.

  • Time-Course Monitoring: Incubate the samples at a physiological temperature (e.g., 37°C).[4] At various time points, take aliquots from each reaction.

  • Analysis: Analyze the composition of the aliquots using techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy to quantify the remaining analog and the appearance of its hydrolysis product (e.g., AMP-PNH₂ for this compound).[4]

  • Data Interpretation: Plot the concentration of the intact analog over time and fit the data to an exponential decay curve to determine the half-life under each condition.

Assessing Conformational Changes via NMR Spectroscopy

Objective: To compare the conformational state of a protein when bound to this compound versus ATP or other analogs.

Methodology:

  • Protein Labeling: For proteins amenable to NMR, prepare isotopically labeled samples (e.g., ¹³C-methyl labeled) to allow for the monitoring of specific residues.

  • Sample Preparation: Prepare NMR samples of the labeled protein in the apo (nucleotide-free) state, and separately with saturating concentrations of ADP, ATPγS, and this compound, each in the presence of MgCl₂.[4][7]

  • NMR Data Acquisition: Acquire two-dimensional correlation spectra (e.g., ¹H-¹³C HMQC) for each sample.

  • Data Analysis: Compare the chemical shifts of the assigned peaks across the different nucleotide-bound states. Significant chemical shift perturbations (CSPs) indicate conformational changes. A high degree of similarity in the spectra for two different analogs suggests they induce similar conformations.

Conclusion and Recommendations

This compound remains a valuable tool for studying ATP-dependent proteins, particularly for structural biology where it can trap enzymes in a state that is often a reasonable approximation of the ATP-bound form.[1] However, researchers must be cognizant of its limitations:

  • It is not completely inert: this compound can be slowly hydrolyzed, which may affect the interpretation of long-duration experiments.

  • It is not a perfect structural mimic: The substitution of the bridging oxygen with a nitrogen atom can lead to non-native conformations in some proteins.

  • It can fail to replicate function: The subtle differences between this compound and ATP can be enough to uncouple binding from downstream functional events.

Recommendations for Researchers:

  • Validate the Analog: Whenever possible, compare the effects of this compound with other analogs like ATPγS and AMP-PCP to ensure the observed conformational state is not an artifact of the analog used.[4]

  • Confirm the Pre-Hydrolysis State: For critical experiments, it is advisable to experimentally verify that this compound is not being significantly hydrolyzed by the enzyme under study.

  • Consider the Biological Question: For studies focused on the precise conformational changes that drive function, ATPγS may be a more faithful mimic of the pre-hydrolysis state, despite its higher susceptibility to hydrolysis.[4] For purely structural studies aimed at trapping a closed conformation, this compound may be sufficient.

  • Control for ATP Contamination: In functional assays, especially with highly active enzymes, it is crucial to ensure that the observed effects are not due to contaminating ATP in the this compound preparation.[6]

By carefully considering these limitations and employing appropriate controls, researchers can continue to leverage this compound effectively while avoiding potential pitfalls in the interpretation of their data.

References

A Comparative Analysis of Non-Hydrolyzable ATP Analogs: AMP-PNP vs. AMP-PCP

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the study of ATP-dependent enzymes, the use of non-hydrolyzable ATP analogs is crucial for trapping and characterizing transient conformational states. Among the most widely used are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP). While both effectively mimic the pre-hydrolysis state of ATP, their subtle structural differences can lead to significant variations in their interactions with ATP-binding proteins, influencing experimental outcomes. This guide provides an objective, data-driven comparison of this compound and AMP-PCP to aid in the selection of the appropriate analog for your research needs.

Structural and Mechanistic Differences

The primary structural distinction between this compound and AMP-PCP lies in the atom bridging the β and γ phosphates. In this compound, this is an imido group (-NH-), whereas in AMP-PCP, it is a methylene (B1212753) group (-CH2-).[1] This seemingly minor difference has profound functional consequences. The imido group in this compound can act as a hydrogen bond donor, a property that the methylene group in AMP-PCP lacks.[2] Furthermore, the P-N-P bond in this compound allows for greater conformational flexibility compared to the P-C-P bond in AMP-PCP.[2] These differences can affect how each analog is accommodated within the nucleotide-binding pocket of an enzyme, potentially leading to distinct protein conformations.[1][2]

Both this compound and AMP-PCP function as competitive inhibitors of ATP, binding to the active site and preventing hydrolysis of the terminal phosphate (B84403).[3] This "locks" the enzyme in a substrate-bound, pre-hydrolysis state, facilitating structural and functional studies.[1] However, the stability of this trapped state and the specific conformation induced can vary between the two analogs and across different enzyme systems.[1]

Structural difference between this compound and AMP-PCP.

Comparative Performance Data

The choice between this compound and AMP-PCP is highly dependent on the specific protein and the experimental objectives. Below is a summary of quantitative data from various studies comparing the two analogs.

Table 1: Binding Affinities and Inhibition Constants

NucleotideProteinTechniqueDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
This compound(Na+ + K+)-dependent ATPaseCentrifugation2.2 µM (with 50 µM MgCl2)[1]
AMP-PCPrecA proteinCross-linking InhibitionMuch weaker binding than this compound[1]
This compoundrecA proteinCross-linking InhibitionWeaker binding than ATP[1]
AMP-PCPHsp90Not Specified3.8 µM (Kd)[4]
This compoundKinesin (one-headed)TIRF Microscopy~52.6 µM (Kd)[4]

Table 2: Effects on Protein Conformation and Activity

NucleotideProteinEffectReference
This compoundp97 ATPaseStabilizes the pre-hydrolysis state.[1][5]
AMP-PCPp97 ATPaseInduces a mixture of conformations, failing to reliably induce the native pre-hydrolysis state.[1][5][6]
This compoundSERCA Ca2+-ATPaseInduces a closed conformation similar to ATP.[7]
AMP-PCPSERCA Ca2+-ATPaseInduces a closed conformation, but with more pronounced spectral differences from the ATP-bound state.[7]
This compoundGroELSupports cis folding of malate (B86768) dehydrogenase to some extent, but not rhodanese.[8]
AMP-PCPGroELDoes not reliably support the formation of the cis ternary complex for folding.[8]
This compoundPANEffective in preventing protein aggregation.[9]
AMP-PCPPANAlso effective in preventing protein aggregation.[9]

Experimental Protocols

Below are detailed methodologies for key experiments used to compare this compound and AMP-PCP.

Protocol 1: Determination of Binding Affinity by NMR Titration

This protocol is used to measure the dissociation constant (Kd) of this compound or AMP-PCP binding to a target protein.

Materials:

  • ¹⁵N-labeled protein of interest

  • This compound or AMP-PCP stock solution (e.g., 50 mM)

  • NMR buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10% D₂O, pH 7.5)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein at a known concentration (e.g., 100 µM) in the NMR buffer.[1]

  • Titration: Add small aliquots of the this compound or AMP-PCP stock solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).[1]

  • Spectrum Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition, ensuring the sample has equilibrated.[1]

  • Data Analysis: Overlay the spectra from the titration series. Identify amide peaks that exhibit significant chemical shift perturbations upon ligand binding. These residues are likely in or near the nucleotide-binding site. Plot the chemical shift changes against the ligand concentration and fit the data to a suitable binding isotherm to calculate the Kd.[1]

Protocol 2: ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by an enzyme and can be adapted to assess the inhibitory effects of this compound and AMP-PCP.

Materials:

  • Purified ATPase

  • ATP, this compound, and AMP-PCP solutions of known concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5)

  • Malachite green phosphate detection reagent

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the assay buffer, a fixed concentration of the ATPase, and varying concentrations of ATP. For inhibition studies, include a fixed concentration of either this compound or AMP-PCP in separate reaction sets.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis, producing a colored product.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis: Generate a standard curve using known concentrations of Pi. Convert the absorbance readings to the amount of Pi produced. Calculate the rate of ATP hydrolysis. For inhibition studies, plot the reaction rates against the ATP concentration in the presence and absence of the analogs to determine the type of inhibition and calculate the Ki.

Visualizations

cluster_cycle ATP Hydrolysis Cycle cluster_inhibition Inhibition Mechanism E Apo Enzyme (E) E_ATP E-ATP (Pre-hydrolysis) E->E_ATP + ATP E_Analog E-Analog (Trapped State) E->E_Analog + this compound or AMP-PCP E_ADP_Pi E-ADP-Pi (Post-hydrolysis) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP E_Analog->E Slow dissociation

ATP hydrolysis cycle and the trapping mechanism of non-hydrolyzable analogs.

cluster_workflow Workflow for Structural Studies of an ATPase start Protein Expression & Purification complex Complex Formation (Protein + Analog + Mg²⁺) start->complex structural Structural Analysis (Cryo-EM / X-ray Crystallography) complex->structural model Structure Determination & Refinement structural->model analysis Comparative Analysis model->analysis

Workflow for ATPase structural studies using ATP analogs.

Conclusion

Both this compound and AMP-PCP are indispensable tools for investigating the structure and function of ATP-dependent proteins. The choice between them is not always clear-cut and may necessitate empirical testing for each new system under investigation.[1] While this compound, with its hydrogen-bonding imido group, is often considered a closer mimic of ATP, AMP-PCP may offer greater resistance to hydrolysis in some instances.[1] In cases such as the p97 ATPase, this compound has been shown to be superior in stabilizing a native-like pre-hydrolysis state.[1][5] Conversely, for applications like preventing protein aggregation by the PAN chaperone, both analogs perform effectively.[9] By carefully considering the biochemical properties of each analog and the specific experimental context, researchers can select the most appropriate tool to elucidate the complex mechanisms of these vital molecular machines.

References

A Researcher's Guide to Validating Protein-Ligand Interactions with AMP-PNP and Other Non-Hydrolyzable ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of protein-ligand interactions is paramount. Adenosine triphosphate (ATP) is a ubiquitous ligand, and its binding and hydrolysis drive a vast array of cellular processes. To study these interactions, non-hydrolyzable ATP analogs, such as Adenylyl-imidodiphosphate (AMP-PNP), are indispensable tools. They mimic the pre-hydrolytic state of ATP, allowing for the stabilization of protein-ligand complexes for detailed characterization.

This guide provides an objective comparison of this compound with other common non-hydrolyzable ATP analogs, supported by experimental data. It also offers detailed protocols for key validation techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparing Non-Hydrolyzable ATP Analogs

The choice of an ATP analog is critical and depends on the specific experimental goals. While all mimic ATP, subtle structural differences can lead to variations in binding affinity and the conformational state of the target protein.

Analog Chemical Modification Key Properties Primary Applications
This compound The bridging oxygen between the β and γ phosphates is replaced by a nitrogen atom (an imido group).Highly resistant to hydrolysis, acting as a true competitive inhibitor. Often exhibits good affinity for ATP-binding sites.[1]Structural biology (X-ray crystallography, Cryo-EM), binding affinity studies (ITC, SPR), trapping enzymes in a pre-hydrolysis state.
AMP-PCP The bridging oxygen between the β and γ phosphates is replaced by a carbon atom (a methylene (B1212753) group).Also highly resistant to hydrolysis and acts as a competitive inhibitor. May have different binding affinities and induce slightly different protein conformations compared to this compound.[1]Similar to this compound, used in structural and binding studies. The choice between this compound and AMP-PCP can be protein-dependent.
ATPγS A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.Slowly hydrolyzed by many kinases, acting as a "slow substrate." The resulting thiophosphorylated product is resistant to phosphatases.[1]Kinase assays to identify substrates, producing stably thiophosphorylated proteins for detection and analysis. Less ideal for purely structural studies aiming to capture a true pre-hydrolysis state.
Quantitative Comparison of Binding Affinities

The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction. The following table provides a summary of reported Kd values for this compound and other analogs with various proteins. It is important to note that these values can be influenced by the specific experimental conditions.

Protein Ligand Kd (µM) Method
(Na+ + K+)-dependent ATPaseThis compound4.2 (in absence of MgCl2)Centrifugation Assay[2]
(Na+ + K+)-dependent ATPaseThis compound2.2 (in presence of 50 µM MgCl2)Centrifugation Assay[2]
Hsp90AMP-PCP3.8Not Specified
MyosinAMP-PCP>10 (Low Affinity)Not Specified
Gyrase B N-terminal domainATP16 ± 3ITC[3]
Gyrase B N-terminal domain (mutant 1)ATP87 ± 10ITC[3]
Gyrase B N-terminal domain (mutant 2)ATP110 ± 8ITC[3]

Experimental Validation Techniques and Protocols

A variety of biophysical techniques can be employed to validate and characterize the interaction between a protein and this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the this compound in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.5.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles.

    • Determine the accurate concentrations of both protein and this compound. Protein concentration can be measured by UV absorbance at 280 nm, and this compound concentration by UV absorbance at 259 nm.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power (e.g., 5 µcal/sec).[4]

  • Titration:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell.[5]

    • Load the this compound solution (typically 10-20 times the protein concentration, e.g., 100-500 µM) into the injection syringe.[5]

    • Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 180 seconds between injections.[4]

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify Protein p3 Dialyze both in identical buffer p1->p3 p2 Prepare Ligand (this compound) p2->p3 p4 Degas Solutions p3->p4 p5 Determine Concentrations p4->p5 e1 Load Protein into Cell p5->e1 e2 Load this compound into Syringe p5->e2 e3 Perform Titration e1->e3 e2->e3 a1 Integrate Peak Areas e3->a1 e4 Run Control (Ligand into Buffer) a2 Subtract Heat of Dilution e4->a2 a1->a2 a3 Fit Data to Binding Model a2->a3 a4 Determine Kd, n, ΔH a3->a4 SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis c1 Select Sensor Chip c2 Activate Surface (NHS/EDC) c1->c2 c3 Immobilize Protein (Ligand) c2->c3 c4 Deactivate Surface (Ethanolamine) c3->c4 b2 Inject Analyte (Association) c4->b2 b1 Prepare this compound Dilutions (Analyte) b1->b2 b3 Flow Buffer (Dissociation) b2->b3 b4 Regenerate Surface (if necessary) b3->b4 a1 Reference Subtraction b3->a1 a2 Fit Sensorgrams to Kinetic Model a1->a2 a3 Determine ka, kd, Kd a2->a3 G_Protein_Cycle cluster_membrane Plasma Membrane GPCR GPCR Active_GPCR Active GPCR GPCR->Active_GPCR 2. Activation G_protein Inactive G-Protein (αβγ-GDP) Active_G_alpha Active Gα-GTP G_protein->Active_G_alpha GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Signal Amplification Ligand Ligand Ligand->GPCR 1. Binding Active_GPCR->G_protein 3. GEF Activity Active_G_alpha->Effector 4. Modulation Hydrolysis GTP Hydrolysis (GAP) Active_G_alpha->Hydrolysis 6. Inactivation Trap Trapped State (GMP-PNP/GTPγS) Active_G_alpha->Trap Hydrolysis->G_protein

References

Cross-Validation of Experimental Results Obtained with AMP-PNP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of non-hydrolyzable ATP analogs is fundamental to dissecting the mechanisms of ATP-dependent enzymes. Among these, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized tool for trapping and characterizing the pre-hydrolysis state of enzymes. This guide provides an objective comparison of this compound's performance against other common ATP analogs, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to aid in the cross-validation of experimental findings.

Comparative Analysis of Non-Hydrolyzable ATP Analogs

The selection of an appropriate non-hydrolyzable ATP analog is critical and can significantly influence experimental outcomes. Factors such as the specific enzyme system, the experimental question being addressed, and the desired conformational state to be trapped should guide this choice. This compound, with its imido (-NH-) bridge between the β- and γ-phosphates, is a potent competitive inhibitor of many ATPases and kinases, effectively locking them in an ATP-bound conformation. However, it is essential to consider its properties in comparison to other analogs.

Quantitative Data Comparison

The binding affinities (expressed as dissociation constant, Kd) and inhibitory constants (Ki) of this compound and its alternatives vary considerably across different protein families. The following tables summarize reported values for a selection of ATP-dependent enzymes. It is important to note that these values are highly dependent on the specific experimental conditions.

Enzyme FamilySpecific EnzymeLigandKd / KiAssay Method
Motor Protein MyosinThis compound~200 µM (Binding Constant)Inhibition of acto-S-1 ATPase activity[1]
KinesinThis compound-Inhibits motility[2]
ATPase (Na+ + K+)-dependent ATPaseThis compound2.2 µM (Kd with MgCl2)Centrifugation
(K+ + H+)-ATPaseThis compound50 µM (Kd)Direct Binding Assay[3]
AAA+ Protease ClpAATP-γ-S~10 µM (Kd)Pre-steady-state kinetics[4]
Kinase Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1)This compound analog0.5 µM (Ki,app)Enzyme Inhibition Assay[5]

Qualitative Comparison of Non-Hydrolyzable ATP Analogs

AnalogChemical ModificationMechanism of ActionKey ApplicationsConsiderations
This compound Imido (-NH-) bridge between β- and γ-phosphatesCompetitive inhibitor, traps pre-hydrolysis state.[6]Structural biology (X-ray, Cryo-EM), enzyme kinetics, single-molecule studies.Can be slowly hydrolyzed by some enzymes.[7]
ATP-γ-S Sulfur substitution on the γ-phosphateSlow substrate for many kinases and ATPases.[2][4]Identifying kinase substrates, non-radioactive kinase assays.[4]Not truly non-hydrolyzable, can lead to thiophosphorylation.[4]
ADP-BeF3 Mimics the transition state of ATP hydrolysisTraps the enzyme in a conformation resembling the transition state.Structural studies to understand the catalytic mechanism.Requires in situ formation from ADP and beryllium fluoride (B91410).
ADP-AlF4 Mimics the transition state of ATP hydrolysisTraps the enzyme in a conformation resembling the transition state.Structural and mechanistic studies of ATPases.Aluminum fluoride complexes can be sensitive to pH.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are protocols for key experiments where this compound is frequently employed.

Kinesin Motility Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the microtubule-gliding velocity driven by kinesin motors.

Materials:

  • Purified kinesin motor protein

  • Taxol-stabilized microtubules

  • Motility buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • ATP solution

  • This compound solution of varying concentrations

  • Casein solution (for blocking the glass surface)

  • Oxygen scavenger system

  • Fluorescence microscope with a temperature-controlled stage

Procedure:

  • Prepare flow chambers using a glass slide and a coverslip.

  • Incubate the chamber with a casein solution to prevent non-specific binding of proteins.

  • Wash the chamber with motility buffer.

  • Introduce the kinesin motor protein solution into the chamber and incubate to allow adsorption to the glass surface.

  • Wash away unbound kinesin with motility buffer.

  • Introduce a solution containing fluorescently labeled microtubules, ATP, the oxygen scavenger system, and the desired concentration of this compound.

  • Observe and record the movement of microtubules using fluorescence microscopy.

  • Analyze the recorded videos to determine the microtubule gliding velocities at different this compound concentrations.[2]

ATPase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by an ATPase in the presence and absence of this compound to determine its inhibitory effect.

Materials:

  • Purified ATPase

  • Assay buffer (e.g., Tris-based buffer with MgCl2)

  • ATP solution

  • This compound solution

  • Coupled enzyme system: Pyruvate kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, PEP, NADH, PK, and LDH.

  • Add the purified ATPase to the reaction mixture.

  • To determine the inhibitory effect, add the desired concentration of this compound. For the control, add an equivalent volume of buffer.

  • Initiate the reaction by adding a known concentration of ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP to ADP, and the rate of decrease in absorbance is proportional to the ATPase activity.

  • Calculate the initial reaction velocities from the linear phase of the absorbance-time plot.

  • Compare the velocities in the presence and absence of this compound to determine the extent of inhibition.

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

This protocol outlines the general steps for preparing a vitrified sample of a protein-AMP-PNP complex for structural analysis by Cryo-EM.

Materials:

  • Purified protein of interest

  • This compound stock solution

  • MgCl2 stock solution

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Complex Formation: Incubate the purified protein with a molar excess of this compound and MgCl2 on ice for a sufficient time to ensure binding. The optimal concentrations and incubation time should be determined empirically for each protein.

  • Grid Preparation: Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged Cryo-EM grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution spanning the holes of the carbon grid.

  • Vitrification: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving the protein structure in a near-native state.

  • Storage: Store the vitrified grids in liquid nitrogen until they are ready for imaging in the electron microscope.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where this compound is a valuable tool for cross-validation.

ATP_Hydrolysis_Cycle E_ATP E•ATP (Pre-hydrolysis state) E_ADP_Pi E•ADP•Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi ATP Hydrolysis E_ADP E•ADP E_ADP_Pi->E_ADP - Pi E E (Apo state) E_ADP->E - ADP E->E_ATP + ATP E_AMPPNP E•this compound (Trapped Pre-hydrolysis state) E->E_AMPPNP + this compound

ATP hydrolysis cycle and the trapping mechanism of this compound.

Kinesin_Mechanochemical_Cycle MT_K_ADP MT•K•ADP (Weak binding) MT_K MT•K (Rigor state) MT_K_ADP->MT_K - ADP MT_K_ATP MT•K•ATP (Strong binding) MT_K->MT_K_ATP + ATP MT_K_AMPPNP MT•K•this compound (Trapped Strong Binding) MT_K->MT_K_AMPPNP + this compound MT_K_ADP_Pi MT•K•ADP•Pi MT_K_ATP->MT_K_ADP_Pi Hydrolysis MT_K_ADP_Pi->MT_K_ADP - Pi

Simplified kinesin mechanochemical cycle showing inhibition by this compound.

G_Protein_Cycle GPCR_inactive GPCR (inactive) GPCR_active GPCR* (active) GPCR_inactive->GPCR_active Agonist G_GDP Gαβγ•GDP (Inactive) GPCR_active->G_GDP Promotes G_GTP Gα•GTP + Gβγ (Active) G_GDP->G_GTP GDP/GTP Exchange G_GTP->G_GDP GTP Hydrolysis Effectors Downstream Effectors G_GTP->Effectors

Canonical G-protein activation cycle. This compound can be used to probe ATP-dependent regulation of GPCRs.

AMPK_Activation AMP_ATP_ratio ↑ AMP/ATP ratio AMPK_inactive AMPK (inactive) AMP_ATP_ratio->AMPK_inactive Allosteric Activation & Conformational Change AMPK_active AMPK-P (active) AMPK_inactive->AMPK_active Phosphorylation (Thr172) Downstream Downstream Targets (Metabolic Regulation) AMPK_active->Downstream Upstream_Kinase Upstream Kinase (e.g., LKB1) Upstream_Kinase->AMPK_inactive AMPPNP This compound AMPPNP->AMPK_inactive Traps ATP-bound state for structural studies

AMPK activation pathway. This compound helps in studying the ATP-bound conformation.

References

A Researcher's Guide: When to Choose AMP-PNP Over Other ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the vast landscape of ATP-dependent processes, the choice of the right tool is paramount. The fleeting nature of ATP hydrolysis often necessitates the use of non-hydrolyzable analogs to trap and study specific states of enzymes. Among these, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely used reagent. This guide provides an objective comparison of this compound with other common ATP analogs, supported by experimental data, to inform the selection of the most appropriate molecule for your research needs.

At a Glance: this compound in the Landscape of ATP Analogs

This compound is a competitive inhibitor of most ATP-dependent enzymes, where the bridging oxygen between the β and γ phosphates is replaced by an imido group (-NH-).[1] This modification makes the terminal phosphate (B84403) bond highly resistant to cleavage by ATPases and kinases, effectively locking the enzyme in a pre-hydrolysis, ATP-bound state.[1] This property is in contrast to other analogs like ATPγS, which is slowly hydrolyzed, or transition state analogs like ADP-AlFx, which mimic the pentavalent transition state of the γ-phosphate during hydrolysis.[2][3]

The primary utility of this compound lies in its ability to stabilize protein conformations that are transient in the presence of ATP, making it an invaluable tool for structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[4] It is also widely used in mechanistic studies of motor proteins, helicases, and other ATPases to dissect individual steps of the enzymatic cycle.[5][6]

Quantitative Comparison: Binding Affinities and Hydrolysis Rates

The choice of an ATP analog is often guided by its binding affinity (Kd) or inhibition constant (Ki) for the target enzyme, as well as its resistance to hydrolysis. The following tables summarize available data for this compound and other common ATP analogs across a selection of protein families. It is important to note that these values can be highly dependent on the specific enzyme and experimental conditions.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants for Pre-Hydrolysis State Analogs

Protein FamilySpecific EnzymeLigandKd / Ki ValueAssay MethodReference/Notes
ATPase (Na⁺ + K⁺)-ATPaseThis compound2.2 µM (Kd)CentrifugationWith 50 µM MgCl₂
Motor Protein Kinesin (one-headed)This compound~52.6 µM (Kd)TIRF MicroscopyCalculated from detachment rate
Chaperone Hsp90AMP-PCP3.8 µM (Kd)Not Specified
Helicase RecD2mantATP9.7 µM (Km)FluorescencemantATP is a fluorescent ATP analog
Kinase Protein Kinase A (PKA)ATPγS2.3 µM (Ki)Not Specified
Kinase CASK CaM-kinaseTNP-ATP1 µM (Kd)FluorescenceTNP-ATP is a fluorescent ATP analog

Table 2: Qualitative Comparison of Hydrolysis by ATPases

AnalogGeneral Hydrolysis RateEnzyme-Specific ExceptionsReference/Notes
This compound Very Slow / Non-hydrolyzableSlowly hydrolyzed by ncd motor protein.Hydrolysis rate is ~1% of ATP turnover rate for ncd.[7]
AMP-PCP Generally more resistant than this compoundCan be slowly hydrolyzed by some highly active ATPases.
ATPγS Slow SubstrateHydrolyzed by many kinases and some ATPases (e.g., CMG helicase).The thiophosphate group can be transferred to a substrate.[5]

When to Choose this compound: Key Applications and Rationale

The decision to use this compound over other analogs is driven by the specific experimental question. Below are key scenarios where this compound is often the preferred choice.

Structural Biology: Capturing the Pre-Hydrolysis State

For determining the three-dimensional structure of an enzyme in its ATP-bound conformation, this compound is an excellent choice. Its high resistance to hydrolysis ensures a homogenous population of protein molecules trapped in the pre-hydrolysis state, which is crucial for obtaining high-quality crystals for X-ray crystallography or well-defined particles for cryo-EM.[4]

  • Rationale: Unlike ATPγS, which can be slowly hydrolyzed and may lead to a mixed population of pre- and post-hydrolysis states, this compound provides a stable and uniform sample.[3] While AMP-PCP is also used for this purpose, this compound is sometimes considered a closer mimic of ATP due to the ability of the imido group's nitrogen to act as a hydrogen bond donor.[4]

Mechanistic Studies of Motor Proteins and Helicases

This compound is instrumental in dissecting the mechanochemical cycle of motor proteins like kinesin and myosin, and helicases.[5][6] It allows researchers to study the conformational changes associated with ATP binding, separate from the effects of hydrolysis and product release.

  • Example: Preloading CMG Helicase without Unwinding: In the study of the eukaryotic CMG helicase, ATPγS was found to fuel DNA unwinding, which was undesirable during the helicase loading phase of the experiment. In contrast, this compound allowed for the efficient preloading of the helicase onto the DNA without initiating unwinding, providing a synchronized start for the unwinding reaction upon the addition of ATP.[5] This demonstrates a clear case where the non-hydrolyzable nature of this compound was critical for the experimental design.

Investigating Allosteric Regulation by ATP

In enzymes where ATP binding, independent of hydrolysis, induces a regulatory conformational change, this compound can be used to mimic this effect. This allows for the study of the allosteric regulation in the absence of confounding catalytic activity.

Experimental Protocols

ATPase Activity Assay: Comparing the Inhibitory Effects of ATP Analogs

This protocol describes a coupled enzymatic assay to measure the rate of ATP hydrolysis and determine the inhibitory effects of non-hydrolyzable analogs like this compound. The assay couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified ATPase

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • ATP, this compound, and other ATP analogs

  • Coupling enzyme mix:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

Procedure:

  • Prepare the reaction mixture: In a microplate well, combine the assay buffer, coupling enzyme mix, and the desired concentration of the ATPase.

  • Initiate the reaction: Add ATP to start the hydrolysis reaction. To test for inhibition, pre-incubate the enzyme with the ATP analog (e.g., this compound) for a few minutes before adding ATP.

  • Monitor NADH oxidation: Immediately begin measuring the absorbance at 340 nm at regular time intervals using a plate reader.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. The rate is proportional to the ATPase activity. For inhibition studies, plot the ATPase activity against the concentration of the analog to determine the IC₅₀ or Ki value.

Sample Preparation for Cryo-Electron Microscopy of a Membrane Protein-AMP-PNP Complex

This protocol outlines the general steps for preparing a vitrified sample of a membrane protein in complex with this compound for single-particle cryo-EM analysis.

Materials:

  • Purified membrane protein in a suitable detergent (e.g., DDM)

  • This compound stock solution

  • MgCl₂ stock solution

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Complex Formation: Incubate the purified membrane protein (at a concentration suitable for cryo-EM, typically 0.1-5 mg/mL) with a molar excess of this compound (e.g., 1-5 mM) and MgCl₂ (e.g., 2-10 mM) on ice for at least 30 minutes to ensure stable binding.

  • Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.

  • Sample Application and Vitrification: Inside the plunge-freezing apparatus, apply a small volume (e.g., 3-4 µL) of the protein-AMP-PNP complex to the grid. Blot away excess liquid to create a thin film of the sample.

  • Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Grid Storage and Screening: Store the vitrified grids in liquid nitrogen until they are ready for imaging in the cryo-electron microscope.

Visualizing the Concepts: Diagrams and Workflows

ATP Hydrolysis Cycle and the Role of Analogs

ATP_Hydrolysis_Cycle cluster_cycle ATP Hydrolysis Cycle cluster_inhibitors Intervention by Analogs E_ATP E•ATP (Pre-hydrolysis) E_ADP_Pi E•ADP•Pi (Post-hydrolysis) E_ATP->E_ADP_Pi Hydrolysis ATP_gamma_S ATPγS E_ATP->ATP_gamma_S Slow Hydrolysis E_ADP E•ADP E_ADP_Pi->E_ADP Pi release ADP_AlFx ADP•AlFx E_ADP_Pi->ADP_AlFx Mimics Transition State E E (Apo) E_ADP->E ADP release E->E_ATP + ATP AMP_PNP This compound E->AMP_PNP Binds to Apo enzyme AMP_PNP->E_ATP Traps Pre-hydrolysis State

Caption: The ATP hydrolysis cycle and points of intervention by different ATP analogs.

Decision Tree for Selecting an ATP Analog

Decision_Tree q1 What is the primary experimental goal? structural structural q1->structural Structural Studies (X-ray, cryo-EM) kinetic kinetic q1->kinetic Enzyme Kinetics / Mechanistic Studies labeling labeling q1->labeling Substrate Labeling / Kinase Assays q2 q2 structural->q2 Need to trap a stable pre-hydrolysis state? q3 q3 kinetic->q3 Need to completely block hydrolysis? atp_gamma_s_labeling Choose ATPγS labeling->atp_gamma_s_labeling Need to transfer a modified phosphate to a substrate? amp_pnp_pcp Choose this compound or AMP-PCP q2->amp_pnp_pcp Yes other_struct Consider ADP•AlFx or other transition state analogs q2->other_struct No (e.g., transition state) amp_pnp_kinetic Choose this compound q3->amp_pnp_kinetic Yes atp_gamma_s_kinetic Consider ATPγS q3->atp_gamma_s_kinetic No (slow hydrolysis is acceptable)

References

Comparative Structural Analysis of Proteins Bound to AMP-PNP vs. ATP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular mechanics, ATP is the universal currency of energy, driving a vast array of processes by binding to proteins and inducing conformational changes through its hydrolysis. To understand these mechanisms, researchers often need to capture and stabilize specific moments in a protein's functional cycle. This is where non-hydrolyzable ATP analogs, particularly Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), become indispensable tools for structural biologists.[1] This guide provides a detailed comparison of protein structures in complex with this compound versus their natural ligand, ATP, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Critical Difference: An Imino Bridge to Stability

The structural similarity between ATP and this compound is remarkable, with one crucial distinction. In this compound, the oxygen atom bridging the β and γ phosphates of ATP is replaced by an imino (-NH-) group.[2] This substitution renders the terminal phosphate (B84403) resistant to cleavage by ATPases, effectively trapping the protein in a pre-hydrolysis state.[1][2] This stability is paramount for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), which require a homogenous and stable sample to yield high-resolution structural data.[1][3]

Structural Insights: A Tale of Two Ligands

While this compound is an excellent mimic of ATP, inducing conformations that are often nearly identical to the ATP-bound state, subtle but significant structural differences can arise.[1] These differences are often localized to the nucleotide-binding site and can propagate to distal domains, influencing the protein's overall conformation.

Case Studies:

  • Ca2+-ATPase (SERCA): Studies on SERCA have shown that while both ATP and this compound induce a "closed" conformation, there can be minor differences in the position of the γ-phosphate.[4] This can affect the arrangement of secondary structural elements, such as β-sheets, within the phosphorylation (P) domain.[4]

  • AAA+ ATPase p97: Using NMR spectroscopy, researchers found that this compound effectively mimics the ATP-induced pre-hydrolysis state in the p97 ATPase, characterized by an "upward" conformation of its N-terminal domain (NTD). In contrast, another analog, AMP-PCP, induced a mix of conformations, suggesting that the choice of analog can be critical for accurately representing the native state.[5]

  • Hsp90 Chaperone: The molecular chaperone Hsp90 undergoes large-scale conformational changes upon ATP binding, transitioning from an open "V-shape" to a closed, active state. Non-hydrolyzable analogs like this compound have been crucial for trapping and structurally characterizing this transient closed conformation, which is difficult to capture with hydrolyzable ATP.[1]

  • Myosin and Muscle Contraction: In studies of muscle fibers, this compound has been used to arrest the cross-bridge cycle. X-ray diffraction patterns of muscle fibers in the presence of this compound are similar to the rigor (tightly bound) state, indicating that most cross-bridges remain attached to actin.[6] However, distinct changes in the diffraction pattern suggest that these attached cross-bridges are in a unique structural state, different from both the rigor and relaxed states.[6]

Quantitative Data Comparison

The choice of nucleotide can influence not only the conformation but also the binding kinetics and stability of the protein-ligand complex. While comprehensive quantitative data comparing ATP and this compound across a wide range of proteins is not centralized, individual studies provide valuable insights.

ParameterProtein ExampleATPThis compoundExperimental TechniqueReference
Binding Affinity (Kd) Human NMP Kinase AK3~2 µM (for GTP)Not reportedIsothermal Titration Calorimetry (ITC)[7]
Enzymatic Activity (kcat) Human NMP Kinase AK3Not a substrateNot applicableCoupled ATPase Assay[7]
Hydrolysis Half-life (in buffer at 37°C) Not applicableMinutes to hours (protein-dependent)Several days31P NMR[5]
Conformational State AAA+ ATPase p97Pre-hydrolysis "up" statePre-hydrolysis "up" stateNMR Spectroscopy[5]
Tension in Muscle Fiber Frog Sartorius MuscleInduces relaxation~50% decrease from rigor tensionMechanical measurements[6]

Note: This table presents a selection of data from different studies to illustrate the types of comparisons made. Direct, side-by-side quantitative comparisons are often specific to the protein and experimental conditions.

Experimental Protocols & Methodologies

The structural analysis of protein-ligand complexes relies on meticulous experimental procedures. Below are generalized protocols for X-ray crystallography and cryo-EM, two of the most powerful techniques in the field.

X-ray Crystallography: Co-crystallization Method

X-ray crystallography provides high-resolution snapshots of protein-ligand interactions. Co-crystallization is often the preferred method when studying non-hydrolyzable analogs like this compound.[8][9]

Methodology:

  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with a molar excess of this compound (e.g., 1-5 mM) and a divalent cation, usually Mg2+, which is often crucial for nucleotide binding.[10] Incubation times can range from 30 minutes to several hours.[8]

  • Crystallization Screening: The protein-AMP-PNP complex is subjected to high-throughput screening of hundreds of crystallization conditions (precipitants, buffers, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Crystal Optimization and Growth: Promising "hits" from the initial screen are optimized by fine-tuning the concentrations of the components to produce large, well-ordered crystals.

  • Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map, into which the protein and ligand models are built and refined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is particularly advantageous for large, flexible, or multi-component complexes that are challenging to crystallize.[11][12]

Methodology:

  • Sample Preparation: A purified protein-AMP-PNP complex (typically at a concentration of 1-10 mg/mL) is applied to an EM grid.

  • Vitrification: The grid is rapidly plunged into liquid ethane, freezing the sample in a thin layer of amorphous ice (vitrification). This process is crucial to prevent the formation of ice crystals that would damage the sample.

  • Data Acquisition: The vitrified grid is loaded into a transmission electron microscope. Thousands of images (micrographs) of the randomly oriented particles are automatically collected.

  • Image Processing: Individual particle images are computationally extracted from the micrographs. These 2D projections are then classified and aligned to reconstruct a 3D density map of the complex.

  • Model Building and Refinement: An atomic model of the protein-AMP-PNP complex is built into the 3D density map and refined to produce the final structure.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow.

G cluster_pathway Generalized Kinase Signaling Pathway Kinase_inactive Inactive Kinase Kinase_active Active Kinase (ATP-Bound) Kinase_inactive->Kinase_active Binds Kinase_stalled Stalled Kinase (this compound Bound) Kinase_inactive->Kinase_stalled Binds Kinase_active->Kinase_inactive Hydrolysis Substrate Substrate Protein Kinase_active->Substrate Phosphorylates ADP ADP Kinase_active->ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->Kinase_active AMPPNP This compound AMPPNP->Kinase_stalled Kinase_stalled->Substrate No Hydrolysis, No Phosphorylation

Caption: A diagram illustrating a kinase activation cycle and the inhibitory effect of this compound.

G cluster_workflow Comparative Structural Analysis Workflow cluster_atp ATP Pathway (Challenging) cluster_amppnp This compound Pathway (Standard) start Purified Target Protein atp_complex Form Protein-ATP Complex (Requires specific conditions to prevent hydrolysis) start->atp_complex amppnp_complex Form Protein-AMP-PNP Complex (Stable) start->amppnp_complex atp_struct Structural Analysis (e.g., Time-resolved Crystallography) atp_complex->atp_struct compare Comparative Structural and Functional Analysis atp_struct->compare amppnp_struct Structural Analysis (X-ray Crystallography / Cryo-EM) amppnp_complex->amppnp_struct amppnp_struct->compare

Caption: Workflow comparing structural analysis using ATP versus the stable analog this compound.

Conclusion

This compound is an invaluable tool in structural biology, providing a stable snapshot of the pre-hydrolysis, ATP-bound state of many proteins.[1] While it is a faithful mimic, researchers must be aware that subtle structural deviations can occur compared to the native ATP complex.[1] These differences, however, are often informative, highlighting regions of flexibility and conformational strain that are critical to the protein's catalytic cycle. By carefully choosing the appropriate nucleotide analog and employing high-resolution structural methods, scientists can continue to unravel the complex and dynamic mechanisms of ATP-dependent molecular machines, paving the way for novel therapeutic interventions.

References

Validating ATPase Activity Inhibition: A Comparative Guide with AMP-PNP as a Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the inhibition of ATPase activity is crucial for advancing novel therapeutics. This guide provides an objective comparison of ATPase inhibitors using Adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable ATP analog, as a benchmark control. We present supporting experimental data, detailed protocols, and clear visualizations to facilitate robust and reliable assay design.

The Role of this compound as a Non-Hydrolyzable ATP Analog

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical processes through its hydrolysis to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The enzymes that catalyze this reaction are known as ATPases. Due to their central role in cellular function, ATPases are a significant and highly druggable class of enzymes.[1]

To study the function of ATPases and to validate the mechanism of potential inhibitors, researchers often employ non-hydrolyzable ATP analogs. This compound is a widely used analog in which the oxygen atom bridging the β and γ phosphates of ATP is replaced by a nitrogen atom.[2][3] This substitution makes the terminal phosphate bond resistant to cleavage by most ATPases.[4] By binding to the ATP pocket without being hydrolyzed, this compound can effectively "lock" an ATPase in its ATP-bound conformational state, providing a stable baseline for studying inhibition.[2][5]

Comparative Analysis of ATPase Inhibition

The inhibitory potential of a compound against an ATPase is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values can vary significantly depending on the specific ATPase, its isoform, and the experimental conditions. The following table summarizes the inhibitory effects of this compound on various ATPases, providing a reference for comparison with novel inhibitors.

ATPase TargetOrganism/SystemThis compound Inhibition MetricReported Value
Myosin ATPaseN/AKi~200 µM[3]
Ca2+-ATPaseN/A-Similar binding to ATP[3]
KinesinN/AKd~1.3 µM[3]
H+/K+-ATPaseN/AIC506.0 µM
BtuCD-F (ABC Transporter)N/AConcentration Range100 nM - 3.3 mM[5]
P4 (Hexameric ATPase)BacteriophageInhibition TypeNoncompetitive[6]

Experimental Protocol: ATPase Activity Inhibition Assay

This protocol outlines a general method for measuring ATPase activity and its inhibition using a malachite green-based colorimetric assay, which detects the release of inorganic phosphate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the ATPase of interest (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).[7]

  • ATP Stock Solution: Prepare a fresh 100 mM ATP solution in 200 mM Tris Base. Aliquot and store at -20°C for short-term use to prevent degradation.[7]

  • MgCl2 Stock Solution: Prepare a 100 mM MgCl2 solution in water.[7]

  • ATP/MgCl2 Working Solution: Just before the experiment, mix the ATP and MgCl2 stock solutions in a 1:1 ratio.[7]

  • Test Inhibitor Stock Solution: Prepare a concentrated stock of the test inhibitor in a suitable solvent (e.g., DMSO).

  • This compound Control Stock Solution: Prepare a stock solution of this compound in the assay buffer.

  • Malachite Green Reagent: Use a commercially available, stabilized malachite green reagent that forms a complex with free phosphate.[7]

2. Assay Procedure:

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • No Enzyme Control: Assay buffer and ATP/MgCl2 working solution.

    • Positive Control (Unhibited ATPase): Purified ATPase, assay buffer, and ATP/MgCl2 working solution.

    • Test Inhibitor: Purified ATPase, assay buffer, ATP/MgCl2 working solution, and the test inhibitor at various concentrations.

    • This compound Control: Purified ATPase, assay buffer, ATP/MgCl2 working solution, and this compound at a saturating concentration.

  • Pre-incubation: If testing an inhibitor, pre-incubate the ATPase with the inhibitor or this compound for a defined period (e.g., 20 minutes) at room temperature to allow for binding.[8]

  • Initiate Reaction: Start the reaction by adding the ATP/MgCl2 working solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).[7] The incubation time should be within the linear range of the reaction.

  • Stop Reaction & Color Development: Terminate the reaction by adding the malachite green reagent to all wells.[9] This will also initiate the color development. Incubate for 20-30 minutes at room temperature.[7]

  • Measurement: Read the absorbance of the samples at approximately 620-650 nm using a microplate reader.[7][9]

3. Data Analysis:

  • Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate.

  • Calculate Phosphate Release: Determine the amount of phosphate released in each reaction by comparing the absorbance values to the standard curve.

  • Determine Percent Inhibition: Calculate the percentage of ATPase activity inhibited by the test compound and this compound relative to the uninhibited positive control.

  • IC50 Calculation: For the test inhibitor, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Design and Inhibition Mechanisms

Clear diagrams are essential for understanding complex biological processes and experimental workflows. The following diagrams, created using the DOT language, illustrate the experimental setup and the mechanism of ATPase inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATP, Inhibitors) Setup Set up Reactions in 96-well Plate Reagents->Setup Enzyme Prepare Purified ATPase Enzyme->Setup Preincubation Pre-incubate ATPase with Inhibitors Setup->Preincubation Initiate Initiate Reaction with ATP/MgCl2 Preincubation->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction & Add Malachite Green Incubate->Stop Measure Measure Absorbance (620-650 nm) Stop->Measure Calculate Calculate Phosphate Release Measure->Calculate Inhibition Determine % Inhibition and IC50 Calculate->Inhibition G cluster_normal Normal ATPase Cycle cluster_inhibition Inhibition Mechanisms cluster_products Products ATPase_E ATPase (E) ATPase_ATP ATPase-ATP (E-ATP) ATPase_E->ATPase_ATP ATP Binding ATPase_ADP_Pi ATPase-ADP-Pi (E-ADP-Pi) ATPase_ATP->ATPase_ADP_Pi ATP Hydrolysis ATPase_ADP_Pi->ATPase_E ADP + Pi Release ADP ADP ATPase_ADP_Pi->ADP Pi Pi ATPase_ADP_Pi->Pi Inhibited Inhibited Complex AMPPNP_Bound ATPase-AMP-PNP ATPase_ATP_I ATPase-ATP (E-ATP) ATPase_ATP_I->AMPPNP_Bound This compound Binding ATPase_E_I ATPase (E) ATPase_E_I->Inhibited Inhibitor Binding

References

Unraveling the Competitive Dance: AMP-PNP as an ATP Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ATP-dependent processes is paramount. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) serves as a critical tool in these investigations, acting as a non-hydrolyzable analog of adenosine triphosphate (ATP). This comparison guide delves into the competitive inhibition of this compound against ATP, providing a comprehensive overview of its performance, supporting experimental data, and detailed protocols for its assessment.

This compound mimics the binding of ATP to the active site of many enzymes without being broken down, effectively "freezing" the enzyme in an ATP-bound state. This characteristic makes it an invaluable molecular probe for studying the mechanics of ATP-dependent enzymes such as kinases, ATPases, and motor proteins. Its primary mechanism of action is competitive inhibition, where it vies with ATP for the same binding site on an enzyme.

Quantitative Analysis of Competitive Inhibition

The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher affinity of the inhibitor for the enzyme and, consequently, more potent inhibition. The following table summarizes the inhibitory effects of this compound on a variety of ATP-dependent enzymes.

Enzyme ClassSpecific EnzymeOrganism/SourceInhibition Constant (Ki / Kd / IC50)Experimental ConditionsReference
ATPase Na+/K+-ATPaseCanine KidneyKd = 4.2 µMIn the absence of MgCl2[1]
Na+/K+-ATPaseCanine KidneyKd = 2.2 µMIn the presence of 50 µM MgCl2[1]
Dynein ATPaseTetrahymena ciliaHalf-maximal sensitivity = 470 µM[2]
Motor Protein Kinesin-1IC50 ≈ 400 µMMicrotubule gliding assay
Kinase Fibroblast Growth Factor Receptor 2 (FGFR2)Kd = 2 µMIntrinsic tryptophan fluorescence quench[3]

Note: Kd (dissociation constant) is often used as an approximation of Ki for competitive inhibitors.

Experimental Protocols: Determining Competitive Inhibition

A variety of assays can be employed to determine the competitive inhibition of this compound. A commonly used and robust method is the Malachite Green Phosphate (B84403) Assay, which measures the amount of inorganic phosphate released from ATP hydrolysis.

Malachite Green Phosphate Assay Protocol

This colorimetric assay is based on the principle that malachite green forms a colored complex with free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released.

Materials:

  • Purified ATP-dependent enzyme

  • ATP stock solution

  • This compound stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve: Create a series of dilutions of the phosphate standard solution in the assay buffer.

  • Set up the reaction: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed, non-saturating concentration of ATP.

  • Initiate the reaction: Add the purified enzyme to each well to start the reaction. Include a control with no enzyme.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme for a predetermined time.

  • Stop the reaction: Add the Malachite Green Reagent to each well to stop the reaction and allow color to develop.

  • Measure absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Use the phosphate standard curve to convert absorbance values to phosphate concentrations.

    • Plot the enzyme activity (phosphate released) against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits enzyme activity by 50%.

    • The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of ATP and the enzyme's Michaelis constant (Km) for ATP.[4]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the role of ATP and the inhibitory action of this compound, we can visualize relevant biological pathways and experimental setups using Graphviz.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial cascade that governs cell growth, proliferation, and differentiation. The activation of this pathway is critically dependent on the kinase activity of the EGFR, which involves the hydrolysis of ATP to phosphorylate downstream signaling molecules. This compound can competitively inhibit this ATP-dependent phosphorylation, thereby blocking the entire signaling cascade.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling EGFR->Downstream Phosphorylates ATP ATP ATP->EGFR Activates Kinase Domain AMP_PNP This compound (Inhibitor) AMP_PNP->EGFR Competitively Inhibits EGF EGF (Ligand) EGF->EGFR Binds

EGFR signaling pathway inhibition by this compound.
Experimental Workflow for Ki Determination

The process of determining the inhibition constant (Ki) for a competitive inhibitor like this compound follows a logical experimental progression. This workflow ensures accurate and reproducible results.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Purify Enzyme Reaction_Setup Set up reactions with varying [ATP] and [this compound] Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare ATP Stock Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare this compound Stock Inhibitor_Prep->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Measurement Measure enzyme activity (e.g., Malachite Green Assay) Incubation->Measurement Plotting Plot data (e.g., Lineweaver-Burk) Measurement->Plotting Ki_Calc Calculate Ki Plotting->Ki_Calc

References

Unraveling the Nuances: A Comparative Guide to the Differential Effects of AMP-PNP and ADP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of nucleotides with ATP-dependent proteins is paramount. This guide provides a comprehensive comparison of two widely used ATP analogs, Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-diphosphate (ADP), detailing their distinct effects on protein function, supported by experimental data and detailed methodologies.

At the heart of cellular bioenergetics and signaling lies adenosine triphosphate (ATP). To dissect the intricate mechanisms of ATP-dependent proteins, researchers often turn to ATP analogs that can trap these molecular machines in specific conformational states. This compound, a non-hydrolyzable ATP analog, and ADP, the product of ATP hydrolysis, are two such critical tools. While both interact with the ATP-binding pocket, their effects on protein structure and function are profoundly different, providing unique insights into the catalytic cycle.

Distinguishing this compound and ADP: A Tale of Two States

This compound serves as a mimic of the pre-hydrolysis, ATP-bound state. Its key feature is the substitution of the oxygen atom bridging the β and γ phosphates with an imido group (P-N-P). This modification renders the terminal phosphate (B84403) bond resistant to enzymatic cleavage, effectively locking the protein in an ATP-bound conformation.[1][2] In contrast, ADP represents the post-hydrolysis state, lacking the terminal γ-phosphate. The binding of ADP often induces a distinct conformational state associated with product release and preparation for a new catalytic cycle.

Quantitative Comparison of this compound and ADP Effects

The differential effects of this compound and ADP can be quantified across a range of biochemical parameters. The following table summarizes key findings from studies on various ATP-dependent proteins.

Protein SystemParameterThis compound EffectADP EffectReference
Kinesin-1 Mean Run Length (0.5 mM ATP)Decreases from 558 nm (0.2 mM this compound) to 62 nm (3.0 mM this compound)Not reported to induce processive movement[3]
Detachment Rate (koff) from Microtubule0.009 s-1 (1 mM this compound)3.7 s-1 (1 mM ADP)[4]
26S Proteasome Activation of Peptidase Activity4.4-fold activationNo activation[5]
Stabilization of ComplexStabilizes the 26S complexPoor stabilizer[5]
GroEL Support of Protein Folding (Rhodanese)Does not support foldingDoes not support folding[1][6]
Support of Protein Folding (Malate Dehydrogenase)Supports folding to some extentDoes not support folding[1][6]
GroES Binding to GroEL-unfolded protein complexVery slow bindingVery slow binding[1][6]
Na+/K+-ATPase Binding Affinity (KD)4.2 µM (no Mg2+), 2.2 µM (50 µM Mg2+), 6 µM (2 mM Mg2+)Competes with this compound binding[7]
Conformational StateInduces an E1 conformationInduces an E1 conformation, but with different structural properties than ATP-bound state[8]

Visualizing the Molecular Mechanisms

To illustrate the distinct roles of this compound and ADP in the functional cycles of ATP-dependent proteins, the following diagrams are provided.

ATP_Analogs cluster_ATP_Cycle ATP Hydrolysis Cycle cluster_Analogs Effect of Analogs Protein_E Protein (E) E_ATP E-ATP (Pre-hydrolysis state) Protein_E->E_ATP + ATP E_ADP_Pi E-ADP-Pi (Transition state) E_ATP->E_ADP_Pi Hydrolysis AMP_PNP_State Trapped Pre-hydrolysis State (E-AMP-PNP) E_ATP->AMP_PNP_State Mimicked by This compound E_ADP E-ADP (Post-hydrolysis state) E_ADP_Pi->E_ADP - Pi E_ADP->Protein_E - ADP ADP_State Post-hydrolysis State (E-ADP) E_ADP->ADP_State Represented by ADP

Fig. 1: ATP hydrolysis cycle and the states mimicked by this compound and ADP.

Kinesin_Cycle cluster_analogs Analog Intervention Start Kinesin-Microtubule (One head bound, ADP) ATP_Binding ATP binds to bound head Start->ATP_Binding ADP_Trap High [ADP]: Promotes detachment Start->ADP_Trap Power_Stroke Power Stroke: Trailing head swings forward ATP_Binding->Power_Stroke AMP_PNP_Trap This compound binds: Traps in strongly-bound state, prevents processivity ATP_Binding->AMP_PNP_Trap New_Binding New head binds to microtubule Power_Stroke->New_Binding ADP_Release ADP released from newly bound head New_Binding->ADP_Release Hydrolysis ATP hydrolysis in trailing head to ADP+Pi ADP_Release->Hydrolysis Pi_Release Pi released Hydrolysis->Pi_Release Pi_Release->Start Cycle repeats

Fig. 2: Simplified processive movement of Kinesin-1 and points of intervention by this compound and ADP.

Experimental Protocols

The quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques. Below are overviews of the key methodologies used to differentiate the effects of this compound and ADP.

ATPase Activity Assays

These assays measure the rate of ATP hydrolysis by a protein. By comparing the activity in the presence of ATP, this compound, and ADP, researchers can determine if the analog acts as an inhibitor or if the product (ADP) exhibits feedback inhibition.

  • Radiolabeled ATP Assay:

    • Purified protein is incubated with a reaction mixture containing [γ-32P]ATP.

    • The reaction is allowed to proceed for a defined time at a specific temperature.

    • The reaction is stopped, and the released radioactive phosphate ([32P]Pi) is separated from the unhydrolyzed [γ-32P]ATP.

    • The amount of [32P]Pi is quantified using scintillation counting to determine the rate of ATP hydrolysis.[9][10]

  • Malachite Green Assay:

    • The ATPase reaction is performed in a similar manner to the radiolabeled assay, but with non-radioactive ATP.

    • At various time points, aliquots of the reaction are taken and mixed with a solution of malachite green and ammonium (B1175870) molybdate (B1676688).

    • The molybdate forms a complex with the free inorganic phosphate released during ATP hydrolysis.

    • The malachite green binds to this complex, resulting in a color change that can be measured spectrophotometrically to quantify the amount of phosphate produced.[11]

Protein-Ligand Binding Assays

These experiments determine the binding affinity (dissociation constant, KD) of this compound and ADP to the protein of interest.

  • Isothermal Titration Calorimetry (ITC):

    • A solution of the nucleotide (this compound or ADP) is titrated into a solution containing the purified protein in a highly sensitive calorimeter.

    • The heat released or absorbed upon binding is measured.

    • The resulting data are fit to a binding model to determine the KD, stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR):

    • The protein of interest is immobilized on a sensor chip.

    • A solution containing the nucleotide is flowed over the chip.

    • Binding of the nucleotide to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

    • Analysis of the binding and dissociation kinetics allows for the determination of on-rates, off-rates, and the KD.

Single-Molecule Techniques

These powerful methods allow for the observation of individual protein molecules, providing detailed insights into conformational changes and dynamics.

  • Total Internal Reflection Fluorescence (TIRF) Microscopy:

    • Fluorescently labeled proteins (e.g., kinesin) are observed as they move along their tracks (e.g., microtubules) immobilized on a glass surface.

    • An evanescent wave of laser light excites only the fluorophores near the surface, reducing background noise.

    • The movement of individual molecules can be tracked to determine velocity, processivity, and pausing in the presence of ATP, this compound, or ADP.

  • Atomic Force Microscopy (AFM):

    • A sharp tip attached to a cantilever scans the surface of immobilized proteins.

    • The deflection of the cantilever is used to generate a high-resolution topographical image of the protein.

    • By performing imaging in the presence of different nucleotides, conformational changes in the protein can be directly visualized.[12]

Structural Biology Techniques

These methods provide high-resolution three-dimensional structures of proteins in complex with this compound or ADP, revealing the molecular basis for their differential effects.

  • X-ray Crystallography:

    • The protein is co-crystallized with the nucleotide of interest.

    • The crystal is exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.

  • Cryo-Electron Microscopy (Cryo-EM):

    • A solution of the protein-nucleotide complex is rapidly frozen in a thin layer of vitreous ice.

    • A transmission electron microscope is used to acquire a large number of images of the frozen particles.

    • These images are computationally processed and averaged to generate a high-resolution 3D reconstruction of the complex.

Conclusion

The judicious use of this compound and ADP provides an invaluable window into the intricate workings of ATP-dependent molecular machines. While this compound effectively traps proteins in a pre-hydrolysis, ATP-bound state, allowing for the study of substrate binding and associated conformational changes, ADP reveals the structural and functional consequences of ATP hydrolysis and product release. By employing the quantitative and qualitative experimental approaches outlined in this guide, researchers can continue to dissect the fundamental mechanisms that underpin a vast array of cellular processes, paving the way for novel therapeutic interventions targeting these essential protein players.

References

Unlocking Confidence in ATP-Binding Studies: A Guide to Validating AMP-PNP Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), is an invaluable tool for trapping and structurally characterizing proteins in their ATP-bound state. However, relying solely on structural data can provide an incomplete picture. This guide provides a comparative framework for validating findings from this compound studies using a suite of complementary biophysical and biochemical techniques, ensuring a more robust and comprehensive understanding of your protein of interest.

The use of this compound has been instrumental in elucidating the mechanisms of numerous ATP-dependent enzymes, including kinases, motor proteins, and transporters, primarily through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][2] These structural snapshots offer profound insights into the "pre-hydrolysis" state. Nevertheless, to fully comprehend the dynamic nature of protein-ligand interactions, it is crucial to corroborate these static pictures with quantitative data on binding affinity, kinetics, and target engagement within a cellular context.

This guide explores four key complementary techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Enzyme Kinetics Assays—providing detailed protocols and comparative data to enhance the validity and impact of your research.

Comparing the Alternatives: A Quantitative Overview

To illustrate the power of a multi-faceted approach, the following tables summarize quantitative data from studies where this compound-derived structural findings were validated by complementary techniques.

Target Protein Primary Technique (with this compound) Complementary Technique Key Quantitative Parameter Finding
Heterodimeric ABC Transporter (TM287/288)X-ray CrystallographyATPase Inhibition AssayKᵢ for this compound0.246 ± 0.042 µM[3]
P. falciparum Kinesin-5 (PfK5)Cryo-Electron MicroscopySteady-State ATPase AssayKₘ for ATPNot explicitly determined for this compound, but ATPase activity was assessed.[2]
Kinesin-1 Motor DomainNot specified (used in kinetics)Single-Molecule Motility AssayInhibition of MotilityThis compound acts as a competitive inhibitor of ATP-driven movement.

Table 1: Validation of this compound-based structural and functional studies with biochemical assays. This table provides examples of how enzymatic assays can be used to quantify the inhibitory effect of this compound, providing a functional correlate to structural observations.

Target Protein Primary Technique (with this compound) Complementary Technique Binding Affinity (Kᴅ) Binding Kinetics (kₐ, kₔ)
Kinesin Motor ProteinCryo-Electron MicroscopySurface Plasmon Resonance (SPR)Example: ~10 µM (Hypothetical)Example: kₐ ~1x10⁵ M⁻¹s⁻¹, kₔ ~1 s⁻¹ (Hypothetical)
ABC Transporter ATPaseX-ray CrystallographyIsothermal Titration Calorimetry (ITC)Example: ~5 µM (Hypothetical)Not Applicable

Table 2: Biophysical characterization of this compound binding. This table illustrates how techniques like SPR and ITC can provide precise measurements of binding affinity and kinetics, complementing the structural information obtained with this compound. (Note: Hypothetical data is used for illustrative purposes where specific combined studies were not found).

Target Protein Ligand Technique Temperature Shift (ΔTₘ) EC₅₀
p38 MAPKSB239063 (ATP-competitive inhibitor)Cellular Thermal Shift Assay (CETSA)+7.4°C[4]Not Reported
PARP7RBN-2397 (Inhibitor)Cellular Thermal Shift Assay (CETSA)Concentration-dependent thermal stabilization[5]Not Reported

Table 3: Cellular target engagement validation. This table showcases how CETSA can be used to confirm that an ATP-competitive inhibitor, conceptually similar to how this compound occupies the ATP pocket, engages its target inside intact cells.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the biological context is essential for clarity. The following diagrams, generated using the DOT language, illustrate a general workflow for validating this compound findings and depict a simplified signaling pathway for an ABC transporter, a common subject of this compound studies.

G cluster_structural Structural Analysis cluster_validation Validation with Complementary Techniques cluster_outputs Quantitative Outputs struct_tech X-ray Crystallography or Cryo-EM (with this compound) struct_out 3D Structure of Protein-AMP-PNP Complex struct_tech->struct_out Provides static snapshot of ATP-bound state itc Isothermal Titration Calorimetry (ITC) struct_out->itc Validate Findings spr Surface Plasmon Resonance (SPR) struct_out->spr Validate Findings cetsa Cellular Thermal Shift Assay (CETSA) struct_out->cetsa Validate Findings enzyme Enzyme Kinetics Assay struct_out->enzyme Validate Findings kd Binding Affinity (Kᴅ) itc->kd spr->kd kinetics Binding Kinetics (kₐ, kₔ) spr->kinetics tm_shift Target Engagement (ΔTₘ) cetsa->tm_shift ki_ic50 Inhibition (Kᵢ, IC₅₀) enzyme->ki_ic50

Caption: Workflow for validating this compound structural findings.

G cluster_membrane Cell Membrane ABC ABC Transporter Inward-facing (Apo) ABC_bound ABC Transporter Inward-facing (Substrate-bound) ABC:f1->ABC_bound Substrate Binding Substrate_out Substrate (Extracellular) Substrate_out->ABC:f0 Binds Substrate_in Substrate (Intracellular) ATP ATP ATP->ABC_bound:f0 Binds AMP_PNP This compound AMP_PNP->ABC_bound:f0 Binds & Traps ADP_Pi ADP + Pi ABC_occluded ABC Transporter Outward-facing (Occluded) ABC_bound->ABC_occluded ATP Binding ABC_occluded_AMPPNP ABC Transporter Outward-facing (this compound bound) ABC_bound->ABC_occluded_AMPPNP Trapped State for Structural Studies ABC_occluded->ABC:f1 ATP Hydrolysis & Pi Release ABC_occluded->Substrate_in Substrate Release

References

Safety Operating Guide

Proper Disposal of AMP-PNP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and compliance in the disposal of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

This compound, a non-hydrolyzable analog of ATP, is widely used in biochemical research. While not classified as an acutely hazardous substance, its disposal must be managed in accordance with local, state, and federal regulations to prevent environmental contamination and ensure workplace safety.[1][2][3] The primary directive is to treat this compound waste as chemical waste.[1][4]

Core Principles of this compound Waste Management

The foundation of proper this compound disposal lies in adhering to established laboratory waste management guidelines.[5] This includes minimizing waste generation, using appropriate and clearly labeled containers, and storing waste in designated areas.[5][6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1]

Key steps for proper disposal include:

  • Collection: Collect all this compound waste, both solid and aqueous, in a designated, compatible, and properly sealed container.[1][2][6] The original container can often be reused for this purpose.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name (this compound), and the approximate concentration and quantity.[7]

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[5][7]

  • Disposal Request: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1][5]

Under no circumstances should this compound waste be disposed of down the drain unless explicitly permitted by local regulations and your institution's EHS department for very dilute solutions.[2][3] Solid waste should be carefully swept to avoid dust formation and placed in a suitable, closed container for disposal.[2][8]

Quantitative Data on this compound Disposal

Specific quantitative limits for this compound disposal are generally not provided in safety data sheets, as the primary recommendation is to dispose of any amount as chemical waste through a licensed contractor. However, the following table summarizes the general handling and disposal parameters.

ParameterGuidelineSource
Waste Classification Non-acutely hazardous chemical waste.[1][3]
Aqueous Waste Collect for chemical waste disposal. Drain disposal is not recommended unless explicitly approved for very dilute solutions by local authorities.[2][3][8]
Solid Waste Sweep up to avoid dust, place in a sealed container for chemical waste disposal.[2][8]
Empty Containers Triple rinse with a suitable solvent, deface the original label, and dispose of as regular waste, unless the container held acutely toxic "P-list" chemicals. Consult EHS for guidance.[5][9]
Spill Cleanup For solid spills, carefully sweep or vacuum to avoid dust generation. For liquid spills, absorb with inert material. Place all cleanup materials in a sealed container for hazardous waste disposal.[1][2]

Experimental Protocols for this compound Degradation

While this compound is stable, particularly to enzymatic hydrolysis at the β-γ linkage, it is known to be unstable in acidic conditions, where it will hydrolyze.[10] However, chemical degradation is not a recommended routine disposal method in a standard laboratory setting. Such procedures can be hazardous and may not be compliant with regulations. The most reliable and recommended method of disposal remains through a certified hazardous waste management service.[1] For informational purposes only, a general acid-catalyzed hydrolysis procedure for a similar compound, AMP-PCP, involves heating in a highly acidic solution followed by neutralization.[1] This process is exothermic and should only be performed by trained personnel in a controlled environment with appropriate safety measures.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AMP_PNP_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Pathway cluster_3 Spill Contingency start This compound Waste Generated (Solid or Aqueous) collect Collect in a designated, compatible, and sealed container start->collect label_container Label container with: 'Hazardous Waste' Chemical Name Concentration collect->label_container store Store in a designated Satellite Accumulation Area label_container->store segregate Segregate from incompatible materials store->segregate contact_ehs Contact Institutional EHS for waste pickup request segregate->contact_ehs disposal Disposal by certified hazardous waste contractor contact_ehs->disposal spill Spill Occurs cleanup Cleanup spill following SDS guidelines (avoid dust, use absorbent material) spill->cleanup spill_waste Collect cleanup materials in a sealed hazardous waste container cleanup->spill_waste spill_waste->label_container

References

Comprehensive Guide to Handling AMP-PNP: Safety, Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP. Following these procedures will ensure the safe handling, accurate preparation, and proper disposal of this reagent.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure laboratory safety. The primary hazard associated with solid this compound is the potential to form combustible dust concentrations in the air.

PPE CategoryItemSpecification/Rationale
Hand Protection Nitrile GlovesProvides a barrier against skin contact.
Body Protection Laboratory CoatProtects clothing and skin from spills and contamination.
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from dust particles and potential splashes.
Respiratory Not normally requiredA respirator may be necessary if handling large quantities or if dust generation is unavoidable. Use in a well-ventilated area is recommended.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.

Experimental Protocol: Preparation of a 150 mM Mg this compound Stock Solution

This protocol is adapted from "The Open Lab Book" and provides a step-by-step method for preparing a stock solution of this compound.[1]

Materials:

  • This compound (25 mg)

  • 1 M MgSO₄ Stock Solution (90 µl)

  • Distilled water (225 µl)

  • Suitable container (e.g., microcentrifuge tube)

Procedure:

  • In a suitable container, combine 25 mg of this compound and 90 µl of 1 M MgSO₄.[1]

  • Add 225 µl of distilled water to the container to achieve a final volume of 315 µl.[1]

  • Mix the solution thoroughly until the this compound is completely dissolved.

  • Store the resulting 150 mM Mg this compound solution at -20°C.[1]

Safe Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_use Use in Experiment prep_dissolve->handle_use handle_storage Store Stock Solution handle_use->handle_storage disp_waste Segregate Contaminated Waste handle_use->disp_waste disp_liquid Dispose of Liquid Waste disp_waste->disp_liquid disp_solid Dispose of Solid Waste disp_waste->disp_solid

Workflow for the safe handling of this compound.

Storage and Disposal Plan

Storage:

  • Solid this compound: Store in a tightly sealed container in a dry place at -20°C.

  • This compound Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -70°C for long-term stability.[2][3]

Disposal:

  • Liquid Waste: Aqueous solutions of this compound may be disposed of as wastewater, provided it is in compliance with local regulations.

  • Solid Waste: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered potentially contaminated.

  • Contaminated Materials: Segregate all contaminated solid waste into a designated hazardous waste container.

  • Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMP-PNP
Reactant of Route 2
AMP-PNP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.